molecular formula C26H26NO8P B3308108 Fmoc-D-Thr(Po(Obzl)Oh)-OH CAS No. 937171-63-6

Fmoc-D-Thr(Po(Obzl)Oh)-OH

Cat. No.: B3308108
CAS No.: 937171-63-6
M. Wt: 511.5 g/mol
InChI Key: HOFDVXHILSPFNS-BXKMTCNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Thr(Po(Obzl)Oh)-OH is a useful research compound. Its molecular formula is C26H26NO8P and its molecular weight is 511.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFDVXHILSPFNS-BXKMTCNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938646
Record name O-[(Benzyloxy)(hydroxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175291-56-2
Record name O-[(Benzyloxy)(hydroxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Critical Role of Phosphorylation and the Advent of Synthetic Phosphopeptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-D-Thr(PO(OBzl)OH)-OH: Properties and Applications in Advanced Peptide Synthesis

Protein phosphorylation, a ubiquitous post-translational modification (PTM), acts as a molecular switch governing a vast array of cellular processes, from signal transduction to enzyme regulation.[1][2] The study of these intricate biological systems necessitates access to homogenous phosphopeptides of defined sequence and phosphorylation state. Chemical synthesis provides an indispensable tool for producing these critical research materials, enabling the elucidation of kinase activity, the development of specific antibodies, and the design of novel peptide-based therapeutics.[1][3]

Two primary strategies exist for the solid-phase peptide synthesis (SPPS) of phosphopeptides: post-synthetic ("global") phosphorylation and the "building block" approach.[1][4] While global phosphorylation has its place, the building block method, which utilizes pre-phosphorylated and protected amino acid derivatives, offers superior control over the precise location of the phosphate group and often circumvents side reactions.[1][4]

This guide focuses on a key reagent in this field: This compound . The incorporation of D-amino acids, such as D-threonine, can confer peptides with enhanced stability against enzymatic degradation, leading to improved bioavailability and therapeutic potential.[5] We will explore the core chemical properties of this building block, provide field-proven protocols for its application, and explain the causality behind critical experimental choices to ensure successful synthesis of D-phosphothreonine-containing peptides.

Core Chemical Properties of this compound

This compound is a meticulously designed molecule for use in Fmoc-based solid-phase peptide synthesis (SPPS).[6] Its structure is optimized for stability during chain assembly and selective deprotection.

Molecular Structure and Functional Components

The molecule's efficacy stems from the strategic placement of three key protective groups on the D-threonine scaffold.

cluster_0 This compound Thr D-Threonine Backbone Phosphate Phosphate Group (Side-Chain) Thr->Phosphate Phosphoester Bond Fmoc Fmoc Group (N-α Protection) Fmoc->Thr Amide Bond (Base-Labile) Benzyl Benzyl Group (Phosphate Protection) Phosphate->Benzyl Ester Bond (Acid-Labile)

Caption: Functional components of this compound.

  • D-Threonine Backbone: The chiral D-isomer provides resistance to peptidases.[5]

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This bulky, base-labile group protects the alpha-amino terminus. Its removal by a mild base like piperidine is orthogonal to the acid-labile side-chain protecting groups, which is the cornerstone of Fmoc SPPS.[2][5][7]

  • Monobenzyl (Bzl) Protected Phosphate Group: The side-chain hydroxyl of threonine is phosphorylated. One of the phosphate's acidic protons is protected by a benzyl group. This is a critical design choice. Fully protected phosphotriesters of serine and threonine are prone to β-elimination under the basic conditions of Fmoc removal.[8][9] The mono-benzyl protected phosphodiester significantly minimizes this side reaction while remaining stable to piperidine treatment.[1][6][10] The benzyl group is efficiently removed during the final acidolytic cleavage step.[7][9]

Physicochemical Data

The following table summarizes the key quantitative properties of this reagent.

PropertyValue
CAS Number 937171-63-6[3][6][7][11]
Molecular Formula C₂₆H₂₆NO₈P[3][6][11][12]
Molecular Weight 511.46 g/mol [6][11] (or 511.5 g/mol [3][12])
Appearance White to off-white powder[3][13]
Storage Temperature -20°C is recommended for long-term stability.[7]
Purity (Typical) ≥95.0% (HPLC)[6]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is an excellent building block for preparing D-phosphothreonine-containing peptides via Fmoc SPPS.[6] The following sections detail a validated workflow and provide expert rationale for each step.

SPPS Workflow Overview

The incorporation of this compound follows the standard iterative cycle of Fmoc SPPS: deprotection, activation/coupling, and washing.

start Start Resin with N-terminal Fmoc deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection wash1 Wash (DMF, IPA, etc.) deprotection->wash1 coupling Coupling This compound + Activator (e.g., HATU) + Base (e.g., DIEA) wash1->coupling wash2 Wash (DMF, etc.) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat

Caption: Iterative cycle for incorporating a phosphothreonine building block.

Experimental Protocol: Coupling

The partially protected phosphate group presents unique challenges during the activation and coupling steps. Experience has shown that uronium-based coupling reagents are particularly effective.[8][9][14]

Rationale for Reagent Choice: Standard carbodiimide (e.g., DIC) or phosphonium-based (e.g., PyBOP) activators can show lower coupling yields.[9] It is theorized that these reagents can react with the unprotected hydroxyl on the phosphodiester, reducing the amount of activator available for the essential carboxylic acid activation.[9] Uronium salts like HATU, HCTU, or TBTU, especially in the presence of excess base, provide superior and more reliable incorporation.[6][8][10][14]

Step-by-Step Coupling Protocol:

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

  • Activation Mixture Preparation: In a separate vessel, pre-dissolve this compound (3-5 equivalents relative to resin loading) and an equimolar amount of a uronium activator (e.g., HATU) in a minimal volume of DMF.

  • Activation and Coupling: Add a significant excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture.[1][14] Immediately add this solution to the deprotected resin.

    • Expert Insight: A larger excess of DIEA is beneficial. It ensures the carboxyl group is fully deprotonated for activation and neutralizes the acidic proton on the phosphate side chain, which improves coupling efficiency.[8][14]

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[1] For this sterically hindered and electronically unique amino acid, an extended coupling time is often recommended.[9]

  • Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the absence of free primary amines, indicating reaction completion.[1][14] If the test is positive, a second coupling may be necessary.

Experimental Protocol: Deprotection and Chain Extension

While the monobenzyl protection largely prevents β-elimination, the free hydroxyl on the phosphate can cause a different issue during Fmoc deprotection.

The Challenge of Salt Formation: The acidic phosphate can form an ion pair with the basic piperidine used for Fmoc removal.[8][14] When the next activated amino acid is introduced, some of it can be quenched by reacting with this resin-bound piperidinium salt.[14] This reduces the effective concentration of the activated amino acid, potentially leading to incomplete coupling. This problem is exacerbated in sequences with multiple phosphorylated residues.[14]

Step-by-Step Deprotection Protocol and Mitigation Strategies:

  • Standard Deprotection: Treat the resin with 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.[1]

  • Thorough Washing: Wash the resin extensively with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.

  • Mitigating Salt Formation (Choose one):

    • Strategy A (Brute Force): For subsequent couplings, simply increase the equivalents of the Fmoc-amino acid, activator, and base to compensate for any reagent quenched by the piperidinium salt.[8] This is often sufficient for peptides with a single phosphorylation site.

    • Strategy B (Counter-ion Exchange): After the post-deprotection wash, perform an additional wash with a solution of DIEA in DMF. This exchanges the piperidine counter-ion for a tertiary amine, which will not react with the incoming activated amino acid.

Final Cleavage and Deprotection

The final step involves simultaneously cleaving the peptide from the solid support and removing the benzyl (Bzl) side-chain protecting group from the phosphate.

The Challenge of the Benzyl Cation: Acidolytic cleavage liberates a reactive benzyl cation. This electrophile can alkylate nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), creating undesired byproducts.[9] Therefore, a "cocktail" of scavengers is essential.

Cleavage Protocol:

  • Resin Preparation: Wash the fully assembled, N-terminally deprotected peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common and robust mixture is TFA/H₂O/Triisopropylsilane (TIS)/Thioanisole (90:5:2.5:2.5) .

    • TFA: The strong acid that performs the cleavage.

    • H₂O and TIS: Scavengers for t-butyl cations from other protecting groups (e.g., Pbf on Arginine, tBu on Aspartic Acid).

    • Thioanisole/Phenol/EDT: Potent scavengers specifically for the benzyl cation.[9]

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation and Isolation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash several times to remove scavengers. Dry the crude peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the final product identity and purity by mass spectrometry and analytical HPLC.

Conclusion

This compound is a highly valuable and effective building block for the synthesis of D-phosphothreonine-containing peptides. Its design ingeniously balances the need for N-terminal protection with side-chain stability, minimizing the risk of β-elimination during Fmoc deprotection. A thorough understanding of its chemical properties—particularly the behavior of the monobenzyl-protected phosphate group during coupling and deprotection cycles—is paramount for success. By employing uronium-based activators, extended coupling times, and appropriate strategies to mitigate piperidinium salt formation, researchers can reliably incorporate this residue. Furthermore, the use of a well-formulated scavenger cocktail during final cleavage is non-negotiable to preserve the integrity of the final peptide product. With these field-proven insights and protocols, scientists are well-equipped to leverage this reagent for advancing research in cellular signaling and drug discovery.

References

  • MySkinRecipes. This compound. [Link]

  • Houben-Weyl. Synthesis of Phosphopeptides. In Methods of Organic Chemistry, Volume E 22a. Thieme, 2005. [Link]

  • Collins, J. M., & Jones, A. Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 2017. [Link]

  • Merck Millipore. Novabiochem® Phosphopeptide Synthesis. [Link]

  • Anaspec. Fmoc-D-Thr[PO(OBzl)-OH]-OH - 1 g. [Link]

  • Merck Millipore. Novabiochem® Letters Vol. 2.16. [Link]

  • White, P. Phosphopeptide synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press, 2000. [Link]

  • Zaykov, F., et al. Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 2022. [Link]

  • CEM Corporation. Fmoc-Thr(PO(OBzl)OH)-OH. [Link]

  • Isidro-Llobet, A., et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 2019. [Link]

  • Cudic, M., & Plettenburg, O. A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Beilstein Journal of Organic Chemistry, 2009. [Link]

  • Attard, T. J., et al. Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. The Journal of Organic Chemistry, 2017. [Link]

  • Aapptec Peptides. Fmoc-Thr(HPO3Bzl)-OH. [Link]

  • Fields, G. B. Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 35. Humana Press, 1994. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-D-Asp-OH: Key for Efficient Peptide Synthesis & Drug Discovery. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]

Sources

A Technical Guide to the Synthesis and Purification of Fmoc-D-Thr(PO(OBzl)OH)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation is a cornerstone of cellular regulation, and the ability to synthesize peptides containing phosphorylated residues is critical for dissecting these complex biological pathways.[1] This technical guide provides an in-depth exploration of the synthesis and purification of Fmoc-D-Thr(PO(OBzl)OH)-OH, a key building block for the incorporation of phosphothreonine into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the strategic rationale behind the selection of protecting groups, present a detailed, field-proven protocol for its chemical synthesis, and outline robust methods for its purification and analytical characterization. Furthermore, this guide addresses the common challenges and mechanistic considerations encountered when utilizing this reagent in peptide synthesis, offering insights to ensure high-yield, high-purity outcomes for demanding research and development applications.

Introduction: The Significance of Phosphothreonine

The reversible phosphorylation of serine, threonine, and tyrosine residues is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Threonine phosphorylation, in particular, plays a pivotal role in activating or deactivating enzymes and mediating protein-protein interactions. The transient nature and low abundance of many phosphorylated proteins in vivo make their study challenging.

To overcome these obstacles, chemical synthesis provides an indispensable tool, allowing researchers to produce homogenous phosphopeptides in significant quantities. These synthetic phosphopeptides are invaluable for a range of applications, from investigating the kinetics of protein kinases and phosphatases to developing targeted therapeutics and diagnostic probes.[3] A primary strategy for synthesizing these molecules is the "building block" approach, which involves the sequential coupling of pre-phosphorylated and protected amino acid derivatives during SPPS.[4][5] this compound is one such essential building block, enabling the precise incorporation of a phosphothreonine residue at any desired position within a peptide sequence.[6]

The Strategic Imperative of Protecting Groups

The success of phosphopeptide synthesis hinges on a meticulously planned protecting group strategy. The structure of this compound—specifically, the choice of the Fmoc group, and the monobenzyl protection of the phosphate—is a direct response to the chemical challenges inherent in the synthesis process.

  • α-Amino Protection (Fmoc): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard for SPPS due to its stability in acidic conditions and its clean, rapid removal under mild basic conditions (typically 20% piperidine in DMF).[7][8] This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without disturbing acid-labile side-chain protecting groups or the resin linkage.

  • Phosphate Protection (Monobenzyl): The choice of a monobenzyl (Bzl) group to protect the phosphate is a critical design feature. During the basic conditions required for Fmoc removal, phosphoserine and phosphothreonine residues are susceptible to a side reaction known as β-elimination.[1][9] Using a fully protected phosphate triester exacerbates this problem. However, the monobenzyl-protected phosphodiester is significantly more stable to piperidine treatment, minimizing this undesirable side reaction.[10] The acidic proton on the monobenzyl-protected phosphate can form a salt with piperidine during deprotection, which can consume the activated amino acid in the subsequent coupling step; this is a known challenge that can be overcome with optimized coupling protocols.[1][10] The benzyl group is ultimately removed during the final, strongly acidic cleavage of the peptide from the solid support (e.g., with Trifluoroacetic acid, TFA).[1][11]

Synthesis of this compound

The synthesis of this specialized amino acid derivative is a multi-step process requiring careful control of reaction conditions. The most common laboratory-scale approach involves the phosphorylation of the side-chain hydroxyl group of Fmoc-D-threonine. A robust method utilizes a phosphitylating agent followed by oxidation.

Chemical Synthesis Workflow

The overall process involves the phosphitylation of the protected amino acid's hydroxyl group, followed by oxidation to the more stable phosphate, and subsequent purification.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Fmoc-D-Thr-OH (Starting Material) Phosphitylation Phosphitylation (Dibenzyl N,N-diisopropylphosphoramidite, 1H-Tetrazole, Anhydrous DCM) Start->Phosphitylation Step 1 Oxidation Oxidation (m-CPBA or t-BuOOH) Phosphitylation->Oxidation Step 2 Workup Aqueous Workup (Acid/Base Extraction) Oxidation->Workup Step 3 Chromatography Flash Column Chromatography Workup->Chromatography Step 4 Final_Product This compound (Final Product) Chromatography->Final_Product Step 5

Caption: Overall workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis starting from commercially available Fmoc-D-Thr-OH.

Materials and Reagents:

  • Fmoc-D-Thr-OH

  • Dibenzyl N,N-diisopropylphosphoramidite

  • 1H-Tetrazole (0.45 M in anhydrous acetonitrile)

  • meta-Chloroperoxybenzoic acid (m-CPBA) or tert-Butyl hydroperoxide (t-BuOOH)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Fmoc-D-Thr-OH (1 equivalent). Dissolve it in a minimal amount of anhydrous DMF and then dilute with anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Phosphitylation: Slowly add Dibenzyl N,N-diisopropylphosphoramidite (1.5 equivalents) to the stirred solution, followed by the dropwise addition of 1H-Tetrazole solution (3.5 equivalents).[11] Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidation: Once the starting material is consumed, cool the reaction mixture back down to 0 °C. Add the oxidizing agent (e.g., m-CPBA, 1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir at 0 °C for 30 minutes and then at room temperature for 1 hour.[11] This step converts the phosphite triester to the more stable phosphate triester.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using m-CPBA) or sodium sulfite (if using t-BuOOH). Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Aqueous Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acidic wash helps remove basic impurities, while the bicarbonate wash removes acidic impurities like m-chlorobenzoic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is a phosphate triester intermediate.

  • Selective Deprotection (if necessary): While the target is the monobenzyl phosphodiester, this route initially produces a dibenzyl triester. A careful, partial deprotection may be required. However, many phosphorylation reagents and conditions can be tuned to favor the formation of the desired phosphodiester directly or after a specific workup. For the purpose of this guide, we will focus on the purification of the final target compound, which may be obtained through various specific patented or proprietary methods not fully detailed in the public literature. The subsequent purification is designed for the final phosphodiester product.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is the method of choice.

Step-by-Step Procedure:

  • Column Preparation: Prepare a silica gel column packed in a non-polar solvent (e.g., hexanes or DCM).

  • Sample Loading: Dissolve the crude product from the synthesis step in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the silica-adsorbed product onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. A typical solvent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). A small amount of acetic acid (0.5%) is often added to the mobile phase to ensure the phosphate group remains protonated and to improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate or phosphomolybdic acid).

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent under reduced pressure to yield this compound as a solid, typically a white to off-white powder.[6]

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, structure, and purity of the final product.

PropertySpecificationAnalytical Method
Appearance White to off-white powderVisual Inspection
Molecular Formula C₂₆H₂₆NO₈PMass Spectrometry
Molecular Weight 511.46 g/mol Mass Spectrometry (ESI-MS)
Purity ≥95.0% - ≥98%RP-HPLC
Identity Conforms to structure¹H NMR, ³¹P NMR, IR
Storage Temperature -20°C-
Data compiled from multiple sources.[3][6][7]
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to determine the final purity of the compound.[12][13] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure and the presence of all expected protons and carbons. Crucially, ³¹P NMR provides a definitive signal for the phosphorus atom, with a characteristic chemical shift that confirms the formation of the phosphate diester.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the correct molecular weight of the compound.[3]

Challenges and Considerations in Application (SPPS)

While an excellent building block, the use of this compound in SPPS requires special consideration to achieve optimal results.

main Challenges in SPPS using This compound challenge1 Steric Hindrance The bulky protected phosphate group can slow down coupling reactions. main->challenge1 challenge2 Piperidine Salt Formation The acidic phosphate proton reacts with piperidine during Fmoc deprotection, consuming the base. main->challenge2 challenge3 Subsequent Coupling Issues The piperidine salt formed on the resin can neutralize the incoming activated amino acid, reducing coupling efficiency. main->challenge3 solution1 Solution: Use potent coupling reagents (e.g., HATU, HCTU) and extend coupling times. challenge1->solution1 solution2 Solution: Increase the excess of base (DIEA/DIPEA) used during the subsequent coupling step. challenge2->solution2 solution3 Solution: Increase the equivalents of the activated amino acid and coupling reagents. challenge3->solution3

Caption: Key challenges and solutions when using this compound in SPPS.

  • Coupling Efficiency: The bulky nature of the protected phosphate group can cause steric hindrance, leading to sluggish and incomplete coupling reactions.[1] To overcome this, it is highly recommended to use potent uronium-based coupling reagents like HATU or HCTU instead of carbodiimide-based methods.[5][10] Extending the coupling time (e.g., 2-4 hours) and using a greater excess of reagents can also significantly improve yields.[1][14]

  • Piperidine Salt Formation: During Fmoc deprotection, the acidic proton on the phosphate can form a salt with the piperidine base.[1][10] This is not detrimental in itself, but in the following coupling step, this resin-bound piperidinium salt can neutralize a portion of the incoming activated amino acid, effectively reducing its concentration and leading to incomplete coupling. This problem is magnified in sequences with multiple phosphorylation sites.[10][14]

  • Overcoming Salt Formation Issues: A common and effective strategy is to increase the amount of tertiary base, such as N,N-diisopropylethylamine (DIEA), used during the activation/coupling step from the standard 2 equivalents to 3-8 equivalents.[4][10][15] This additional base neutralizes the piperidinium salt on the resin, allowing the full equivalent of the activated amino acid to participate in the coupling reaction.

Conclusion

This compound is a cornerstone reagent for modern chemical biology and drug discovery, enabling the precise synthesis of phosphothreonine-containing peptides. A successful outcome, from the synthesis of the building block itself to its application in SPPS, relies on a deep understanding of the underlying chemical principles. By employing a rational protecting group strategy, utilizing robust synthesis and purification protocols, and implementing optimized coupling conditions during peptide synthesis, researchers can effectively harness the power of this versatile molecule to advance our understanding of protein phosphorylation and develop next-generation peptide-based tools and therapeutics.

References

  • Benchchem. (2025). Synthesis of Phosphopeptides Utilizing Fmoc-Thr(tBu)
  • Benchchem. (2025). Application Notes and Protocols for Peptide Synthesis with O-Phospho-DL-threonine. Benchchem.
  • Sigma-Aldrich. (n.d.). Fmoc-Thr(PO(OBzl)OH)-OH Novabiochem. Sigma-Aldrich.
  • Chem-Impex. (n.d.). Fmoc-O-benzyl-D-phosphothreonine. Chem-Impex.
  • Alfa Chemistry. (n.d.). Fmoc-D-Thr[PO(OBzl)-OH]-OH. Alfa Chemistry.
  • Hodges, R. S., & Mant, C. T. (n.d.).
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Benchchem. (2025). A Technical Guide to Incorporating Phosphothreonine in Solid-Phase Peptide Synthesis. Benchchem.
  • Merck Millipore. (n.d.). Novabiochem® Letters 2.16Vol. Merck Millipore.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1202 - Phosphoamino Acids. Aapptec Peptides.
  • Novabiochem®. (n.d.). Phosphopeptide Synthesis. Novabiochem®.
  • Gammeltoft, S., et al. (2022).
  • Perich, J. W., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Royal Society of Chemistry.
  • LookChem. (n.d.). Dibenzyl phosphite. LookChem.
  • Rogerson, D. T., et al. (n.d.). Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing. PubMed Central.
  • Hegeman, A. D., et al. (n.d.). Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry. PubMed Central.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Sigma-Aldrich. (n.d.). This compound Novabiochem. Sigma-Aldrich.
  • ChemicalBook. (2025). Dibenzyl phosphite. ChemicalBook.
  • Valerio, R. M., et al. (1989). Synthesis of O-phosphotyrosine-containing peptides. 1. Synthesis of PTyr-Leu-Gly via benzyl phosphate protection. The Journal of Organic Chemistry.
  • Fields, G. B. (2025). Methods for Removing the Fmoc Group.

Sources

An In-depth Technical Guide to Fmoc-D-Thr(PO(OBzl)OH)-OH: A Cornerstone for Modern Phosphopeptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phosphorylation and the Role of Synthetic Phosphopeptides

Protein phosphorylation, a reversible post-translational modification, stands as a central mechanism governing a vast array of cellular processes.[1][2] This dynamic process, orchestrated by kinases and phosphatases, modulates everything from signal transduction and cell cycle progression to protein-protein interactions and apoptosis.[2][3] Consequently, aberrant phosphorylation is a hallmark of numerous diseases, including cancer.[2] To unravel these complex biological systems and develop targeted therapeutics, researchers require homogenous, site-specifically phosphorylated peptides as tools for biochemical and cellular assays.[1][2]

Fmoc-D-Thr(PO(OBzl)OH)-OH is a critical reagent that directly addresses this need. It is a protected amino acid building block designed for the precise incorporation of a D-phosphothreonine residue during Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1][4] The use of the D-enantiomer is particularly relevant for creating peptides that are resistant to proteolysis, designing enzyme inhibitors, or probing stereospecific interactions. This guide provides an in-depth examination of the molecular structure of this compound, the rationale behind its design, and its expert application in the synthesis of complex phosphopeptides.

Molecular Profile and Physicochemical Properties

This compound is a multifaceted molecule engineered for stability and reactivity in the context of SPPS. Its structure consists of a D-threonine core, with its α-amino group protected by a base-labile Fmoc group and its side-chain hydroxyl group phosphorylated and subsequently protected with a benzyl (Bzl) group.[5][6]

Below is a diagram illustrating the key functional components of the molecule.

Caption: Key functional moieties of the this compound molecule.

The specific properties of this reagent are summarized in the table below, compiled from leading chemical suppliers.

PropertyValueReferences
Chemical Name N-α-Fmoc-O-benzyl-D-phosphothreonine[4][7][8]
Molecular Formula C₂₆H₂₆NO₈P[4][5][7]
Molecular Weight ~511.5 g/mol [4][5][7]
CAS Number 937171-63-6[4][6][7][8]
Appearance White to light yellow powder[7][9]
Purity ≥95% (HPLC)[4][7]
Storage Store at -20°C to -4°C for long-term stability[6][7]

The Rationale of the Protecting Group Strategy: A Self-Validating System

The success of phosphopeptide synthesis hinges on a robust protecting group strategy. The design of this compound is a prime example of chemical causality, where each protecting group serves a distinct and vital purpose.

  • The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group shields the α-amino functionality of the threonine. Its key feature is its lability to mild bases, typically a 20% solution of piperidine in DMF.[1][6] This allows for its removal without compromising the acid-labile linkages to the solid-phase resin or other acid-sensitive side-chain protecting groups.

  • The Benzyl (Bzl) Group: This is arguably the most critical component for synthesizing phosphoserine and phosphothreonine peptides. The phosphate group itself is prone to a side reaction known as β-elimination when exposed to the basic conditions required for Fmoc removal.[1][10] The monobenzyl esterification of the phosphate group significantly minimizes this detrimental pathway, ensuring the integrity of the phosphorylated side chain throughout the peptide assembly.[1][11] This benzyl group is stable to the piperidine used for Fmoc deprotection but is readily cleaved during the final, strongly acidic cleavage of the peptide from the resin.[6][12]

  • The Free Phosphate Hydroxyl: The presence of one acidic hydroxyl group on the phosphate can present challenges. It can form salts with piperidine during deprotection or interfere with coupling reactions.[13][14] This necessitates specific considerations during the coupling step, such as using an increased excess of a base like N,N-Diisopropylethylamine (DIEA) and favoring uronium-based coupling reagents (e.g., HATU, HCTU) over carbodiimides.[13][14] These choices are not arbitrary; they are field-proven methods to overcome the electrostatic repulsion and potential side reactions caused by the partially protected phosphate moiety.[13]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is exclusively used in the "building block" approach to phosphopeptide synthesis. This strategy, which involves the sequential addition of pre-phosphorylated amino acids, is favored over the "global phosphorylation" method (where a completed peptide is phosphorylated post-synthesis) because it offers precise control over the location and number of phosphorylation sites.[1][15]

The general workflow for incorporating a single this compound residue into a growing peptide chain on a solid support is illustrated below.

SPPS_Workflow Resin 1. Start with Peptide-Resin (Free N-terminus) Activation 2. Activate this compound (e.g., with HATU/DIEA in DMF) Resin->Activation Prepare AA solution Coupling 3. Couple Activated Amino Acid to Resin Activation->Coupling Add to resin Wash1 4. Wash Resin (Remove excess reagents) Coupling->Wash1 Reaction complete Deprotection 5. Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 6. Wash Resin (Remove piperidine) Deprotection->Wash2 Next_Cycle 7. Elongated Peptide-Resin (Ready for next coupling) Wash2->Next_Cycle

Caption: A single cycle of chain elongation using a phosphothreonine building block in Fmoc-SPPS.

Detailed Experimental Protocol: Single Coupling of this compound

This protocol outlines a standard manual procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptidyl-resin (e.g., Rink Amide resin)

  • This compound

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Reaction vessel with frit for washing

Procedure:

  • Resin Preparation:

    • If starting a new synthesis, ensure the initial Fmoc group on the resin is removed using the deprotection solution as described in step 4.

    • Swell the peptidyl-resin in DMF for 30 minutes.[1] Drain the solvent.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.[16]

    • Add DIEA (8 equivalents) to the activation mixture.[16] The solution may change color. Expert note: A higher excess of DIEA is often beneficial for phospho-amino acids to ensure the reaction medium remains basic and to neutralize the acidic phosphate hydroxyl.[13][14]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the swollen, drained resin.

    • Agitate the mixture at room temperature for 1-2 hours.[1]

    • Trustworthiness Check: To confirm the reaction has gone to completion, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates a successful coupling.

  • Fmoc Deprotection (for the next cycle):

    • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain.[1]

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.[1]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to ensure all piperidine is removed. The resin is now ready for the next amino acid coupling.

Final Cleavage and Characterization

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the benzyl group on the phosphate) must be removed.

  • Cleavage: A standard cleavage cocktail for this purpose is a mixture of Trifluoroacetic Acid (TFA), water, and a scavenger like Triisopropylsilane (TIS). A typical mixture is 95% TFA, 2.5% water, and 2.5% TIS.[16] The reaction is typically run for 2-4 hours at room temperature. Expert note: For phosphopeptides, performing the cleavage at room temperature rather than with microwave heating can minimize undesired side reactions like reattachment of the benzyl group to other residues.[17]

  • Precipitation and Purification: Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, centrifuged, washed, and dried.[16] The crude peptide is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final purified phosphopeptide is characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight, verifying the successful incorporation of the phosphothreonine residue and complete removal of all protecting groups.

Conclusion

This compound is an expertly designed and indispensable chemical tool. Its carefully considered protecting group strategy provides a robust and reliable method for the site-specific incorporation of phosphothreonine into synthetic peptides. By understanding the chemical principles behind its design and the nuances of its application in SPPS, researchers in biology and drug development can confidently synthesize the complex phosphopeptides required to probe the intricate world of cellular signaling and advance the frontier of therapeutic innovation.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Hoffmann, R., et al. (2006). Solid-phase synthesis of phosphopeptides. PubMed. Retrieved from [Link]

  • Valerio, R. M., et al. (1989). Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. PubMed. Retrieved from [Link]

  • Hoffmann, R. (2005). Synthesis of O-Phosphopeptides on Solid Phase. Springer Nature Experiments. Retrieved from [Link]

  • Harris, P. W. R., & Brimble, M. A. (2008). The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Mondal, S., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • Perich, J. W. (2002). Synthesis of phosphopeptides in the Fmoc mode. The University of Melbourne. Retrieved from [Link]

  • Mayer, D., & Metanis, N. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

Sources

A Senior Scientist's Guide to the Strategic Application of Fm-D-Thr(PO(OBzl)OH)-OH in Advanced Phosphopeptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein phosphorylation is a fundamental post-translational modification governing nearly all cellular processes.[1] The synthesis of phosphopeptides, particularly those incorporating non-natural D-amino acids for enhanced proteolytic stability, is a critical endeavor in drug discovery and chemical biology. This guide provides an in-depth technical overview of Fmoc-D-Thr(PO(OBzl)OH)-OH (CAS 937171-63-6), a key building block for the solid-phase synthesis of D-phosphothreonine-containing peptides. We will explore the molecular rationale behind its design, provide validated, step-by-step protocols for its incorporation, and discuss the critical aspects of cleavage, deprotection, and final characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of advanced, high-purity phosphopeptides.

The Strategic Imperative: Phosphorylation and D-Amino Acids in Peptide Therapeutics

Threonine Phosphorylation: A Master Switch in Cellular Signaling

The reversible phosphorylation of serine, threonine, and tyrosine residues, orchestrated by protein kinases and phosphatases, forms the backbone of cellular signal transduction.[2] These modifications control protein activity, localization, and interaction with other biomolecules, making them central to processes from cell growth to apoptosis.[1] Consequently, synthetic phosphopeptides that mimic these phosphorylated motifs are invaluable tools for studying kinase-substrate interactions, developing enzyme inhibitors, and probing the intricate web of cellular signaling.[3][4]

The "D-Advantage": Engineering Proteolytic Resistance

A primary hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The incorporation of non-canonical D-amino acids renders peptides significantly more resistant to these enzymes, thereby increasing their circulating half-life and bioavailability. The use of this compound allows for the precise, site-specific introduction of a phosphorylated D-threonine, combining the biological relevance of phosphorylation with the pharmacological advantage of enhanced stability.

A Molecular Deep Dive: Understanding the Reagent

Chemical Properties and Structure

This compound is a meticulously designed amino acid derivative for use in Fmoc-based solid-phase peptide synthesis (SPPS).[5] Its structure features three key components, each with a specific function.

PropertyValue
CAS Number 937171-63-6[6]
Molecular Formula C₂₆H₂₆NO₈P[3]
Molecular Weight 511.46 g/mol [7]
Appearance White to off-white powder[3][7]
Storage Store at -20°C[5]
The Logic of Protection: Fmoc, Benzyl, and the Phosphate Monoester

The success of SPPS hinges on an orthogonal protecting group strategy, where different groups can be removed under distinct conditions.[8]

  • Nα-Fmoc Group: The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino function. It is quantitatively removed at each cycle with a mild base, typically piperidine, which does not affect the acid-labile side-chain protecting groups.[9][10]

  • Side-Chain Benzyl (Bzl) Group: The phosphate moiety is protected as a mono-benzyl ester. This is a critical design choice. A fully unprotected phosphate would interfere with coupling chemistry, while a fully protected phosphate diester is highly susceptible to β-elimination during Fmoc deprotection.[11][12] The mono-benzyl protected phosphonate strikes a crucial balance: it minimizes β-elimination while remaining stable to piperidine treatment.[13][14] The benzyl group is efficiently removed during the final acidolytic cleavage step.[5]

  • The Free Phosphate Hydroxyl: The remaining acidic proton on the phosphate can be deprotonated during Fmoc removal, forming a piperidinium salt. This is thought to inhibit β-elimination by preventing deprotonation at the amino acid's α-carbon.[12] However, this can also consume activated amino acid in the subsequent coupling step, an important consideration for peptides with multiple phosphorylation sites.[15][16]

Caption: Annotated structure of this compound.

Core Methodology: Solid-Phase Synthesis Protocol

The "building block" approach, where pre-phosphorylated amino acids are incorporated directly, is the most reliable method for phosphopeptide synthesis.[11][13]

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start: Resin with Linker (e.g., Rink Amide) Fmoc_Deprotection 1. Nα-Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Attach 1st AA & Deprotect Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 2. Amino Acid Coupling - this compound - Coupling Reagents (HBTU/HATU) - Base (DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Final_Deprotection Repeat Cycle for all Amino Acids Wash2->Final_Deprotection Continue Chain Elongation Cleavage 3. Cleavage & Global Deprotection (TFA Cocktail with Scavengers) Final_Deprotection->Cleavage Purification 4. Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification

Caption: General workflow for phosphopeptide synthesis using the building block approach.

Step-by-Step Protocol: Incorporation of this compound

This protocol assumes manual synthesis on a 0.1 mmol scale using a standard solid-phase reaction vessel.

Materials:

  • Resin: Rink Amide resin (for C-terminal amide peptides)

  • Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Amino Acid: this compound

  • Coupling Reagents: HBTU or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solution: DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel. Drain the DMF.

  • Initial Fmoc Deprotection (if starting with Fmoc-protected resin):

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of this compound:

    • In a separate vial, dissolve this compound (5 equivalents, 0.5 mmol, ~256 mg) and HBTU/HATU (4.9 equivalents, 0.49 mmol) in a minimal volume of DMF.

    • Add DIPEA (10 equivalents, 1.0 mmol) to the mixture. The solution should change color.

    • Expert Insight: Using a slight excess of the amino acid and coupling reagent ensures the reaction goes to completion. For phospholamino acids, a higher excess of DIPEA (up to 15 eq.) can be beneficial to counteract the acidic phosphate proton and drive the reaction forward.[15] Uronium-based reagents like HBTU and HATU are highly recommended for coupling phosphorylated amino acids as they are highly efficient and minimize side reactions.[17][18]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Expert Insight: Phosphorylated amino acids are sterically hindered. Longer coupling times or double coupling (repeating steps 3 & 4) may be necessary to achieve high efficiency, especially if the preceding amino acid is also bulky.[19][20]

  • Post-Coupling Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling is required.

  • Chain Elongation:

    • To add the next amino acid, return to step 2 (Fmoc Deprotection) and proceed with the next cycle.

The Final Act: Cleavage, Deprotection, and Purification

The final step involves simultaneously cleaving the peptide from the resin and removing all acid-labile side-chain protecting groups, including the benzyl group from the phosphothreonine.[21]

The TFA Cocktail: Role of Scavengers

Trifluoroacetic acid (TFA) is a strong acid used for cleavage. However, the cleavage process liberates reactive carbocations (e.g., from Boc, tBu, and Trityl groups) that can re-attach to nucleophilic residues like Tryptophan or alkylate Cysteine and Methionine.[22] Scavengers are added to the TFA to "trap" these reactive species.[21][23]

ScavengerConcentrationPurpose
Trifluoroacetic Acid (TFA) 92.5 - 95%Cleavage agent, removes protecting groups
Water (H₂O) 2.5 - 5%Scavenges t-butyl cations
Triisopropylsilane (TIS) 2.5%Reduces Trityl and other carbocations[23]
1,2-Ethanedithiol (EDT) or 1,4-Benzenedimethanethiol (1,4-BDMT) 2.5%Scavenges cations, prevents oxidation of Met/Cys[24][25]
Step-by-Step Cleavage and Precipitation Protocol

Procedure:

  • Preparation: Transfer the dry peptide-resin to a suitable reaction vessel.

  • Cleavage:

    • Prepare the cleavage cocktail fresh (e.g., TFA/TIS/H₂O/EDT 92.5:2.5:2.5:2.5).

    • Add the cocktail to the resin (approx. 10 mL per gram of resin).

    • Incubate at room temperature with occasional swirling for 2-3 hours.

  • Peptide Isolation:

    • Filter the TFA solution away from the resin beads into a clean polypropylene tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation:

    • Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

  • Pelleting and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the pellet twice more with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Quality Control: Purification and Characterization

The crude peptide must be purified and its identity confirmed.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

  • Analysis: The purity of the final product is assessed by analytical RP-HPLC. The identity is confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF), which will show the expected molecular weight for the fully deprotected phosphopeptide.[26][27] The analysis of phosphopeptides can be challenging due to lower ionization efficiency, often requiring specialized enrichment strategies in complex samples.[1][2]

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency Steric hindrance of the phospho-amino acid; aggregation of the growing peptide chain.Use a highly efficient coupling reagent like HATU.[18] Increase coupling time or perform a double coupling. Consider microwave-assisted SPPS to drive difficult couplings to completion.[19]
β-Elimination Use of a fully protected phosphate triester; overly harsh or prolonged base treatment.Use a mono-protected building block like this compound.[11][14] Ensure standard Fmoc deprotection times (e.g., 3 + 15 min) are not exceeded.
Incomplete Deprotection Insufficient cleavage time; inefficient scavenger cocktail.Ensure cleavage time of at least 2 hours. Use a robust scavenger cocktail appropriate for the peptide sequence (e.g., include EDT for Cys/Met).[21]
Adduct Formation Reactive carbocations from protecting groups re-attaching to the peptide.Ensure an adequate concentration and combination of scavengers (TIS, water, EDT/DODT) in the TFA cocktail.[21][22]

Conclusion

This compound is a robust and indispensable reagent for the synthesis of D-phosphothreonine-containing peptides. Its rational design, featuring a stable mono-benzyl protected phosphate, allows for its efficient incorporation using standard Fmoc-SPPS protocols with minimal side reactions. By understanding the chemical principles behind its use and adhering to optimized protocols for coupling and cleavage, researchers can reliably access high-purity, proteolytically resistant phosphopeptides. These synthetic molecules are crucial for advancing our understanding of cellular signaling and for the development of the next generation of peptide-based therapeutics.

References

  • Larsen, M. R., Trelle, M. B., Thingholm, T. E., & Jensen, O. N. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451–1468.
  • Malinčík, J., et al. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
  • Li, Y., et al. (2012). Qualitative and quantitative analysis of phosphopeptides with immobilized metal ion affinity chromatography enrichment, stable isotope labeling by amino acids in cell culture and nano-liquid chromatography-tandem mass spectrometry. Analytical Methods.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Ballif, B. A., & Villén, J. (2012). Phosphopeptide Characterization by Mass Spectrometry using Reversed-Phase Supports for Solid-Phase β-Elimination/Michael Addition. NIH Public Access.
  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • LCGC International. (n.d.). Enriching the Phosphoproteome. Retrieved from [Link]

  • ACS Publications. (2014). Evaluating Multiplexed Quantitative Phosphopeptide Analysis on a Hybrid Quadrupole Mass Filter/Linear Ion Trap/Orbitrap Mass Spectrometer. Analytical Chemistry.
  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry.
  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • Anaspec. (n.d.). Fmoc-D-Thr[PO(OBzl)-OH]-OH - 1 g. Retrieved from [Link]

  • Novabiochem. (n.d.).
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of peptide thioesters via Fmoc SPPS. Retrieved from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Kulkarni, S. S., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development.
  • Royal Society of Chemistry. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews.
  • PubMed. (2012). Design and synthesis of an Fmoc-SPPS-compatible amino acid building block mimicking the transition state of phosphohistidine phosphatase. Retrieved from [Link]

Sources

Introduction: The Significance of Phosphorylation and Synthetic Phosphopeptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-D-Thr(PO(OBzl)OH)-OH in Phosphopeptide Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective utilization of this compound for the synthesis of D-phosphothreonine-containing peptides. We will delve into the core principles, field-proven methodologies, and critical considerations necessary for successfully incorporating this essential building block into complex peptide sequences.

Protein phosphorylation is a fundamental post-translational modification that acts as a molecular switch, governing a vast array of cellular processes from signal transduction to cell cycle control.[1] The study of these intricate pathways necessitates pure, well-defined phosphopeptides.[2] Synthetic phosphopeptides are invaluable tools, serving as kinase and phosphatase substrates, antigens for generating phospho-specific antibodies, and standards for analytical studies.[2][3]

The "building block" approach, which involves the direct incorporation of pre-phosphorylated amino acid derivatives during solid-phase peptide synthesis (SPPS), has become the standard method for routine production due to its precision and reliability.[1][3] this compound is a key reagent in this strategy, enabling the site-specific incorporation of a D-phosphothreonine residue, which can be critical for developing peptide-based probes or therapeutics with enhanced stability or specific conformational properties.

Physicochemical Properties of this compound

Understanding the fundamental properties of this building block is the first step toward its successful application. The molecule is designed for seamless integration into the standard Fmoc/tBu SPPS workflow.[4]

PropertyValueSource(s)
Molecular Weight 511.46 g/mol [4]
Molecular Formula C₂₆H₂₆NO₈P[4]
CAS Number 937171-63-6[4][5]
Appearance White to off-white powder[4][6]
Typical Purity ≥95.0% (HPLC)[4][6]
Storage Store at -20°C for long-term stability[7]

Below is the chemical structure of this compound. The Fmoc group provides temporary Nα-protection, the benzyl group offers semi-permanent protection for the phosphate, and the carboxylic acid is ready for activation and coupling.

mol This compound fmoc Fmoc mol->fmoc Nα-Protection threonine D-Threonine Backbone mol->threonine phosphate Phosphate Group threonine->phosphate Side-chain benzyl Benzyl (Bzl) phosphate->benzyl Protection

Caption: Logical structure of this compound.

Core Methodology: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The successful synthesis of phosphopeptides using this compound hinges on a meticulously executed SPPS protocol. The monobenzyl protection of the phosphate group is a critical design feature; it is stable to the basic conditions (piperidine) used for Fmoc removal, thereby minimizing the risk of β-elimination, a common side reaction with fully protected phosphoserine and phosphothreonine derivatives.[1][8]

The Causality Behind Reagent Selection

Resin Choice: Standard resins for Fmoc-SPPS, such as Rink Amide (for C-terminal amides) or Wang/2-Chlorotrityl chloride resin (for C-terminal acids), are fully compatible.

Coupling Reagents: The partially protected phosphate group presents a unique challenge, as it can interfere with the activation of the carboxylic acid.[8][9]

  • Uronium/Aminium Reagents (Recommended): Reagents like HATU, HBTU, and HCTU are highly effective.[1][9][10] They rapidly activate the carboxyl group, promoting efficient coupling. HATU is often considered the superior choice for particularly challenging couplings.[10]

  • Phosphonium Reagents: While reagents like PyBOP and BOP are potent, they can lead to undesired side reactions with the unprotected phosphate hydroxyl group.[11][12] Therefore, uronium-based activators are generally preferred for this specific building block.

Base: N,N-Diisopropylethylamine (DIEA) is the base of choice. Experience shows that using a higher excess (3-15 equivalents) can be beneficial to neutralize the acidic phosphate proton and facilitate a more efficient coupling reaction.[8][9]

Step-by-Step Experimental Protocol for Incorporation

This protocol outlines the manual incorporation of a single this compound residue. For automated synthesis, these parameters should be adapted to the specific synthesizer's requirements.

1. Resin Preparation & Swelling:

  • Place the peptide-resin (with the N-terminal Fmoc group removed) in a reaction vessel.
  • Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes with gentle agitation.[1]
  • Drain the DMF.

2. Amino Acid Activation:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin substitution) and an equimolar amount of HATU (e.g., 2.9-4.9 equivalents) in a minimal volume of DMF.[1][9]
  • Add DIEA (8-15 equivalents) to the activation mixture.[1][9] The solution may change color.

3. Coupling Reaction:

  • Immediately add the activated amino acid solution to the deprotected resin.[1]
  • Agitate the reaction mixture for a minimum of 1-2 hours at room temperature.[1][9] For this specific building block, an extended coupling time of up to 4 hours or even an overnight reaction may be necessary to ensure completion, especially in complex sequences.[11]
  • Self-Validation: Monitor the reaction's completion using a qualitative test (e.g., Kaiser or TNBS test). A negative result (e.g., colorless beads for Kaiser test) indicates a complete reaction.

4. Washing:

  • Drain the reaction vessel.
  • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[1]

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, perform a capping step.
  • Treat the resin with a solution of acetic anhydride and DIEA in DMF for 10-15 minutes.
  • Wash the resin again with DMF.

The following diagram illustrates the core SPPS cycle for incorporating the phosphothreonine building block.

SPPS_Workflow cluster_0 SPPS Cycle Resin Peptide-Resin (Free Amine) Activation Activate This compound (HATU/DIEA) Coupling Coupling (1-4 hours) Activation->Coupling Add to Resin Wash1 DMF Wash Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 DMF Wash Fmoc_Deprotection->Wash2 Wash2->Resin Ready for Next Cycle

Caption: The Solid-Phase Peptide Synthesis (SPPS) cycle.

Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the benzyl group on the phosphate, must be removed.

The Cleavage Cocktail: A Critical Choice

The benzyl group is removed by acidolysis, typically with trifluoroacetic acid (TFA).[3] However, the released benzyl cation is a reactive electrophile that can cause side reactions, particularly the benzylation of nucleophilic residues like Cysteine, Methionine, and Tryptophan.[11]

Recommended Cleavage Cocktail (Reagent K):

  • TFA (82.5%): The primary cleavage agent.

  • Water (5%): Scavenger.

  • Phenol (5%): Scavenger, protects Tyrosine.

  • Thioanisole (5%): Scavenger.

  • 1,2-Ethanedithiol (EDT) (2.5%): Scavenger, particularly for protecting Tryptophan and Cysteine.

This robust cocktail is designed to minimize side reactions and ensure high-purity crude product.[11]

Cleavage Protocol

1. Resin Preparation:

  • Ensure the N-terminal Fmoc group has been removed.
  • Thoroughly wash the peptide-resin with Dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.

2. Cleavage Reaction:

  • Place the dry resin in a reaction vessel.
  • Add the pre-chilled cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin).
  • Stopper the vessel and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA filtrate into a cold centrifuge tube containing methyl-tert-butyl ether (MTBE) or diethyl ether.
  • A white precipitate (the crude peptide) should form.
  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
  • Dry the crude peptide pellet under vacuum.

Resin [label="Dry Peptide-Resin\n(Fully Protected)", color="#4285F4"]; TFA_Cocktail [label="Add Cleavage Cocktail\n(e.g., Reagent K)", color="#FBBC05"]; Reaction [label="React 2-4h @ RT", color="#FBBC05"]; Filter[label="Filter & Collect Filtrate", color="#34A853"]; Precipitate [label="Precipitate in Cold Ether", color="#34A853"]; Isolate [label="Centrifuge & Wash Pellet", color="#34A853"]; Crude_Peptide [label="Dry Crude Phosphopeptide", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Resin -> TFA_Cocktail; TFA_Cocktail -> Reaction; Reaction -> Filter; Filter -> Precipitate; Precipitate -> Isolate; Isolate -> Crude_Peptide; }

Caption: Workflow for peptide cleavage and deprotection.

Purification and Analysis of Phosphopeptides

The analysis of phosphopeptides presents distinct challenges due to their low abundance in complex mixtures and potential for poor ionization in mass spectrometry.[13][14]

Purification:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for purifying the crude peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The phosphopeptide will elute based on its overall hydrophobicity.

Analysis and Characterization:

  • Mass Spectrometry (MS): Essential for confirming the identity of the synthesized peptide. Both MALDI-TOF and ESI-MS can be used to verify the correct molecular weight.[15][16] Tandem MS (MS/MS) is required to confirm the peptide sequence and pinpoint the location of the phosphorylation.[16][17]

  • Phosphopeptide Enrichment (for complex samples): In biological applications, phosphopeptides are often present at very low levels.[13] Enrichment techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) affinity chromatography are crucial for their selective isolation prior to MS analysis.[15][18][19]

Troubleshooting and Field-Proven Insights

  • Problem: Incomplete Coupling.

    • Cause: Insufficient activation or steric hindrance.

    • Solution: Extend the coupling time (up to 4 hours or overnight).[11] Increase the excess of DIEA to ensure the phosphate proton is neutralized.[8] Consider a double coupling step where the procedure is repeated before moving to the next amino acid.

  • Problem: β-Elimination.

    • Cause: Although minimized with the monobenzyl derivative, β-elimination can still occur, especially during microwave-assisted synthesis or with prolonged exposure to base.[11][20]

    • Solution: Avoid microwave heating during the Fmoc-deprotection step immediately following the incorporation of the phosphothreonine.[20] Ensure piperidine treatment times are not excessively long.

  • Problem: Side Reactions During Cleavage.

    • Cause: Alkylation of sensitive residues by the benzyl cation.

    • Solution: Always use a comprehensive scavenger cocktail like Reagent K.[11] Avoid heating during the cleavage step.

By adhering to these detailed protocols and understanding the chemical principles behind each step, researchers can confidently and successfully synthesize high-quality D-phosphothreonine-containing peptides for a wide range of applications in chemical biology and drug discovery.

References

  • Blacken, G. R., & Tiscornia, G. (2009). Techniques for phosphopeptide enrichment prior to analysis by mass spectrometry. PubMed.
  • Synthesis of Phosphopeptides Utilizing Fmoc-Thr(tBu)-OH Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • Aryal, U. K., & Ross, A. R. (2010).
  • Enrichment and analysis of phosphopeptides under different experimental conditions using titanium dioxide affinity chromatography and mass spectrometry | Request PDF. (n.d.).
  • Synthesis of Phosphopeptides. (n.d.). Thieme Chemistry.
  • Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them. (n.d.).
  • Enriching the Phosphoproteome. (2008).
  • Phosphopeptides purific
  • Qualitative and quantitative analysis of phosphopeptides with immobilized metal ion affinity chromatography enrichment, stable isotope labeling by amino acids in cell culture and nano-liquid chromatography-tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • Fmoc-D-Thr[PO(OBzl)-OH]-OH. (n.d.). Alfa Chemistry.
  • Fmoc-D-Thr[PO(OBzl)-OH]-OH - 1 g. (n.d.). Anaspec.
  • Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. (n.d.). PMC - NIH.
  • This compound. (n.d.). MySkinRecipes.
  • SAFETY DATA SHEET Fmoc-Thr(PO(OBzl)OH). (2020). AWS.
  • Analytical strategies for phosphoproteomics. (2009). Source not available.
  • Characterizing phosphoproteins and phosphoproteomes using mass spectrometry. (2006). Briefings in Functional Genomics | Oxford Academic.
  • Challenges in plasma membrane phosphoproteomics. (n.d.). PMC - NIH.
  • Safety D
  • Novabiochem® Letters 2 .16Vol. (n.d.). Merck Millipore.
  • This compound Novabiochem 937171-63-6. (n.d.). Sigma-Aldrich.
  • Fmoc-Thr(PO(OBzl)OH)-OH Novabiochem 175291-56-2. (n.d.). Sigma-Aldrich.
  • Phosphopeptide synthesis. (n.d.). Oxford Academic.
  • Dissecting the role of protein phosphorylation: a chemical biology toolbox. (2022). RSC Publishing.
  • Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis. (2020). MDPI.
  • This compound. (n.d.). Advanced ChemTech.
  • Identification and Suppression of ??-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. (2025).
  • The synthesis of phosphopeptides. (2001). PubMed - NIH.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Application Notes and Protocols for the Efficient Incorporation of Fmoc-Thr(PO(OH)₂)-OH in Solid-Phase Peptide Synthesis. (2025). Benchchem.
  • This compound Novabiochem 937171-63-6. (n.d.). Sigma-Aldrich.
  • Novabiochem®. (n.d.). Source not available.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

Sources

Fmoc-D-Thr(Po(Obzl)Oh)-OH stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Fmoc-D-Thr(PO(OBzl)OH)-OH

Authored by a Senior Application Scientist

Abstract

This compound is a critical building block in the solid-phase synthesis of phosphopeptides, which are indispensable tools for studying cellular signaling, kinase activity, and protein-protein interactions.[1] The integrity of this reagent is paramount, as impurities can lead to the formation of undesired side-products, complicating purification and compromising the biological activity of the final peptide.[2] This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and quality assessment protocols for this compound, grounded in established biochemical principles and field-proven best practices.

Introduction: The Role of this compound in Phosphoproteomics

Protein phosphorylation is a reversible post-translational modification that acts as a molecular switch, regulating a vast array of cellular processes.[3] The synthesis of peptides containing phosphorylated threonine residues allows researchers to create specific substrates, inhibitors, and probes to dissect these complex biological pathways.[4] this compound is an elegantly designed reagent for this purpose.

  • The Fmoc Group: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus is stable to the acidic conditions used for final peptide cleavage from the resin but is readily removed by a mild base, typically piperidine, allowing for sequential amino acid addition.[5]

  • The Benzyl (Bzl) Group: The phosphate moiety is protected by a benzyl group. This mono-protection is a key design feature. It prevents the phosphate from engaging in side reactions during peptide coupling while being stable to the piperidine treatment used for Fmoc removal.[6][7] The benzyl group is efficiently removed during the final trifluoroacetic acid (TFA) cleavage step.[8]

This strategic combination of protecting groups makes this compound highly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[6][9]

Chemical Stability and Potential Degradation Pathways

While designed for stability under SPPS conditions, this compound is susceptible to degradation if not stored and handled correctly. Understanding these potential degradation pathways is essential for maintaining the reagent's purity and reactivity.

Key Vulnerabilities:

  • Hydrolysis: The phosphate ester and carboxyester bonds are susceptible to hydrolysis. The presence of moisture can lead to the cleavage of the benzyl group or, less commonly, the phosphate from the threonine side chain.

  • Premature Fmoc Group Cleavage: The Fmoc group is sensitive to basic conditions.[10] Exposure to basic contaminants or the presence of free amino acid impurities (which can act as a base) can lead to autocatalytic cleavage of the Fmoc group during long-term storage.[11] This generates the free amine, which can lead to double insertion events during synthesis.

  • Mechanical and Physical Stress: As a powder, the material should be handled gently to avoid creating fine dust, which increases the surface area exposed to atmospheric moisture and oxygen.[12]

The following diagram illustrates the primary potential degradation pathways for the compound.

G cluster_main This compound cluster_degradation Potential Degradation Products A Intact Reagent This compound B Fmoc Cleavage H₂N-D-Thr(PO(OBzl)OH)-OH A->B  Base Contamination (e.g., free amine) C Benzyl Cleavage Fmoc-D-Thr(PO(OH)₂)-OH A->C  Acid/Moisture D Hydrolysis Fmoc-D-Thr-OH A->D  Moisture (Hydrolysis)

Caption: Potential degradation pathways of this compound.

Recommended Storage Conditions: A Synthesis of Supplier Data

A survey of commercial suppliers reveals a range of recommended storage temperatures. This variation likely reflects differences in anticipated usage duration (short-term benchtop use vs. long-term archival storage) and the specific purity and formulation of the product.

Supplier/SourceCAS NumberRecommended Storage Temperature
Sigma-Aldrich (Novabiochem)937171-63-615-25°C[7][9]
MySkinRecipes937171-63-6-20°C[1]
Aapptec Peptides175291-56-2 (L-form)-20°C[13]
Anaspec937171-63-64°C[14]
ChemicalBook937171-63-60°C[15]

Core Directive for Optimal Long-Term Stability:

For long-term storage (> 6 months), it is the authoritative recommendation of this guide to store the product at -20°C or lower . This conservative approach minimizes the risk of all potential degradation pathways. For routine short-term use, storage at 2-8°C is acceptable.

Critical Storage Protocols:

  • Maintain a Dry Environment: The compound is a powder and can be hygroscopic. Store in a desiccator, preferably under an inert atmosphere (argon or nitrogen), to prevent moisture-induced hydrolysis.[12]

  • Ensure Tightly Sealed Containers: Always keep the container tightly closed when not in use.[12]

  • Aliquot for Frequent Use: To prevent degradation of the bulk supply from repeated freeze-thaw cycles and exposure to atmospheric conditions, it is best practice to aliquot the reagent into smaller, single-use vials.

  • Equilibrate Before Opening: Before opening a container that has been stored at low temperatures, always allow it to equilibrate to room temperature for at least 30-60 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold powder.

The following workflow illustrates the recommended handling procedure for reagent retrieval.

G Workflow for Reagent Retrieval start Start: Reagent at -20°C step1 Remove from freezer start->step1 step2 Place in desiccator at room temperature step1->step2 step3 Equilibrate (30-60 min) step2->step3 step4 Weigh desired amount (in a dry environment) step3->step4 step5 Purge container with inert gas (Ar/N₂) step4->step5 step6 Seal tightly and return to -20°C storage step5->step6 end End: Use reagent step6->end

Caption: Recommended workflow for handling and retrieving the reagent.

Quality Assessment Protocol: Purity Determination by RP-HPLC

The gold standard for assessing the purity of Fmoc-amino acids is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] Regular quality control is essential, especially for older batches or if improper storage is suspected.

Objective: To determine the chemical purity of this compound and separate it from common synthesis-related impurities.[2]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 265 nm (for the Fmoc group).

    • Gradient:

      • 5% to 95% Mobile Phase B over 20 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B over 1 minute.

      • Equilibrate at 5% B for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all integrated peaks and multiplying by 100.[2]

    • Expected Impurities: Pay close attention to early-eluting peaks, which may correspond to more polar impurities like the free amino acid or the de-benzylated product, and closely-eluting peaks, which could be dipeptides or other related by-products.[2]

Conclusion

The chemical integrity of this compound is a non-negotiable prerequisite for the successful synthesis of high-quality phosphopeptides. While robust under controlled SPPS conditions, its shelf-life is critically dependent on stringent storage and handling protocols. By adhering to the recommendations outlined in this guide—specifically, long-term storage at -20°C in a desiccated, inert environment and regular purity verification via RP-HPLC—researchers can ensure the reliability of this key reagent, leading to more reproducible and trustworthy scientific outcomes.

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED_mf5psUnseC2ttP7_LsgTpnSrf8DQDsfRUcrUbpE9VuPpho6JvIIg9EFOgiGrtDdvitLtmXrFgSxn3HSCr0tyMw8mdIQpIsh49minbg0pksAXufLqIyxNKW0trO7VkIO8P_RFQ14pJ8WCZ92-P8PjzILDACs-nboWHcVumA3SpUMD7lJIFxOcNcW_t26wHcHD8xFrlxGxipKvf6CujhAZKIQgQ==]
  • This compound Novabiochem 937171-63-6. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6jtdirQuE9Pl-nF0gsEWXLPJ6zq4pxl3Kg0S9XH6LKsZ0J3B116uji4j07m1FTM6wFSskrS6I5FBCQ10js-uR02cTH3iZ5ctsasGUOc5vW6cUVILsvRq6yJbWznNvpLbpRXZo0oUQiNjkRBk3l1s=]
  • Fmoc-Thr(PO(OBzl)OH)-OH. CEM Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSnmJz2yUcciT6DCcl4O83TNvoCv2Y5GyE-OR8wRTRkdemB4F9FXPCyILxddZ8NdmYUwt2SFaLmUV-JuTFPnWhuLkbnBpl6zN3_oPbrBGl3QPjlJGhIpoTnBazrkZVLhIKDzQRUxYmOuqjfVfaWFKVPODkD2rYFQ==]
  • This compound. MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDxuIxKslybMUdOEClUWzoF6VUcXj2cF9lC9A13RwSXhLRiX_U4vOOzg6kyAQDP-fiLejgOwvxD9cgj1K3mHauNScmDKwfa8Mgp7boGXOmRCC8hqIotShZzxF0VF76LtDd8K5qg5I2-XTxyzwh_kt1BnvcTHmB_rOiGZ_7nP7vo0pInoycnTZLPwAZ1C_u]
  • SAFETY DATA SHEET Fmoc-Thr(PO(OBzl)OH)-OH. CEM Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkwSloE0hZ2aGBIvGeGZMcsiwIdpbT4WCKyHLHW_jjNQ8g6oCP0ZirlWkZntP3XGSvyCPNguqs6xSzv4Wis-8faU1C1vAbYuJdsNIIzndA3PBD2RkJDFJ4lPXPXaxrv1oVkzIR7Dn4Y5RhRwdMela7NiSYGoVHsOeE-vxzRCsIIinjb3MBDiEsTrCDzKNccZ1h03qGAZiwcoMbkvQj]
  • Fmoc-Thr(HPO3Bzl)-OH [175291-56-2]. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-WLihfL73q1CFgjrvjvzlJFLSKu3GJyqB8oovPKXyAqYIt70INVt40XQyuGaGfydfAiqFffZafSy_OdL3SKPKVEQKAryLpddPuvsASVvhiEsyiSKhnhNtmF1hfaqz6xXzXppgoPWpFmHoKW-E8CydgU7UJXF-fc9CPg==]
  • Safety Data Sheet (SDS). Anaspec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWiSlV6tnDPSEKVro0mboj64Rsr0CX_l-MXauRcraMxq7extVAeupkGzBt6y2-t8ks9eXGmeOj_9bqBcqsX_g-KJcvzrCGmwFeER_SAwy69rGHNtRRDiW5XD_Lg98ebbxe6Vivb5Q2F584WSxFn27t71Upj4tGPVQs8_Sqcg9HRA0drGS3dq-roN9XChMI-CEBlihCExChn7FkxARDjCyr3myaJO6alw==]
  • CAS 175291-56-2 Fmoc-D-Thr[PO(OBzl)-OH]-OH. Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.
  • Fmoc-Thr(PO(OBzl)OH)-OH Novabiochem 175291-56-2. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO54wl8MQEaKozljAHYVR1RNOa1YUy_uPJ4WYNtdsftXGxygZzcNVrekB5GdLCPn9ihc_-EkAJWJOtuTGWIgB9JGBhQzyubsOi9szumw5xWrmfryP4WgDJzZo3zqtAiJjhMCj8VHi1CeGmt-ppW9I=]
  • SDS Sheets. CEM Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTV46A0YpdFQMWg08JvQxE-WQcQj2e4pXL6qd2J8h3ppXHwvKeQRH1Ed4h2akbznTVNcnNVPjk8hirscrgkOaqiFJEhuG_4ddT3enLY6gmAfQ=]
  • Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExlnEyIbqH8ePT5K0lt600SyiW2_vLIDdxQzS4qmK6LPlJHd0AhlNoLWjhYubXbvyTzu5_uOtyhYcnA4NZ2a9LOJAZ2kfHgGUkno6tjjaz0ZmSkT0BR1Bfl6EctPC0d4OKY9fBT--dCam-qdLAcmxS_4W65l0iMbDNXd2NdoNC3PfNYdqTMPy28WIV2hgT4px5ip4=]
  • Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsD9ibZgNUYTZi2E2iTcpJr4quwjksCLv8AlCNtLezZ3ckhNTxD87Z7nk9qJCmfJmRqMhfRIVvVILg9fF1uD6avyRF-mYgSbz7eTpnelwmuen8-tqxbpLsUd8JW_4yttjz4rbsR0z7rY3cjNk=]
  • Novabiochem® Enhanced specification Fmoc-amino acids. Merck Lifescience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtW0XWYVGiQMSVv9by6V7U8H33dO6mKihDR-wzE8iSefXvP-kEvTq_ohRbPVKB6sycrhFaMRbBFEyTnqevq6r2bLnHgbtzP8Yb4MTRdZ8sbrpcFVgSmc-RNODR-eTMjGLHqHyODjHJuivdjt2m6PUo3RzdRzs8Kpx2Ii0O9n6lZ3XdgLa_reFvsI1o69WAkw==]
  • This compound | 937171-63-6. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGavpyPqfDhhM8WbQr7oyxKg9DR_Lxuue_ZF1buEg1zu1FrSP3gB5OiTXHYWvNMaFcFrBl_EHLLI286rU2L_ka-gCe40wytiv3gtZozmugfpZ6H4ymmGxwqeglxVkSDhBETAJBi9D1WUgA9663PsDaa6Z52SjTAeRm-PM4bbm5X5NPIrYgrlbhBUt9WBag=]
  • Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwS0eMgqpmvHKjDQA9zo3iqk6HMGL5tqgXvm5ZXjFznOu8sSKKAqGXhgRPttq4SQXmVHyazF6RNQ_jQvYn1s8vAhYdl_Z1c4EgQpvo6XVntvQ8zFlJ1MAYNaiBmy-QDHlOHgW5ZSOtCGURoFxBcXSmSW0pRZZGKApWZZXZQZDqj97eUUVhD7e5hHABHge-Gbk_Yq0wJe282h2gMfE9-55gYvCLOejRdnTeabQHIb38x2sHQ-wOVv3-HSMTvbVsRfcOvw==]
  • This compound | 937171-63-6. ChemicalBook. [URL: https://vertexaisearch.cloud.google.
  • Fmoc-D-Thr[PO(OBzl)-OH]-OH - 1 g. Anaspec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEM9_qNrSLc_OMaRIXrg6VK7L2b7-Da_EeLQ9VKHEBDIycp1sIAkQ9qiP_27Po-CIiByMKnwGuc_acH2hYrM9unJ-7IIE5UTft4ki2G0Sw0BJFCRZN-Chzqs3zzI4V55tVM79kGeV4-kH_ultQKFMWSz4L3g6ueHj-ew4Iir89hb2ive2qH2WyDkH9dbIpN_xe-KhJzAbssaRSxOOF]
  • This compound. Advanced ChemTech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKJDocub-2kIULPAcj8N4z-961ldbdYq9dXZIIGKS-u_2HUAqERRm4QAwddtBM9oi2f187FxB-Xo3srumvLXnXzTcDv0-stajSGHGReyY1TTVbVWwy2cWtmeLqgh4x9BFSJpBiXME_ttxfCZDnKcarJByyvWYv]
  • How stable are phospho-proteins in western blot samples?. ResearchGate. [URL: https://www.researchgate.net/post/How_stable_are_phospho-proteins_in_western_blot_samples]
  • Protein phosphorylation. Wikipedia. [URL: https://en.wikipedia.
  • This compound Novabiochem 937171-63-6. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTloy31VoMw1Yg6QX4hK88Mqprwtg9pDjYTSNWDCbe1_8NoTzwEkm42fU3_FuyBbKjDrn4h3OqgIyfcEdfRGuQ1F23L37SY1VFSXTjzAiGi-WyMF1xFRpky3QkuC55y_ZCt9t6RNb6EjFbVIprNmY=]
  • Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Merck Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMktiF2taMDNPPPf_InSd8NgclZP9PlNqaUmuzuRZPkqhL2Yob6oavYGnm7ZlfkP8K2VITCBalZwUZPW7KxOZOMsLINbDCQ7V7ooAlViNY9AQqTd8IMKdiDJxRooMR0ydbzHr3xoHBD8h3PAQMjmIza6QxSfONYQIiXa5aH0iek1l3PfKpzqWjOKswMXdhjSpfDHuyVubNSqudtgfIWOCuX2f7gkXj7A==]
  • Building Blocks for Introducing Post-translational Modified Amino Acids. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdYJDNqO1N0gJXijbJyQfiGKg5ziOSO_sNSdtxwBaTn-kGvAxpl_VgPODdgQYfCSx2e4k8Ze5jLCS9YOI7UcYmpuNXJDP4qdhqQu2_3fa1MXzlXcuqkAwmbOIoGbX7LaKSwifP4zR8cXFsRm2b5uwgb00OdrQ-DZM12szTbZZBH5OOLD8XKt2fHWnSVSh9tdHm6WAYXkIL5dpnfRHOYFHRthZo9p8oUXC5TZVJ0g2RzNHaAGInIACLNxLdI0HcLHFhMIofNsbo1mtq8l31]
  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjC8n1GWK3Azzjt5V0IPU6MPTLMlGwifzs-WXCGrFxb9UzYnFjMdN_HheKqE5X8HHFh--X7L25tlo-huycUGhb6dZUe0kSm9hyMMnbxFn4Q5P-opD378mY-ULpo06zGB1dGk3wI8C8MnusNjYk_BKqALsVsiaXRjXoI57Ts_PnjIHFre_tHvdIa3GsdWKUX_kzx8fsZ6TMt1hC-bbcAozDBIOZlYSUMP9hSzuAbV38Qb0oYGzs3cHlR2hQHEBhEZPXeGCCx8sS3g3VqmUltg==]
  • Protein Storage For Protein Stability And Less Protein Degradation. G-Biosciences. [URL: https://info.gbiosciences.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/protecting-group/fmoc-protecting-group-mechanism/]
  • Novabiochem®. Merck KGaA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTobwyGPUaoG__EYcQreKxPBynVeOzznGcwlNbVVK6ijFKcbTD1jyfwuKrF56kN5etwcCfbW98L7yX7YzlCh6ANJYWtchjC48wYhT9MJFQG3-8EmXFeFQW1mEx5xKZSsQADe4uwPjPLvP2vSmKY6Vj1dk=]
  • Standard Fmoc Protected Amino Acids. Activotec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERFfaBO_YLYj6uM7ZEVit2cDdaCSIWkKddxirNfZF8mkoIL2wUOx1ov36QwQTigny06X1vogYOiyKyTxHHXHLs5uBcCmSCZLujFDPip-PmeFG-XFbTmyXfH0QmQD6vY6Hed_aHmhDkjg9AUlgHbos-9uNCaruDeb_LFtEA4FnTqpDd3rYdTRvc0ODYHXKazyGwf850kWKzXS6S9-O39oPiseD7QrmZuHREoG0ugIY=]
  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fluorenylmethyloxycarbonyl_protecting_group]
  • Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/cs/d2cs00139e]
  • Fmoc-Thr[PO(OBzl)OH]-OH | Amino Acid Derivative. MedChemExpress. [URL: https://www.medchemexpress.com/fmoc-thr-po-obzl-oh--oh-.html]
  • One-Step Preservation of Phosphoproteins and Tissue Morphology at Room Temperature for Diagnostic and Research Specimens. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3157351/]

Sources

A Senior Application Scientist’s Guide to Fmoc-D-Thr(PO(OBzl)OH)-OH: From Sourcing to Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Phosphothreonine in Biological Mimicry

Protein phosphorylation is a cornerstone of cellular regulation, governing a vast landscape of biological processes from signal transduction to apoptosis.[1] The ability to synthesize peptides containing phosphorylated residues is therefore not merely an academic exercise; it is a fundamental requirement for developing research tools, therapeutic leads, and diagnostic probes that can accurately interrogate these pathways. Fmoc-D-Thr(PO(OBzl)OH)-OH is a specialized amino acid building block designed for the precise incorporation of phosphothreonine into synthetic peptides via Fmoc solid-phase peptide synthesis (SPPS).

Its structure is a testament to careful chemical design: the Fluorenylmethyloxycarbonyl (Fmoc) group provides temporary N-terminal protection, readily cleaved by a mild base, while the benzyl (Bzl) group offers semi-permanent protection for the phosphate moiety, robust enough to withstand the iterative cycles of SPPS but removable during the final acid-mediated cleavage from the resin.[2][3] This guide provides an in-depth technical overview for researchers, offering field-proven insights into the sourcing, application, and analysis of peptides synthesized using this critical reagent.

Part 1: Sourcing and Characterization of this compound

The success of any peptide synthesis begins with high-quality starting materials. The presence of impurities, such as diastereomers or incompletely protected amino acids, can lead to failed couplings and purification challenges. When sourcing this compound, it is imperative to secure it from reputable suppliers who provide comprehensive analytical data.

Table 1: Key Specifications and Reputable Suppliers

SpecificationTypical ValueKey Suppliers
CAS Number 937171-63-6[4][5]Sigma-Aldrich (Novabiochem®), Chem-Impex[4], Advanced ChemTech[5], Anaspec[6], Alfa Chemistry[7]
Molecular Formula C₂₆H₂₆NO₈P[4]
Molecular Weight ~511.46 g/mol [5]
Appearance White to off-white powder[4]
Purity (HPLC) ≥98%[4]
Storage Conditions ≤ -4°C, desiccated[4][8][9]
Expert Insight: Handling and Storage

Phosphoamino acid derivatives are inherently more sensitive than their non-phosphorylated counterparts. They are susceptible to moisture, which can hydrolyze the phosphate ester bond.[10][11]

  • Anhydrous Conditions: Always handle the solid reagent in a glove box or under a stream of inert gas (Argon or Nitrogen). Use anhydrous, synthesis-grade solvents for dissolution.[10]

  • Storage Protocol: Upon receipt, aliquot the reagent into smaller, single-use vials to minimize exposure to atmospheric moisture from repeated openings. Store vials at -20°C under desiccation.[8][9]

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound is a critical step that requires optimization to overcome steric hindrance and prevent side reactions. The partially protected phosphate group, with its free hydroxyl, presents unique challenges and necessitates specific coupling strategies.[12][13]

The SPPS Workflow for Phosphothreonine Incorporation

The following diagram outlines the core cycle for coupling this compound within an automated or manual SPPS workflow.

SPPS_Workflow Resin_NH2 H₂N-Peptide-Resin Activation Activate Fmoc-D-Thr(pBzl)-OH (HATU/DIPEA) Coupling Couple to Peptide Activation->Coupling Capping Cap Unreacted Amines (Acetic Anhydride) Coupling->Capping Deprotection Fmoc Removal (20% Piperidine/DMF) Capping->Deprotection New_Resin_NH2 H₂N-Thr(pBzl)-Peptide-Resin Deprotection->New_Resin_NH2 New_Resin_NH2->Activation Next Cycle

Caption: Workflow for incorporating this compound in SPPS.

Protocol: Coupling of this compound

Causality: The steric bulk of the phosphothreonine side chain and the acidity of its phosphate hydroxyl group make standard carbodiimide coupling inefficient. Uronium/aminium-based reagents like HATU or HBTU are superior as they form highly reactive intermediates, leading to faster and more complete acylation.[12][14][15] Furthermore, phosphonium reagents (e.g., PyBOP) should generally be avoided, as they can cause undesired reactions with the unprotected phosphate hydroxyl.[16]

Methodology:

  • Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Wash thoroughly with DMF (5x).

  • Activation Solution: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in a minimal volume of DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (8-10 eq.) to the activation solution and vortex for 1 minute.

    • Expert Insight: A significant excess of DIPEA is crucial. During the prior Fmoc deprotection, the acidic phosphate hydroxyl can be deprotonated and form an ion pair with piperidinium. This complex can consume both the activated amino acid and the base in the subsequent coupling step.[12][13] Using a larger excess of a non-nucleophilic base like DIPEA ensures sufficient free base is available to facilitate the coupling reaction.

  • Coupling: Add the activated solution to the resin. Agitate at room temperature for 1-2 hours. For particularly difficult couplings (e.g., to a bulky valine residue), extending the coupling time or performing a double coupling is recommended.[12][15]

  • Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove excess reagents.

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.

Critical Challenge: β-Elimination During Fmoc Deprotection

A major side reaction during the synthesis of phosphoserine and phosphothreonine peptides is β-elimination. Under the basic conditions of Fmoc removal, piperidine can act as a base to abstract the Cα-proton, leading to the elimination of the phosphate group and the formation of a dehydroalanine or dehydroaminobutyric acid intermediate.[3][17]

Mechanism of β-Elimination and Mitigation

Beta_Elimination cluster_main Fmoc Deprotection: Competing Reactions cluster_path1 Desired Pathway (Fmoc Removal) cluster_path2 Side Reaction (β-Elimination) start Fmoc-Thr(pBzl)-Peptide deprotection Piperidine attacks Fmoc group start->deprotection Fast, Favored elimination Piperidine abstracts Cα-Proton start->elimination Slow, Temp-dependent product1 H₂N-Thr(pBzl)-Peptide deprotection->product1 intermediate Dehydro-intermediate elimination->intermediate product2 Undesired Byproduct intermediate->product2

Caption: Competing reactions during base-mediated Fmoc deprotection.

Mitigation Strategies:

  • The Role of the Monobenzyl Group: The monobenzyl phosphate ester is key. The remaining acidic proton on the phosphate is readily deprotonated by piperidine. The resulting negative charge creates an electrostatic shield, disfavoring the abstraction of the adjacent, acidic Cα-proton, thereby suppressing but not entirely preventing β-elimination.[2]

  • Temperature Control: The rate of β-elimination is highly temperature-dependent. When using microwave-assisted SPPS, which elevates temperatures to speed up reactions, it is critical to perform the Fmoc deprotection step at room temperature to minimize this side reaction.[17][18]

  • Alternative Bases: For extremely sensitive sequences, using a weaker base system, such as a very low concentration (e.g., 2%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF, can be effective.[17]

Part 3: Cleavage, Deprotection, and Analysis

The final step involves simultaneously cleaving the peptide from the solid support and removing the benzyl protecting group from the phosphate.

Workflow for Cleavage and Final Deprotection

Cleavage_Workflow Resin Protected Peptide-Resin Cocktail Add Cleavage Cocktail (TFA/H₂O/TIS) Resin->Cocktail Incubate Incubate 2-3 hours at Room Temp Cocktail->Incubate Filter Filter to Separate Resin Beads Incubate->Filter Precipitate Precipitate Crude Peptide in Cold Ether Filter->Precipitate Purify Purify by RP-HPLC Precipitate->Purify FinalPeptide Pure Phosphopeptide Purify->FinalPeptide

Caption: Post-synthesis workflow for phosphopeptide isolation.

Protocol: Cleavage and Benzyl Deprotection

Causality: The benzyl group is labile to strong acids like Trifluoroacetic Acid (TFA).[19][20] The cleavage cocktail uses a high concentration of TFA to break the ester linkage to the resin and the phosphate-benzyl ether bond. Scavengers are essential to trap the reactive carbocations (e.g., benzyl, trityl) generated during cleavage, preventing them from re-attaching to sensitive residues like Tryptophan or Cysteine.[12]

Methodology:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail such as Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

    • Expert Insight: For peptides without highly sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) is often sufficient. The benzyl cation released is less reactive than a trityl cation, but scavengers are still highly recommended.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and incubate at room temperature for 2-3 hours with occasional swirling.

  • Isolation: Filter the resin and wash it with a small amount of fresh TFA. Collect the combined filtrates.

  • Precipitation: Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Collection: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Analysis and Characterization

Confirming the identity and purity of the final phosphopeptide is non-trivial.

  • Reverse-Phase HPLC (RP-HPLC): This is the primary method for assessing purity and for purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the final product.

    • Expert Insight: Phosphopeptides often exhibit lower ionization efficiency compared to their non-phosphorylated counterparts.[1] In complex mixtures, this can lead to signal suppression. For characterization of phosphorylation sites, tandem MS (MS/MS) is essential. Techniques like neutral loss scanning (looking for a loss of 98 Da, corresponding to H₃PO₄) or precursor ion scanning can specifically detect phosphopeptides.[21][22]

Conclusion

This compound is an indispensable tool for the chemical biologist and peptide chemist. While its use presents challenges—namely the potential for sluggish coupling and the risk of β-elimination—these can be effectively overcome through rational protocol design. By selecting high-purity reagents, employing optimized coupling chemistries with uronium activators and excess base, controlling reaction temperatures during deprotection, and using appropriate cleavage cocktails, researchers can reliably synthesize high-fidelity phosphopeptides. These synthetic molecules are crucial for dissecting the complex signaling networks that underpin cellular life and for developing next-generation diagnostics and therapeutics.

References

  • Jensen, O. N. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451–1468. Available at: [Link]

  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Carr, S. A., & Annan, R. S. (2008). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. Methods in enzymology, 446, 35–53. Available at: [Link]

  • AdooQ Bioscience. (n.d.). Fmoc-ThrPO(OBzl)OH-OH. Retrieved from [Link]

  • Ye, M., & Zou, H. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. Analyst, 133(9), 1145–1155. Available at: [Link]

  • Piovesana, S., et al. (2018). Development of an enrichment method for endogenous phosphopeptide characterization in human serum. Analytical and Bioanalytical Chemistry, 410(10), 2563–2573. Available at: [Link]

  • Tholey, A., & Reed, J. (2006). Phosphopeptide Characterization by Mass Spectrometry using Reversed-Phase Supports for Solid-Phase β-Elimination/Michael Addition. Journal of the American Society for Mass Spectrometry, 17(2), 207–216. Available at: [Link]

  • Novabiochem®. (n.d.). Innovation Note: Synthesis of Phosphotyrosine and F2Pmp-Containing Peptides.
  • Anaspec. (n.d.). Fmoc-D-Thr[PO(OBzl)-OH]-OH - 1 g. Retrieved from [Link]

  • CEM Corporation. (n.d.). Fmoc-Thr(PO(OBzl)OH)-OH. Retrieved from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • Novabiochem®. (2016). Novabiochem® Letters Vol. 2.16.
  • Metkinen Chemistry. (2009). Reagents and building blocks for oligonucleotide synthesis. Retrieved from [Link]

  • Sørensen, M. H., et al. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 59. Available at: [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Novabiochem®. (2004). Product Focus: Amino acids for Fmoc SPPS.
  • Corcilius, L., & Payne, R. J. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5486-5539. Available at: [Link]

  • Attard, T., et al. (2020). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Molecules, 25(23), 5658. Available at: [Link]

  • Zaykov, A. N., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(8), 2436–2442. Available at: [Link]

  • Organic Chemistry Explained. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Nobuta, T., et al. (2018). Deprotection of benzyl groups. ResearchGate. Available at: [Link]

  • Firouzabadi, H., et al. (2004). Deprotection of Benzyl and t-Butyl Phosphate, Phosphite, and Sulfite Esters by Silica Chloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(1), 129-134. Available at: [Link]

Sources

A Technical Guide to the Strategic Application of Fmoc-D-Phosphothreonine(PO(OBzl)OH)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Nexus of Stability and Lability

The site-specific incorporation of phosphorylated D-amino acids into peptides represents a critical frontier in drug development and chemical biology. These modified peptides offer enhanced proteolytic stability and unique conformational properties, making them invaluable tools for probing signaling pathways and designing novel therapeutics. However, the chemical synthesis of phosphopeptides, particularly those containing phosphothreonine, is fraught with challenges, primarily the inherent instability of the phosphate group under the basic conditions required for standard Fmoc-based solid-phase peptide synthesis (SPPS).

This guide provides an in-depth analysis of Fmoc-D-Thr(PO(OBzl)OH)-OH, a cornerstone building block that elegantly circumvents these challenges. We will dissect the strategic role of the monobenzyl protecting group on the phosphate moiety, explaining how it provides a crucial balance—robust stability during the iterative cycles of peptide assembly and clean, efficient lability during final acidic cleavage. For the researcher, scientist, or drug development professional, mastering the chemistry of this reagent is essential for the successful synthesis of complex phosphopeptides.

The Foundational Challenge: β-Elimination in Phosphopeptide Synthesis

The primary obstacle in the synthesis of phosphoserine and phosphothreonine-containing peptides via the Fmoc strategy is the susceptibility of the phosphate group to β-elimination.[1] During the N-α-Fmoc deprotection step, exposure to a base (typically piperidine) can induce the abstraction of the α-proton of the amino acid, leading to the elimination of the phosphate group and the formation of a dehydroamino-2-butyryl residue. This undesired side reaction is particularly problematic with fully protected phosphate triesters.[2][3] The resulting double bond can be subsequently attacked by piperidine, creating a stable adduct that is difficult to separate from the target peptide, ultimately compromising yield and purity.[3] The introduction of the monobenzyl-protected phosphodiester building block was a "game-changer" in the field, as it significantly suppresses the rate of this destructive side reaction.[3]

The Building Block of Choice: this compound

The efficacy of this compound lies in its orthogonal protection scheme, where different protecting groups are removed under distinct chemical conditions.[4] The Fmoc group is base-labile, while the benzyl group is acid-labile, allowing for selective and sequential deprotection during the synthesis workflow.

cluster_Molecule This compound Structure cluster_Protecting_Groups Protecting Groups & Lability cluster_Conditions Removal Conditions mol Chemical Structure Fmoc Fmoc Group (N-α Protection) Base Base (e.g., 20% Piperidine/DMF) Fmoc->Base Cleaved by Benzyl Benzyl Group (Phosphate Protection) Acid Strong Acid (e.g., 95% TFA) Benzyl->Acid Cleaved by Resin Resin Linkage & Side Chains (e.g., tBu) Resin->Acid Cleaved by Base->Benzyl Stable to Base->Resin Stable to Acid->Fmoc Irrelevant (already removed)

Caption: Orthogonal protection scheme in Fmoc-SPPS.

The Critical Role of the Monobenzyl Group

The monobenzyl protection strategy is a nuanced solution that provides stability without sacrificing eventual cleavability.

  • Mitigation of β-Elimination: By forming a phosphodiester, the benzyl group electronically deactivates the phosphate, making it a poorer leaving group compared to a fully derivatized phosphotriester. This significantly reduces the rate of base-catalyzed β-elimination during Fmoc removal, preserving the integrity of the phosphorylated residue.[2][3]

  • Piperidine Stability: The benzyl ether linkage is completely stable to the repeated piperidine treatments required for elongating the peptide chain.[1]

  • Acid Lability: The benzyl group is designed to be cleaved under the same strong acid conditions (e.g., Trifluoroacetic Acid - TFA) used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (like t-Butyl).[5] This consolidates the final deprotection into a single, efficient step.

Physicochemical Properties

A summary of the key properties for the L-form analogue, which are chemically equivalent to the D-form for synthesis purposes, is provided below. Researchers should always verify the specifications for their specific D-form reagent.

PropertyValueSource
Synonyms This compound, N-α-Fmoc-O-benzyl-D-phosphothreonine[6]
CAS Number 937171-63-6[7]
Molecular Formula C₂₆H₂₆NO₈P
Molecular Weight ~511.46 g/mol
Appearance White to off-white powder[8]
Purity ≥98% (HPLC)
Storage -20°C[7]

Experimental Protocol: Solid-Phase Incorporation

The successful incorporation of this compound requires specific considerations, particularly during the activation and coupling steps, to counteract the influence of the acidic proton on the phosphate moiety.

SPPS_Workflow start Start: Peptide-Resin (Free N-terminus) deprotection Step 1: N-α-Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Activation & Coupling This compound HATU/DIPEA in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end End: Elongated Peptide-Resin (Fmoc Protected) wash2->end cycle Repeat for Next Amino Acid end->deprotection Next Cycle

Caption: SPPS cycle for incorporating this compound.

Detailed Coupling Methodology

This protocol assumes a standard manual or automated SPPS workflow. Reagent equivalents are based on the initial resin loading.

  • Resin Swelling & Deprotection:

    • Swell the peptide-resin in Dichloromethane (DCM) followed by Dimethylformamide (DMF).

    • Perform N-α-Fmoc deprotection by treating the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • Rationale: The free hydroxyl on the phosphate group is acidic and can interfere with coupling by reacting with the base or activated ester. To overcome this, a potent coupling reagent and a sufficient excess of a non-nucleophilic base are required.[5][9]

    • Reagent Preparation: In a separate vessel, pre-dissolve:

      • This compound (3-5 eq.)

      • A uronium/aminium salt activator such as HATU or HBTU (3-5 eq.).[9]

      • N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).

    • Expert Insight: A higher excess of DIPEA (at least a 3-fold excess relative to the amino acid) is beneficial to neutralize both the carboxylic acid and the acidic phosphate proton, ensuring efficient activation.[5][9]

    • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-4 hours at room temperature. Monitor coupling completion using a qualitative method like the Kaiser test. If the test remains positive, a second coupling may be necessary.

  • Washing:

    • Following the coupling reaction, thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove all excess reagents and soluble byproducts. The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Benzyl Deprotection

The final step involves the simultaneous cleavage of the peptide from the solid support and the removal of all acid-labile protecting groups, including the benzyl group from the phosphothreonine side chain.

The Trifluoroacetic Acid (TFA) Cleavage Cocktail
  • Standard Cocktail: A common and effective cocktail is:

    • 95% TFA: The strong acid for cleavage.

    • 2.5% Water: Suppresses side reactions and aids in the solubility of the cleaved peptide.

    • 2.5% Triisopropylsilane (TIS): A critical scavenger.

  • Mechanism of Scavenging: During acidolysis, the benzyl group is cleaved as a stable benzyl cation. This electrophilic species can re-attach to electron-rich residues in the peptide, such as tryptophan or cysteine, leading to irreversible side products.[5][10] TIS acts as a scavenger by rapidly and irreversibly trapping these cations, preventing deleterious side reactions.

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cold TFA cleavage cocktail to the resin and allow it to react for 1.5-3 hours at room temperature. Benzyl groups are typically removed within 1-2 hours.[5]

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum prior to purification by HPLC.

Troubleshooting and Field-Proven Insights

  • Challenge: Incomplete Coupling.

    • Cause: The acidic phosphate proton can form a salt with piperidine during deprotection.[5][9] This piperidinium salt is less reactive and can consume activated amino acid during the subsequent coupling step, leading to lower efficiency. This problem is exacerbated in sequences with multiple phosphorylation sites.

    • Solution: Increase the excess of the activated amino acid and coupling reagents (up to 5 equivalents). Alternatively, performing a "salt exchange" wash with a solution of DIPEA in DMF after Fmoc deprotection can replace the piperidine counterion with a less problematic one.[5]

  • Challenge: Incomplete Benzyl Deprotection.

    • Cause: Insufficient cleavage time or a sterically hindered phosphorylation site can lead to incomplete removal of the benzyl group, resulting in a peptide impurity with an additional mass of +90 Da.[3]

    • Solution: Extend the TFA cleavage time to 3-4 hours. Ensure efficient mixing during cleavage. The choice of resin can also play a role; linkers that release the peptide more quickly may allow for more efficient deprotection in solution.[3]

  • Challenge: Benzylation of Sensitive Residues.

    • Cause: Inadequate scavenging of benzyl cations during cleavage.

    • Solution: Always use a scavenger like TIS in the cleavage cocktail. For peptides containing cysteine, adding a thiol scavenger such as 1,2-ethanedithiol (EDT) can be beneficial.[5]

Conclusion

This compound stands as a highly reliable and indispensable reagent for the synthesis of D-phosphothreonine-containing peptides. The strategic use of the monobenzyl protecting group provides an elegant solution to the persistent problem of base-catalyzed β-elimination. By understanding the underlying chemistry—the stability of the benzyl group to piperidine, its lability in strong acid, and the nuances of the coupling reaction—researchers can confidently incorporate this building block to produce high-purity, complex phosphopeptides essential for advancing biological and therapeutic research.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.[Link]

  • This compound. MySkinRecipes.[Link]

  • Dissecting the role of protein phosphorylation: a chemical biology toolbox. Royal Society of Chemistry.[Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]

  • Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. PubMed.[Link]

  • Novabiochem® Letters 2 .16Vol. Merck Millipore.[Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed.[Link]

  • Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. PubMed.[Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health (NIH).[Link]

Sources

The D-Factor: A Technical Guide to Harnessing D-Amino Acids in Peptide Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability and efficacy is paramount. Nature's reliance on L-amino acids presents a significant hurdle, as these peptides are often susceptible to rapid enzymatic degradation in vivo. The strategic incorporation of D-amino acids, the non-natural mirror images of their L-counterparts, has emerged as a transformative approach in peptide drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted role of D-amino acids in peptide research. We will delve into the core principles of their stabilizing effects, their influence on biological activity, and the practical considerations for their synthesis and analysis. This guide is structured to provide not just procedural knowledge, but also the causal reasoning behind experimental choices, ensuring a robust and well-grounded understanding of the topic.

The Chirality Paradigm: Overcoming the Achilles' Heel of L-Peptides

Peptides offer a compelling therapeutic modality due to their high specificity and low off-target toxicity. However, their clinical utility is frequently undermined by their short in vivo half-life, a direct consequence of their susceptibility to proteolysis by endogenous enzymes.[1] Proteases, the enzymatic architects of protein and peptide degradation, have evolved to recognize and cleave peptide bonds involving L-amino acids with high stereospecificity.[2] The introduction of D-amino acids into a peptide sequence fundamentally disrupts this recognition process. The altered stereochemistry at the point of substitution creates a steric hindrance within the enzyme's active site, rendering the peptide bond resistant to cleavage.[2] This "chiral shield" is the primary and most significant advantage of incorporating D-amino acids, leading to a profound increase in proteolytic stability and, consequently, enhanced bioavailability.[1][3]

This fundamental principle has been the driving force behind the development of more robust and effective peptide-based drugs across a spectrum of therapeutic areas.[4]

The Stability Imperative: Engineering Protease Resistance

The primary motivation for incorporating D-amino acids is to bolster a peptide's resistance to enzymatic degradation.[5] This enhanced stability is not merely a theoretical advantage; it is a quantifiable and dramatic improvement in the peptide's pharmacokinetic profile.

Mechanism of Proteolytic Resistance

Proteolytic enzymes, such as trypsin and chymotrypsin, have exquisitely evolved active sites that are stereospecific for L-amino acids. The substitution of an L-amino acid with its D-enantiomer introduces a profound steric clash that prevents the peptide from binding effectively to the enzyme's active site. This disruption of the enzyme-substrate complex is the molecular basis for the observed resistance to proteolysis.

Protease_Resistance cluster_L_Peptide L-Peptide Degradation cluster_D_Peptide D-Amino Acid Incorporation L-Peptide L-Peptide Binding Stereospecific Binding L-Peptide->Binding Fits Active Site Protease Protease Protease->Binding Cleavage Peptide Bond Cleavage Binding->Cleavage Degraded Fragments Degraded Fragments Cleavage->Degraded Fragments D-Peptide Peptide with D-Amino Acid No_Binding Steric Hindrance D-Peptide->No_Binding Misfit in Active Site Protease_D Protease Protease_D->No_Binding Stable_Peptide Intact Peptide No_Binding->Stable_Peptide No Cleavage

Figure 1: Mechanism of enhanced stability of D-amino acid-containing peptides.

Quantitative Impact on Stability

The introduction of D-amino acids can lead to a dramatic increase in a peptide's half-life in biological fluids. The following table provides a comparative overview of the stability of L-peptides versus their D-amino acid-containing counterparts in human serum.

Peptide SequenceModificationHalf-life in Human Serum (hours)Reference
KKVVFKVKFKKAll L-amino acids< 1[6]
d-K-KVVFKVKFKKN-terminal D-amino acid> 24[6]
KKVVFKVKFK-d-KC-terminal D-amino acid> 24[6]
d-K-d-K-d-V-d-V-d-F-d-K-d-V-d-K-d-F-d-K-d-KAll D-amino acidsSignificantly increased[6]

Beyond Stability: Modulating Bioactivity and Conformation

While enhanced stability is a primary driver for using D-amino acids, their influence extends to modulating a peptide's biological activity and conformational properties.[4]

Receptor Binding and Selectivity

The introduction of a D-amino acid can alter the peptide's three-dimensional structure, which in turn can affect its binding affinity and selectivity for its target receptor.[7] In some instances, a D-amino acid substitution can lead to a more favorable conformation for receptor binding, resulting in increased potency.[8] Conversely, it can also decrease binding affinity, a factor that must be carefully considered during the design phase. The precise effect is context-dependent and requires empirical validation.

Conformational Constraint

D-amino acids can be strategically employed to induce specific secondary structures, such as β-turns or helices.[9][10] By restricting the conformational flexibility of a peptide, D-amino acid incorporation can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding to its target.[10] This can lead to enhanced binding affinity and biological activity. For example, D-proline is often used to nucleate β-hairpin structures.[9]

Strategic Design and Synthesis of D-Amino Acid-Containing Peptides

The synthesis of peptides containing D-amino acids is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[11][12][13] This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[12]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Selection and Preparation: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[11] Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first C-terminal amino acid (which can be a D-amino acid) to the resin. This involves activating the carboxylic acid group of the amino acid.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the coupled amino acid to expose the free amine for the next coupling reaction.[11] This is typically done using a solution of piperidine in DMF.

  • Amino Acid Coupling: Introduce the next protected amino acid (L- or D-isomer) along with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) to facilitate the formation of the peptide bond.[11]

  • Washing: After each deprotection and coupling step, thoroughly wash the resin to remove excess reagents and byproducts.[12]

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[4]

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, followed by centrifugation and lyophilization. The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

SPPS_Workflow Start Resin_Swell 1. Resin Swelling Start->Resin_Swell Fmoc_Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 AA_Coupling 4. Amino Acid Coupling (D- or L-AA, HBTU, DIPEA) Washing_1->AA_Coupling Washing_2 5. Washing AA_Coupling->Washing_2 Repeat All Amino Acids Added? Washing_2->Repeat Repeat->Fmoc_Deprotection No Cleavage 6. Cleavage from Resin & Side-Chain Deprotection (TFA) Repeat->Cleavage Yes Purification 7. Precipitation & Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure D-Amino Acid Peptide Purification->Final_Peptide

Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS) of D-amino acid-containing peptides.

Navigating the Challenges: Synthesis, Purification, and Analysis

The incorporation of D-amino acids, while beneficial, introduces specific challenges that researchers must be prepared to address.

Racemization

A significant challenge during the synthesis of peptides containing D-amino acids is the risk of racemization, which is the conversion of the desired D-amino acid to its L-enantiomer.[15] This can occur during the activation step of the amino acid for coupling and leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide.[15][16]

Mitigation Strategies for Racemization:

  • Choice of Coupling Reagents: The use of carbodiimide reagents like DIC alone can lead to significant racemization. The addition of additives such as HOBt or OxymaPure® is crucial to suppress this side reaction.[15]

  • Optimized Reaction Conditions: Careful control of temperature and reaction times can minimize the extent of racemization.

Purification of Diastereomers

If racemization does occur, the resulting diastereomers can often be separated by RP-HPLC, although this can be challenging due to their similar physicochemical properties.[14] The use of high-resolution columns and optimized gradient conditions is often necessary.

Analytical and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final peptide product.

Analytical TechniquePurposeKey Considerations
Analytical RP-HPLC Purity assessment and quantificationUse a high-resolution column to separate closely eluting impurities.[17]
Mass Spectrometry (MS) Molecular weight confirmation and sequencingConfirms the correct mass of the peptide, but does not distinguish between L- and D-isomers.[18]
Tandem MS (MS/MS) Sequence verificationProvides fragmentation data to confirm the amino acid sequence.[11]
Chiral Amino Acid Analysis Determination of stereochemical purityInvolves hydrolysis of the peptide followed by GC or HPLC analysis of the derivatized amino acids using a chiral column to quantify the ratio of L- and D-isomers.[15]
Ion Mobility Spectrometry (IMS)-MS Separation and identification of isomersCan separate peptide epimers and even localize the position of the D-amino acid in the sequence.[7][19]

Conclusion and Future Perspectives

The incorporation of D-amino acids into peptides is a powerful and well-established strategy for overcoming the inherent limitations of L-peptide therapeutics. The ability to confer proteolytic resistance, modulate biological activity, and constrain peptide conformation has solidified the role of D-amino acids as an indispensable tool in modern peptide drug design. As our understanding of the nuanced effects of D-amino acid substitutions continues to grow, we can anticipate the development of even more sophisticated and effective peptide-based therapies. Future research will likely focus on the development of novel D-amino acid building blocks with unique properties and the refinement of analytical techniques for the precise characterization of these complex molecules.

References

  • Solid-Phase Peptide Synthesis of d-Amino Acids - Scholarly Commons. (n.d.).
  • The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide - Benchchem. (n.d.).
  • The Cornerstone of Durability: An In-depth Technical Guide to the Stability of D-amino Acid Peptides - Benchchem. (n.d.).
  • D-Amino Acid-Containing Peptide Synthesis - CD Formulation. (n.d.).
  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.).
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PubMed Central. (n.d.).
  • Should My Peptides Have D-Amino Acids? - LifeTein. (2024, October 18).
  • D-amino acid peptides to resist common proteases - LifeTein. (2012, March 28).
  • (PDF) The use of D-amino acids in peptide design - ResearchGate. (n.d.).
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC - PubMed Central. (n.d.).
  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PubMed Central. (2021, November 18).
  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed. (n.d.).
  • The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors - PMC. (2021, December 30).
  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - NIH. (n.d.).
  • Technical Support Center: Solid-Phase Synthesis of D-Ala-D-Ala Peptides - Benchchem. (n.d.).
  • Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry | Analytical Chemistry - ACS Publications. (2013, December 10).
  • Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments - Taylor & Francis Online. (2023, November 17).
  • Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023, June 5).
  • Peptide synthesis - Wikipedia. (n.d.).
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.).
  • Peptide Purification Process & Methods: An Overview - Bachem. (n.d.).

Sources

A Senior Application Scientist's Guide to Phosphopeptide Synthesis: From Building Blocks to High-Purity Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation is a cornerstone of cellular regulation, governing signal transduction, cell cycle progression, and apoptosis.[1][2] Synthetic phosphopeptides are indispensable tools for dissecting these complex biological processes, enabling detailed studies of kinase and phosphatase activity, characterizing protein-protein interactions, and serving as foundational materials in drug discovery.[1][3] This guide provides an in-depth exploration of the chemical synthesis of phosphopeptides, with a primary focus on the selection and application of Fmoc-protected phosphoamino acid building blocks. We will delve into the causality behind strategic choices in protecting groups and coupling reagents, present validated protocols for solid-phase synthesis, and address common challenges and their solutions, equipping researchers with the expert knowledge required to confidently produce high-purity phosphopeptides for critical applications.

Foundational Strategies for Phosphopeptide Synthesis

The chemical synthesis of phosphopeptides can be broadly categorized into two primary strategies: the "Global Phosphorylation" approach and the "Building Block" approach.[4][5]

  • Global Phosphorylation: In this post-synthetic modification strategy, a peptide containing unprotected serine, threonine, or tyrosine residues is first assembled on a solid support. The desired hydroxyl groups are then selectively phosphorylated on the resin-bound peptide using a phosphitylating agent followed by oxidation.[5][6] While this method allows for the synthesis of both the phosphorylated and non-phosphorylated versions of a peptide from a single synthesis, it carries the risk of incomplete phosphorylation and potential side-reactions, making it challenging to control for peptides with multiple potential phosphorylation sites.[4]

  • Building Block Approach: This strategy involves the direct incorporation of pre-phosphorylated and suitably protected amino acid monomers during standard solid-phase peptide synthesis (SPPS).[7] This method provides absolute control over the position of the phosphate group, avoids the harsh reagents required for global phosphorylation, and is generally the preferred and more robust method for generating well-defined phosphopeptides, especially for sequences containing multiple phosphorylation sites.[4]

The choice between these strategies is dictated by the specific research goal, but the reliability and site-specificity of the building block approach have made it the gold standard in the field.

G Figure 1: Phosphopeptide Synthesis Strategies cluster_0 Building Block Approach cluster_1 Global Phosphorylation Approach bb_start Start SPPS bb_step1 Incorporate Standard Fmoc-Amino Acids bb_start->bb_step1 bb_step2 Incorporate Protected Phosphoamino Acid Building Block bb_step1->bb_step2 At desired position bb_step3 Continue SPPS bb_step2->bb_step3 bb_step4 Cleavage & Global Deprotection bb_step3->bb_step4 bb_end Purified Phosphopeptide bb_step4->bb_end gp_start Start SPPS with Unprotected Ser/Thr/Tyr gp_step1 Complete Peptide Assembly gp_start->gp_step1 gp_step2 On-Resin Phosphitylation & Oxidation gp_step1->gp_step2 gp_step3 Cleavage & Global Deprotection gp_step2->gp_step3 gp_end Purified Phosphopeptide gp_step3->gp_end G Figure 2: Core SPPS Cycle for Phosphopeptide Synthesis Resin Resin-Bound Peptide (Fmoc-AA...-Resin) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Activated Fmoc-pAA added to Resin) Wash1->Coupling Activation 2. Activation Fmoc-pAA-OH + Activator (e.g., HATU) + Base (DIPEA) Activation->Coupling Pre-activation Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Resin-Bound Peptide (Fmoc-pAA-AA...-Resin) Wash2->Next_Cycle Next_Cycle->Deprotection Repeat Cycle

Caption: Key steps within a single cycle of solid-phase phosphopeptide synthesis.

Essential Reagents and Justification
  • Coupling Reagents: Due to the steric bulk and potential charge of phosphoamino acid building blocks, standard carbodiimide activators like DCC or DIC are often insufficient. Uronium/aminium salts (e.g., HBTU, HATU) or phosphonium salts (e.g., PyBOP, PyAOP) are strongly recommended as they generate highly reactive intermediates, leading to faster and more complete coupling reactions with minimal racemization. [8][9]HATU is particularly effective for difficult couplings, including those involving unprotected phosphoamino acids. [10]* Base: A non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA), is required. It is crucial to use a sufficient excess (at least 3-4 equivalents) to neutralize the acidic proton on partially protected building blocks and to facilitate the activation and coupling steps. * Solvent: Dimethylformamide (DMF) is the standard solvent for SPPS. Ensure it is peptide synthesis grade to avoid impurities that can terminate the peptide chain.

Coupling ReagentClassActivating SpeciesKey Characteristics
DIC/HOBt CarbodiimideO-acylisourea / OBt-esterStandard, cost-effective. Less efficient for sterically hindered couplings. [8][9]
HBTU/TBTU Uronium/AminiumOBt-esterHighly efficient, fast reactions. The gold standard for many years. [8][9]
HATU Uronium/AminiumOAt-esterMore reactive than HBTU due to the HOAt leaving group. Excellent for difficult couplings. [8][10]
PyBOP/PyAOP PhosphoniumOBt/OAt-esterVery potent activators, less prone to certain side reactions compared to uronium salts. [9][10]

Table 2: Overview of common coupling reagents used in phosphopeptide synthesis.

Validated Experimental Protocol: Synthesis of a pTyr-Peptide

This protocol describes the manual synthesis of a model phosphopeptide (e.g., Ac-Asp-Glu-pTyr-Ala-NH₂) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA Resin (0.5 mmol/g loading)

  • Fmoc-Ala-OH, Fmoc-Tyr(PO(OBzl)OH)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH

  • Coupling Activator: HATU

  • Base: DIPEA

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Capping: Acetic anhydride

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • Drain the DMF. Perform Fmoc deprotection on the resin by adding the 20% piperidine solution and agitating for 3 minutes. Repeat with fresh solution for 7 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

    • In a separate vial, pre-activate Fmoc-Ala-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated mixture to the resin and agitate for 1-2 hours.

    • Wash the resin as described above.

  • Incorporation of the Building Block (Fmoc-Tyr(PO(OBzl)OH)-OH):

    • Perform Fmoc deprotection on the resin-bound Alanine as in step 2.

    • Pre-activate Fmoc-Tyr(PO(OBzl)OH)-OH (2.5 eq.), HATU (2.4 eq.), and DIPEA (5 eq.) in DMF. The higher equivalents of base are critical here.

    • Add the activated building block to the resin and allow the coupling to proceed for 2-4 hours. A longer coupling time is a rational choice to overcome steric hindrance.

    • Wash the resin thoroughly.

  • Chain Elongation: Repeat the deprotection and coupling cycle for Fmoc-Glu(OtBu)-OH and Fmoc-Asp(OtBu)-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin.

    • Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin and agitate for 30 minutes to cap the N-terminus.

    • Wash the resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cold cleavage cocktail (2 mL) to the dry resin.

    • Agitate at room temperature for 2-3 hours. The TFA cleaves the peptide from the resin and removes side-chain protecting groups (OtBu, OBzl), while TIS acts as a scavenger to prevent re-attachment of carbocations. [11] * Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or LC-ESI-MS). [12]

Addressing Key Challenges in Phosphopeptide Synthesis

Even with optimized protocols, researchers may encounter specific challenges.

  • Incomplete Coupling: For multi-phosphorylated peptides, electrostatic repulsion and steric hindrance can severely lower coupling efficiency. [7]Solution: Employ microwave-assisted SPPS, which can dramatically accelerate coupling reactions and improve yields. [11][13]Using stronger activators like HATU or PyAOP and double-coupling cycles are also effective strategies.

  • β-Elimination of pSer/pThr: While monobenzyl protection is effective, some β-elimination can still occur, especially at elevated temperatures or with extended piperidine exposure. Solution: Use milder deprotection conditions, such as 2% DBU / 2% piperidine in DMF, particularly when using microwave heating. [11]Keeping deprotection times as short as possible is also advisable.

  • Purification Difficulties: Phosphopeptides can be highly hydrophilic and may interact with metal components in HPLC systems, leading to poor peak shape and recovery. [14]Solution: Use HPLC systems with metal-free (PEEK) components. Adding a chelating agent like EDTA to the mobile phase can also help by sequestering stray metal ions. [14]

Conclusion

The use of Fmoc-protected phosphoamino acid building blocks represents the most reliable and precise method for synthesizing phosphopeptides. A deep understanding of the chemistry behind protecting group selection—particularly the critical role of monobenzyl protection for pSer and pThr—is fundamental to success. By pairing these advanced building blocks with potent coupling reagents, optimized protocols, and an awareness of potential side reactions, researchers can confidently synthesize high-purity phosphopeptides. These custom-synthesized molecules are vital for advancing our understanding of cellular signaling and for the development of next-generation therapeutics targeting the phosphoproteome.

References

  • The synthesis of phosphopeptides. PubMed, National Institutes of Health. [Link]

  • Techniques for phosphopeptide enrichment prior to analysis by mass spectrometry. PubMed, National Institutes of Health. [Link]

  • Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Publishing. [Link]

  • Enrichment and analysis of phosphopeptides under different experimental conditions using titanium dioxide affinity chromatography and mass spectrometry. PubMed, National Institutes of Health. [Link]

  • Solid-phase synthesis of phosphopeptides. PubMed, National Institutes of Health. [Link]

  • Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing. PubMed Central, National Institutes of Health. [Link]

  • Enrichment and analysis of phosphopeptides under different experimental conditions using titanium dioxide affinity chromatography and mass spectrometry. ResearchGate. [Link]

  • Synthesis of a C/H Labeled Building Block to Probe the Phosphotyrosine Interactome Using Biomolecular NMR Spectroscopy. ResearchGate. [Link]

  • Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. ScienceDirect. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Enzymatic protecting group techniques for glyco- and phosphopeptide chemistry: synthesis of a glycophosphopeptide from human serum response factor. PubMed, National Institutes of Health. [Link]

  • Synthesis of O-Phosphopeptides on Solid Phase. Springer Nature Experiments. [Link]

  • Excellent Building Blocks for Phosphoserine-Containing Peptides. Taylor & Francis Online. [Link]

  • A General Preparation of Protected Phosphoamino Acids. ACS Publications. [Link]

  • Caged O-phosphorothioyl amino acids as building blocks for Fmoc-based solid phase peptide synthesis. PubMed Central, National Institutes of Health. [Link]

  • Enriching the Phosphoproteome. LCGC International. [Link]

  • Phosphopeptides purification. McGill University. [Link]

  • Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. PharmaInfo. [Link]

  • Solid-phase synthesis of phosphopeptides. PubMed, National Institutes of Health. [Link]

  • The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • The synthesis of phosphopeptides via the Bpoc-based approach. RSC Publishing. [Link]

  • Accelerated Multiphosphorylated Peptide Synthesis. ACS Publications. [Link]

  • Synthesis of phosphopeptides. Comparison of two possible strategies to synthesize phosphorylated peptides. ResearchGate. [Link]

  • Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog. PubMed Central, National Institutes of Health. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • Challenges in plasma membrane phosphoproteomics. PubMed Central, National Institutes of Health. [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Amino Acid Building Blocks for Fmoc Solid-Phase Synthesis of Peptides Phosphocholinated at Serine, Threonine, and Tyrosine. ACS Figshare. [Link]

  • Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives. ACS Publications. [Link]

  • Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2. PubMed Central, National Institutes of Health. [Link]

  • Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives. ACS Publications. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-synthesis. [Link]

  • Phospho Amino Acids. Aapptec Peptides. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PubMed Central, National Institutes of Health. [Link]

  • Why phosphoproteomics is still a challenge. RSC Publishing. [Link]

  • Amino acid building blocks for Fmoc solid-phase synthesis of peptides phosphocholinated at serine, threonine, and tyrosine. PubMed, National Institutes of Health. [Link]

  • Design and synthesis of an Fmoc-SPPS-compatible amino acid building block mimicking the transition state of phosphohistidine phosphatase. PubMed, National Institutes of Health. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-D-Thr(PO(OBzl)OH)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Threonine Phosphorylation

Protein phosphorylation is a cornerstone of cellular regulation, a dynamic post-translational modification (PTM) that acts as a molecular switch in a vast array of signaling pathways.[1][2] The phosphorylation of threonine residues, mediated by protein kinases, is integral to processes ranging from cell cycle control and proliferation to apoptosis.[1] Synthetic peptides containing phosphothreonine (pThr) are indispensable tools for elucidating the roles of specific phosphorylation events, serving as probes for kinase and phosphatase activity, tools for antibody production, and fragments for studying protein-protein interactions.[3]

The direct incorporation of phosphorylated amino acids into peptides during Solid-Phase Peptide Synthesis (SPPS) presents significant chemical challenges. This guide provides a comprehensive protocol for the successful incorporation of Fmoc-D-Thr(PO(OBzl)OH)-OH , a "building block" designed to navigate these challenges, ensuring high-yield synthesis of custom phosphopeptides for research and drug discovery professionals.

The "Building Block" Strategy: Why this compound?

The synthesis of phosphopeptides can be approached in two primary ways: post-synthetic "global" phosphorylation of a completed peptide or the "building block" approach. The latter, which involves incorporating a pre-phosphorylated and protected amino acid monomer during SPPS, is generally preferred for its superior control and efficiency.[4]

The chosen building block, this compound, is specifically engineered for Fmoc-based SPPS for several key reasons:

  • Prevention of β-Elimination: The primary challenge with phosphoserine and phosphothreonine derivatives is their susceptibility to β-elimination under the basic conditions of Fmoc deprotection (e.g., piperidine treatment).[5][6] This side reaction results in the formation of a dehydroamino acid residue, a significant and difficult-to-remove impurity.[4][6] The monobenzyl (OBzl) protecting group on the phosphate is crucial; it lowers the pKa of the remaining phosphate proton, which is thought to be deprotonated by piperidine. This negatively charged phosphodiester then inhibits the deprotonation at the α-carbon, effectively suppressing the β-elimination pathway.[7]

  • Fmoc Orthogonality: The Fmoc Nα-protecting group is labile to basic conditions (piperidine), while the benzyl side-chain protecting group and the acid-labile resin linker are stable, providing the necessary orthogonality for successful stepwise synthesis.[7][8]

  • Stereochemical Integrity: This guide focuses on the D-isomer of phosphothreonine, which is critical for synthesizing peptide analogs designed to probe enzymatic interactions, enhance stability against proteases, or adopt specific non-natural conformations.

Key Challenges in Phosphopeptide Synthesis

Despite the advantages of the monobenzyl-protected building block, researchers must be aware of several potential difficulties:

  • Steric Hindrance and Coupling Efficiency: The bulky nature of the protected phosphate group can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially leading to incomplete coupling.[5] This necessitates the use of highly efficient coupling reagents and optimized conditions.[5][9]

  • Piperidine Salt Formation: The acidic proton on the monobenzyl-protected phosphate can form a salt with piperidine during the Fmoc deprotection step.[5][10] This captured piperidine can then neutralize a portion of the incoming activated amino acid in the subsequent coupling step, reducing the effective concentration of the acylating species and lowering coupling yields.[5][10]

  • Benzylation During Cleavage: During the final trifluoroacetic acid (TFA)-mediated cleavage, the released benzyl carbocations can reattach to nucleophilic residues in the peptide sequence, such as tryptophan or methionine, creating unwanted byproducts.[5][10]

Experimental Workflow and Protocols

The following section outlines a detailed, step-by-step protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc SPPS.

Visualizing the Workflow

The diagram below illustrates the core cyclic process of incorporating the phosphothreonine building block during Fmoc-SPPS.

SPPS_Workflow cluster_resin Peptide Synthesis Vessel cluster_cycle SPPS Cycle for pThr Resin Resin-NH-Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling Reaction Fmoc-D-Thr(pOBzl)-OH HATU / DIPEA Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Kaiser 5. Kaiser Test Wash2->Kaiser Complete Chain Elongation (Repeat Cycle) Kaiser->Complete Negative (Blue) Incomplete Recouple Kaiser->Incomplete Positive (Yellow) Complete->Deprotection Next Amino Acid Incomplete->Coupling

Caption: Core workflow for Fmoc-SPPS incorporation of phosphothreonine.

Quantitative Data Summary

Successful phosphopeptide synthesis relies on optimized reagent concentrations and reaction times. The following table provides recommended parameters for the coupling of this compound.

ParameterRecommended ValueRationale & Notes
Resin Rink Amide, Wang, or other acid-labile resinChoice depends on desired C-terminus (amide vs. acid).
This compound 3 – 5 equivalentsHigher excess helps drive sterically hindered coupling to completion.
Coupling Reagent (e.g., HATU) 2.9 – 4.9 equivalentsHATU is highly effective for difficult couplings.[5][9] TBTU/HBTU are also good choices.[11]
Base (DIPEA) 6 – 15 equivalentsA significant excess is crucial to neutralize the HATU salt, activate the amino acid, and counteract piperidine salt formation on the phosphate.[5]
Solvent N,N-Dimethylformamide (DMF), peptide gradeStandard solvent for Fmoc SPPS.
Coupling Time 2 – 4 hoursExtended time may be needed due to steric hindrance. Monitor with Kaiser test.[5]
Fmoc Deprotection 20% Piperidine in DMF2 x 5-10 minute treatments are standard.
Final Cleavage Cocktail TFA/H₂O/TIS (95:2.5:2.5)Standard cocktail for cleavage and deprotection of the benzyl group.[12]
Cleavage Time 2 – 3 hoursSufficient time to ensure complete removal of all protecting groups, including the benzyl group from the phosphate.[5][12]

Detailed Experimental Protocols

Protocol 1: Incorporation of this compound

This protocol describes a single coupling cycle for the phosphothreonine residue.

  • Resin Preparation: Start with the N-terminally deprotected peptide-resin swelled in DMF within a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain, and repeat the treatment once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. This is a critical step to prevent neutralization of the subsequent coupling reaction.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), in DMF.

  • Activation and Coupling: Add DIPEA (6 eq.) to the coupling solution, vortex briefly, and immediately add it to the washed resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Post-Coupling Wash: Wash the resin thoroughly with DMF (5 times).

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[5] If the test is positive (beads turn yellow/blue), a recoupling step (repeating steps 4-7) is recommended.

Protocol 2: Final Cleavage and Global Deprotection

This protocol cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups, including the benzyl group from the phosphothreonine.

  • Resin Preparation: After the final Fmoc deprotection and any N-terminal modification, wash the peptide-resin thoroughly with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIS) .[12] TIS acts as a scavenger to trap reactive carbocations. If the peptide contains sensitive residues like Trp or Met, consider adding 1-2% 1,2-ethanedithiol (EDT) as an additional scavenger.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[5][12]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a chilled centrifuge tube. Precipitate the crude peptide by adding 10 volumes of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet 2-3 more times with cold ether to remove scavengers and residual TFA.

  • Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase HPLC and characterization by mass spectrometry.[5][13]

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Coupling Efficiency (Positive Kaiser Test) 1. Steric hindrance from the bulky phosphate group. 2. Insufficient activation or reaction time. 3. Piperidine salt formation neutralizing reagents.1. Perform a second coupling (double coupling).[5] 2. Increase coupling time to 4-5 hours.[5] 3. Ensure thorough DMF washing after Fmoc deprotection and use a sufficient excess of DIPEA (at least 6 eq.).
β-Elimination Impurity Detected (Mass = M-98) Incomplete suppression of the β-elimination side reaction during Fmoc deprotection.While the monobenzyl group is highly effective, this can sometimes occur, especially with repeated or prolonged piperidine exposure. Ensure deprotection times are not excessively long. The use of milder bases like DBU is an option but often not necessary.
Benzylation of Side Chains (Mass = M+90) Scavengers in the cleavage cocktail were insufficient to trap all benzyl carbocations.For peptides rich in Trp, Met, or Cys, increase the scavenger concentration or add EDT to the cleavage cocktail.[5]
Incomplete Benzyl Group Deprotection Insufficient cleavage time or degraded TFA.Ensure a minimum cleavage time of 2 hours with fresh, high-purity TFA.[5]

Conclusion

The successful synthesis of phosphothreonine-containing peptides is a highly achievable goal through the careful application of the building block strategy. The use of this compound, combined with potent uronium-based coupling reagents, an adequate excess of a non-nucleophilic base, and optimized cleavage conditions, provides a robust and reliable method. This approach minimizes critical side reactions like β-elimination and furnishes high-quality phosphopeptides, empowering researchers to accurately probe the complex landscape of cellular signaling.

References

  • Larsen, M. R., Trelle, M. B., Thingholm, T. E., & Jensen, O. N. (2009). Analysis of post-translationally modified proteins by mass spectrometry. Proteomics, 9(6), 1451–1468.

  • BenchChem. (2025). Application Notes and Protocols for Peptide Synthesis with O-Phospho-DL-threonine. BenchChem Technical Library.

  • Ye, M., & Zou, H. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. Analyst, 133(9), 1145-1155.

  • Zhang, Y., & Ficarro, S. B. (2006). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. Methods in Molecular Biology, 328, 163–179.

  • BenchChem. (2025). Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Phosphothreonine. BenchChem Technical Library.

  • Stoll, D. R. (2006). Enriching the Phosphoproteome. LCGC International, 19(6).

  • Sigma-Aldrich. Building Blocks for Introducing Post-translational Modified Amino Acids. Novabiochem Product Information.

  • Aebersold, R., & Mann, M. (2006). Characterizing phosphoproteins and phosphoproteomes using mass spectrometry. Briefings in Functional Genomics & Proteomics, 5(1), 19-28.

  • Alfa Chemistry. Fmoc-D-Thr[PO(OBzl)-OH]-OH Product Information. Alfa Chemistry.

  • Valerio, R. M., Perich, J. W., Kitas, E. A., & Johns, R. B. (1993). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. International Journal of Peptide and Protein Research, 42(2), 155-158.

  • Lisk, C., & Toth, K. (2019). Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. ACS Omega, 4(2), 3168–3173.

  • Chem-Impex. Fmoc-O-benzyl-D-phosphothreonine Product Information. Chem-Impex International.

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Aapptec.

  • Akamatsu, M., et al. (2005). Stereoselective synthesis of CF(2)-substituted phosphothreonine mimetics and their incorporation into peptides using newly developed deprotection procedures. Journal of Organic Chemistry, 70(19), 7548-7560.

  • BenchChem. (2025). A Technical Guide to Incorporating Phosphothreonine in Solid-Phase Peptide Synthesis. BenchChem Technical Library.

  • Serwa, R. A., & Tate, E. W. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5534-5564.

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1202 - Phosphoamino Acids. Aapptec.

  • Wu, L., et al. (2006). Specificity Profiling of Protein Phosphatases toward Phosphoseryl and Phosphothreonyl Peptides. Journal of the American Chemical Society, 128(37), 12218–12226.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Library.

  • Højlys-Larsen, K. B., & Jensen, K. J. (2013). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology, 1047, 191-199.

  • BenchChem. (2025). Application Notes and Protocols for the Efficient Incorporation of Fmoc-Thr(PO(OH)₂)-OH in Solid-Phase Peptide Synthesis. BenchChem Technical Library.

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • Novabiochem®. (2007). Novabiochem® Innovation and new products. Merck Biosciences.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.

  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3218-3227.

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.

  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Vapourtec.

  • BenchChem. (2025). A Comparative Guide to Protected vs. Unprotected Phosphothreonine Building Blocks in Peptide Synthesis. BenchChem Technical Library.

Sources

Application Notes and Protocols for the Incorporation of Fmoc-D-Thr(PO(OBzl)OH)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phosphothreonine in Peptide Science

Protein phosphorylation is a cornerstone of cellular regulation, governing a vast array of signaling pathways. The ability to synthesize peptides containing phosphorylated residues is therefore critical for biochemical and pharmacological research, enabling the study of kinase-substrate interactions, the development of specific enzyme inhibitors, and the creation of novel therapeutic agents.[1][2][3] Fmoc-D-Thr(PO(OBzl)OH)-OH is a key building block for the solid-phase peptide synthesis (SPPS) of peptides containing the non-natural D-phosphothreonine residue. The inclusion of D-amino acids can significantly enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic candidates.[4]

This guide provides a comprehensive framework for the successful incorporation of this compound using automated peptide synthesizers. It moves beyond simple step-by-step instructions to explain the chemical rationale behind protocol choices, addressing common challenges and offering field-proven optimization strategies. The protocols described herein are designed to be self-validating systems, ensuring reproducibility and high-quality outcomes for researchers in biochemistry, drug discovery, and materials science.

Reagent Profile: this compound

A thorough understanding of the building block's properties is fundamental to its effective use.

  • Structure: N-α-Fmoc-O-(monobenzyl-phospho)-D-Threonine. The mono-benzyl esterification of the phosphate group is a critical design feature. Unlike a fully protected phosphotriester, this derivative is not susceptible to significant β-elimination during the basic conditions of Fmoc removal with piperidine.[5][6] However, the remaining free phosphate hydroxyl group introduces specific challenges during the coupling step.

  • Molecular Weight: 511.46 g/mol .[7]

  • Appearance: White to off-white powder.

  • Solubility: The reagent is readily soluble in standard SPPS solvents such as N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[8] A concentration of 0.5 M (1 mmole in 2 mL DMF) is typically achieved without issue. Inadequate dissolution can lead to clogged synthesizer lines and failed couplings, so visual confirmation of complete solubility before placing vials on the synthesizer is essential.[9]

  • Storage: Store desiccated at -20°C for long-term stability. For daily use on a synthesizer, storage at room temperature (15-25°C) is acceptable if the vial is well-sealed.

The Core Challenge: Activating a Partially Protected Phosphoamino Acid

The primary difficulty in using this compound lies in the free hydroxyl group on the phosphate moiety. This acidic proton can interfere with certain activation methods and can also form salts that complicate subsequent reactions.

  • Incompatibility with Carbodiimides: Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are generally not recommended. The phosphate hydroxyl can react with the carbodiimide, leading to side reactions and inefficient activation of the intended carboxyl group.[10]

  • The Uronium/Aminium Advantage: Uronium or aminium-based coupling reagents, such as HBTU, TBTU, or HATU, are the reagents of choice.[11][12] These reagents rapidly convert the Fmoc-amino acid into an activated ester (OBt or OAt ester), which is less susceptible to side reactions involving the phosphate group.[10][13]

Automated Synthesis Protocol: A Validated Workflow

This protocol outlines a standard cycle for incorporating this compound on a modern automated peptide synthesizer.

Reagents and Setup
  • Resin: Standard Fmoc-compatible resins such as Rink Amide (for C-terminal amides) or Wang resin (for C-terminal acids) are suitable.

  • Solvents: High-purity, low-water content DMF or NMP.[8][14]

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Amino Acid Solution: 0.2 M to 0.5 M solution of this compound in DMF.

  • Activator Solution: 0.5 M HBTU or HATU in DMF.

  • Activation Base: 2 M N,N-Diisopropylethylamine (DIPEA) in NMP or DMF.

The Coupling Cycle Workflow

The following diagram illustrates a typical automated coupling cycle for incorporating the phosphothreonine residue.

G start Start Cycle (Peptide-Resin with free N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF, 2x 5 min) start->deprotection wash1 DMF Wash (5-7 cycles) deprotection->wash1 coupling Coupling Step (See Table 1 for details) wash1->coupling wash2 DMF Wash (3-5 cycles) coupling->wash2 end End Cycle (Resin with incorporated pThr(OBzl)) wash2->end

Caption: Automated SPPS cycle for a single amino acid incorporation.

Detailed Coupling Protocol

The coupling step is the most critical stage. Due to the steric hindrance of the threonine side chain and the presence of the bulky phosphate group, extended reaction times and optimized reagent stoichiometry are necessary.[12]

Table 1: Recommended Coupling Conditions for this compound

ParameterRecommendationRationale & Citation
Amino Acid Equiv. 4 - 5 eq.Ensures a sufficient concentration gradient to drive the reaction to completion.
Coupling Reagent HBTU / HATUUronium/aminium reagents are highly effective and avoid side reactions associated with the phosphate hydroxyl.[5][10][11]
Reagent Equiv. 3.9 - 4.9 eq.Stoichiometrically matched to the amino acid.
Activation Base DIPEAA non-nucleophilic base required for the activation reaction.
Base Equiv. 8 - 10 eq.A higher excess (3-fold relative to the amino acid) is crucial to neutralize the acidic phosphate proton and facilitate efficient coupling.[10][12]
Reaction Time 45 min - 2 hoursCoupling can be sluggish, especially when attaching to another sterically hindered residue. Longer times may be required.[12]
Double Coupling RecommendedPerforming the coupling cycle twice is highly recommended to ensure maximum incorporation and prevent deletion sequences.

Advanced Considerations: Synthesizing Multi-Phosphorylated Peptides

Synthesizing peptides with multiple phosphorylated residues introduces a cumulative challenge that must be addressed proactively.

  • Piperidinium Salt Formation: During Fmoc deprotection, the acidic phosphate group can be protonated by the piperidinium counter-ion.[10][15] This salt is not always efficiently removed by standard DMF washes.

  • Reagent Quenching: In the subsequent coupling step, the incoming activated amino acid can be quenched by reacting with the secondary amine (piperidine) associated with the phosphate group.[10][15] This effectively reduces the concentration of your expensive activated amino acid, leading to lower coupling efficiency.

Mitigation Strategy: To overcome this, a specific wash step can be introduced after Fmoc deprotection and before the main coupling step. Treat the resin with a solution of 5% DIPEA in DMF for 2-3 minutes. This performs a counter-ion exchange, replacing the piperidinium with a non-nucleophilic diisopropylethylammonium ion, which will not interfere with the subsequent coupling.[15]

Cleavage and Global Deprotection

Once the synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups, including the benzyl group on the phosphate, must be removed.

The Cleavage Cocktail

A strong acid, typically trifluoroacetic acid (TFA), is used for cleavage.[16] "Scavengers" are added to the TFA to trap the highly reactive carbocations generated from the cleavage of protecting groups, preventing them from re-attaching to and modifying sensitive residues like Trp, Met, or Cys.[16]

Table 2: Standard TFA Cleavage Cocktails for Phosphopeptides

Cocktail Composition (v/v)Target Residues / Purpose
95% TFA, 2.5% H₂O, 2.5% TIS Standard cocktail for peptides without Arg, Met, Cys, or Trp. TIS (Triisopropylsilane) is a general carbocation scavenger.
94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS Recommended for peptides containing Cys. EDT (1,2-Ethanedithiol) is a highly effective scavenger for trityl groups and helps prevent re-attachment to the free thiol.
92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DODT An alternative for Trp-containing peptides. DODT (3,6-Dioxa-1,8-octanedithiol) can help reduce Trp side reactions.

Note: The benzyl group on the phosphate is efficiently removed by standard TFA treatment within 2-4 hours.[12]

Cleavage and Work-up Workflow

G start Start (Dry Peptide-Resin) add_cocktail Add Cleavage Cocktail (e.g., TFA/H₂O/TIS) start->add_cocktail incubate Incubate with Agitation (2-4 hours at RT) add_cocktail->incubate filter Filter to Collect Filtrate incubate->filter precipitate Precipitate Peptide (Add filtrate to cold Diethyl Ether) filter->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash Wash Pellet with Cold Ether (2x-3x) centrifuge->wash dry Dry Crude Peptide Pellet (Under Vacuum) wash->dry end Crude Phosphopeptide (Ready for Purification) dry->end

Caption: Post-synthesis cleavage and peptide precipitation workflow.

Purification and Analysis

  • Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard. Phosphopeptides are often more hydrophilic than their non-phosphorylated counterparts and will typically elute earlier.[17]

  • Characterization: The identity and purity of the final peptide should be confirmed by:

    • Analytical RP-HPLC: To assess purity.

    • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight. The mass difference between a threonine residue and a phosphothreonine residue is +79.98 Da.[18][19] For complex sequences, tandem MS (MS/MS) can be used to confirm the exact location of the phosphorylation.[20]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Deletion Sequence 1. Incomplete coupling of pThr(OBzl). 2. Reagent quenching in multi-pSer/pThr sequences.1. Implement a double coupling for the phosphothreonine residue. Increase coupling time to 2 hours. 2. Add a 5% DIPEA/DMF wash step after Fmoc deprotection to perform a counter-ion exchange.
β-Elimination Side Product Use of overly harsh bases or prolonged exposure to piperidine, especially if using microwave heating.While minimal with mono-benzyl protection, if observed, consider using a milder base for Fmoc deprotection (e.g., DBU), though this requires careful optimization.[21]
Incomplete Benzyl Deprotection Insufficient cleavage time, especially for peptides with multiple phosphate groups.Increase the TFA cleavage time to 4 hours. Ensure adequate scavenger concentration.
Alkylation of Trp/Met/Cys Insufficient or incorrect scavengers in the cleavage cocktail.Use a cocktail specifically designed for these sensitive residues (e.g., containing EDT for Cys).[16]

References

  • Olsen, J. V., & Macek, B. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451–1468. [Link]

  • Ye, M., & Zou, H. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. Analyst, 133(9), 1145-1155. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

  • Carr, S. A., & Annan, R. S. (2004). Enriching the phosphoproteome. LCGC North America, 22(10), 1018-1029. [Link]

  • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current opinion in chemical biology, 5(5), 591-602. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

  • O'Brien-Simpson, N. M., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5485-5523. [Link]

  • CEM Corporation. (n.d.). Fmoc-Thr(PO(OBzl)OH)-OH. CEM Corporation. [Link]

  • Vágner, J., et al. (2013). Design and synthesis of a reagent for solid-phase incorporation of the phosphothreonine mimetic... Amino acids, 45(5), 1143-1148. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Yokoyama, H., et al. (2007). Stereoselective synthesis of CF(2)-substituted phosphothreonine mimetics... The Journal of organic chemistry, 72(4), 1337-1349. [Link]

  • Novabiochem®. (n.d.). Innovation: Synthesis of Phosphotyrosine- and F2Pmp-Containing Peptides. Merck Millipore. [Link]

  • Attard, T., et al. (2020). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Organic Letters, 22(15), 5873-5877. [Link]

  • Kitas, E. A., et al. (1991). Synthesis of phosphotyrosine-containing peptides by the solid-phase method... Helvetica chimica acta, 74(7), 1314-1328. [Link]

  • Anaspec. (n.d.). Fmoc-D-Thr[PO(OBzl)-OH]-OH. Anaspec. [Link]

  • Firouzabadi, H., et al. (2004). Deprotection of Benzyl and t-Butyl Phosphate, Phosphite, and Sulfite Esters by Silica Chloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(10), 2097-2101. [Link]

  • Li, G., et al. (2021). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Nature communications, 12(1), 1-9. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Gancarz, R., & Gancarz, I. (2002). Peptide Phosphonates. Science of Synthesis, 21, 915-934. [Link]

  • Novabiochem®. (2002). Product Focus: Amino acids for Fmoc SPPS. Merck Millipore. [Link]

  • Novabiochem®. (2016). Novabiochem® Letters. Merck Millipore. [Link]

  • O'Brien-Simpson, N. M., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews. [Link]

  • Aapptec. (n.d.). Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Aapptec Technical Support Information Bulletin 1124. [Link]

  • Rogerson, D. T., et al. (2015). Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing. Nature chemical biology, 11(7), 496-502. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Li, J., et al. (2021). Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog. Synthetic and Systems Biotechnology, 6(3), 170-176. [Link]

  • Allen, D. W., & Hutley, B. G. (1973). Multiple pathways in the cleavage of benzyl groups from phosphonium salts by lithium aluminium hydride. Journal of the Chemical Society, Chemical Communications, (1), 28. [Link]

  • Deiters, A., & Cole, P. A. (2005). Synthetic approaches to protein phosphorylation. Current opinion in chemical biology, 9(6), 579-585. [Link]

  • Wu, Y., et al. (2019). Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs... ACS medicinal chemistry letters, 10(3), 329-333. [Link]

  • Subirós-Funosas, R., et al. (2020). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

  • ResearchGate. (2015). How do I incorporate phosphoserine in recombinant proteins? ResearchGate. [Link]

  • Zaykov, A. N., & Danishefsky, S. J. (2014). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 53(42), 11162-11175. [Link]

  • Alfonsi, K., et al. (2008). Green chemistry: challenges and opportunities in the pharmaceutical industry. Green Chemistry, 10(1), 31-36. [Link]

  • Oregon State University. (n.d.). Site-specific Incorporation of Phosphoserine into Recombinant Proteins in Escherichia coli. GCE4All. [Link]

Sources

Application Notes & Protocols: Navigating Fmoc Deprotection for Phosphothreonine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Importance of Phosphothreonine Synthesis

Protein phosphorylation is a ubiquitous post-translational modification that acts as a molecular switch, governing a vast array of cellular processes, from signal transduction to cell cycle control.[1] The site-specific incorporation of phosphorylated amino acids, such as phosphothreonine (pThr), into synthetic peptides is therefore a critical tool for researchers in chemical biology and drug development.[2] These synthetic phosphopeptides enable the detailed study of kinase-substrate interactions, the development of specific antibodies, and the screening of potential therapeutic agents.

However, the synthesis of phosphopeptides via Fmoc-based solid-phase peptide synthesis (SPPS) is fraught with challenges. The primary obstacle during the crucial Fmoc deprotection step is the susceptibility of the phosphate group to base-catalyzed β-elimination.[3][4] This irreversible side reaction leads to the formation of a dehydroamino acid residue, compromising the integrity and purity of the final peptide. This guide provides an in-depth analysis of the mechanisms at play and offers robust, field-proven protocols to minimize β-elimination and ensure the successful synthesis of high-purity phosphothreonine-containing peptides.

The Underlying Chemistry: Fmoc Deprotection vs. β-Elimination

The success of phosphopeptide synthesis hinges on a delicate balance: the efficient removal of the Nα-Fmoc protecting group while preserving the acid-labile side-chain protecting groups and, most importantly, the phospho-moiety on the threonine residue.

The standard method for Fmoc removal involves treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][6] This secondary amine efficiently removes the Fmoc group through a β-elimination mechanism.[5] However, this very same basic environment can trigger a detrimental side reaction at the phosphothreonine residue.

Mechanism of β-Elimination:

The β-elimination of phosphothreonine is initiated by the abstraction of the α-proton of the amino acid residue by a base (e.g., piperidine). This is followed by the elimination of the phosphate group, resulting in the formation of an α,β-unsaturated system, specifically 2-amino-2-butenoic acid (dehydrobutyrine). This highly reactive intermediate can undergo further reactions, such as addition of the deprotection base (e.g., piperidine), leading to a heterogeneous mixture of byproducts that are often difficult to separate from the desired phosphopeptide.[7]

The rate of β-elimination is significantly influenced by the nature of the phosphate protecting group. While phosphotyrosine is not susceptible to β-elimination, both phosphoserine and phosphothreonine are at risk.[7] The use of a monobenzyl (Bzl) protecting group on the phosphate is a widely adopted strategy to mitigate this side reaction, as it reduces the lability of the phosphate group compared to fully protected phosphate triesters.[2][3]

Strategic Approaches to Minimize β-Elimination

To circumvent the issue of β-elimination, several strategies have been developed, primarily focusing on modifying the base and its concentration used for Fmoc deprotection. The goal is to identify conditions that are sufficiently basic to quantitatively remove the Fmoc group in a reasonable timeframe but mild enough to leave the phosphothreonine side chain intact.

Comparative Analysis of Deprotection Conditions

The following table summarizes various deprotection cocktails and their relative effectiveness in minimizing β-elimination for phosphothreonine peptides.

Deprotection ReagentConcentrationSolventKey Characteristics & RecommendationsRisk of β-Elimination
Piperidine 20% (v/v)DMFStandard Conditions: High risk of β-elimination, especially with prolonged exposure. Not recommended for sensitive phosphopeptides.[3]High
Piperidine 2-10% (v/v)DMFReduced Concentration: Lowering the piperidine concentration can significantly reduce the rate of β-elimination. Reaction times may need to be extended.Moderate
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% (v/v)DMFNon-Nucleophilic Base: DBU is a strong, non-nucleophilic base that can efficiently remove the Fmoc group.[8] It is often considered a superior alternative to piperidine for sensitive residues.[8]Low
Piperazine (PZ) 10% (w/v)9:1 DMF/EthanolAlternative Secondary Amine: Piperazine has been shown to be an effective and potentially less toxic alternative to piperidine.[9]Low to Moderate
4-Methylpiperidine (4MP) 20% (v/v)DMFPiperidine Analog: 4MP behaves similarly to piperidine but may offer some advantages in terms of handling and reduced side reactions in certain contexts.[9][10]High

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Fmoc deprotection of phosphothreonine-containing peptides, progressing from a standard, higher-risk method to optimized, lower-risk alternatives.

Protocol 1: Standard Fmoc Deprotection (High-Risk Control)

This protocol uses the conventional 20% piperidine solution and serves as a baseline for comparison. It is generally not recommended for sequences containing phosphothreonine.

Materials:

  • Peptide-resin with N-terminal Fmoc-protected phosphothreonine

  • Deprotection Solution: 20% (v/v) piperidine in high-purity DMF

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Peptide synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture for 10-15 minutes at room temperature.[5]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the next coupling step.[1]

Protocol 2: Optimized Low-Concentration Piperidine Deprotection (Reduced Risk)

This protocol reduces the concentration of piperidine to mitigate the risk of β-elimination. Monitoring the deprotection reaction is crucial.

Materials:

  • Peptide-resin with N-terminal Fmoc-protected phosphothreonine

  • Deprotection Solution: 5% (v/v) piperidine in high-purity DMF

  • DMF (peptide synthesis grade)

  • DCM

  • Peptide synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 5% piperidine/DMF solution to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the 5% piperidine/DMF solution.

  • Agitate for 20-30 minutes. The reaction progress can be monitored by taking a small aliquot of the resin for a Kaiser test or by UV monitoring of the effluent for the dibenzofulvene adduct.

  • Once deprotection is complete, drain the solution.

  • Wash the resin extensively with DMF (at least 7 times).

  • Wash with DCM (3 times) and DMF (3 times) before the subsequent coupling.

Protocol 3: DBU-Based Fmoc Deprotection (Recommended Low-Risk Method)

This protocol utilizes the strong, non-nucleophilic base DBU and is highly recommended for the synthesis of phosphothreonine-containing peptides to minimize β-elimination.

Materials:

  • Peptide-resin with N-terminal Fmoc-protected phosphothreonine

  • Deprotection Solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF

  • DMF (peptide synthesis grade)

  • DCM

  • Peptide synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 2% DBU/DMF solution to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature. Monitor the reaction closely as deprotection with DBU is often rapid.

  • Drain the deprotection solution.

  • Repeat the treatment with fresh 2% DBU/DMF for another 5-10 minutes if necessary, based on monitoring.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (7-10 times) to ensure complete removal of DBU.

  • Wash with DCM (3 times) and DMF (3 times) to prepare for the next coupling step.

Workflow and Logic Diagrams

To visually represent the decision-making process and experimental flow, the following diagrams are provided.

Fmoc_Deprotection_Workflow start Start: Fmoc-pThr-Peptide-Resin decision Assess Sensitivity of Peptide Sequence start->decision standard_path Standard Conditions (High Risk) decision->standard_path Low Sensitivity optimized_path Optimized Conditions (Low Risk) decision->optimized_path High Sensitivity (pThr present) protocol1 Protocol 1: 20% Piperidine/DMF standard_path->protocol1 protocol3 Protocol 3: 2% DBU/DMF optimized_path->protocol3 coupling Proceed to Next Coupling Step protocol1->coupling protocol3->coupling end Final Peptide coupling->end

Caption: Decision workflow for selecting Fmoc deprotection conditions.

Reaction_Mechanisms Fmoc_pThr Fmoc-NH-CHR-Peptide (R = pThr side chain) Desired Desired Reaction: Fmoc Removal Fmoc_pThr->Desired Path A Side_Reaction Side Reaction: β-Elimination Fmoc_pThr->Side_Reaction Path B Base Base (e.g., Piperidine, DBU) Base->Desired Base->Side_Reaction Product_Desired H2N-CHR-Peptide Desired->Product_Desired Product_Side Dehydrobutyrine-Peptide Side_Reaction->Product_Side

Caption: Competing reaction pathways during basic deprotection.

Conclusion and Best Practices

The successful solid-phase synthesis of phosphothreonine-containing peptides is critically dependent on the careful selection of Fmoc deprotection conditions. While standard 20% piperidine protocols are effective for robust peptide sequences, they pose a significant risk of inducing β-elimination in phosphopeptides. For high-purity synthesis, the adoption of milder, optimized conditions is imperative. The use of a 2% DBU solution in DMF is a highly effective and recommended strategy to minimize this deleterious side reaction. Researchers should always consider the specific sequence and the number of phosphorylation sites when designing their synthetic strategy, and when in doubt, opt for the milder deprotection conditions to ensure the integrity of the final product.

References

  • BenchChem. (2025). Application Notes and Protocols for Peptide Synthesis with O-Phospho-DL-threonine. BenchChem.
  • BenchChem. (2025). A Technical Guide to Incorporating Phosphothreonine in Solid-Phase Peptide Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Phosphothreonine. BenchChem.
  • van der Wel, P. C. A., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Chemical Biology.
  • Perich, J. W., & Johns, R. B. (1989). Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine. The Journal of Organic Chemistry.
  • Mega, T., et al. (1992). Modifications of substituted seryl and threonyl residues in phosphopeptides and a polysialoglycoprotein by beta-elimination and nucleophile additions. Journal of Applied Glycoscience.
  • Galdeano, C., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry.
  • BenchChem. (2025). A Comparative Guide to Protected vs. Unprotected Phosphothreonine Building Blocks in Peptide Synthesis. BenchChem.
  • Góngora-Benítez, M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules.
  • Miller, A. W., & Flemer Jr, S. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett.
  • Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BenchChem. (2025). Optimal Fmoc Deprotection Conditions for Fmoc-Phe(4-F)-OH: Application Notes and Protocols. BenchChem.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

Sources

Application Notes & Protocols: Leveraging Fmoc-D-Thr(PO(OBzl)OH)-OH for the Development of Stable and Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Stability Challenge in Kinase-Targeted Therapeutics

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, kinase inhibitors have emerged as a major class of therapeutics.[1] Many strategies for inhibitor design involve creating peptides that mimic the natural substrate of a target kinase, thereby blocking its activity. However, a significant hurdle for peptide-based therapeutics is their rapid degradation by endogenous proteases, which severely limits their bioavailability and efficacy.[2][3]

Furthermore, studying the direct interaction between a kinase and its phosphorylated substrate is complicated by the enzymatic lability of the phosphate group, which is susceptible to phosphatases. This guide introduces a powerful chemical tool, Fmoc-D-Thr(PO(OBzl)OH)-OH , and provides a comprehensive framework for its application in the design and study of next-generation kinase inhibitors. By combining the stability of a D-amino acid with a non-hydrolyzable phosphomimetic, this reagent allows researchers to create peptide-based inhibitors with enhanced proteolytic resistance and sustained target engagement.

Biochemical Rationale: The Dual Advantage of Chirality and Protection

The unique utility of this compound stems from two key structural features: the D-stereochemistry of the threonine backbone and the monobenzyl protection of the phosphate group.

The "D-Amino Acid Advantage": Engineering Proteolytic Resistance

Natural peptides and proteins are composed exclusively of L-amino acids. As a result, proteases have evolved active sites with strict stereospecificity to recognize and cleave peptide bonds involving these L-isomers.[3] Introducing a D-amino acid into a peptide sequence fundamentally disrupts this recognition.[3][4] The altered spatial arrangement of the side chain creates steric hindrance within the protease's active site, rendering the peptide bond resistant to cleavage.[3] This simple substitution can dramatically increase the in-vivo half-life of a peptide therapeutic, transforming a transient molecule into a stable and effective drug candidate.[2][5]

The Phosphonate Mimic and Benzyl Protection: Enabling Synthesis and Stability

Synthesizing phosphopeptides presents unique challenges. The most reliable method is the "building block" approach, where a pre-phosphorylated amino acid is incorporated during solid-phase peptide synthesis (SPPS).[6][7]

  • Phosphorylation Mimicry: The phosphate group is essential for recognition by the kinase active site. This compound acts as a stable phosphomimetic, a non-hydrolyzable analog of the naturally phosphorylated threonine. This allows the synthetic peptide to bind to the kinase without being a substrate for phosphatases.

  • The Role of Monobenzyl (Bzl) Protection: During Fmoc-based SPPS, the repetitive use of a basic reagent (typically piperidine) to remove the N-terminal Fmoc group can cause an unwanted side reaction known as β-elimination, especially with phosphorylated serine and threonine residues.[7][8] This reaction eliminates the phosphate group and creates a dehydroamino acid. The monobenzyl protection on the phosphate group is critical because it mitigates this risk, ensuring the integrity of the phosphothreonine residue throughout the synthesis.[7][9] The benzyl group is then conveniently removed during the final acid-mediated cleavage of the peptide from the resin.[10]

Experimental Design & Workflow

The overall workflow for utilizing this compound involves designing a peptide sequence based on a known kinase substrate, synthesizing this peptide with the D-phosphothreonine analog, and finally, testing its inhibitory activity in a kinase assay.

G cluster_design Phase 1: Design cluster_synthesis Phase 2: Synthesis cluster_testing Phase 3: Validation a Identify Kinase Substrate Sequence b Solid-Phase Peptide Synthesis (SPPS) a->b Input Sequence c Incorporate this compound b->c d Cleavage & Deprotection c->d e Purification & QC (HPLC/MS) d->e f Kinase Activity Assay e->f Test Peptide h Proteolytic Stability Assay e->h Test Peptide g Determine IC50 Value f->g G start Start Cycle (Free Amine) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple to Resin (2-4 hours) wash1->coupling activation Activate Amino Acid (Fmoc-D-Thr + HATU + DIPEA) activation->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser recouple Recouple kaiser->recouple Positive end End Cycle (Fmoc Protected) kaiser->end Negative recouple->coupling

Figure 2. SPPS cycle for incorporating this compound.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide must be cleaved from the resin and all side-chain protecting groups (including the benzyl group on the phosphate) must be removed.

  • Cleavage Cocktail: A standard choice is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Rationale: TFA cleaves the peptide from the resin and removes acid-labile protecting groups. The other components act as scavengers to prevent re-attachment of cleaved protecting groups to sensitive residues.

  • Procedure:

    • Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify by reverse-phase HPLC and confirm identity via mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general, non-radioactive, luminescence-based assay to determine the inhibitory potential (IC50) of the synthesized peptide. This example uses a commercial kit format (e.g., ADP-Glo™ Kinase Assay).

Principle

The assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is produced. The amount of ADP is quantified by converting it to ATP, which then drives a luciferase-based reaction, generating a light signal that is inversely proportional to the inhibitor's potency.

Quantitative Data Summary
ComponentStock ConcentrationFinal ConcentrationPurpose
Target Kinase100 nM5 nMThe enzyme whose activity is being measured.
Generic Substrate Peptide100 µM10 µMThe substrate the kinase will phosphorylate.
ATP1 mM10 µMThe phosphate donor for the kinase reaction.
D-pThr Inhibitor Peptide1 mM0.1 nM - 100 µMThe compound being tested for inhibitory activity (serial dilution).
Assay Buffer5X1XProvides optimal pH and ionic conditions for the kinase.
Step-by-Step Procedure
  • Prepare Inhibitor Dilutions: Perform a serial dilution of the purified D-pThr peptide inhibitor in the 1X assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution series).

  • Set up Kinase Reaction: In a 384-well plate, add the following components:

    • 2.5 µL of inhibitor dilution (or buffer for 'no inhibitor' control).

    • 5.0 µL of a 2X Kinase/Substrate mix (containing the target kinase and its generic substrate peptide at 2X the final concentration).

    • Mix and incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of 4X ATP solution to all wells to start the kinase reaction.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescence:

    • Add 20 µL of Kinase Detection Reagent to all wells. This converts the ADP to ATP and provides the substrate for luciferase.

    • Incubate for 30 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Conclusion

This compound is an invaluable building block for medicinal chemists and chemical biologists aiming to develop potent and durable kinase inhibitors. Its incorporation into peptide sequences yields phosphomimetic inhibitors with high resistance to proteolytic degradation, a critical feature for therapeutic viability. The protocols detailed herein provide a robust framework for the synthesis and functional evaluation of these advanced peptide-based molecules, paving the way for new avenues in kinase inhibitor research and drug discovery.

References

  • Vertex AI Search. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
  • BenchChem. The Cornerstone of Durability: An In-depth Technical Guide to the Stability of D-amino Acid Peptides.
  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis.
  • bioRxiv. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
  • BenchChem. Application Notes and Protocols for Peptide Synthesis with O-Phospho-DL-threonine.
  • CD Formulation. Phosphorylated Peptide Synthesis.
  • BenchChem. A Technical Guide to Incorporating Phosphothreonine in Solid-Phase Peptide Synthesis.
  • RSC Publishing. Dissecting the role of protein phosphorylation: a chemical biology toolbox.
  • PubMed. Solid-phase synthesis of phosphopeptides.
  • PubMed. Benzylprotected aromatic phosphonic acids for anchoring peptides on titanium.
  • PubMed. Trends in kinase drug discovery: targets, indications and inhibitor design.

Sources

Application Notes & Protocols for the Synthesis of Phosphopeptides in Cell Signaling Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein phosphorylation is a ubiquitous post-translational modification that acts as a molecular switch, regulating a vast array of cellular processes, from signal transduction and gene expression to cell division and apoptosis.[1][2][3] The study of these intricate signaling networks necessitates high-purity, well-characterized phosphopeptides. This comprehensive guide provides an in-depth analysis of the chemical synthesis of phosphopeptides, detailing field-proven strategies and step-by-step protocols. We delve into the core methodologies of solid-phase peptide synthesis (SPPS), compare the leading phosphorylation strategies, and offer robust protocols for purification and characterization. This document is intended to empower researchers, scientists, and drug development professionals to confidently synthesize and utilize these critical tools for dissecting cellular signaling pathways.

The Central Role of Phosphorylation in Cellular Signaling

Reversible protein phosphorylation, catalyzed by kinases and reversed by phosphatases, is a fundamental mechanism for controlling protein function.[2][3] The addition of a negatively charged phosphate group to serine, threonine, or tyrosine residues can induce conformational changes, create binding sites for other proteins, or alter enzymatic activity.[1][3] Synthetic phosphopeptides are invaluable research tools that mimic these phosphorylated protein segments, enabling researchers to:

  • Develop and characterize phospho-specific antibodies.[3][4]

  • Identify and validate substrates for kinases and phosphatases.[1][2]

  • Investigate the binding specificities of phosphoprotein-binding domains (e.g., SH2 and PTB domains).[2][5]

  • Serve as standards in mass spectrometry-based phosphoproteomics.[1]

  • Act as inhibitors or modulators of signaling pathways for therapeutic development.[4][5]

Navigating the Challenges of Phosphopeptide Synthesis

The chemical synthesis of phosphopeptides presents unique challenges compared to their non-phosphorylated counterparts. Understanding these hurdles is crucial for successful synthesis.

  • β-Elimination: A significant side reaction, particularly during the Fmoc-deprotection step with piperidine, is the β-elimination of the phosphate group from phosphoserine and phosphothreonine residues.[6][7] This leads to the formation of dehydroalanine and dehydroaminobutyric acid, respectively, resulting in impurities that are difficult to separate.

  • Steric Hindrance: The bulky nature of protected phosphoamino acids can hinder coupling efficiency during solid-phase peptide synthesis (SPPS).[8]

  • Phosphate Protection: The phosphate group itself requires a protecting group that is stable throughout the synthesis but can be cleanly removed during the final cleavage and deprotection step without degrading the peptide.

  • Purification Difficulties: The high polarity of phosphopeptides can make their purification by reversed-phase high-performance liquid chromatography (RP-HPLC) challenging, often leading to poor retention and peak broadening.[9]

  • Characterization Complexity: The lability of the phosphate group can complicate analysis by mass spectrometry, often leading to neutral loss of phosphoric acid (98 Da) during fragmentation.[10][11]

Core Strategies for Phosphopeptide Synthesis

Two primary strategies dominate the landscape of solid-phase phosphopeptide synthesis using Fmoc chemistry: the "building block" approach and the "global" phosphorylation approach.[4][7][12]

The "Building Block" Approach: Precision and Control

This method involves the incorporation of pre-phosphorylated and protected amino acid monomers (e.g., Fmoc-pSer(PO(OBzl)OH)-OH, Fmoc-pThr(PO(OBzl)OH)-OH, and Fmoc-pTyr(PO(OBzl)2)-OH) directly into the peptide sequence during SPPS.[4][6] This is the most widely used and generally preferred method due to its precise control over the phosphorylation site.[13]

The "Global" Phosphorylation Approach: A Post-Synthetic Modification

In this strategy, the peptide is first synthesized with unprotected serine, threonine, or tyrosine residues. The phosphorylation is then carried out on the resin-bound peptide in a subsequent step, often using a phosphoramidite reagent followed by oxidation.[1][13][14] While this approach can be advantageous in certain contexts, it carries the risk of incomplete phosphorylation and potential side reactions.[13]

StrategyAdvantagesDisadvantagesBest Suited For
Building Block Precise control over phosphorylation site.[4][13] Higher purity of the final product. Well-established and widely used.[6]Cost of protected phosphoamino acids can be high. Steric hindrance from bulky monomers can reduce coupling efficiency.[8]Single and multiple, well-defined phosphorylation sites. Generation of peptide libraries.[13]
Global Phosphorylation Cost-effective as it avoids expensive monomers. Can produce both phosphorylated and non-phosphorylated peptides from a single synthesis.[13]Risk of incomplete phosphorylation .[13] Potential for side reactions and modification of other residues.[13] Requires additional optimization.Situations where the building blocks are unavailable or for specific research questions exploring differential phosphorylation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the synthesis, purification, and characterization of phosphopeptides using the "building block" approach with Fmoc chemistry.

General Workflow for Phosphopeptide Synthesis

Phosphopeptide Synthesis Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Standard or Phospho-AA) Fmoc_Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycle Wash->Repeat Next Amino Acid Cleavage Cleavage & Deprotection Wash->Cleavage Final Amino Acid Repeat->Fmoc_Deprotection Precipitation Precipitation & Lyophilization Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Characterization Purification->Characterization MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates (Thr & Tyr) ERK_P p-ERK (Active) ERK->ERK_P TranscriptionFactors Transcription Factors ERK_P->TranscriptionFactors Phosphorylates Response Cellular Response (Proliferation, Survival) TranscriptionFactors->Response

Caption: Simplified MAPK/ERK signaling pathway.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Crude Peptide Incomplete coupling reactions. Steric hindrance from bulky phosphoamino acids.Use a more powerful coupling reagent like HATU. Double couple the phosphoamino acid and the subsequent residue. Consider using microwave-assisted SPPS to enhance efficiency. [8]
Multiple Peaks in HPLC Incomplete deprotection. Side reactions like β-elimination or alkylation during cleavage.Ensure fresh cleavage cocktail is used. Optimize cleavage time. For phosphoserine/threonine, use a milder base for Fmoc deprotection if β-elimination is severe.
Poor HPLC Resolution High polarity of the phosphopeptide.Use a shallower gradient during HPLC. Consider using a different stationary phase or ion-pairing reagent.
Ambiguous MS/MS Data Dominant neutral loss of phosphoric acid, leading to poor fragmentation.Use alternative fragmentation methods like Electron Transfer Dissociation (ETD), which preserves the phosphate group. [15]

Conclusion

The chemical synthesis of phosphopeptides is a powerful, albeit challenging, technique that provides researchers with bespoke tools to unravel the complexities of cellular signaling. By understanding the underlying chemistry, selecting the appropriate synthesis strategy, and employing robust purification and characterization protocols, scientists can generate high-quality phosphopeptides to advance our understanding of health and disease. The methodologies outlined in this guide provide a solid foundation for the successful synthesis and application of these vital reagents in the pursuit of novel scientific discoveries and therapeutic interventions.

References

  • Current time in Colombo, LK. Google Search. Accessed January 6, 2026.
  • Solid-phase synthesis of phosphopeptides. PubMed. Accessed January 6, 2026.
  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Upd
  • Enrichment and Characterization of Phosphopeptides by Immobilized Metal Affinity Chromatography (IMAC) and Mass Spectrometry. PubMed. Accessed January 6, 2026.
  • Synthesis of Phosphopeptides Utilizing Fmoc-Thr(tBu)-OH Derivatives: Application Notes and Protocols. Benchchem. Accessed January 6, 2026.
  • Phosphopeptide enrichment methods for mass spectrometry analysis. Cell Signaling Technology. Accessed January 6, 2026.
  • Mass Spectrometry for Phosphoproteomics: Which Platform Is Best?. Creative Proteomics. Accessed January 6, 2026.
  • Peptide Phosphorylation. QYAOBIO. Accessed January 6, 2026.
  • Accelerated Multiphosphorylated Peptide Synthesis.
  • Characterization of Phosphorylated Proteins Using Mass Spectrometry. PMC - NIH. Accessed January 6, 2026.
  • Synthesis of Phosphopeptides. Thieme. Accessed January 6, 2026.
  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update.
  • Synthesis of Phosphopeptides in the Fmoc Mode.
  • Global proteomic profiling of phosphopeptides using electron transfer dissociation tandem mass spectrometry. PMC - PubMed Central. Accessed January 6, 2026.
  • Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. PubMed. Accessed January 6, 2026.
  • Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. PMC - NIH. Accessed January 6, 2026.
  • Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera. PubMed. Accessed January 6, 2026.
  • Comprehensive and Reproducible Phosphopeptide Enrichment Using Iron Immobilized Metal Ion Affinity Chromatography (Fe-IMAC) Columns. NIH. Accessed January 6, 2026.
  • Synthesis of O-Phosphopeptides on Solid Phase. Springer Nature Experiments. Accessed January 6, 2026.
  • Enriching the Phosphoproteome.
  • The synthesis of phosphopeptides. PubMed - NIH. Accessed January 6, 2026.
  • Synthesis of 0-Phosphorylated Oligopeptides Using Phosphoramidite. IEEE Xplore. Accessed January 6, 2026.
  • Phosphoprotein purification overview. Takara Bio. Accessed January 6, 2026.
  • Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them. Creative Proteomics. Accessed January 6, 2026.
  • Hydrophilic Chromatography Protocol for Phosphoproteome Enrichment. Creative Proteomics. Accessed January 6, 2026.
  • The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis.
  • Synthesis of phosphopeptides. Comparison of two possible strategies to... ResearchGate. Accessed January 6, 2026. [Link]

  • Global and site-specific effect of phosphorylation on protein turnover. PMC. Accessed January 6, 2026.
  • Challenges in plasma membrane phosphoproteomics. PMC - NIH. Accessed January 6, 2026.
  • The synthesis of phosphopeptides via the Bpoc-based approach. RSC Publishing. Accessed January 6, 2026.
  • High Efficiency Synthesis of Phosphopeptides.
  • Phosphopeptide Enrichment Spin Columns User Manual. Takara Bio. Accessed January 6, 2026.
  • Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis. MDPI. Accessed January 6, 2026.
  • Engineering synthetic phosphorylation signaling networks in human cells. PubMed Central. Accessed January 6, 2026.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Peptide Synthesis. Accessed January 6, 2026.
  • Peptide Modifications: Phosphorylation. LifeTein. Accessed January 6, 2026.
  • Engineering synthetic phosphorylation signaling networks in human cells. bioRxiv. Accessed January 6, 2026.
  • Engineering synthetic phosphorylation signaling networks in human cells. bioRxiv. Accessed January 6, 2026.
  • Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Publishing. Accessed January 6, 2026.

Sources

Application Notes and Protocols for the Incorporation of D-Phosphoamino Acids into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of D-Phosphoamino Peptides in Research and Drug Discovery

Protein phosphorylation is a ubiquitous post-translational modification that acts as a molecular switch, governing a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Consequently, synthetic phosphopeptides have become indispensable tools for dissecting these complex biological pathways, serving as probes for studying protein-protein interactions, identifying kinase substrates, and developing novel therapeutic agents.[2]

While peptides composed of natural L-amino acids are powerful research tools, their therapeutic potential is often hampered by their susceptibility to rapid degradation by endogenous proteases. The incorporation of D-amino acids, the non-natural stereoisomers of L-amino acids, offers a compelling solution to this challenge. Peptides containing D-amino acids exhibit remarkable resistance to enzymatic cleavage, leading to significantly enhanced biological half-life and improved pharmacokinetic profiles.[3]

This guide provides a comprehensive overview and detailed protocols for the incorporation of D-phosphoamino acids into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). By combining the biological relevance of phosphorylation with the enzymatic stability conferred by D-amino acids, researchers can create highly potent and stable molecular probes and therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of D-phosphoamino acid-containing peptides in their work.

Chemical Synthesis Strategies: The "Building Block" Approach

The most robust and widely adopted method for synthesizing phosphopeptides is the "building block" approach, which involves the direct incorporation of pre-phosphorylated and protected amino acid monomers during SPPS.[1] This strategy provides precise control over the location of phosphorylation and avoids the potential for incomplete or non-specific modification associated with post-synthetic phosphorylation methods.

Choosing the Right D-Phosphoamino Acid Building Block

Commercially available Fmoc-D-phosphoamino acids are the reagents of choice for this methodology. For the synthesis of phosphoserine and phosphothreonine-containing peptides, monobenzyl-protected derivatives (e.g., Fmoc-D-Ser(PO(OBzl)OH)-OH and Fmoc-D-Thr(PO(OBzl)OH)-OH) are highly recommended. The use of a single benzyl group on the phosphate moiety is critical to minimize the risk of β-elimination, a common side reaction that can occur during the piperidine-mediated Fmoc-deprotection step when a fully protected phosphate triester is used.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual Fmoc-based solid-phase synthesis of a peptide containing a D-phosphoamino acid.

Protocol 1: Solid-Phase Synthesis of a D-Phosphopeptide

This protocol outlines the synthesis of a model D-phosphopeptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials and Reagents:

  • Rink Amide Resin (loading capacity: 0.3-0.8 mmol/g)

  • Fmoc-protected amino acids (L and D configurations)

  • Fmoc-D-phosphoamino acid (e.g., Fmoc-D-pTyr(PO(OBzl)OH)-OH)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: 95% TFA, 2.5% Deionized Water, 2.5% TIPS (Triisopropylsilane)

  • Cold Diethyl Ether

  • HPLC-grade water and acetonitrile with 0.1% TFA for purification

Step-by-Step Procedure:

  • Resin Preparation and Swelling:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[1]

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the swollen resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

  • Amino Acid Coupling (for non-phosphorylated residues):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • To confirm the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Incorporation of the D-Phosphoamino Acid:

    • This step requires special consideration due to the acidic nature of the phosphate group.

    • In a separate vial, dissolve the Fmoc-D-phosphoamino acid (2 equivalents) and HATU (1.9 equivalents) in DMF.

    • Add a larger excess of DIPEA (8 equivalents) to neutralize the phosphate group and facilitate the reaction.[1]

    • Immediately add the activated D-phosphoamino acid solution to the deprotected resin.

    • Allow the coupling to proceed for 2-4 hours. The coupling of phospho-threonine can be particularly slow and may require longer reaction times or a double coupling.

    • Monitor the reaction completion using the Kaiser test.

  • Iterative Synthesis:

    • After each successful coupling step, wash the resin with DMF (3-5 times).

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3 or 4) cycles until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection:

    • Once the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Resin Washing and Drying:

    • After the final deprotection and subsequent DMF washes, wash the resin with DCM (3-5 times) to prepare for cleavage.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Workflow for D-Phosphopeptide Synthesis

G cluster_prep Preparation cluster_synthesis Synthesis Cycle (Repeat n times) cluster_cleavage Final Steps Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Next Cycle Final_Deprotect Final Fmoc Deprotection Kaiser->Final_Deprotect Final Residue Coupled Final_Wash Wash (DCM) & Dry Final_Deprotect->Final_Wash Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Wash->Cleavage Precipitate Precipitate with Ether Cleavage->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify

Caption: General workflow for the solid-phase synthesis of a D-phosphopeptide.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups, including the benzyl group on the phosphate.

Procedure:

  • Prepare the Cleavage Cocktail:

    • In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% deionized water, and 2.5% TIPS.[1][4] This mixture is highly corrosive; appropriate personal protective equipment must be worn.

    • Note: TIPS acts as a scavenger to trap reactive cationic species generated during cleavage, preventing side reactions with sensitive residues like tryptophan and methionine.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the slurry at room temperature for 2-3 hours.[1]

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the filtrate into a new centrifuge tube.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.

    • Add cold diethyl ether (at least 10 times the volume of the TFA filtrate) to the tube to precipitate the crude peptide.[1][5]

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting groups.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization

Due to their increased polarity, phosphopeptides can be challenging to purify. Reverse-phase HPLC (RP-HPLC) is the standard method for purification.

Procedure:

  • Sample Preparation:

    • Dissolve the crude, dried peptide in a minimal amount of Solvent A (0.1% TFA in HPLC-grade water). If solubility is an issue, a small amount of Solvent B (0.1% TFA in acetonitrile) can be added.

    • Centrifuge the sample to remove any insoluble material.

  • RP-HPLC Purification:

    • Equilibrate a C18 RP-HPLC column with Solvent A.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30-60 minutes). The exact gradient will depend on the hydrophobicity of the peptide.[4]

    • Monitor the elution at 214 nm or 280 nm and collect the fractions corresponding to the major peak.

  • Characterization and Lyophilization:

    • Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity and purity of the phosphopeptide.

    • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Data Presentation and Key Considerations

Table 1: Recommended Reagents for D-Phosphopeptide Synthesis
Reagent TypeRecommended ReagentKey Considerations
D-Phosphoamino Acid Fmoc-D-AA(PO(OBzl)OH)-OHMonobenzyl protection is crucial for pSer and pThr to prevent β-elimination.[1]
Coupling Reagent HATU, HBTU, TBTUUronium-based reagents are highly effective for coupling phosphorylated residues.[1]
Base DIPEAA non-nucleophilic base is essential. A higher excess is needed for phosphoamino acid coupling.[1]
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)A general and effective cocktail for most sequences. TIS acts as a scavenger.[1][4]
Troubleshooting Common Issues

G start Problem problem1 Incomplete Coupling (Positive Kaiser Test) start->problem1 problem2 β-Elimination (Mass loss of H₃PO₄) start->problem2 problem3 Poor Purification (Broad peaks, low recovery) start->problem3 solution1 Solutions - Double couple with fresh reagents - Increase coupling time (esp. for pThr) - Increase DIPEA equivalents - Use a more efficient coupling reagent (e.g., COMU) problem1->solution1 Troubleshoot solution2 Prevention - Use monobenzyl-protected pSer/pThr - Avoid strong bases other than piperidine for Fmoc deprotection - Minimize deprotection times problem2->solution2 Troubleshoot solution3 Solutions - Use a shallow HPLC gradient - Try a different column chemistry (e.g., C4 for large peptides) - Adjust mobile phase pH (use with caution) problem3->solution3 Troubleshoot

Caption: Troubleshooting common problems in D-phosphopeptide synthesis.

Applications in Research and Development

Peptides incorporating D-phosphoamino acids are powerful tools with diverse applications:

  • Development of Kinase Inhibitors: D-phosphopeptides can act as stable, competitive inhibitors of kinases by mimicking the substrate binding site, making them valuable for studying enzyme kinetics and for therapeutic development.[6]

  • Probing Protein Phosphatases: Due to their resistance to dephosphorylation, D-phosphopeptides can serve as potent inhibitors or probes for studying protein phosphatases, which are otherwise difficult to investigate with their natural L-amino acid substrates.[7][8]

  • Signal Transduction Research: These peptides are used to study the binding specificities of phosphopeptide-binding domains, such as SH2 and PTB domains, in a cellular environment where they are not rapidly degraded.[2]

  • Drug Delivery and Therapeutics: The enhanced stability of D-peptides makes them superior candidates for therapeutic applications, as they can persist longer in circulation to reach their target.[3]

Conclusion

The synthesis of peptides containing D-phosphoamino acids is a readily achievable and highly valuable technique for modern biochemical and therapeutic research. By following the well-established principles of Fmoc-based solid-phase peptide synthesis and utilizing the appropriate protected building blocks and optimized reaction conditions, researchers can generate high-purity, stable phosphopeptides. These powerful molecular tools are essential for advancing our understanding of cellular signaling and for the development of the next generation of peptide-based therapeutics.

References

  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-24.
  • Takara Bio. (2005). Phosphopeptide Enrichment Spin Columns User Manual. Available at: [Link]

  • Horvatovich, P., et al. (2020). Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis. Molecules, 25(11), 2645.
  • Chen, Y., et al. (2009). Reversed-Phase-Reversed-Phase Liquid Chromatography Approach with High Orthogonality for Multidimensional Separation of Phosphopeptides. Analytical Chemistry, 82(1), 185-190.
  • Park, H., et al. (2011). Phosphopeptide elution times in reversed-phase liquid chromatography.
  • Aapptec. Cleavage Cocktails; Reagent B. Available at: [Link]

  • Perich, J. W. (2001). The synthesis of phosphopeptides. Biopolymers, 60(3), 153-171.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Ordys, M., et al. (2019). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Molecules, 24(18), 3323.
  • A. D. D. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 49(10), 1635-1647.
  • Wang, C., & Berger, B. T. (Eds.). (2021).
  • Gee, K. R., et al. (2003). Fluorescent peptide probes for high-throughput measurement of protein phosphatases. Analytical Chemistry, 75(10), 2435-2440.
  • Stanford, S. M., et al. (2015). Interrogating Protein Phosphatases with Chemical Activity Probes. ACS Chemical Biology, 10(1), 139-150.
  • Inagaki, K., et al. (2008). Selective phosphorylation inhibitor of δPKC-PDK protein-protein interactions; application for myocardial injury in vivo. The FASEB Journal, 22(8), 2849-2858.
  • Litchfield, D. W., et al. (1990). Synthetic phosphopeptides are substrates for casein kinase II. FEBS Letters, 261(1), 117-120.
  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
  • Ubersax, J. A., & Ferrell Jr, J. E. (2007). Phosphoproteomics meets chemical genetics: approaches for global mapping and deciphering the phosphoproteome. Nature Reviews Molecular Cell Biology, 8(7), 530-541.
  • Medzihradszky, K. F., et al. (2008). Alkaline Phosphatase Treatment of Phosphopeptides: On-Probe Dephosphorylation after MALDI-MS Analysis. CSH Protocols, 2008(5).
  • van der Wijk, T., et al. (2020). Previously Published Phosphatase Probes have Limited Utility Due to their Unspecific Reactivity. ChemBioChem, 21(16), 2316-2323.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-D-Thr(PO(OBzl)OH)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the purification of synthetic peptides incorporating the protected phosphothreonine analog, Fmoc-D-Thr(PO(OBzl)OH)-OH, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of the N-terminal Fmoc group, the partially protected phosphate moiety, and the inherent characteristics of the peptide sequence present unique challenges. This note outlines the underlying principles, a robust starting protocol, and key optimization strategies to achieve high purity for downstream applications in research and drug development.

Introduction: The Challenge of Purifying Protected Phosphopeptides

Synthetic peptides containing phosphorylated amino acids are invaluable tools for studying cellular signaling, kinase activity, and developing therapeutic agents. The specific building block, this compound, is used in Fmoc Solid-Phase Peptide Synthesis (SPPS) to introduce a phosphothreonine mimic.[1][2][3] The benzyl (Bzl) group protects one of the phosphate's acidic protons, neutralizing its charge and increasing its hydrophobicity, while the N-terminal Fmoc group facilitates synthesis and provides a strong chromophore for UV detection.

Purification is critical to remove by-products of synthesis, such as deletion sequences, incompletely deprotected peptides, and other impurities. However, the combination of the bulky, hydrophobic Fmoc and benzyl groups with the potentially charged phosphate creates a molecule with complex retention behavior. The goal of this protocol is to establish a robust RP-HPLC method that can effectively resolve the target peptide while preserving the integrity of all protecting groups.

Key Purification Challenges:

  • Hydrophobicity: The Fmoc and benzyl groups add significant hydrophobicity, leading to strong retention on C18 columns.

  • Peak Tailing: The remaining acidic proton on the phosphate can interact with residual silanols on the silica-based stationary phase, leading to poor peak shape.

  • Protecting Group Stability: Both the Fmoc and benzyl groups must remain intact during purification. The benzyl group is generally stable to the acidic conditions of typical RP-HPLC mobile phases, but harsh conditions should be avoided.[4][5]

  • Resolution: Separating the target peptide from closely related impurities, such as those lacking the phosphate group or having lost a protecting group, requires careful method optimization.

Principles of Separation

This protocol utilizes reverse-phase HPLC, which separates molecules based on their hydrophobicity.

  • Stationary Phase: A C18 (octadecyl) silica-based column is the standard choice for peptide purification due to its high resolving power and mechanical stability.[6] Wide-pore (300 Å) columns are recommended for peptides to ensure the analyte has full access to the bonded phase.

  • Mobile Phase: A gradient of increasing organic solvent (acetonitrile) in an aqueous buffer is used to elute the peptides.

  • Ion-Pairing Reagent: An acidic additive, such as trifluoroacetic acid (TFA), is essential. TFA serves two main purposes:

    • It protonates the free silanol groups on the stationary phase, minimizing secondary interactions that cause peak tailing.[6]

    • It forms an ion pair with any positively charged residues in the peptide, increasing their hydrophobicity and retention, while suppressing the charge on the phosphate monoester. This leads to sharper, more symmetrical peaks.

The workflow for purification is visualized in the diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Separation cluster_post Phase 3: Post-Purification crude Crude Peptide Sample (Post-SPPS Cleavage/Workup) dissolve Dissolve in Minimal Mobile Phase A / DMSO crude->dissolve filtrate Filter through 0.22 µm Syringe Filter dissolve->filtrate inject Inject onto C18 Column filtrate->inject gradient Run Optimized Gradient (Water/ACN + 0.1% TFA) inject->gradient detect Monitor Elution (265 nm & 301 nm for Fmoc) gradient->detect collect Collect Fractions Based on UV Peaks detect->collect analyze Analyze Fractions (Analytical HPLC / MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Pure Peptide Powder pool->lyophilize Gradient_Logic Scout Analytical Scout Run (Broad Gradient: 5-95% B) Identify Identify Target Peak Elution at ~50% B Scout->Identify Design Design Prep Gradient (Shallow Slope around 50% B) Identify->Design Optimize Result: Increased Resolution and Purity Design->Optimize

Sources

Application Note: A Comprehensive Guide to the Mass Spectrometry Analysis of D-Phosphothreonine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Proteome

Protein phosphorylation is a cornerstone of cellular regulation, orchestrating a vast network of signaling pathways that govern everything from cell division to apoptosis.[1][2] Conventionally, research has focused exclusively on the phosphorylation of L-amino acids—the canonical building blocks of proteins. However, emerging evidence points to the existence and functional significance of non-canonical post-translational modifications, including the phosphorylation of D-amino acids. D-amino acids, once considered "unnatural," are now known to be present in various organisms and are implicated in critical neurochemical processes.[3]

The analysis of peptides containing D-phosphothreonine (D-pThr) presents a formidable analytical challenge that pushes the boundaries of standard proteomics workflows.[4] These non-canonical modifications are often present at very low stoichiometry, and their stereochemistry makes them indistinguishable from their L-counterparts by conventional mass spectrometry.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing D-phosphothreonine-containing peptides. We will detail field-proven protocols, from the essential synthesis of chiral standards to specialized liquid chromatography and advanced mass spectrometry fragmentation techniques, providing a robust methodology for exploring this new frontier of the phosphoproteome.

The Core Analytical Challenge: Distinguishing Stereoisomers

The primary obstacle in D-pThr peptide analysis is its nature as a stereoisomer of the far more abundant L-pThr. Standard mass spectrometers measure mass-to-charge ratios and cannot differentiate between molecules with identical composition and mass, such as D- and L-phosphopeptides. Therefore, the analytical workflow must incorporate a crucial chiral separation step prior to mass analysis. Furthermore, the inherent lability of the phosphate group on both serine and threonine residues necessitates the use of optimized fragmentation methods to ensure confident site localization.[6][7]

Integrated Workflow for D-Phosphothreonine Peptide Analysis

A successful analysis hinges on a multi-stage workflow that integrates peptide synthesis, selective enrichment, chiral separation, and advanced mass spectrometry. Each step is critical for isolating the target peptide and generating high-quality, unambiguous data.

D-pThr_Workflow cluster_0 Upstream Preparation cluster_1 Core Analysis cluster_2 Downstream Interpretation Synth Protocol 1: Synthesis of D- and L-pThr Peptide Standards ChiralLC Protocol 3: Chiral Liquid Chromatography (D/L Separation) Synth->ChiralLC Inject Standards Enrich Protocol 2: Phosphopeptide Enrichment (IMAC or MOAC) Enrich->ChiralLC Inject Enriched Sample MS Protocol 4: LC-MS/MS Analysis (EThcD/AI-ETD) ChiralLC->MS Eluted Peptides Data Protocol 5: Data Analysis with Custom Database MS->Data Acquire Spectra Validation Manual Validation vs. Synthesized Standards Data->Validation Confirm Identity

Figure 1: Integrated workflow for D-pThr peptide analysis.

Protocol 1: Synthesis of D-Phosphothreonine Peptide Standards

Rationale: Given the commercial scarcity of D-phosphopeptides, the in-house synthesis of both D-pThr and L-pThr peptide standards is a non-negotiable first step. These standards are indispensable for validating the chiral separation, confirming retention times, and providing ground-truth fragmentation spectra for manual data validation. Solid-Phase Peptide Synthesis (SPPS) is the method of choice.[1][8][9]

Methodology:

  • Resin Selection: Start with a suitable solid support, such as Rink Amide resin, for C-terminally amidated peptides.

  • Amino Acid Building Blocks: Use Fmoc-protected L-amino acids and the crucial Fmoc-D-Thr(PO(OBzl)OH)-OH for incorporating the D-phosphothreonine. The benzyl group protects the phosphate moiety during synthesis.[8]

  • SPPS Cycles:

    • Swell Resin: Swell the resin in dimethylformamide (DMF) for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat once.

    • Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM).

    • Coupling: Activate the next Fmoc-amino acid (3 equivalents) with a coupling agent like HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF. Add this solution to the resin and agitate for 2-4 hours.[8] Monitor coupling completion with a Kaiser test.

    • Repeat: Continue the deprotection, washing, and coupling cycles until the full peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to remove the peptide from the resin and all side-chain protecting groups, including the benzyl group from the phosphate.[8]

    • Agitate the resin in the cleavage cocktail for 2-3 hours at room temperature.

  • Purification and Verification:

    • Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether.

    • Wash the peptide pellet with cold ether and air dry.

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

    • Verify the mass of the purified peptide using mass spectrometry to confirm successful synthesis.

Protocol 2: Phosphopeptide Enrichment

Rationale: Phosphorylation is a low-stoichiometry modification, meaning phosphopeptides are often vastly outnumbered by their non-phosphorylated counterparts.[10][11] Enrichment is therefore essential to increase their concentration prior to MS analysis.[12] Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC) are the most common methods, leveraging the affinity of positively charged metal ions (e.g., Fe³⁺, Ti⁴⁺) for the negatively charged phosphate group.[13][14] It is important to note that these methods are not stereoselective and will enrich both D- and L-phosphopeptides.

Methodology (Fe-NTA IMAC):

  • Sample Preparation: Digest the protein sample into peptides using an appropriate protease (e.g., Trypsin). Desalt the resulting peptide mixture using a C18 desalting column.

  • Bead Equilibration:

    • Take an aliquot of Fe-NTA magnetic beads and wash them twice with wash buffer (e.g., 80% acetonitrile, 0.1% TFA).

    • Equilibrate the beads in loading buffer (e.g., 80% acetonitrile, 0.1% TFA, 1 M glycolic acid) to improve selectivity.

  • Phosphopeptide Binding:

    • Resuspend the dried peptide sample in loading buffer.

    • Add the peptide solution to the equilibrated beads and incubate for 30 minutes with gentle rotation to allow phosphopeptides to bind.

  • Washing:

    • Pellet the magnetic beads and discard the supernatant (which contains non-phosphorylated peptides).

    • Wash the beads three times with wash buffer to remove non-specific binders.

  • Elution:

    • Elute the bound phosphopeptides from the beads using an elution buffer with a high pH, such as 1% ammonium hydroxide or 500 mM potassium phosphate (pH 7.0).

    • Immediately acidify the eluate with formic acid to prepare it for LC-MS analysis.

  • Desalting: Desalt the enriched phosphopeptides using a C18 tip or column before proceeding to the next step.

Protocol 3: Chiral Liquid Chromatography

Rationale: This is the pivotal step for distinguishing D- and L-phosphopeptide enantiomers. Chiral stationary phases (CSPs) create a chiral environment where enantiomers interact differently, leading to different retention times. For amino acids and peptides, crown ether and macrocyclic glycopeptide-based columns are particularly effective.[3][15]

Chiral_Separation cluster_0 Chiral Stationary Phase (CSP) cluster_1 Mobile Phase Flow CSP CSP with Chiral Selector Output Separated Enantiomers CSP->Output Differential Elution Input Mixture of D-pThr (red) L-pThr (blue) Input->CSP Interaction D_in L_in L_out D_out

Figure 2: Principle of chiral separation of D/L enantiomers.

Methodology:

  • Column Selection: Choose a suitable chiral column, such as a CROWNPAK CR-I(+) or Astec CHIROBIOTIC T column.[15][16]

  • Mobile Phase Preparation: A typical mobile phase for crown-ether columns consists of an acidic aqueous-organic mixture. For example, 84% Methanol / 16% Water with 5 mM perchloric acid.[3] The exact composition must be optimized for the specific peptide of interest using the synthesized standards.

  • LC System Configuration: An HPLC or UPLC system is coupled directly to the mass spectrometer.

  • Analysis Protocol:

    • Inject the synthesized L-pThr peptide standard to determine its retention time.

    • Inject the synthesized D-pThr peptide standard to determine its retention time.

    • Inject a 1:1 mixture of the standards to confirm baseline separation.

    • Inject the enriched biological sample and monitor for peaks at the established retention times for both D- and L-isomers.

Parameter Setting Rationale
Column CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm)Crown-ether based CSP effective for chiral amino acid and peptide separation.[3][16]
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase.
Gradient 5-40% B over 30 minOptimized to elute and separate peptides based on hydrophobicity and chiral interaction.
Flow Rate 300 µL/minStandard flow rate for analytical columns.
Column Temp. 25°CTemperature control ensures reproducible retention times.

Table 1: Example LC parameters for chiral separation of phosphopeptides.

Protocol 4: Mass Spectrometry Analysis

Fragmentation cluster_CID CID / HCD cluster_ETD ETD / EThcD Peptide Precursor Ion [R-pThr-P]n+ CID_Node Collision with Gas Peptide->CID_Node ETD_Node Reaction with Anions Peptide->ETD_Node Neutral_Loss Dominant Neutral Loss [R-Thr-P]n+ - H3PO4 CID_Node->Neutral_Loss High Probability BY_Ions Some b/y ions CID_Node->BY_Ions Lower Probability CZ_Ions Extensive c/z ions (Phosphate Preserved) ETD_Node->CZ_Ions High Yield BY_Ions_ETD b/y ions (from EThcD) ETD_Node->BY_Ions_ETD Supplemental Activation

Figure 3: Comparison of CID/HCD and ETD fragmentation for phosphopeptides.
Technique Principle Pros for Phosphopeptides Cons for Phosphopeptides Reference
CID/HCD Vibrational excitation via collision with inert gas.Fast, robust, good for general peptide ID.Prone to dominant neutral loss of H₃PO₄ (-98 Da), leading to poor sequence coverage and ambiguous site localization.[6][17][18]
ETD Ion-ion reaction with radical anions.Cleaves N-Cα bond, preserves labile PTMs like phosphorylation, generates c- and z-type ions.Less efficient for doubly charged precursors, longer reaction times.[20][23]
EThcD/AI-ETD Hybrid ETD and HCD activation.Combines the benefits of both, generating dual b/y and c/z ion series for maximum sequence coverage and confident site localization.More complex instrumentation and method setup.[21][22][23]

Table 2: Comparison of MS/MS Fragmentation Techniques for Phosphopeptide Analysis.

Methodology:

  • Instrument: A high-resolution mass spectrometer capable of ETD, such as an Orbitrap Fusion Lumos or similar, is required.

  • Acquisition Mode: Use a Data-Dependent Acquisition (DDA) method.

  • MS1 Settings:

    • Resolution: 120,000

    • AGC Target: 4e5

    • Mass Range: 350-1500 m/z

  • MS2 Settings:

    • Activation Type: EThcD (preferred) or ETD.

    • Isolation Window: 1.6 m/z

    • ETD Reagent Target: 2e5

    • ETD Reaction Time: Calibrated based on precursor charge state.

    • HCD Collision Energy: 25-30%

    • Detector: Ion Trap or Orbitrap, depending on desired speed vs. resolution.

Protocol 5: Data Analysis and Interpretation

Rationale: Standard database search algorithms are built on proteomes containing only L-amino acids. To identify a D-pThr peptide, the search database must be customized to include sequences containing this non-canonical modification. Manual validation against the synthetic standard is the ultimate confirmation.

Methodology:

  • Custom Database Creation:

    • Identify the protein sequence(s) of interest that are hypothesized to contain D-pThr.

    • Create a FASTA file containing these sequences.

    • Generate a second entry for each protein where the target L-threonine has been computationally substituted with D-threonine. This may require simply treating it as a modification on threonine with the same mass.

    • Add common contaminants (e.g., trypsin, keratin) to the database.

  • Database Searching:

    • Use a search engine like Mascot, Sequest (within Proteome Discoverer), or PEAKS.[24]

    • Enzyme: Trypsin (or other, as used in digestion).

    • Precursor Mass Tolerance: 10 ppm.

    • Fragment Mass Tolerance: 0.6 Da (Ion Trap) or 0.02 Da (Orbitrap).

    • Variable Modifications:

      • Oxidation (M)

      • Phospho (S, T, Y) (+79.9663 Da)

      • Crucially, ensure the search parameters can accommodate the D-pThr modification. If the software allows, define it as a specific modification on Threonine.

  • Manual Validation (The Gold Standard):

    • Filter search results for high-scoring peptide-spectrum matches (PSMs) corresponding to the target peptide containing a phosphothreonine.

    • Compare the MS/MS spectrum of the candidate peptide from the biological sample with the MS/MS spectrum of the synthesized D-pThr standard, acquired on the same instrument.

    • Confirmation Criteria:

      • Co-elution: The retention time must match the D-pThr standard from the chiral LC run.

      • Precursor Mass Match: The precursor m/z must be within the set tolerance.

      • Fragment Ion Match: The major c- and z-type (or b- and y-type) fragment ions in the experimental spectrum must match those in the standard's spectrum in both m/z and relative intensity.

References

  • DeGnore, J. P., & Qin, J. (1998). Fragmentation of phosphopeptides in an ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry.
  • Gauci, V. J., et al. (2019). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry. [Link]

  • Gauci, V. J., et al. (2019). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry. [Link]

  • DeGnore, J. P., & Qin, J. (1998). Fragmentation of phosphopeptides in an ion trap mass spectrometer. ProQuest.
  • Palumbo, A. M., et al. (2008). Mechanistic Insights into the Multistage Gas-Phase Fragmentation Behavior of Phosphoserine- and Phosphothreonine-Containing Peptides. Journal of Proteome Research. [Link]

  • Frese, C. K., et al. (2013). Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD). Journal of Proteome Research. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Peptide Synthesis with O-Phospho-DL-threonine. BenchChem.
  • Frese, C. K., et al. (2013). Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD). PMC - NIH. [Link]

  • Riley, N. M., et al. (2017). Phosphoproteomics with Activated Ion Electron Transfer Dissociation. PMC - NIH. [Link]

  • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology.
  • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. PubMed - NIH. [Link]

  • Arendt, A., et al. (1989). Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine. International Journal of Peptide and Protein Research. [Link]

  • Lee, J., & Kim, J. (2013). Recent advances in enrichment and separation strategies for mass spectrometry-based phosphoproteomics. PMC - NIH. [Link]

  • Johnson, S. A., & Laskin, J. (2012). Characterization of Phosphorylated Proteins Using Mass Spectrometry. PMC - NIH. [Link]

  • CD Formulation. Phosphorylated Peptide Synthesis.
  • Tichá, A., et al. (2012). Enrichment strategies for phosphoproteomics: State-of-the-art.
  • Cell Signaling Technology. (2015). Phosphopeptide enrichment methods for mass spectrometry analysis. Learn & Support.
  • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry.
  • SB-PEPTIDE.
  • Rogerson, D. T., et al. (2015). Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing. PMC - NIH. [Link]

  • Marcus, S. L. (2006). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. PMC - NIH. [Link]

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Stokes, M. P., et al. (2015). Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging. NIH. [Link]

  • Creative Proteomics. (2018). Phosphorylation Analysis by Mass Spectrometry.
  • Savitski, M. M., et al. (2011). Comparison of Database Search Strategies for High Precursor Mass Accuracy MS/MS Data.
  • Qian, W. J., et al. (2002). Identification of phosphoserine and phosphothreonine as cysteic acid and beta-methylcysteic acid residues in peptides by tandem mass spectrometric sequencing. PubMed. [Link]

  • Li, Y., et al. (2024). Affinity peptide ligands: new tools for chasing non-canonical N-phosphoproteome. NIH. [Link]

  • Szőko, É., et al. (2016). Chiral separations for d-amino acid analysis in biological samples. PubMed. [Link]

  • Regis Technologies. (2018). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Wako Laboratory Chemicals. (2021). Chiral Amino Acid Analysis Using LC/MS. Wako Blog.
  • Bodenmiller, B., et al. (2007). PhosphoPep – a Database of Protein Phosphorylation Sites for Systems Level Research in Model Organisms. NIH. [Link]

  • Shimadzu. (2018).
  • Gfeller, D., et al. (2022). Database search engines and target database features impinge upon the identification of post-translationally cis-spliced peptides in HLA class I immunopeptidomes. NIH. [Link]

  • BenchChem. (2025). Application Notes and Protocols for O-Phospho-DL-threonine in Mass Spectrometry. BenchChem.
  • Thaler, F., et al. (2003). A new approach to phosphoserine and phosphothreonine analysis in peptides and proteins: chemical modification, enrichment via solid-phase reversible binding, and analysis by mass spectrometry. PubMed. [Link]

Sources

Application Notes and Protocols: Leveraging Fmoc-D-Thr(PO(OBzl)OH)-OH for the Investigation of Phosphorylation-Dependent Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Threonine Phosphorylation in Cellular Signaling

Protein phosphorylation is a fundamental post-translational modification that acts as a molecular switch, governing a vast array of cellular processes.[1] The reversible addition of a phosphate group to serine, threonine, or tyrosine residues, catalyzed by protein kinases, creates docking sites for other proteins, thereby mediating the formation of signaling complexes and regulating protein activity, localization, and stability.[2][3] Threonine phosphorylation, in particular, is a key event in numerous signal transduction pathways, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[4][5]

Studying the intricate web of protein-protein interactions (PPIs) that are dependent on threonine phosphorylation is crucial for understanding disease mechanisms and for the development of targeted therapeutics. Synthetic phosphopeptides that mimic the phosphorylated motifs of natural proteins are indispensable tools for this purpose.[6][7] This guide provides a comprehensive overview and detailed protocols for the use of Fmoc-D-Thr(PO(OBzl)OH)-OH , a key building block for the synthesis of phosphothreonine-containing peptides, to investigate phosphorylation-dependent PPIs.

Principle of the Method: The "Building Block" Approach to Unraveling PPIs

The investigation of phosphorylation-dependent PPIs using synthetic phosphopeptides hinges on the ability to produce high-purity peptides with a precisely located phosphate group. The "building block" approach in Fmoc solid-phase peptide synthesis (SPPS) is the gold standard for achieving this.[7][8] This method utilizes pre-phosphorylated amino acid derivatives, such as this compound, which are incorporated into the growing peptide chain at the desired position.

This compound is an ideal reagent for this purpose due to several key features:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group for the α-amine is stable under the acidic conditions used for final cleavage from the resin but is readily removed by a mild base (typically piperidine) during each synthesis cycle.[9]

  • The Benzyl (Bzl) group: This protecting group on the phosphate moiety ensures its stability throughout the peptide synthesis, preventing unwanted side reactions. It is efficiently removed during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[10][11]

  • The D-Threonine configuration: The use of a D-amino acid can be advantageous for creating metabolically stable peptide probes or for specific structural studies.

By employing this building block, researchers can synthesize custom phosphopeptides to be used as "bait" in various assays to identify and characterize their binding partners ("prey").

Protocol 1: Solid-Phase Synthesis of a Phosphothreonine-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a model phosphopeptide using this compound.

Materials and Reagents:
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[12]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Washing solvents: Methanol, Diethyl ether

  • HPLC grade water and acetonitrile with 0.1% TFA for purification

  • Lyophilizer

Step-by-Step Methodology:
  • Resin Swelling and Initial Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Incorporation of this compound:

    • Following the deprotection of the preceding amino acid, use the same coupling procedure as in step 2 to incorporate this compound. Due to potential steric hindrance, extending the coupling time to 2-4 hours may be beneficial.[13]

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 1.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Air-dry the crude peptide pellet.

  • Purification and Validation:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.

    • Purify the phosphopeptide by reverse-phase HPLC.

    • Confirm the identity and purity of the purified phosphopeptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[14][15] The expected mass should be calculated and compared with the experimental data.

Application of Synthetic Phosphopeptides in PPI Studies

Once synthesized and validated, the phosphopeptide can be used in a variety of assays to study PPIs. For many applications, the peptide is functionalized with a tag, such as biotin, for detection or immobilization.

Protocol 2: Far-Western Blotting to Detect Phospho-Dependent Interactions

Far-Western blotting is a powerful technique to identify direct interactions between a phosphopeptide "probe" and a "prey" protein that has been immobilized on a membrane.[16][17]

Far_Western_Blotting cluster_electrophoresis Protein Separation & Transfer cluster_blotting Blotting & Probing cluster_detection Detection Lysate Cell Lysate SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Denature_Renature Denaturation/ Renaturation Transfer->Denature_Renature Blocking Blocking Denature_Renature->Blocking Probing Probe with Biotinylated Phosphopeptide Blocking->Probing Strep_HRP Streptavidin-HRP Incubation Probing->Strep_HRP Wash Washing Strep_HRP->Wash ECL ECL Detection Wash->ECL Analysis Analysis of Interacting Protein ECL->Analysis

Caption: Workflow for Far-Western Blotting using a biotinylated phosphopeptide probe.

  • Protein Separation and Transfer:

    • Separate the proteins from a cell lysate of interest by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[16]

  • Denaturation and Renaturation:

    • Wash the membrane with a denaturation buffer (e.g., 6 M guanidine-HCl) followed by a series of washes with gradually decreasing concentrations of the denaturant to allow for protein refolding.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific binding of the probe.

  • Probing with Phosphopeptide:

    • Incubate the membrane with the biotinylated phosphopeptide probe (typically at a concentration of 1-10 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.

    • As a negative control, a parallel blot should be probed with a non-phosphorylated version of the peptide.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with streptavidin-HRP conjugate for 1 hour at room temperature.[18]

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands corresponding to the interacting prey protein.[19]

Protocol 3: Pull-Down Assay for Identification of Interacting Partners

Pull-down assays are a form of affinity purification used to isolate proteins that interact with a specific "bait" protein, in this case, our biotinylated phosphopeptide.[20][21]

Pull_Down_Assay Biotin_Peptide Biotinylated Phosphopeptide Incubate_Bind Incubate to form Bait-Prey Complex Biotin_Peptide->Incubate_Bind Strep_Beads Streptavidin-Coated Beads Strep_Beads->Incubate_Bind Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Incubate_Bind Wash Wash to Remove Non-specific Binders Incubate_Bind->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze by SDS-PAGE, Western Blot, or Mass Spec. Elute->Analysis

Caption: Workflow for a pull-down assay using a biotinylated phosphopeptide.

  • Preparation of Bait-Coated Beads:

    • Incubate streptavidin-coated magnetic or agarose beads with the biotinylated phosphopeptide for 1-2 hours at 4°C to allow for binding.[22]

    • Wash the beads to remove any unbound peptide.

  • Incubation with Cell Lysate:

    • Incubate the bait-coated beads with a pre-cleared cell lysate containing the potential prey proteins for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.

    • Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.[20]

  • Elution:

    • Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer, low pH buffer, or a buffer containing a high concentration of free biotin).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with an antibody against a suspected interacting protein.

    • For the identification of unknown interacting partners, the eluted proteins can be subjected to analysis by mass spectrometry.

Protocol 4: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity and kinetics.[23][24]

SPR_Workflow Immobilize Immobilize Biotinylated Phosphopeptide on Streptavidin-Coated Chip Inject_Analyte Inject Putative Interacting Protein (Analyte) Immobilize->Inject_Analyte Association Monitor Association (ka) Inject_Analyte->Association Dissociation Monitor Dissociation (kd) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Data_Analysis Data Analysis (Calculate KD) Dissociation->Data_Analysis

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

  • Ligand Immobilization:

    • Immobilize the biotinylated phosphopeptide (the ligand) onto a streptavidin-coated sensor chip.

  • Analyte Injection and Binding Analysis:

    • Inject a series of concentrations of the purified putative interacting protein (the analyte) over the sensor chip surface.

    • Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association phase.[24]

  • Dissociation Phase:

    • Following the analyte injection, flow buffer over the chip and monitor the dissociation of the analyte from the ligand. This provides the dissociation phase of the sensorgram.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[25] This provides a quantitative measure of the binding affinity.

Data Presentation and Interpretation

Assay Data Output Interpretation Key Controls
Far-Western Blot Band(s) on a membrane at a specific molecular weightIndicates a direct interaction between the phosphopeptide and the protein at that molecular weight.Non-phosphorylated peptide probe; probe with a scrambled sequence.
Pull-Down Assay Bands on a gel (SDS-PAGE) or protein identification (Mass Spec)Identifies proteins that are part of a complex with the phosphopeptide.Beads without bait; non-phosphorylated peptide bait.
Surface Plasmon Resonance (SPR) Sensorgrams, ka, kd, KD valuesProvides quantitative data on the kinetics and affinity of the interaction.Injection of a non-related protein; analysis on a reference flow cell.

Conclusion

This compound is a versatile and essential reagent for the synthesis of phosphothreonine-containing peptides. These synthetic peptides are powerful tools that, when coupled with techniques such as Far-Western blotting, pull-down assays, and SPR, enable researchers to dissect the complex and dynamic network of phosphorylation-dependent protein-protein interactions. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this technology in advancing our understanding of cellular signaling in health and disease.

References

  • BenchChem. (n.d.). Synthesis of Phosphopeptides Utilizing Fmoc-Thr(tBu)-OH Derivatives: Application Notes and Protocols.
  • Fields, G. B. (2007). Synthesis of Phosphopeptides. Current Protocols in Protein Science, Chapter 18, Unit 18.9.
  • Stevers, L. H., Srdanović, S., Schutkowski, M., & Ottmann, C. (2022). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences, 9, 937514.
  • Beausoleil, S. A., Jedrychowski, M., & Gygi, S. P. (2004). Importance of Manual Validation for the Identification of Phosphopeptides Using a Linear Ion Trap Mass Spectrometer. Journal of Proteome Research, 3(5), 949–953.
  • Springer Nature Experiments. (n.d.). Results for "Far-Western Blot".
  • Frank, D. A. (2000). Serine/threonine phosphorylation in cytokine signal transduction. Leukemia, 14(1), 9–21.
  • Sugiyama, N., Masuda, T., Shinoda, K., Nakamura, A., Tomita, M., & Ishihama, Y. (2007). Phosphopeptide enrichment by aliphatic hydroxy acid-modified metal oxide chromatography for nano-LC-MS/MS in proteomics applications. Molecular & Cellular Proteomics, 6(6), 1103–1109.
  • MySkinRecipes. (n.d.). This compound.
  • Li, J., Wang, X., Chen, X., & Zhang, T. (2022). Role of protein phosphorylation in cell signaling, disease, and the intervention therapy. Signal Transduction and Targeted Therapy, 7(1), 379.
  • Reid, R. C. (1997). Phosphopeptide synthesis. In Solid-Phase Peptide Synthesis (pp. 259-286). Oxford University Press.
  • Muttenthaler, M., Albericio, F., & Dawson, P. E. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5439-5499.
  • Al-Koussa, H., Al-Hajj, F., & El-Sibai, M. (2024). Threonine phosphorylation of STAT1 restricts interferon signaling and promotes innate inflammatory responses. Proceedings of the National Academy of Sciences, 121(17), e2316538121.
  • Bio-protocol. (2010). Far-Western Blotting protocol.
  • MacCoss, M. J., & Yates, J. R. (2003). Validation of phosphopeptides identified from MS2 spectra with MS3 spectra and Debunker. Journal of the American Society for Mass Spectrometry, 14(7), 724–732.
  • Shagisultanova, E., Gaponova, I., & Yashin, D. (2015). Computational and experimental studies of the interaction between phosphopeptides and the C-terminal domain of BRCA1. Journal of Molecular Recognition, 28(10), 614–623.
  • Bioclone. (n.d.). Explore the World of Proteomics with Pull-Down Assay!.
  • Wikipedia. (n.d.). Serine/threonine-specific protein kinase. Retrieved from [Link]

  • AntBio. (n.d.). The Application and Validation of Serine/Threonine Phosphorylation Antibodies.
  • Yan, Y., et al. (2018).
  • Peng, J., et al. (2018). Impact of Phosphorylation on the Mass Spectrometry Quantification of Intact Phosphoproteins. Analytical Chemistry, 90(7), 4432-4439.
  • Wu, Y., & Li, Q. (2007). Far western blotting as a rapid and efficient method for detecting interactions between DNA replication and DNA repair proteins.
  • Rich, R. L., & Myszka, D. G. (2007). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology, 493, 167–185.
  • BenchChem. (n.d.). Unveiling Protein-Protein Interactions: A Detailed Protocol for NHS-LC-Biotin Pull-Down Assays.
  • BenchChem. (n.d.). Application Notes and Protocols for the Efficient Incorporation of Fmoc-Thr(PO(OH)₂)-OH in Solid-Phase Peptide Synthesis.
  • Novabiochem®. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
  • Macek, B., Mann, M., & Olsen, J. V. (2012). High Mass Accuracy Phosphopeptide Identification Using Tandem Mass Spectra. Methods in Molecular Biology, 790, 1–13.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fratti, R. A., & Chapman, E. R. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 169–185.
  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]

  • Edmondson, R. (2021, November 9). Phosphopeptides.
  • Bedinger, D. (2020, April 25). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Carterra.
  • Fratti, R. A., & Chapman, E. R. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 169-185.
  • Wu, Y., & Li, Q. (2007). Detecting protein–protein interactions by Far Western blotting.
  • Wilson, A. J. (n.d.).
  • Gerek, Z. N., & Ozkan, S. B. (2011). Mimicking Intermolecular Interactions of Tight Protein-Protein Complexes for Small-Molecule Antagonists. PLoS ONE, 6(11), e27659.
  • Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.

Sources

Application Notes & Protocols: A Strategic Guide to Developing Phospho-Specific Antibodies Using Fmoc-D-Thr(PO(OBzl)OH)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Phospho-Specificity

Protein phosphorylation, a reversible post-translational modification orchestrated by kinases and phosphatases, is a cornerstone of cellular signaling. The ability to detect and quantify site-specific phosphorylation is paramount for dissecting signal transduction pathways, validating drug targets, and developing diagnostics. Phospho-specific antibodies are indispensable tools for this purpose, yet their development is fraught with challenges. The phosphate group is a small, negatively charged moiety that is often a poor immunogen, and generating antibodies that can distinguish between the phosphorylated and non-phosphorylated states of a protein requires a meticulously designed antigen and a rigorous screening strategy.[1][2]

This guide provides an in-depth technical framework for leveraging Fmoc-D-Thr(PO(OBzl)OH)-OH, a specialized amino acid derivative, to create high-specificity phosphothreonine antibodies. We will explore the causal science behind this reagent's design and provide field-proven protocols for its application, from peptide synthesis to antibody purification and validation.

The Reagent of Choice: Deconstructing this compound

The success of a phospho-specific antibody campaign begins with the design of the synthetic peptide immunogen. The choice of this compound is a strategic one, addressing several key challenges in phosphopeptide synthesis and immunology.

Caption: Chemical structure of this compound.

  • The Fmoc Group (9-fluorenylmethyloxycarbonyl): This standard N-α protecting group is the foundation of modern solid-phase peptide synthesis (SPPS).[3] Its key advantage is its lability to mild bases (e.g., piperidine), which allows for sequential amino acid addition without damaging sensitive side chains, including the protected phosphate.[3]

  • The D-Threonine Core: The use of a D-amino acid enantiomer is a critical, often overlooked, strategic advantage. Peptides composed of D-amino acids are highly resistant to degradation by endogenous proteases.[4][5] This increased stability prolongs the in vivo half-life of the immunogen, allowing for sustained presentation to the immune system and often resulting in a more robust and specific antibody response.[4][5][6] Furthermore, the immune response generated against a D-amino acid-containing peptide is often unique and shows minimal cross-reactivity with the natural L-enantiomer sequence, focusing the antibody response exclusively on the immunizing antigen.[4][7]

  • The Monobenzyl-Protected Phosphate (PO(OBzl)OH): The phosphate group itself presents the greatest chemical challenge during peptide synthesis.

    • Preventing β-Elimination: Unprotected or fully-protected phosphoserine and phosphothreonine residues are highly susceptible to a side reaction called β-elimination under the basic conditions used for Fmoc deprotection.[8][9] The monobenzyl protecting group provides sufficient steric and electronic shielding to minimize this side reaction, making it the preferred choice for Fmoc-based phosphopeptide synthesis.[9][10][11]

    • Managing Acidity: The remaining acidic proton on the phosphate monoester can form a salt with the piperidine used for deprotection.[12] This can neutralize the activated amino acid in the subsequent coupling step, reducing efficiency. As detailed in the protocol below, this issue is effectively managed by using an increased excess of a non-nucleophilic base like diisopropylethylamine (DIPEA) during coupling.[12][13]

Part I: Synthesis of the Phosphopeptide Immunogen

This section provides a detailed protocol for the synthesis of a high-purity phosphothreonine-containing peptide using this compound via automated or manual Fmoc-SPPS.

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Phosphopeptide Synthesis

1. Materials and Reagents:

  • Solid Support: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected L-amino acids; this compound.

  • Coupling Reagents: See Table 1 for options. HATU is highly recommended.

  • Activation Base: Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Purification: Reverse-Phase HPLC system, C18 column, Acetonitrile (ACN), H₂O, 0.1% TFA.

2. Synthesis Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all residual piperidine.

  • Coupling the First Amino Acid:

    • In a separate vial, pre-activate the first standard Fmoc-amino acid (3 eq. relative to resin loading) with a coupling reagent (e.g., HATU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated mixture to the resin and agitate for 1-2 hours.

    • Confirm completion with a Kaiser test.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Incorporation of this compound:

    • Causality: Due to the acidic phosphate proton, a higher concentration of base is required to ensure both neutralization of the phosphate and activation of the carboxyl group. Uronium-based reagents like HATU are highly effective as they are less likely to have side reactions with the phosphate group compared to carbodiimides.[13]

    • Protocol: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.) in DMF. Add DIPEA (9 eq.).

    • Agitate the activation mixture for 5 minutes and add to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The coupling of this bulky residue can be sluggish.[14] Monitor completion with a Kaiser test. If incomplete, double-coupling may be necessary.

  • Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (Step 2) and wash (Step 3).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) and agitate at room temperature for 3 hours. This step removes the peptide from the resin and cleaves all side-chain protecting groups, including the benzyl group from the phosphate.[8][14]

    • Filter the resin and collect the TFA solution. Precipitate the crude peptide in cold diethyl ether.

  • Purification and Quality Control:

    • Centrifuge the peptide/ether mixture, decant the ether, and air-dry the peptide pellet.

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the phosphopeptide using RP-HPLC.

    • Confirm the identity and purity of the collected fractions by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS). Pool pure fractions and lyophilize.

Table 1: Comparison of Common Coupling Reagents for Phosphopeptide Synthesis

Coupling ReagentClassAdvantagesConsiderations
HATU Uronium/AminiumHigh efficiency, fast kinetics, low racemization.[15][16] Very effective for hindered couplings, including phospho-amino acids.[12]Higher cost. Solutions have moderate stability.[17]
HBTU/TBTU Uronium/AminiumGood efficiency, widely used, cost-effective.[15]Slightly less reactive than HATU. Can cause guanidinylation of the free N-terminus if pre-activation is not done correctly.[17]
PyBOP PhosphoniumHigh reactivity, non-carcinogenic byproducts.[16] Does not cause guanidinylation side reactions.[17]Solutions in DMF are less stable than uronium reagents.[17]
DIC/Oxyma CarbodiimideCost-effective. DIC is a liquid, easy to handle.[16] Oxyma is a superior additive to HOBt, reducing racemization.Generally less efficient for sterically hindered couplings compared to uronium/phosphonium reagents.[18]

Part II: Generation and Validation of Phospho-Specific Antibodies

With a high-purity phosphopeptide in hand, the next phase focuses on generating a specific immune response and isolating the desired antibodies.

Caption: Workflow for polyclonal phospho-specific antibody production and purification.

Protocol 2: Immunogen Preparation and Antibody Purification

1. Immunogen Preparation (Peptide-Carrier Conjugation):

  • Rationale: Peptides alone are typically poor immunogens.[19] Covalently coupling them to a large carrier protein like Keyhole Limpet Hemocyanin (KLH) provides the necessary T-cell epitopes to stimulate a strong immune response.[2][19]

  • Procedure (using MBS linker):

    • Synthesize the phosphopeptide with an additional N- or C-terminal cysteine residue.

    • Dissolve KLH in PBS. Activate KLH by adding m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) and incubate for 30 minutes at room temperature.

    • Remove excess MBS using a desalting column.

    • Immediately add the cysteine-containing phosphopeptide to the activated KLH. The maleimide group on KLH will react with the sulfhydryl group of the cysteine.

    • Allow the reaction to proceed for 3 hours at room temperature. The conjugate is now ready for immunization.

2. Immunization and Serum Collection:

  • Provide the KLH-conjugated phosphopeptide to a commercial or institutional service for antibody production (typically in rabbits for polyclonal antibodies).

  • A typical protocol involves an initial immunization with complete Freund's adjuvant, followed by several boosts with incomplete Freund's adjuvant over 2-3 months.[19]

  • Collect antiserum after a sufficient immune response is detected (titer check via ELISA).

3. Antibody Purification (The Key to Specificity):

  • Rationale: The collected antiserum will contain a mixture of antibodies: some that recognize the peptide backbone, some that recognize the carrier protein, and the desired population that specifically recognizes the phosphorylated threonine in the context of the peptide sequence. A two-step affinity purification is essential to isolate the target antibodies.[1][2]

  • Procedure:

    • Prepare Affinity Columns: Synthesize two versions of the peptide: the phosphopeptide and an identical non-phosphopeptide. Covalently couple each peptide to an agarose resin (e.g., SulfoLink resin for Cys-peptides) to create two separate affinity columns.

    • Negative Selection: Pass the crude antiserum over the non-phosphopeptide column. Antibodies that bind to the non-phosphorylated peptide backbone will be retained. The flow-through contains the antibodies that did not bind, including the desired phospho-specific population. Collect this flow-through.

    • Positive Selection: Apply the flow-through from the previous step to the phosphopeptide column. The phospho-specific antibodies will now bind to the immobilized phosphopeptide.

    • Elution: Wash the phosphopeptide column thoroughly with PBS. Elute the bound, purified phospho-specific antibodies using a low pH buffer (e.g., 100 mM glycine, pH 2.5). Immediately neutralize the collected fractions with a high pH buffer (e.g., 1M Tris, pH 8.5).

    • Final Steps: Pool the antibody-containing fractions and perform a buffer exchange into a stable storage buffer (e.g., PBS with glycerol).

4. Validation:

  • The final, crucial step is to validate the antibody's specificity.

  • ELISA: Coat separate wells with the phosphopeptide and non-phosphopeptide. The purified antibody should show a strong signal against the phosphopeptide and a negligible signal against the non-phosphopeptide.

  • Western Blot: Use cell lysates from stimulated (target protein is phosphorylated) and unstimulated (target protein is not phosphorylated) cells. The antibody should detect a band of the correct molecular weight only in the stimulated lysate.[20] Probing a parallel blot with an antibody against the total protein confirms equal loading.

Conclusion

The development of truly specific phospho-antibodies is a multi-faceted process that bridges advanced synthetic chemistry and immunology. The strategic use of this compound provides a robust chemical foundation, enhancing the stability of the resulting immunogen and focusing the immune response. When combined with a rigorous, self-validating purification strategy that employs both negative and positive selection, researchers can reliably generate high-quality reagents essential for advancing our understanding of cellular signaling.

References

  • Valero, J. et al. (1989). Solid-phase synthesis of phosphopeptides. International Journal of Peptide and Protein Research, 34(2), 129-133. [Link]

  • Atherton, E. et al. (2006). Solid-phase synthesis of phosphopeptides. Current Protocols in Protein Science. [Link]

  • Valerio, R. M. et al. (1990). Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. Analytical Biochemistry, 190(2), 340-347. [Link]

  • Valerio, R. M. et al. (1990). Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. Analytical Biochemistry, 190(2), 340-347. [Link]

  • Creative Diagnostics. Phospho Antibody Production. Creative Diagnostics Technical Resources. [Link]

  • Zisman, E. et al. (1997). Different roles of D-amino acids in immune phenomena. The FASEB Journal, 11(6), 449-456. [Link]

  • Atherton, E. et al. (2010). The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Zisman, E. et al. (1997). Different roles of D-amino acids in immune phenomena. ResearchGate. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Technical Library. [Link]

  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Methods in Enzymology, Vol. 289. Academic Press.
  • Kitas, E. A. et al. (1993). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. International Journal of Peptide and Protein Research, 42(2), 155-158. [Link]

  • Lee, B. S. et al. (2016). Antibody Production with Synthetic Peptides. Methods in Molecular Biology, 1466, 15-27. [Link]

  • Luxembourg Bio Technologies. Coupling Reagents. Luxembourg Bio Technologies Resources. [Link]

  • Glen Research (2021). Technical Brief – Universal Support III PS Cleavage and Dephosphorylation. Glen Report 31.25. [Link]

  • Perich, J. W. & Reynolds, E. C. (1989). Synthesis of O-phosphotyrosine-containing peptides. 1. Synthesis of PTyr-Leu-Gly via benzyl phosphate protection. The Journal of Organic Chemistry, 54(5), 1166-1169. [Link]

  • Isailovic, D. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Chemical Biology. [Link]

  • ResearchGate. Phosphopeptide immunogens used to generate phosphopeptide antibodies. ResearchGate Figure. [Link]

  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Dilun Bio. Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Bio Technical Resources. [Link]

  • Creative Biolabs. Phosphorylation Specific Antibody Discovery Service. Creative Biolabs Services. [Link]

  • MySkinRecipes. This compound. MySkinRecipes Database. [Link]

  • Merck Millipore (2016). Novabiochem® Letters 2.16Vol. Merck Millipore.
  • CEM Corporation. Fmoc-Thr(PO(OBzl)OH)-OH. CEM Corporation Products. [Link]

  • Czernik, A. J. et al. (2001). Phosphorylation State-Specific Antibodies: Applications in Investigative and Diagnostic Pathology. American Journal of Pathology, 158(2), 375-383. [Link]

  • Grembecka, J. et al. (2006). N-Benzyl Residues as the P1′ Substituents in Phosphorus-Containing Extended Transition State Analog Inhibitors of Metalloaminopeptidases. Molecules, 11(4), 229-242. [Link]

  • Novabiochem®. Innovation Note 2: Synthesis of Phosphotyrosine and F2Pmp-Containing Peptides. Novabiochem Technical Document.
  • University of Illinois Chicago. Production of antipeptide antibodies. UIC Research Resources. [Link]

  • Perez, S. A. et al. (2024). Phosphopeptide Neoantigens as Emerging Targets in Cancer Immunotherapy. Cancers, 16(7), 1297. [Link]

  • Olejnik, J. et al. (2006). Gas-phase cleavage and dephosphorylation of universal linker-bound oligodeoxynucleotides. Nucleic Acids Research, 34(2), 647-654. [Link]

  • D'Hennezel, E. et al. (2021). Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. Frontiers in Immunology, 12, 636544. [Link]

  • Merck Millipore (2002). Product Focus: Amino acids for Fmoc SPPS. Novabiochem Technical Document.
  • ResearchGate. Why are d- amino acids poor immunogens? what makes them fail to elicit immune response?. ResearchGate Q&A. [Link]

  • Glen Research. Deprotection Guide. Glen Research Technical Resources. [Link]

  • CEM Corporation. Fmoc-Thr(PO(OBzl)OH)-OH. CEM Corporation Products. [Link]

  • NINGBO INNO PHARMCHEM (2025). Advantages of D-Amino Acids in Peptide Chemistry. NINGBO INNO PHARMCHEM Blog. [Link]

Sources

Troubleshooting & Optimization

troubleshooting poor coupling of Fmoc-D-Thr(Po(Obzl)Oh)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phosphopeptide Synthesis

Topic: Troubleshooting Poor Coupling of Fmoc-D-Thr(PO(OBzl)OH)-OH

Welcome to our dedicated troubleshooting guide for scientists encountering challenges with the solid-phase peptide synthesis (SPPS) of phosphopeptides, specifically focusing on the difficult coupling of this compound. This resource provides in-depth, experience-driven answers to common problems, ensuring you can navigate the complexities of phosphopeptide synthesis with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my coupling yield for this compound consistently low? I see a strong positive Kaiser test after a standard coupling cycle.

A positive Kaiser test indicates the presence of unreacted primary amines on your solid support, confirming that the coupling reaction is incomplete.[1] The low coupling efficiency of this compound stems from a combination of three core factors:

  • Steric Hindrance: The threonine residue is inherently bulky due to its β-branched side chain. The addition of the large, partially protected phosphonate group further increases this steric hindrance, physically impeding the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[2][3]

  • Electrostatic Repulsion: The most critical factor is the presence of the free hydroxyl group on the phosphonate moiety (-PO(OBzl)OH). In the basic environment of a standard coupling reaction (mediated by bases like DIPEA), this group is deprotonated to form a negatively charged phosphonate anion (-PO(OBzl)O⁻). This anion can cause electrostatic repulsion with the resin-bound peptide and interfere with the activation process.

  • Side Reactions at the Phosphate Group: The deprotonated phosphonate can react with the coupling reagents. For example, phosphonium-based reagents can be consumed by reacting with the unprotected phosphoryl side-chain, reducing the amount of activator available for the primary carboxyl group.[4] Furthermore, the partially protected phosphate can form salts with piperidine during the Fmoc removal step. Acylation of this bound piperidine reduces the effective concentration of your activated amino acid in the subsequent coupling reaction.[5][6]

Q2: My standard HBTU/DIPEA protocol isn't working. What are the best coupling reagents for this specific amino acid?

While HBTU can be used, it is often not potent enough for such a challenging coupling.[7] For sterically demanding and electronically problematic amino acids like this compound, more powerful coupling reagents are strongly recommended. The goal is to form a highly reactive activated ester that can overcome the steric and electronic barriers efficiently.

Imminium/Uronium-based reagents, particularly those forming OAt or Oxyma esters, are superior choices.[8][9]

ReagentClassActive EsterKey Advantages & Considerations
HATU AminiumOAt-EsterHighly Recommended. The 7-aza-benzotriazole (OAt) ester is more reactive than the HOBt ester formed by HBTU. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the aminolysis step.[8][10] It is one of the most efficient reagents for difficult couplings.
HCTU AminiumO-6-ClBt EsterA highly efficient reagent, comparable in reactivity to HATU. The electron-withdrawing chlorine atom on the benzotriazole ring enhances the leaving group's potential.[8][11]
PyAOP PhosphoniumOAt-EsterA phosphonium-based analogue of HATU. It offers similar high reactivity without the risk of chain termination via guanidinylation, a known side reaction of aminium reagents, especially when used in excess.[8][12]
COMU AminiumOxyma-EsterA modern, highly efficient reagent incorporating the OxymaPure® leaving group, which is non-explosive and has excellent solubility. Its reactivity is comparable to HATU.[4]

Recommendation: Switch from HBTU to HATU or PyAOP . These reagents consistently provide the best performance for hindered phosphoamino acids.[6]

Q3: How should I modify my standard coupling protocol to successfully incorporate this compound?

A standard protocol is unlikely to succeed. The following modifications are crucial for driving the reaction to completion.

This protocol is designed for manual synthesis but can be adapted for automated synthesizers.

  • Resin Preparation:

    • Ensure the peptide-resin is well-swollen in N,N-dimethylformamide (DMF) for at least 30 minutes.

    • Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF as usual.

    • Wash the resin exhaustively with DMF (at least 6-8 times) to completely remove all piperidine. Residual piperidine can neutralize your activated amino acid.

  • Activation and Coupling:

    • In a separate vessel, dissolve This compound (3-4 eq.) and HATU (2.9-3.9 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) to the activation mixture.

      • Crucial: A higher excess of base is required to neutralize both the amino acid's carboxylic acid and the acidic phosphonate proton, as well as to drive the reaction.[5][7]

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for an extended period, at least 2-4 hours at room temperature. For particularly difficult sequences (e.g., coupling to another β-branched residue like Valine), an overnight reaction may be necessary.[7]

  • Monitoring and Recoupling:

    • After the initial coupling time, take a small sample of resin beads and perform a Kaiser test .[1]

    • If the test is positive (blue beads), the coupling is incomplete. Drain the reaction solution, wash the resin thoroughly with DMF, and perform a second coupling (double coupling) with a fresh solution of activated amino acid for another 2-4 hours.[13]

  • (Optional) Capping:

    • If the Kaiser test remains positive after a second coupling, it indicates that some N-terminal amines are highly unreactive. At this point, it is best to permanently block these unreacted sites to prevent the formation of deletion sequences.

    • Treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving coupling issues with this compound.

G cluster_optimization Protocol Optimization start Start: Positive Kaiser Test after standard coupling q_reagent Is coupling reagent HBTU or weaker? start->q_reagent action_reagent Action: Switch to HATU or PyAOP. Use 3-4 eq. Amino Acid. Use 6-8 eq. DIPEA. q_reagent->action_reagent Yes action_time Action: Extend coupling time to 2-4 hours. q_reagent->action_time No action_reagent->action_time q_kaiser Kaiser Test after optimized coupling action_time->q_kaiser action_double Action: Perform a second coupling (Double Couple). q_kaiser2 Kaiser Test after second coupling action_double->q_kaiser2 q_kaiser->action_double Positive end_success Success: Coupling Complete. Proceed with synthesis. q_kaiser->end_success Negative action_cap Action: Cap unreacted amines with Acetic Anhydride. q_kaiser2->action_cap Positive q_kaiser2->end_success Negative end_capped Proceed with synthesis. (Note: Capped sequences present) action_cap->end_capped

Caption: Troubleshooting workflow for this compound coupling.

Advanced Considerations

Q4: I'm synthesizing a peptide with multiple, clustered phosphothreonine residues. Are there any special precautions?

Yes. When synthesizing sequences with multiple phosphoamino acids, the problem of piperidine salt formation is magnified.[6][7] Each acidic phosphonate group can retain a piperidinium counterion after deprotection. This effectively sequesters piperidine on the resin, which is then acylated during the next coupling step, consuming a significant portion of your activated amino acid.

Solution:

  • Increase Reagent Equivalents: Use a higher excess (e.g., 4-5 eq.) of the incoming amino acid and coupling reagents to compensate for this loss.[14]

  • Tertiary Amine Exchange: After the piperidine-mediated Fmoc deprotection and initial DMF washes, perform several washes with a dilute solution of DIPEA in DMF (e.g., 2-5%). This will exchange the piperidinium counterions for diisopropylethylammonium ions, which will not react with the activated amino acid. Follow with extensive DMF washes before proceeding to the coupling step.[14]

Q5: Could the benzyl (Bzl) protecting group on the phosphate cause problems during final cleavage?

Yes, though it is less common. During the final TFA-mediated cleavage, the cleaved benzyl cation is a reactive electrophile.[15] It can re-attach to nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), leading to benzylated impurities. This side reaction is more pronounced when a phosphopeptide containing a flanking Met residue is cleaved with TFA.[2]

Solution:

  • Use an Effective Scavenger Cocktail: Always use a comprehensive scavenger cocktail during cleavage. A standard mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). If your sequence contains Trp or Met, adding 1-2% 1,2-ethanedithiol (EDT) is highly recommended to scavenge the benzyl cations more effectively.[6]

  • Perform Cleavage at Room Temperature: Avoid heating during cleavage, as this can exacerbate side reactions.[2]

References

  • Perich, J. W. (1997). Synthesis of phosphopeptides using modern chemical methods. Methods in Enzymology, 289, 245-266.
  • Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(61), 32658–32672. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Merck Millipore. (n.d.). Novabiochem® Product Focus: Amino acids for Fmoc SPPS. Retrieved from [Link]

  • Attard, T., et al. (2013). The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. Journal of Peptide Science, 19(5), 289-296.
  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • Merck Millipore. (2016). Novabiochem® Letters Vol. 2.16. Retrieved from [Link]

  • Fields, G. B., Lauer-Fields, J. L., & Perich, J. W. (2002). Solid-Phase Synthesis of Phosphopeptides. Current Protocols in Protein Science, Chapter 18, Unit 18.8.
  • Coin, I., Beythien, J., & Tastan, O. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 717-739. Retrieved from [Link]

Sources

Technical Support Center: Navigating Side Reactions in Phosphopeptide Synthesis with Benzyl Protection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for phosphopeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when using benzyl groups for phosphate protection in solid-phase peptide synthesis (SPPS). Here, we move beyond simple protocols to dissect the underlying chemistry of common side reactions, providing you with the expert insights needed to troubleshoot and optimize your syntheses.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My mass spectrometry analysis shows an unexpected mass of +90 Da on my final phosphopeptide. What is the likely cause?

A1: Unintended Benzylation of the Phosphate Group.

This mass shift corresponds to the addition of a benzyl group (C₇H₇, ~90.05 Da), resulting in a benzyl phosphonate monoester instead of a free phosphate. This is a common artifact of the final cleavage and deprotection step.

Causality: During strong acid cleavage (e.g., with Trifluoroacetic Acid - TFA), benzyl-based protecting groups from other residues (like Asp(OBzl), Glu(OBzl), or even the linker itself) are removed, generating reactive benzyl cations.[1] While scavengers are used to trap these cations, they can sometimes react with the nucleophilic phosphate oxygen on your target peptide before they are quenched. This is particularly problematic in sequences lacking easily benzylated residues like Tryptophan or Cysteine, which would otherwise act as internal scavengers.

Troubleshooting & Prevention:

  • Optimize Your Cleavage Cocktail: The choice and concentration of scavengers are critical. A standard "Reagent K" cocktail is a good starting point.

  • Protocol for Enhanced Scavenging:

    • Prepare a cleavage cocktail of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v).

    • Ensure the resin is dry before adding the cocktail.

    • Perform the cleavage for 2-4 hours at room temperature.

    • Phenol and thioanisole are particularly effective at capturing benzyl cations.

  • Consider Alternative Protection: If the problem persists, especially in syntheses of long or complex peptides, consider using protecting groups for Asp/Glu that do not generate reactive carbocations, such as cyclohexyl (OcHex) or t-butyl (OtBu) esters, although this requires an orthogonal deprotection strategy (Boc vs Fmoc).[2]

Q2: I'm observing a significant peak at M-16 Da in my crude product after using a phosphoramidite approach. What is this byproduct?

A2: H-phosphonate Formation.

This mass loss of 16 Da (the difference between a phosphate, PO₄, and a phosphonate, PO₃) indicates the formation of an H-phosphonate diester. This occurs when the phosphite triester intermediate is not successfully oxidized to the pentavalent phosphate triester.[3]

Causality: This side reaction is particularly prevalent when using acid-sensitive phosphate protecting groups.[3][4] During the phosphitylation step, the dibenzyl phosphoramidite is activated by an acid activator like tetrazole. If the intermediate phosphite triester is exposed to residual acid and trace water before oxidation, one of the benzyl groups can be hydrolyzed, leading to an H-phosphonate species that is resistant to standard oxidation.

Troubleshooting & Prevention:

  • Ensure Anhydrous Conditions: Use high-quality, anhydrous acetonitrile for all coupling and oxidation steps.

  • Optimize Oxidation: Do not delay the oxidation step after phosphitylation. A robust oxidizing agent is essential. While iodine-based oxidizers are common, they can be harsh.[5] Anhydrous tert-butyl hydroperoxide (tBuOOH) is often a superior choice, especially for peptides containing methionine or tryptophan.[3]

Protocol 1: Optimized Oxidation of Phosphite Triester on Solid Support
  • Following the coupling step with dibenzyl N,N-diisopropylphosphoramidite, wash the resin thoroughly with anhydrous acetonitrile (3x).

  • Prepare a fresh solution of 0.2 M tBuOOH in dichloromethane (DCM).

  • Add the oxidizing solution to the resin and agitate for 30 minutes at room temperature.

  • Wash the resin thoroughly with DCM (3x) and then DMF (3x) before proceeding to the next Fmoc deprotection step.

Q3: My synthesis yield is very low, and I see multiple degradation products, especially with pSer/pThr sequences. Why?

A3: β-Elimination.

For phosphoserine (pSer) and phosphothreonine (pThr), the phosphate group is a good leaving group. The repeated exposure to the base piperidine during Fmac-SPPS can abstract the alpha-proton of the amino acid, leading to the elimination of the phosphate group and the formation of dehydroalanine or dehydroaminobutyric acid, respectively.[4] These unsaturated intermediates can then react with piperidine to form piperidinyl-alanine adducts (M-13), which are difficult to separate from the target peptide.[4]

Causality and Solution: This is precisely why monobenzyl-protected building blocks like Fmoc-Ser(PO(OBzl)OH)-OH and Fmoc-Thr(PO(OBzl)OH)-OH are the standard for Fmoc-SPPS. The free hydroxyl on the phosphate exists as a charged phosphodiester anion under the basic conditions of Fmoc removal, which significantly disfavors the β-elimination pathway.[6] Using a fully protected dibenzyl phosphate triester for Ser or Thr is highly prone to this side reaction and should be avoided in Fmoc chemistry.

Troubleshooting & Prevention:

  • Use Monobenzyl-Protected Building Blocks: Always use Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Thr(PO(OBzl)OH)-OH.

  • Minimize Base Exposure: Limit the piperidine deprotection time to the minimum required for complete Fmoc removal (e.g., two treatments of 5-7 minutes each).

  • Consider DBU: For particularly sensitive sequences, using a 2% solution of the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can reduce β-elimination.[7][8] Caution: DBU can accelerate aspartimide formation in sequences containing aspartic acid.[8]

Q4: My phosphotyrosine-containing peptide shows a byproduct with the same mass but different chromatographic properties. What could it be?

A4: 3-Benzyltyrosine Formation.

This side product is an isomer resulting from the acid-catalyzed migration of the benzyl group from the phosphate oxygen to the C3 position of the tyrosine aromatic ring during final cleavage.[9] This O- to C-aryl migration is a known side reaction for tyrosine-containing peptides when using benzyl-based protection.[9]

Causality: The strong acid used for cleavage (HF or high concentrations of TFA) can protonate the phosphate ester, facilitating the intramolecular transfer of the benzyl carbocation to the activated aromatic ring of tyrosine.

Troubleshooting & Prevention:

  • Use an Optimized Cleavage Cocktail: The key is to efficiently scavenge the benzyl cation as it is formed. Using a mixture of TFA with phenol and p-cresol has been shown to suppress this migration compared to TFA alone.[9]

  • Reduce Cleavage Time/Temperature: Perform the cleavage at room temperature and for the minimum time necessary for complete deprotection (typically 2-4 hours). Avoid elevated temperatures.

  • Alternative Tyrosine Protection: In Boc-SPPS, using 2-bromobenzyloxycarbonyl (2-BrZ) protection on the tyrosine hydroxyl group can offer greater stability and reduce migration, though its removal conditions must be considered.[10]

Part 2: Frequently Asked Questions (FAQ)

FAQ1: What are the main advantages and disadvantages of using benzyl protection for phosphate groups in SPPS?

  • Advantages: Benzyl groups are robust and generally stable to the conditions of Fmoc-SPPS.[4] They are reliably removed during the final acidolytic cleavage step with reagents like TFA or HF, simplifying the workflow.[11][12] The starting materials, such as dibenzyl N,N-diisopropylphosphoramidite, are commercially available.[13]

  • Disadvantages: The primary disadvantage is the generation of reactive benzyl cations during cleavage, which can lead to side reactions like re-attachment to the phosphate or alkylation of sensitive residues (Trp, Met, Cys).[1][9] Furthermore, benzyl groups are not fully orthogonal to the acid-labile side-chain protecting groups used in Boc-SPPS, leading to premature deprotection.[14]

FAQ2: Why is Fmoc-Ser/Thr(PO(OBzl)OH)-OH used instead of the dibenzyl-protected version?

As detailed in Troubleshooting Q3, the use of a fully protected dibenzyl phosphate triester on Ser or Thr residues makes them highly susceptible to β-elimination when treated with piperidine during Fmoc deprotection. The monobenzyl version exists as a charged phosphate diester under these basic conditions, which electrostatically repels the base and significantly reduces the rate of this destructive side reaction.[4][6]

FAQ3: What is the best cleavage cocktail for a benzyl-protected phosphopeptide?

There is no single "best" cocktail for all sequences, but a highly effective and widely used formulation is "Reagent K" or variations thereof. A robust starting point is TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) . Phenol and thioanisole are excellent scavengers for benzyl cations, water helps with solubility, and EDT protects against tryptophan oxidation and reduces methionine sulfoxide.[1]

FAQ4: Can I use Boc-SPPS for phosphopeptides with benzyl-protected phosphate? What are the specific challenges?

Yes, but it presents challenges. The "permanent" benzyl protecting groups on the phosphate are not completely stable to the repeated TFA treatments used to remove the temporary Nα-Boc group.[14] 31P-NMR studies have shown that one of the two benzyl groups on a pTyr(PO(OBzl)₂) residue can be completely removed over the course of a synthesis.[14] This leads to a heterogeneous mixture of protecting group states on the resin, which can complicate subsequent steps and final purity. While feasible, Fmoc-SPPS is generally the preferred strategy for its milder, orthogonal deprotection scheme.[8]

Part 3: Data & Protocols

Table 1: Comparison of Common Phosphate Protecting Groups
FeatureBenzyl (Bzl)tert-Butyl (tBu)
Chemistry Phosphodiester/TriesterPhosphodiester/Triester
Stability to Fmoc Deprotection Generally stable, but some loss possible with prolonged piperidine exposure.[7]Prone to acid-catalyzed loss during phosphitylation, leading to H-phosphonate.[3]
Removal Condition Strong Acid (TFA, HF), Hydrogenolysis.[12][15]Strong Acid (TFA).
Key Side Reaction Benzylation of product/residues during cleavage.[9]H-phosphonate formation.[3][4]
Primary Use Case Gold standard for pSer/Thr (mono-Bzl) and pTyr in Fmoc-SPPS.[4]Primarily used in global phosphorylation approaches.[16]
Protocol 2: Final Cleavage and Deprotection of a pTyr(PO(OBzl)₂)-Containing Peptide

This protocol is designed to minimize the side reactions discussed previously.

  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with DCM (5x) and dry it under a high vacuum for at least 4 hours.

  • Cocktail Preparation: In a fume hood, carefully prepare the cleavage cocktail: 8.25 mL TFA, 0.5 mL water, 0.5 g phenol, 0.5 mL thioanisole, and 0.25 mL 1,2-ethanedithiol (EDT). Cool the mixture on ice for 10 minutes.

  • Cleavage Reaction: Add the cooled cocktail to the dry resin (approx. 10 mL per 100 mg of resin). Swirl gently and allow the reaction to proceed at room temperature for 3-4 hours with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA filtrate by approximately 80% using a gentle stream of nitrogen. Precipitate the crude peptide by adding it dropwise to a large volume (40-50 mL) of ice-cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold ether.

  • Drying and Analysis: After the final wash, dry the peptide pellet under vacuum. Dissolve the crude peptide in a water/acetonitrile mixture for purification by RP-HPLC and analysis by LC-MS.

Part 4: Visualizations

Diagram 1: Key Side Reactions in Benzyl-Protected Phosphopeptide Synthesis

// Side Reactions BetaElimination [label="β-Elimination\n(pSer/pThr)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPhosphonate [label="H-Phosphonate\n(M-16 Da)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Benzylation [label="Phosphate Benzylation (+90 Da)\n3-Benzyl-Tyr (Isomer)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections FmocDeprotection -> BetaElimination [label="Base-catalyzed", dir=back]; Coupling -> HPhosphonate [label="Incomplete Oxidation\n/Acid Hydrolysis", dir=back]; Cleavage -> Benzylation [label="Benzyl Cation Attack", dir=back]; }

Caption: A decision tree for troubleshooting unexpected MS results.

References

  • Kupihár, Z., Kele, Z., & Tóth, G. K. (2001). The H-Phosphonate Approach to the Synthesis of Phosphopeptides on Solid Phase. Organic Letters, 3(7), 1033–1035. Available at: [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Fields, G. B., Lauer, J. L., Dykhoff, K. K., Fields, C. G., & Barany, G. (1993). A new strategy for the solid-phase synthesis of phosphopeptides. International journal of peptide and protein research, 42(1), 78-89.
  • Bilbrough, T., & Seitz, O. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5693-5741. Available at: [Link]

  • Valerio, R. M., Perich, J. W., Kitas, E. A., Alewood, P. F., & Johns, R. B. (1989). Synthesis of phosphotyrosine-containing peptides. 2. An improved method for the solid-phase synthesis of O-phosphotyrosyl peptides. Australian Journal of Chemistry, 42(9), 1519-1529.
  • Sharma, A., & Kumar, P. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(11), 1220-1236. Available at: [Link]

  • Perich, J. W. (1997). Synthesis of phosphopeptides. Methods in enzymology, 289, 245-266.
  • Otvos, L., Elekes, I., & Lee, V. M. (1989). Solid-phase synthesis of phosphopeptides. International journal of peptide and protein research, 34(2), 129-133. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Erickson, B. W., & Merrifield, R. B. (1973). Acidolysis of synthetic peptides. O-Benzyl-tyrosine and 3-benzyl-tyrosine. Journal of the American Chemical Society, 95(11), 3757-3763.
  • James, I. W. (2013). Linkers for solid phase organic synthesis. In Solid-Phase Organic Synthesis (pp. 1-102). John Wiley & Sons.
  • Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1974). Trifluoromethanesulphonic acid as a deprotecting reagent in peptide synthesis.
  • Valerio, R. M., Alewood, P. F., Johns, R. B., & Kemp, B. E. (1989). Solid phase synthesis of O-phosphoseryl- and O-phosphothreonyl-peptides. Tetrahedron Letters, 30(23), 3097-3100.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Kitas, E. A., Perich, J. W., Wade, J. D., Johns, R. B., & Tregear, G. W. (1989). A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH in solid phase peptide synthesis. Tetrahedron Letters, 30(48), 6729-6732.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Time for Fmoc-D-Thr(PO(OBzl)OH)-OH Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we address the specific challenges associated with the coupling of the phosphorylated threonine derivative, Fmoc-D-Thr(PO(OBzl)OH)-OH. Due to its steric bulk and the reactivity of the partially protected phosphate group, this amino acid often requires carefully optimized conditions to achieve efficient and rapid coupling.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and ensure the successful synthesis of your target phosphopeptides.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often slow and inefficient?

A1: The sluggish coupling kinetics of this compound can be attributed to several factors:

  • Steric Hindrance: The bulky Fmoc protecting group, the threonine side chain, and the benzyl-protected phosphate group create significant steric hindrance around the carboxylic acid, impeding its approach to the N-terminus of the growing peptide chain.[1][2]

  • Partially Protected Phosphate Group: The presence of a free hydroxyl group on the phosphate moiety can lead to undesirable side reactions and may interfere with the activation process, especially with certain coupling reagents.[3][4] This acidic proton can also be deprotonated by the base present in the coupling mixture, effectively reducing the base concentration required for efficient coupling.[5]

  • Peptide Aggregation: Phosphopeptide sequences, particularly those with multiple phosphorylated residues, can be prone to aggregation on the solid support, which can obstruct the coupling site.[6]

Q2: Which coupling reagents are most effective for this amino acid?

A2: For sterically hindered and challenging amino acids like this compound, uronium/aminium-based coupling reagents are highly recommended.[7][8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard due to its high reactivity and ability to minimize racemization.[5][9]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is also a very effective choice.[10]

  • Carbodiimide-based reagents like DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like OxymaPure® can be used, but may require longer reaction times.[11]

  • Phosphonium-based reagents (e.g., PyBOP) are generally not recommended as they can react with the unprotected phosphate side chain, leading to unwanted byproducts.[8][12]

Q3: How does the choice and amount of base impact the coupling reaction?

A3: The choice and concentration of the base are critical. A non-nucleophilic, sterically hindered base is essential to prevent side reactions.

  • DIPEA (N,N-Diisopropylethylamine) is the most commonly used base.[4] For phosphorylated amino acids, a significant excess of DIPEA (typically 3-6 equivalents, and in some cases up to 15 equivalents) is often beneficial.[4][5] This is because the acidic proton on the phosphate can consume some of the base, and a higher concentration can help to drive the reaction to completion.

  • 2,4,6-Collidine is a weaker, more sterically hindered base that can be used as an alternative to DIPEA to minimize racemization in sensitive sequences.[13]

Q4: What are the most common side reactions to watch out for?

A4: The primary side reactions of concern are:

  • β-Elimination: During the piperidine-mediated Fmoc deprotection step, the phosphate group is susceptible to base-catalyzed β-elimination, which results in the formation of a dehydroamino-2-butyric acid residue.[3][8] Using a weaker base or shorter deprotection times can help mitigate this, but complete Fmoc removal must be ensured.[7]

  • Incomplete Coupling: This leads to deletion sequences in the final peptide product. It is crucial to monitor the reaction to ensure it goes to completion.[1]

  • Racemization: While less common with urethane-protected amino acids, racemization can occur, especially with prolonged activation times or the use of stronger bases.[13][14]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Positive Kaiser Test (or other amine test) after initial coupling 1. Incomplete coupling due to steric hindrance.2. Insufficient activation of the amino acid.3. Low concentration of reagents.4. Peptide aggregation on the resin.1. Extend Reaction Time: Allow the coupling to proceed for a longer duration (e.g., 2-4 hours or even overnight).[1]2. Perform a Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of the amino acid, coupling reagent, and base.[7][9]3. Increase Reagent Equivalents: Use a higher excess of the Fmoc-amino acid, coupling reagent, and base (e.g., 3-5 equivalents).[1]4. Switch to a More Potent Activator: If using a carbodiimide-based method, switch to HATU or HBTU.[5]
Presence of deletion sequences in final MS analysis 1. Chronically incomplete coupling at the phosphothreonine position.2. Incomplete Fmoc deprotection of the preceding residue.1. Implement a Double Coupling Strategy: Proactively use a double coupling protocol for all phosphothreonine residues.[9]2. Optimize Fmoc Deprotection: Ensure complete Fmoc removal by extending the second piperidine treatment or using a small amount of DBU (e.g., 2% piperidine, 2% DBU in DMF).[15] Caution: DBU is a strong base and can increase the risk of β-elimination.[16]
Presence of a mass corresponding to M-80 in MS analysis β-Elimination of the phosphate group.1. Reduce Fmoc Deprotection Time: Minimize the exposure to piperidine, ensuring deprotection is still complete.[7]2. Use a Weaker Base for Deprotection: Consider using a piperazine-based deprotection solution.
Poor solubility of this compound The polar nature of the partially protected phosphate group can reduce solubility in DMF.1. Use a co-solvent: A small amount of DMSO can be added to the DMF to improve solubility.2. Prepare the activation mixture in a separate vessel: Ensure complete dissolution before adding to the resin.[7]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing coupling issues with this compound.

G start Start Coupling of This compound kaiser_test Perform Kaiser Test (or alternative for N-terminal Pro) start->kaiser_test is_negative Is Test Negative? kaiser_test->is_negative extend_time Action 1: Extend Coupling Time (e.g., to 2-4 hours) is_negative->extend_time No proceed Proceed to Next Cycle is_negative->proceed Yes extend_time->kaiser_test double_couple Action 2: Perform Double Coupling with Fresh Reagents extend_time->double_couple If still positive double_couple->kaiser_test increase_eq Action 3: Increase Equivalents of AA, Activator & Base double_couple->increase_eq If still positive change_reagent Action 4: Switch to a Stronger Activator (e.g., HATU) increase_eq->change_reagent If still positive change_reagent->kaiser_test capping (Optional) Cap Unreacted Amines with Acetic Anhydride change_reagent->capping If all else fails capping->proceed end Troubleshooting Complete

Caption: Troubleshooting workflow for incomplete this compound coupling.

Optimized Experimental Protocols

The following protocols are designed to maximize coupling efficiency and minimize reaction time for this compound.

Protocol 1: High-Efficiency HATU-Mediated Coupling

This protocol is recommended for all couplings of this compound, especially in sequences known to be difficult.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times for 1 minute each).

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add DIPEA (6-10 equivalents) to the activation mixture. Immediately add the solution to the deprotected peptide-resin.

  • Reaction Time: Agitate the reaction vessel for 1-4 hours at room temperature.[7]

  • Monitoring: Perform a Kaiser test (or an appropriate alternative for secondary amines if the preceding residue is proline) to monitor the completion of the coupling reaction.[1]

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times for 1 minute each) before proceeding to the next cycle.

  • Recoupling (if necessary): If the Kaiser test is positive, repeat steps 4-8.

Protocol 2: Double Coupling Strategy for Multi-Phosphorylated Peptides

For sequences containing multiple or adjacent phosphorylated residues, a proactive double coupling strategy is advised.[8][9]

  • Perform the initial coupling as described in Protocol 1 (steps 1-7) .

  • After the initial coupling time (e.g., 1-2 hours), wash the resin with DMF (3 times for 1 minute each).

  • Perform a second coupling by repeating Protocol 1 (steps 4-8) with a fresh batch of reagents.

Visualizing the Coupling Mechanism

The diagram below illustrates the HATU-mediated activation and coupling process.

G cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA This compound Activated_Ester Activated OAt Ester Fmoc_AA->Activated_Ester + HATU + DIPEA HATU HATU DIPEA DIPEA Peptide_Resin H2N-Peptide-Resin Activated_Ester->Peptide_Resin Nucleophilic Attack New_Peptide_Bond Fmoc-Thr(p)-Peptide-Resin Peptide_Resin->New_Peptide_Bond

Caption: Simplified workflow of HATU-mediated phosphothreonine coupling.

By understanding the underlying chemical challenges and implementing these optimized strategies, researchers can significantly improve the efficiency and success rate of incorporating this compound into their synthetic peptides.

References

  • Merck Millipore. (n.d.). Novabiochem® Letters 2 .16Vol. Retrieved from [Link]

  • Novabiochem®. (n.d.). Phosphopeptides. Retrieved from [Link]

  • Chin, J. W., et al. (2014). Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing. Nature Methods, 11(5), 551–557. Retrieved from [Link]

  • Amso, Z., & Beke, M. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5644-5695. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved from [Link]

  • Amso, Z., & Beke, M. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Chemical Biology, 3(7), 860-901. Retrieved from [Link]

  • Hou, W., & Barany, G. (2005). 6.5 Synthesis of Phosphopeptides. Science of Synthesis, 21, 295-326. Retrieved from [Link]

  • Offer, J., & Johnson, T. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(5), 273-294. Retrieved from [Link]

  • Attard, T., et al. (2025). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Journal of Organic Chemistry. Retrieved from [Link]

  • Kennelly, M. E., et al. (2011). Phosphate scalar couplings in phosphorylated hydroxyl-amino acids. Journal of Biomolecular NMR, 50(4), 343–352. Retrieved from [Link]

  • CEM Corporation. (n.d.). Fmoc-Thr(PO(OBzl)OH)-OH. Retrieved from [Link]

  • Papaleo, E., et al. (2021). Effects of Phosphorylation on Protein Backbone Dynamics and Conformational Preferences. Journal of Chemical Theory and Computation, 17(10), 6475–6491. Retrieved from [Link]

  • Tapia, V., et al. (2008). Evaluating the coupling efficiency of phosphorylated amino acids for SPOT synthesis. Journal of Peptide Science, 14(12), 1309-1314. Retrieved from [Link]

  • Andrew, L. J., et al. (2017). α-Helix stabilization by co-operative side chain charge-reinforced interactions to phosphoserine in a basic kinase-substrate motif. Biochemical Journal, 474(18), 3149–3162. Retrieved from [Link]

  • Otvos, L. Jr., et al. (1989). Solid-phase synthesis of phosphopeptides. International Journal of Peptide and Protein Research, 34(2), 129-133. Retrieved from [Link]

Sources

preventing β-elimination during Fmoc deprotection of phosphopeptides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing β-Elimination During Fmoc Deprotection

Welcome to the technical support center for phosphopeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these critical molecules. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own syntheses. β-elimination is one of the most persistent challenges in this field, and this guide will equip you with the knowledge to overcome it.

Understanding the Core Problem: The Mechanism of β-Elimination

Before we can solve the problem, we must understand its chemical basis. β-elimination is a base-catalyzed side reaction that primarily affects phosphoserine (pSer) and phosphothreonine (pThr) residues during the piperidine-mediated N-α-Fmoc deprotection step.[1][2]

The process unfolds as follows:

  • Proton Abstraction: The base (e.g., piperidine) abstracts the acidic α-proton from the phosphoamino acid residue.

  • Elimination: This abstraction facilitates the elimination of the phosphate group from the β-carbon.

  • Formation of Dehydroamino Acids: This results in the formation of a highly reactive dehydroalanine (from pSer) or dehydroaminobutyric acid (from pThr) intermediate.[2]

  • Adduct Formation: These intermediates can then react with the piperidine used for deprotection, forming a stable and undesirable piperidinyl-alanine or piperidinyl-aminobutyric acid adduct, which is a common impurity observed in mass spectrometry analysis.[3]

Phosphotyrosine (pTyr) is not susceptible to this reaction due to the stability of its aromatic side chain.[4][5][6]

Visualizing the Mechanism

The following diagram illustrates the base-catalyzed β-elimination pathway for a phosphoserine residue.

G cluster_0 Step 1: α-Proton Abstraction cluster_1 Step 2 & 3: Elimination & Dehydroalanine Formation cluster_2 Step 4: Michael Addition (Adduct Formation) pSer Phosphoserine Residue (R-NH-CH(α)-CH₂(β)-OPO₃²⁻-R') Enolate Enolate Intermediate pSer->Enolate H⁺ removal Base Base (Piperidine) Base->pSer attacks α-H Proton_Abstraction α-Proton Abstraction Enolate_2 Enolate Intermediate Elimination Elimination of Phosphate DHA Dehydroalanine Residue (R-NH-C(=CH₂)-CO-R') DHA_2 Dehydroalanine Residue Phosphate Phosphate Leaving Group Enolate_2->DHA Enolate_2->Phosphate PO₄³⁻ leaves Michael_Addition Michael Addition Adduct Piperidinyl-Alanine Adduct (Mass +84 Da) Piperidine Piperidine Nucleophile Piperidine->DHA_2 attacks β-carbon DHA_2->Adduct

Caption: Mechanism of β-elimination and subsequent adduct formation.

Troubleshooting Guide (Q&A)

This section addresses common problems encountered during phosphopeptide synthesis.

Q1: My mass spec data shows a significant peak at [M+84] for my phosphoserine-containing peptide. What is this, and how do I get rid of it?

A1: The [M+84] peak is the hallmark of a piperidine adduct formed after β-elimination of the phosphate group from phosphoserine. The mass of piperidine is 85 Da, and after its addition to the dehydroalanine intermediate, the net mass increase is 84 Da (addition of C₅H₁₀N). This confirms that β-elimination is occurring during your Fmoc deprotection steps.

Troubleshooting Steps:

  • Switch to a Weaker Base: The most effective solution is to move away from the standard 20% piperidine in DMF.[7] Piperidine is a strong enough base to efficiently abstract the α-proton, initiating the side reaction. Consider using a milder base cocktail.[8] A common and effective alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[8][9] DBU is a non-nucleophilic base that efficiently removes the Fmoc group but is less prone to causing β-elimination, while the small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct.[8][9]

  • Reduce Deprotection Time and Temperature: If you are using a heated methodology (e.g., microwave synthesis), high temperatures significantly accelerate β-elimination.[3][7] For the steps immediately following the incorporation of a pSer or pThr residue, perform the Fmoc deprotection at room temperature.[3][10] Additionally, minimize the deprotection time to what is necessary for complete Fmoc removal.

  • Use Optimized Building Blocks: Ensure you are using Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Thr(PO(OBzl)OH)-OH. The monobenzyl protection of the phosphate group is crucial as it minimizes the tendency for β-elimination compared to fully protected phosphate triesters.[1][11]

Q2: I'm synthesizing a peptide with multiple, clustered phosphoserine residues and my yield is extremely low. Is β-elimination the only cause?

A2: While β-elimination is a major contributor, low yields in multi-phosphorylated peptides are often caused by a combination of factors.

Troubleshooting Steps:

  • Address Steric Hindrance and Repulsion: Heavily phosphorylated regions are sterically bulky and the negatively charged phosphate groups can cause electrostatic repulsion, leading to incomplete coupling reactions.[7] To overcome this, increase the equivalents of the amino acid and coupling reagents (e.g., HATU/DIEA) to 3-5 equivalents.[12] Using a microwave synthesizer can also help drive these difficult couplings to completion.[10][13]

  • Implement a Multi-faceted Deprotection Strategy: For such sensitive sequences, a single change may not be sufficient. Combine multiple preventative measures:

    • Use a very low concentration of DBU (e.g., 0.5%) for deprotection at elevated temperatures (90°C) for a very short time (e.g., 10 seconds), which has been shown to be effective in accelerated synthesis protocols.[12]

    • Alternatively, use milder bases like 50% cyclohexylamine in DCM, which has been shown to suppress β-elimination effectively.[3]

  • Check for Incomplete Deprotection: The same electrostatic repulsion that hinders coupling can also slow down Fmoc deprotection. Ensure the deprotection step is complete before proceeding. If using milder bases, you may need to extend the reaction time slightly or perform a double deprotection.

Frequently Asked Questions (FAQs)

Q: Which phosphoamino acid is most susceptible to β-elimination?

A: Phosphoserine (pSer) is significantly more susceptible to β-elimination than phosphothreonine (pThr). The additional methyl group on the β-carbon of threonine provides some steric hindrance that slightly disfavors the abstraction of the α-proton. Phosphotyrosine (pTyr) is not susceptible due to the aromatic ring.

Q: Can I use standard 20% piperidine for any part of my phosphopeptide synthesis?

A: Yes. You can typically use your standard 20% piperidine protocol for all residues until you couple the first pSer or pThr. For the deprotection of the Fmoc group from the phosphoamino acid itself, and for all subsequent residues, it is highly recommended to switch to a milder, optimized deprotection cocktail to prevent the side reaction.[3]

Q: Are there alternatives to DBU-based cocktails?

A: Yes, other base systems have been successfully employed. Solutions containing piperazine or morpholine are also considered milder alternatives to piperidine.[8] For example, a 10% morpholine solution or a 1% piperazine solution can be effective, although they may require longer deprotection times.[7]

Q: Does the choice of phosphate protecting group matter?

A: Absolutely. For Fmoc-based solid-phase peptide synthesis (SPPS), the use of monobenzyl-protected derivatives (Fmoc-Ser/Thr(PO(OBzl)OH)-OH) is the standard of care.[1][14] Fully protected phosphate triesters are much more prone to β-elimination during piperidine treatment and should be avoided.

Optimized Protocols & Data

To provide a clear path forward, the following protocols and data summarize the recommended strategies for preventing β-elimination.

Table 1: Comparison of Fmoc Deprotection Cocktails for Phosphopeptides
Deprotection CocktailCompositionTemperatureTypical TimeSuitability & Key Considerations
Standard (High Risk) 20% Piperidine in DMFRoom Temp / Elevated3-10 minNot recommended for pSer/pThr steps. High risk of β-elimination, especially with heat.[7]
Mild DBU (Recommended) 2% DBU / 2% Piperidine in DMFRoom Temp5-15 minExcellent for preventing β-elimination. DBU is the primary deprotecting agent; piperidine is the scavenger.[8][9]
Accelerated DBU 0.5% DBU in DMF90°C10 seconds - 5 minIdeal for rapid, heated synthesis. Suppresses β-elimination while enabling fast cycles.[7][12]
Alternative Mild Base 50% Cyclohexylamine in DCMRoom Temp15-30 minEffective at suppressing side reactions but may require longer times. Good piperidine alternative.[3]
Protocol 1: Mild DBU-Based Fmoc Deprotection

This protocol is recommended for all deprotection steps at and after the incorporation of a pSer or pThr residue in both manual and automated synthesis.

Reagents:

  • Deprotection Solution: 2% (v/v) DBU, 2% (v/v) Piperidine in high-purity DMF.

  • Washing Solvent: High-purity DMF.

Procedure:

  • Resin Wash: After the coupling step, wash the peptide-resin with DMF (3 x 1 min).

  • Initial Deprotection: Add the Deprotection Solution to the resin (enough to cover and swell the resin) and agitate for 3 minutes at room temperature.

  • Drain: Drain the solution from the reaction vessel.

  • Final Deprotection: Add a fresh aliquot of the Deprotection Solution and agitate for 10 minutes at room temperature.

  • Final Wash: Drain the solution and wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove all traces of the base before proceeding to the next coupling step.

References
  • High Efficiency Microwave Synthesis of Phosphopeptides. CEM Corporation Application Note. [Link]

  • Ottinger, E. A., Shekels, L. L., Bernlohr, D. A., & Barany, G. (1993). Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases. Biochemistry, 32(16), 4354–4361. [Link]

  • Kamps, B., & Kitas, E. A. (2001). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology, 155, 29-36. [Link]

  • High Efficiency Synthesis of Phosphopeptides. CEM Corporation. [Link]

  • Fmoc Removal with DBU. Aapptec Peptides Technical Support Information Bulletin 1173. [Link]

  • Peptide Applications Guide. CEM Corporation. [Link]

  • Aitken, M. J., Carter, K. P., & Houghten, R. A. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 33(03), 253-258. [Link]

  • Toth, M. J., & George, G. N. (2002). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Journal of Organic Chemistry, 67(23), 8053-8059. [Link]

  • Rosen, O., Gelman, H., & Gilon, C. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(7), 2136-2142. [Link]

  • CEM Peptide Synthesis Brochure. IGZ Instruments. [Link]

  • Thaler, A., Seebach, D., & Cardinaux, F. (1993). Phosphopeptide Characterization by Mass Spectrometry using Reversed-Phase Supports for Solid-Phase β-Elimination/Michael Addition. Analytical Chemistry, 65(23), 3329-3335. [Link]

  • Perich, J. W. (1997). Synthesis of Phosphopeptides. Methods in Enzymology, 289, 245-266. [Link]

  • Peptide Synthesis Applications. CEM Corporation. [Link]

  • Rosen, O., Gelman, H., & Gilon, C. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(7), 2136-2142. [Link]

  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1646. [Link]

  • Kumar, K. S., & El-Faham, A. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(127), 104417-104425. [Link]

  • β-Elimination Side Reactions. ResearchGate. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Berlicka, A., & Berlicki, Ł. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(11), 1236-1253. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]

  • Perich, J. W. (1991). Synthesis of O-phosphotyrosine-containing peptides. Methods in Enzymology, 201, 234-245. [Link]

  • Bachem peptide synthesis. Pharmaceutical Networking. [Link]

  • Knight, Z. A., Schilling, B., Row, R. H., Kenski, D. M., Gibson, B. W., & Shokat, K. M. (2003). Improved beta-elimination-based affinity purification strategy for enrichment of phosphopeptides. Rapid Communications in Mass Spectrometry, 17(23), 2695-2704. [Link]

  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(7), 1646. [Link]

  • A cleavage cocktail for methionine-containing peptides. National Institutes of Health. [Link]

  • Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. National Institutes of Health. [Link]

  • Wipf, P., & Kunz, O. (2009). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 63(5), 294-296. [Link]

  • Thermal Cleavage of the Fmoc Protection Group. ResearchGate. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. Vapourtec. [Link]

  • Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Benzyl Group Removal from Phosphothreonine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the deprotection of benzyl groups from phosphothreonine. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this critical synthetic step. Our focus is to provide not just procedural instructions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the removal of benzyl protecting groups from phosphothreonine residues.

Q1: My catalytic hydrogenation/transfer hydrogenation reaction is slow, incomplete, or has stalled. What are the likely causes and how can I resolve this?

A1: Slow or stalled hydrogenolysis is a frequent challenge. Several factors can contribute to this issue:

  • Catalyst Poisoning: The most common culprit is the poisoning of the palladium catalyst. Sulfur-containing residues (like cysteine or methionine) are notorious poisons.[1] Additionally, the amine product of the reaction can coordinate to the palladium surface, progressively deactivating it.[2][3] In the context of phosphothreonine-containing peptides, the phosphate group itself or other coordinating functionalities can also inhibit the catalyst.

    • Solution:

      • Increase Catalyst Loading: A straightforward approach is to add more fresh catalyst to the reaction mixture if you suspect poisoning.[1]

      • Use a More Robust Catalyst: Palladium hydroxide on carbon (Pearlman's catalyst) is often more resistant to poisoning than palladium on carbon (Pd/C).

      • Catalyst Pre-treatment: Pre-treating the catalyst can enhance its activity and selectivity, preventing unwanted side reactions.[4]

      • Change the Hydrogen Source: In catalytic transfer hydrogenation, switching the hydrogen donor can sometimes improve results. Common donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[5][6][7][8]

  • Poor Catalyst Quality or Activity: The efficiency of commercial Pd/C catalysts can vary significantly.[9] Factors like particle size, distribution on the carbon support, and the oxidation state of palladium are critical for catalytic efficiency.[9]

    • Solution:

      • Use a High-Quality Catalyst: Source your catalyst from a reputable supplier and ensure it is stored correctly under an inert atmosphere.[3]

      • Test Different Batches/Suppliers: If problems persist, it may be beneficial to screen catalysts from different sources.

  • Inadequate Mass Transfer: For heterogeneous catalysis to be efficient, the substrate must have adequate access to the catalytic sites.

    • Solution:

      • Ensure Vigorous Stirring: Proper agitation is crucial to keep the catalyst suspended and facilitate contact with the substrate and hydrogen source.[10]

      • Optimize Solvent System: The solubility of the protected peptide is critical. A solvent system that fully dissolves the starting material is necessary. Common solvents include methanol, ethanol, ethyl acetate, and THF.[11] Co-solvents like THF and tert-butyl alcohol with a buffered aqueous solution can be effective for complex molecules.[9][10]

  • Insufficient Hydrogen Source:

    • For H₂ Gas: Ensure the system is properly sealed and purged. A leak can prevent the reaction from reaching completion.

    • For Transfer Hydrogenation: The hydrogen donor may be consumed. Adding more donor can restart a stalled reaction.

Q2: I'm observing significant β-elimination as a side reaction. How can I minimize this?

A2: β-elimination is a known side reaction for phosphorylated serine and threonine residues, leading to the formation of dehydroamino acids.[12][13][14] This is particularly problematic under basic conditions used for Fmoc deprotection during peptide synthesis, but can also be a concern during the final cleavage and deprotection.

  • Use of Mono-benzyl Protection: The use of a mono-benzyl (Bzl) protecting group on the phosphate is a standard strategy to reduce the risk of β-elimination compared to other protecting groups.[12][13]

  • Milder Fmoc Deprotection Conditions: During solid-phase peptide synthesis (SPPS), using a milder base or reducing the deprotection time can help. For instance, switching to 20% piperidine in DMF for subsequent Fmoc removal steps after the introduction of the phosphoserine building block has been recommended.[15]

  • Careful Control of Final Cleavage: While the final global deprotection is typically acidic, residual basicity from the synthesis or workup should be avoided.

Q3: After acidic cleavage (e.g., with TFA), I see an impurity with a mass of +90 Da. What is this and how can I prevent it?

A3: An impurity with a mass increase of 90 Da is often attributed to the incomplete removal of the benzyl group from the phosphate.[13][15] The formed benzyl cation during cleavage can also re-alkylate nucleophilic residues.[13]

  • Use of Scavengers: The addition of scavengers to the cleavage cocktail is essential. Triisopropylsilane (TIS) and water are commonly used to trap the reactive benzyl cations generated during cleavage.[12] A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[12]

  • Optimize Cleavage Time: Extended cleavage times may be necessary for complete deprotection, but this must be balanced with the risk of other side reactions.[13]

  • Resin Choice: The choice of resin linker can influence the efficiency of the final cleavage and deprotection. For example, a 2-chlorotrityl (2Cl-Trt) linker has been reported to facilitate the removal of all benzyl protecting groups.[15]

Q4: My phosphothreonine-containing peptide is showing poor solubility in the hydrogenation solvent. What can I do?

A4: Solubility issues are a major hurdle, especially when deprotecting large, protected peptides which are often lipophilic, while the final product is hydrophilic.[9]

  • Solvent Screening: A range of solvents and co-solvent systems should be screened. Protic solvents like methanol and ethanol are common starting points.[11] Adding co-solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or tert-butyl alcohol can improve solubility.[4][9]

  • Buffered Systems: For complex molecules, a mixture of organic solvents with a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) can be highly effective.[9][10]

  • Temperature: Gently warming the reaction mixture may improve solubility, but care must be taken to avoid potential side reactions.

II. Frequently Asked Questions (FAQs)

Q: What are the most common methods for removing benzyl groups from phosphothreonine?

A: The two most prevalent methods are:

  • Catalytic Hydrogenolysis: This is a mild and clean method that uses a palladium catalyst (e.g., 10% Pd/C) with a hydrogen source.[8][16] The hydrogen source can be hydrogen gas (H₂) or a donor molecule in a process called catalytic transfer hydrogenation (CTH).[5][8]

  • Acid-Catalyzed Cleavage: This method employs strong acids like trifluoroacetic acid (TFA) and is often used for the global deprotection of peptides synthesized on solid phase.[8][12]

Q: How stable is the phosphate group during deprotection?

A: The phosphate group in phosphothreonine is susceptible to decomposition under harsh acidic conditions.[17] While stable to the conditions of catalytic hydrogenolysis, prolonged exposure to strong acids can lead to hydrolysis. The P-N bond in phosphohistidine is particularly acid-labile.[15] Phosphorylation can also destabilize protein secondary structures like alpha-helices.[18]

Q: Can I use chemical methods other than hydrogenation or strong acid for debenzylation?

A: Yes, other methods exist, though they are less common for phosphopeptides. Bromotrimethylsilane (BTMS) has been shown to be an effective and selective reagent for the debenzylation of dibenzyl arylphosphate esters.[19][20] Lewis acids in combination with scavengers can also be used for the deprotection of benzyl ethers.[21][22]

Q: What is the role of scavengers in deprotection reactions?

A: Scavengers are crucial, particularly in acid-catalyzed cleavage, to "trap" reactive electrophilic species that are generated.[21] For benzyl group removal, the primary reactive species is the benzyl cation. Scavengers like triisopropylsilane (TIS) and water prevent this cation from reattaching to the desired product or causing other side reactions.[12]

Q: How do I choose between catalytic hydrogenation and acid cleavage?

A: The choice depends on the overall synthetic strategy and the other functional groups present in your molecule.

  • Catalytic hydrogenation is preferred for its mild, neutral conditions, but is incompatible with molecules containing sulfur or other groups that can be reduced (e.g., alkenes, alkynes).[8][23]

  • Acid cleavage is suitable for molecules with functional groups sensitive to hydrogenation but stable in strong acid.[8] It is the standard method for final cleavage in solid-phase peptide synthesis.[12]

III. Experimental Protocols & Data

Protocol 1: Catalytic Transfer Hydrogenation for Benzyl Group Removal

This protocol describes a general procedure for the deprotection of a benzyl-protected phosphothreonine-containing peptide in solution.

Materials:

  • Benzyl-protected phosphothreonine substrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or Formic acid

  • Methanol (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzyl-protected substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[3]

  • Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate) under an inert atmosphere.[3]

  • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[3]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.[3]

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can then be purified by an appropriate method (e.g., HPLC).[12]

Protocol 2: TFA-Mediated Cleavage and Deprotection from Solid-Phase Resin

This protocol is for the final cleavage and deprotection of a phosphothreonine-containing peptide synthesized on a solid support.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Deionized Water, 2.5% Triisopropylsilane (TIS)[12]

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail fresh and add it to the resin (e.g., 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-4 hours.[12]

  • Filter the mixture to separate the resin beads and collect the filtrate containing the cleaved peptide.[12]

  • Wash the resin with a small volume of fresh TFA to recover any remaining peptide and combine the filtrates.[12]

  • In a centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).[12]

  • Slowly add the TFA filtrate to the cold ether to precipitate the peptide.[12]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Data Summary Table: Comparison of Deprotection Methods
MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH or EtOAc, rtMild, high yielding, clean byproducts (toluene).[8]Catalyst can be poisoned by sulfur or nitrogen compounds; may reduce other functional groups; H₂ gas can be a safety concern.[1][8]
Catalytic Transfer Hydrogenolysis 10% Pd/C, Ammonium formate or Formic acid, MeOH, refluxAvoids the use of H₂ gas; can be milder for some substrates.[5][6][8]May require higher catalyst loading; potential for side reactions from the hydrogen donor.[5]
Acidic Cleavage 95% TFA, 2.5% H₂O, 2.5% TIS, rtEffective for global deprotection in SPPS; compatible with hydrogenation-sensitive groups.[8][12]Harsh conditions can lead to side reactions like β-elimination or incomplete deprotection; not suitable for all acid-sensitive molecules.[12][13]
Silyl Bromide Cleavage Bromotrimethylsilane (BTMS), 0°CHighly selective for debenzylation of phosphate esters.[19][20]Reagent is moisture-sensitive; requires careful handling.

IV. Visual Diagrams

Workflow for Benzyl Group Removal from Phosphothreonine

G cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection Strategy cluster_procedure Execution & Troubleshooting cluster_analysis Analysis & Purification Start Start: Protected Phosphothreonine SPPS Solid-Phase Peptide Synthesis (Fmoc/Bzl Strategy) Start->SPPS Decision Choose Deprotection Method SPPS->Decision Hydrogenolysis Catalytic Hydrogenolysis (Solution Phase) Decision->Hydrogenolysis Sulfur-free & Solution-phase Acidolysis Acidic Cleavage (Global Deprotection) Decision->Acidolysis SPPS Final Step or Hydrogenation-sensitive H_Procedure Protocol 1: Pd/C, H₂ or Donor Hydrogenolysis->H_Procedure A_Procedure Protocol 2: TFA, Scavengers Acidolysis->A_Procedure H_Troubleshoot Troubleshooting: - Catalyst Poisoning - Poor Solubility - Slow Reaction H_Procedure->H_Troubleshoot A_Troubleshoot Troubleshooting: - β-Elimination - Incomplete Removal (+90 Da) - Scavenger Choice A_Procedure->A_Troubleshoot Analysis LC-MS / HPLC Analysis H_Troubleshoot->Analysis A_Troubleshoot->Analysis Purification HPLC Purification Analysis->Purification End Final Product: Deprotected Phosphopeptide Purification->End

Caption: Decision workflow for benzyl group removal from phosphothreonine.

Troubleshooting Logic for Catalytic Hydrogenolysis

G Start Reaction Stalled or Incomplete? Poisoning Suspect Catalyst Poisoning? (e.g., Sulfur, Amine Product) Start->Poisoning Yes Solubility Is Substrate Fully Dissolved? Poisoning->Solubility No Action_Poison Action: 1. Add Fresh Catalyst 2. Switch to Pearlman's Cat. 3. Increase H₂ Pressure Poisoning->Action_Poison Yes Catalyst_Quality Is Catalyst Fresh & Active? Solubility->Catalyst_Quality No Action_Solubility Action: 1. Change Solvent/Co-solvent (MeOH, THF, DMF) 2. Add Buffered Aqueous Phase Solubility->Action_Solubility Yes Action_Catalyst Action: 1. Use New Batch of Catalyst 2. Store Catalyst Properly Catalyst_Quality->Action_Catalyst No Success Reaction Complete Catalyst_Quality->Success Yes Action_Poison->Start Re-evaluate Action_Solubility->Start Re-evaluate Action_Catalyst->Start Re-evaluate

Caption: Troubleshooting decision tree for catalytic hydrogenolysis.

V. References

  • A Selective Removal of Benzyl Protecting Groups in Arylphosphate Esters with Bromotrimethylsilane. Taylor & Francis Online. [Link]

  • A Selective Removal of Benzyl Protecting Groups in Arylphosphate Esters with Bromotrimethylsilane. Marcel Dekker, Inc. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. [Link]

  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. ACS Publications. [Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]

  • Palladium on Carbon. Reag. Synth. [Link]

  • Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. ACS Publications. [Link]

  • Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. ResearchGate. [Link]

  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Journal of Chemistry. [Link]

  • A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate. [Link]

  • Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. ACS Publications. [Link]

  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. ACS Publications. [Link]

  • Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. [Link]

  • CTH Removal of N-Benzyl Groups. Rhodium. [Link]

  • A Convenient Approach for Deprotection and Scavenging of PMB Group Using POCl3. ResearchGate. [Link]

  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. RSC Publishing. [Link]

  • Benzyl Protection. Common Organic Chemistry. [Link]

  • Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. [Link]

  • Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. PubMed. [Link]

  • Technical Support Information Bulletin 1202 - Phosphoamino Acids. Aapptec Peptides. [Link]

  • Cleavage after tert-ButoxycarbonyIlBenzyl Synthesis. n/a. [Link]

  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N. n/a. [Link]

  • Phosphothreonine as a catalytic residue in peptide-mediated asymmetric transfer hydrogenations of 8-aminoquinolines. PubMed. [Link]

  • β-Elimination Side Reactions. ResearchGate. [Link]

  • Phosphorylation destabilizes alpha-helices. PubMed. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]

  • Decomposition of phosphoserine and phosphothreonine during acid hydrolysis. PubMed. [Link]

  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions. [Link]

  • Specificity Profiling of Protein Phosphatases toward Phosphoseryl and Phosphothreonyl Peptides. NIH. [Link]

  • Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis of benzyl ethers. Cardiff University. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? ResearchGate. [Link]

  • How stable are phospho-proteins in western blot samples? ResearchGate. [Link]

  • Hydrogenolysis of Benzyl Protected Phenols and Aniline Promoted by Supported Palladium Nanoparticles. ResearchGate. [Link]

  • Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar. [Link]

  • Developing deprotectase biocatalysts for synthesis. NIH. [Link]

  • p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. n/a. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in D-Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges of incorporating sterically hindered D-amino acids into peptide sequences. This guide is designed for researchers, chemists, and drug development professionals who encounter obstacles in peptide synthesis due to steric hindrance. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to enhance your coupling efficiency, minimize side reactions, and ensure the stereochemical integrity of your final product.

The Root of the Challenge: Why D-Amino Acids Can Be Difficult

The incorporation of D-amino acids is a powerful strategy for increasing the proteolytic stability and modulating the bioactivity of peptides. However, their synthesis is often complicated by steric hindrance. The bulky side chains of amino acids like D-Valine, D-Isoleucine, and other α,α-disubstituted residues physically obstruct the formation of the peptide bond. This steric clash slows down reaction kinetics, often leading to incomplete couplings and the formation of undesirable deletion sequences in the final peptide.[1] This guide will walk you through the causes of these issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: My coupling yield is consistently low when incorporating a sterically hindered D-amino acid. What is the most likely cause?

A1: Low coupling efficiency is the hallmark challenge with sterically hindered residues like D-amino acids.[2] The primary cause is the physical bulk around the reacting centers, which slows the rate of peptide bond formation to a crawl. If you are using standard coupling reagents, such as carbodiimides like DCC or DIC, they are likely not potent enough to overcome this significant energy barrier.[1][3]

To resolve this, you must enhance the reactivity of the activated carboxyl group. This is achieved by switching to a more powerful in-situ activating reagent.

  • Recommended Action: Upgrade your coupling reagent to a high-reactivity aminium/uronium salt (e.g., HATU, HCTU, COMU) or a phosphonium salt (e.g., PyAOP, PyBOP).[1][4] These reagents form highly reactive esters (OAt or Oxyma esters) that can more effectively overcome the steric barrier.[1]

Q2: I switched to HATU, but my yield is still suboptimal. What other parameters can I adjust?

A2: While a potent coupling reagent is crucial, several other reaction conditions must be optimized to drive a difficult coupling to completion.

  • Double Coupling: A highly effective and common strategy is to perform the coupling step twice.[2] After the first coupling reaction, wash the resin and repeat the step with a fresh solution of activated D-amino acid. This ensures that nearly all available N-termini on the resin react.[2]

  • Increase Reaction Time & Concentration: Sterically hindered reactions are inherently slow.[3] Extend the coupling time from the standard 1-2 hours to several hours, or even overnight.[3][5] Additionally, increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can increase the probability of successful molecular interactions.[6]

  • Solvent Choice: The solvent plays a critical role in solvating the growing peptide chain and resin.[7] Poor solvation can lead to peptide aggregation, which further blocks reactive sites.[8] N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[3][9] In some cases, a solvent mixture such as DCM/DMF/NMP may be beneficial.[3][10]

Q3: I'm concerned about racemization when using D-amino acids, especially if I have to heat the reaction. How can I prevent this?

A3: Your concern is valid. Racemization, the conversion of the D-amino acid to its L-enantiomer, is a significant risk, particularly under harsh conditions or with prolonged activation times.[1][11] This side reaction compromises the stereochemical purity of your final peptide.

  • Use Racemization-Suppressing Additives: The inclusion of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly effective at minimizing racemization.[1][12] Coupling reagents that incorporate these structures, such as HATU (which contains a HOAt moiety) and COMU (which contains an Oxyma moiety), are therefore excellent choices.[13][14]

  • Avoid Prolonged Pre-activation: Do not let your activated amino acid solution sit for extended periods before adding it to the resin. A pre-activation time of 1-5 minutes is typically sufficient.[3]

  • Careful Use of Heat: While elevated temperatures can improve coupling efficiency, they also accelerate racemization.[15] If you must use heat, do so judiciously. Microwave-assisted peptide synthesis (MA-SPPS) is an excellent technique as it can rapidly heat the reaction, driving difficult couplings to completion in a shorter time, thereby minimizing the window for racemization to occur.[3][4] However, for sensitive residues like Histidine and Cysteine, high temperatures should be avoided if possible.[15]

Q4: When should I consider extreme measures like using acyl fluorides?

A4: For the most challenging couplings, such as incorporating α,α-disubstituted amino acids or coupling two highly hindered residues together, even potent uronium reagents may fail. In these situations, converting the carboxylic acid to an acyl fluoride can be a powerful strategy.[3] Amino acid fluorides are highly reactive and are particularly well-suited for coupling sterically demanding amino acids.[14] Reagents like Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be used to generate the acyl fluoride in situ.[3][14]

Troubleshooting Guide: At-a-Glance Solutions

Symptom / Observation Potential Cause Recommended Solution(s)
Low Yield / Incomplete Coupling (e.g., positive Kaiser test after coupling)Insufficient reagent potency; Slow reaction kinetics due to steric hindrance.1. Switch from carbodiimides (DCC/DIC) to a potent uronium/phosphonium reagent (HATU, HCTU, COMU, PyAOP).[1][3] 2. Perform a "double coupling" step.[2] 3. Increase reaction time (2-4 hours, or overnight).[3] 4. Increase concentration of reagents.[6]
Deletion Sequences in Final Product (Confirmed by Mass Spectrometry)Severe steric hindrance leading to failed coupling at a specific position.1. Implement all solutions for "Low Yield." 2. Optimize solvent (switch from DMF to NMP).[3] 3. Apply moderate heat or use a microwave synthesizer.[3][4][16] 4. For extreme cases, use an acyl fluoride protocol (e.g., with TFFH).[3][14]
Presence of Diastereomers (Confirmed by Chiral HPLC / LC-MS)Racemization of the D-amino acid during activation/coupling.1. Ensure a racemization-suppressing additive (HOAt, Oxyma) is part of your coupling cocktail.[1] 2. Use a reagent known for low racemization (e.g., HATU, COMU).[13][14] 3. Minimize pre-activation time to 1-5 minutes.[3] 4. Avoid excessive heat, especially for sensitive residues like D-His.[11][15]
N-Terminus Capping (Guanidinylation detected)Side reaction with excess uronium/aminium reagent.1. Use a slight defect or stoichiometric amount of the coupling reagent relative to the carboxylic acid.[13] 2. Consider switching to a phosphonium salt reagent (e.g., PyBOP, PyAOP), which does not cause this side reaction.[13]

Visual Workflow & Protocols

Decision Tree for Optimizing D-Amino Acid Coupling

This workflow provides a logical progression for troubleshooting difficult couplings.

D_Amino_Acid_Coupling_Workflow start Start: Low Yield with Sterically Hindered D-AA check_reagent Using Potent Reagent? (HATU, COMU, etc.) start->check_reagent switch_reagent Action: Switch to HATU, HCTU, or COMU check_reagent->switch_reagent No (Using DCC/DIC) double_couple Action: Perform Double Coupling check_reagent->double_couple  Yes switch_reagent->double_couple check_yield1 Yield Improved? double_couple->check_yield1 extend_time Action: Increase Reaction Time & Concentration check_yield1->extend_time No success Success! check_yield1->success Yes check_yield2 Yield Improved? extend_time->check_yield2 optimize_solvent Action: Switch Solvent (DMF -> NMP) check_yield2->optimize_solvent No check_yield2->success Yes check_yield3 Yield Improved? optimize_solvent->check_yield3 use_heat Action: Apply Heat (Microwave or Conventional) check_yield3->use_heat No check_yield3->success Yes check_racemization Monitor for Racemization use_heat->check_racemization extreme_methods Extreme Case: Use Acyl Fluoride Method use_heat->extreme_methods If fails extreme_methods->success

Caption: A step-by-step decision tree for troubleshooting difficult D-amino acid couplings.

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered D-Amino Acid (using HATU)

This protocol is designed to maximize the acylation of a free amine on the solid support with a sterically hindered D-amino acid.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling Activation:

    • In a separate vessel, dissolve the Fmoc-protected D-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (8 equivalents).

    • Allow the pre-activation to proceed for 1-5 minutes. The solution will typically change color.

  • First Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 45-60 minutes at room temperature.

    • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat steps 2 and 3 with a fresh solution of activated D-amino acid and reagents.

  • Final Wash: After the second coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to ensure all byproducts are removed before proceeding to the next deprotection step.

  • Verification (Optional but Recommended): Perform a Kaiser test. A yellow or colorless result on the resin beads indicates a complete coupling. If the beads are blue, a third coupling may be necessary.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol should be reserved for cases where potent uronium/phosphonium reagents have failed to provide satisfactory yields.

  • Amino Acid Preparation: Dissolve the protected, sterically hindered D-amino acid (e.g., Fmoc-D-Aib-OH) (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM).

  • Acyl Fluoride Formation:

    • Cool the solution in an ice bath.

    • Add a fluorinating agent such as TFFH (1 equivalent) and a suitable non-nucleophilic base (e.g., DIPEA, 2 equivalents).

    • Stir the reaction at 0°C for 10-15 minutes to allow for the formation of the Fmoc-amino acid fluoride.

  • Resin Preparation: Ensure the N-terminal of the resin-bound peptide is deprotected and washed with anhydrous DCM.

  • Coupling Reaction:

    • Add the solution containing the freshly generated acyl fluoride to the deprotected resin.

    • Allow the reaction to proceed. Reaction times can be significantly longer, so monitoring for completeness is crucial.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DCM and then DMF before proceeding with the synthesis.

References

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]

  • SBS Genetech. (2022). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • American Peptide Society. (n.d.). Tips & Tricks. Retrieved from [Link]

  • Bacsa, B., et al. (2010). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 75(6), 2103-2110. Retrieved from [Link]

  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. Methods in Molecular Biology, 35, 1-16. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(23), 8873-8879. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(23), 8873-8879. Retrieved from [Link]

  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Hojo, H., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 203. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Temperature Scanning. Retrieved from [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. Retrieved from [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]

  • Vasile, F., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(11), 2673. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Berts, L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. Retrieved from [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 4(2), 95-101. Retrieved from [Link]

  • Various Authors. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? ResearchGate. Retrieved from [Link]

  • Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51430-51436. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(23), 8873-8879. Retrieved from [Link]

  • Jad, Y. E., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry, 23(4), 1735-1745. Retrieved from [Link]

  • Packman, L. C. (1994). 5 Difficult peptides. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

  • Fields, G. B., & Fields, C. G. (1991). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society, 113(11), 4202-4207. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • D'Aniello, S., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? International Journal of Molecular Sciences, 22(22), 12518. Retrieved from [Link]

  • Galati, M., et al. (2020). Common side reactions in peptide synthesis occurring on resin. ResearchGate. Retrieved from [Link]

  • Wall, J. S., et al. (2017). Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides. PLoS ONE, 12(12), e0189234. Retrieved from [Link]

Sources

capping unreacted amines after incomplete coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Capping Unreacted Amines After Incomplete Coupling

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the capping step in solid-phase peptide synthesis?

The primary goal of capping is to permanently block any free amino groups on the growing peptide chain that did not react during the coupling step.[1] This is a crucial quality control measure in SPPS. By acetylating these unreacted N-terminal amines, they become unreactive in subsequent coupling cycles.[1] This prevents the formation of "deletion sequences," which are peptides missing one or more amino acids.[1][2][3] These deletion impurities often have similar physicochemical properties to the desired full-length peptide, making them difficult to remove during purification.[2][3] Therefore, an effective capping step simplifies the purification process and enhances the purity of the final peptide product.[2]

Q2: How do I know if a coupling reaction is incomplete and capping is necessary?

Monitoring the completion of each coupling reaction is critical for successful peptide synthesis.[2] Several qualitative tests can be performed on a small sample of the peptide-resin. The most common is the Kaiser test (or ninhydrin test) , which is highly sensitive for detecting primary amines.[2] A positive Kaiser test, indicated by an intense blue color, signifies the presence of unreacted primary amines and thus an incomplete coupling.[2]

However, the Kaiser test is not reliable for secondary amines, such as the N-terminal proline.[2] In these cases, alternative tests like the isatin test or the chloranil test should be used, both of which produce a blue color in the presence of an unprotected secondary amine.[2]

If a monitoring test indicates incomplete coupling, the first course of action should be a second coupling (recoupling).[2][4] If the test is still positive after a recoupling attempt, capping is recommended as the final resort to block the unreacted chains.[2][5]

Q3: What is the standard reagent used for capping and what is its mechanism of action?

The most widely used capping agent is acetic anhydride ((CH₃CO)₂O), typically in a solution with a non-nucleophilic base such as pyridine or N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).[1][5]

The mechanism involves a nucleophilic attack by the unreacted primary or secondary amine on one of the carbonyl carbons of acetic anhydride. The base in the solution acts as a proton scavenger, deprotonating the amine to increase its nucleophilicity and neutralizing the acetic acid byproduct.[6] This reaction forms a stable and unreactive acetamide bond at the N-terminus of the failure sequence, effectively terminating its elongation.[6]

Troubleshooting Guide

Issue: Persistent positive Kaiser test after recoupling.

This indicates that even with a second attempt, the coupling reaction has not gone to completion. This can be due to several factors, including steric hindrance from bulky amino acids or aggregation of the growing peptide chain on the resin.[2][4]

Solution Workflow:

  • Confirm the Test Result: Ensure the Kaiser test (or isatin/chloranil test for secondary amines) is performed correctly. Excess heating during the Kaiser test can cause premature removal of the Fmoc protecting group, leading to a false positive result.[2]

  • Optimize Coupling Conditions (for future syntheses): If you consistently encounter incomplete coupling with a particular sequence, consider changing your coupling strategy for subsequent syntheses. This can include:

    • Switching to a more powerful coupling reagent: Reagents like HATU or HCTU can be more effective than HBTU for difficult couplings.[2][5]

    • Changing the solvent: Aggregation can sometimes be disrupted by switching from DMF to other solvents like NMP or by adding a small amount of DMSO.[2][4]

  • Proceed with Capping: If recoupling fails, capping is the necessary next step to prevent the accumulation of deletion sequences.[5] Treat the resin with a capping mixture, such as acetic anhydride and pyridine or DIPEA in DMF.[5]

  • Verify Capping: After the capping reaction, perform another Kaiser test. A negative result (colorless or yellow) confirms that all free amines have been successfully acetylated.[5] If the test is still positive, the capping procedure should be repeated.[2][7]

Workflow for Handling Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) recouple Perform Recoupling (Double Coupling) start->recouple retest Perform Kaiser Test Again recouple->retest success Coupling Successful Proceed to Next Cycle retest->success Negative incomplete Coupling Still Incomplete retest->incomplete Positive cap Cap Unreacted Amines incomplete->cap verify_cap Verify Capping with Kaiser Test cap->verify_cap cap_success Capping Successful Proceed to Next Cycle verify_cap->cap_success Negative

Caption: Troubleshooting workflow for incomplete coupling.

Protocols

Standard Protocol for Capping Unreacted Amines

This protocol describes the acetylation of unreacted primary and secondary amines on a solid support after a failed coupling attempt.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Acetic Anhydride (Ac₂O)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Washing: Following the incomplete coupling reaction, thoroughly wash the peptide-resin to remove residual reagents and byproducts. Perform a minimum of 3-5 washes with DMF.[1][7]

  • Prepare Capping Solution: Freshly prepare the capping solution. A common formulation is a mixture of acetic anhydride and a base in DMF. For example:

    • Option A (Pyridine): A solution containing acetic anhydride (50 equivalents based on resin substitution) and pyridine (50 equivalents based on resin substitution) in DMF.[7]

    • Option B (DIPEA): A solution of acetic anhydride and DIPEA in DMF.[5]

    • A typical volumetric ratio used is 3:2 acetic anhydride to pyridine.[8]

  • Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin, ensuring the resin is fully suspended.[1][5]

  • Incubation: Agitate the mixture at room temperature for 30 minutes.[5][6][7]

  • Post-Capping Wash: After the incubation period, drain the capping solution and wash the resin extensively with DMF (at least 3-5 times) to completely remove excess capping reagents and byproducts.[1][8]

  • Verification: Perform a Kaiser test on a small sample of the capped resin.[7] The test should be negative (beads and solution remain colorless or yellow), indicating that all free amines have been successfully acetylated.[5] If the test is positive, repeat the capping procedure (steps 3-5).[7]

Quantitative Data for Capping Reagents

While qualitative tests are standard for confirming complete capping during synthesis, the efficiency of different capping mixtures has been documented.

Capping Reagent/MixtureBaseSolventTypical Concentration/RatioReaction TimeReference
Acetic AnhydridePyridineDMF3:2 (Ac₂O:Pyridine) v/v30 min[8]
Acetic AnhydrideDIPEADMF50 eq. Ac₂O, 50 eq. DIPEA30 min[2][7]
Acetic AnhydrideDIPEACH₂Cl₂2% (v/v) Ac₂O, 1% (v/v) DIPEA10 min[9]
Propionic Anhydride---Longer reaction time may be needed[10]
Methanol/DIPEADIPEACH₂Cl₂17:2:1 (CH₂Cl₂:MeOH:DIPEA)45-60 min[8]

Note: The use of methanol is typically for capping unreacted sites on specific resins like 2-chlorotrityl chloride resin, not for acetylating unreacted amines on the peptide chain.[8] Propionic anhydride is a potential alternative where acetic anhydride is restricted.[10]

References

  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (n.d.). Retrieved from [Link]

  • Peptide Hand Synthesis Part 6: Capping - YouTube. (2022, June 27). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry. (2020, March 17). Retrieved from [Link]

  • US Patent US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents. (n.d.).
  • What are the alternatives to acetic anhydride in peptide synthesis? - ResearchGate. (2022, November 25). Retrieved from [Link]

  • WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents. (n.d.).
  • Purification of Synthetic Peptides Using a Catching Full-Length Sequence by Polymerization Approach. (2014, February 14). Retrieved from [Link]

  • SPPS Capping procedure - Aapptec Peptides. (n.d.). Retrieved from [Link]

Sources

D-Phosphopeptide Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Science Team

Welcome to the technical support center for D-phosphopeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing peptides containing D-phosphoamino acids. The incorporation of phosphorylated residues into a peptide sequence introduces a unique set of challenges that require careful optimization and troubleshooting.

This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common hurdles. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative literature.

Part 1: Troubleshooting Guide - Common Synthesis Failures

Encountering unexpected results is a common part of solid-phase peptide synthesis (SPPS), especially with modified residues. Below are common issues encountered during D-phosphopeptide synthesis, their likely causes, and robust solutions.

Observed Problem Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low Coupling Efficiency & Incomplete Sequence 1. Steric Hindrance: The bulky phosphate protecting group (e.g., benzyl) on the incoming D-phosphoamino acid building block impedes its approach to the N-terminus of the growing peptide chain.[1] 2. Electrostatic Repulsion: The negatively charged phosphate moiety can repel the peptide chain, particularly in sequences with multiple phosphorylations.[1] 3. Peptide Aggregation: Hydrophobic sequences or the formation of secondary structures on the resin can physically block reactive sites.[2][3]Solution 1: Optimize Coupling Chemistry.Use Stronger Coupling Reagents: Employ uronium-based reagents like HATU or HBTU, which are highly effective for hindered couplings.[4] • Increase Reagent Equivalents: Use a higher excess of the D-phosphoamino acid and coupling reagents (e.g., 3-4 equivalents). • Extend Coupling Time: Increase reaction times from the standard 1-2 hours to 4 hours or even overnight for particularly difficult couplings. Solution 2: Disrupt Aggregation.Switch Solvents: Replace DMF with N-Methyl-2-pyrrolidone (NMP), which is a better solvent for solvating aggregating peptide chains.[3] • Incorporate Chaotropic Salts: Adding agents like LiCl to the coupling reaction can disrupt hydrogen bonds that cause aggregation.[5] • Use Microwave Synthesis: Microwave energy can accelerate coupling reactions and help overcome aggregation by disrupting secondary structures.[1]
Major Side Product Identified as Dehydroalanine/Dehydrobutyrine β-Elimination: This is the most common and problematic side reaction for phosphoserine (pSer) and phosphothreonine (pThr). The standard Fmoc deprotection base, piperidine, can abstract the α-proton of the pSer/pThr residue, leading to the elimination of the phosphate group.[6][7] This reaction is particularly favored at elevated temperatures.[7]Solution 1: Modify Fmoc-Deprotection Conditions.Use a Weaker, Non-Nucleophilic Base: Replace 20% piperidine/DMF with a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. DBU is a strong, non-nucleophilic base that efficiently removes the Fmoc group while minimizing the β-elimination side reaction.[6][7] • Reduce Temperature: Perform the deprotection step at room temperature, as higher temperatures significantly accelerate β-elimination.[1] Solution 2: Use Optimized Protecting Groups.Monobenzyl (OBzl) Protection: The use of Fmoc-D-Ser/Thr(PO(OBzl)OH)-OH is standard. The remaining acidic proton on the phosphate is thought to be deprotonated by the base, creating a negative charge that repels the base from abstracting the α-proton, thus inhibiting β-elimination.[1]
Unwanted Benzylation of Side Chains (e.g., Met, Trp) Re-attachment of Protecting Groups: During the final acid cleavage (typically with TFA), the benzyl (Bzl) protecting groups from the phosphate moieties are cleaved as benzyl cations. These reactive carbocations can then alkylate nucleophilic side chains, such as methionine or tryptophan.[1]Solution 1: Optimize Cleavage Cocktail.Use Effective Scavengers: Include scavengers in your TFA cleavage cocktail to trap the benzyl cations. A common and effective cocktail is TFA/H₂O/triisopropylsilane (TIS)/1,2-ethanedithiol (EDT) in a ratio of 92.5:2.5:2.5:2.5. TIS is an excellent carbocation scavenger. Solution 2: Perform Cleavage at Room Temperature.Avoid Microwave/Heat: While microwave irradiation can speed up cleavage, it can also promote side reactions like benzylation. Performing the cleavage at room temperature for 2-4 hours is generally safer for phosphopeptides.[1]
Low Yield After Purification 1. Poor Solubility of Crude Peptide: Phosphopeptides, especially those with multiple phosphate groups, can be highly polar and may have poor solubility in standard HPLC solvents. 2. Non-specific Binding During Enrichment: When using enrichment techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂), highly acidic (Asp/Glu rich) non-phosphorylated peptides can bind non-specifically, complicating purification.[8]Solution 1: Optimize HPLC Purification.Modify Mobile Phases: Use a low pH mobile phase (e.g., 0.1% TFA in water/acetonitrile) to protonate the phosphate groups, reducing their charge and improving peak shape. • Test Different Columns: A C18 column is standard, but for very polar peptides, a C4 or a phenyl-hexyl column might provide better retention and separation. Solution 2: Refine Enrichment Protocol.Esterification: To reduce non-specific binding of acidic peptides to IMAC resins, you can convert their carboxylic acid groups to methyl esters.[8] • Optimize Wash/Elution Buffers: For TiO₂ enrichment, washing with a solution containing 2,5-dihydroxybenzoic acid (DHB) can help displace non-specifically bound peptides. Elution is typically achieved with a basic buffer, such as ammonium hydroxide.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for synthesizing D-phosphopeptides?

For routine synthesis, the "building block" approach is overwhelmingly preferred over the "global phosphorylation" method.[10][11] The building block method involves incorporating pre-phosphorylated and protected Fmoc-D-amino acids (e.g., Fmoc-D-pTyr(PO(OBzl)₂)-OH, Fmoc-D-pSer(PO(OBzl)OH)-OH) directly during SPPS.[12] This provides precise control over the location of phosphorylation and avoids the harsh conditions and potential side reactions associated with post-synthesis phosphorylation on the resin.[11]

Q2: Which phosphate protecting groups should I use for D-pSer, D-pThr, and D-pTyr?

  • For D-pSer and D-pThr: A monobenzyl (OBzl) protected phosphate is recommended (Fmoc-D-Ser/Thr(PO(OBzl)OH)-OH).[4] Using a fully protected dibenzyl ester is not advised because it is highly susceptible to β-elimination during piperidine treatment.[4] The free acidic hydroxyl on the monobenzyl version helps suppress this side reaction.[1]

  • For D-pTyr: D-phosphotyrosine is not susceptible to β-elimination, so a wider range of protecting groups can be used.[12] The most common and effective is the dibenzyl (OBzl)₂ protected version (Fmoc-D-Tyr(PO(OBzl)₂)-OH). Di-tert-butyl or dimethyl protection is also possible, though benzyl groups offer good stability during synthesis and are cleanly removed with TFA during final cleavage.[12][13]

Q3: My peptide has multiple phosphorylation sites in close proximity. What are the key challenges?

Synthesizing heavily phosphorylated peptides is extremely difficult.[1][6] The main challenges are:

  • Cumulative Steric Hindrance and Repulsion: Each added phosphoserine or phosphothreonine building block is bulky and negatively charged, which significantly slows down the subsequent coupling reaction.[1]

  • Increased Risk of β-Elimination: With each deprotection cycle, all existing pSer and pThr residues are exposed to the base, increasing the cumulative risk of β-elimination.[6]

  • Low Purity and Yield: The combination of incomplete couplings and side reactions leads to a complex crude product that is difficult to purify, resulting in very low yields of the desired peptide.[6]

  • Strategy: For such syntheses, using microwave-assisted SPPS at high temperatures combined with very low concentrations of DBU for deprotection can accelerate the process and improve purity.[6]

Q4: How do I best characterize my final D-phosphopeptide product?

Mass spectrometry (MS) is the definitive tool for characterizing phosphopeptides.[14]

  • LC-MS: Use Liquid Chromatography-Mass Spectrometry to confirm the molecular weight of the purified peptide. The mass should correspond to the theoretical mass of the D-phosphopeptide.

  • MS/MS (Tandem MS): This is essential for confirming the sequence and, critically, for localizing the phosphorylation site. Fragmentation methods like Collision-Induced Dissociation (CID) can sometimes lead to the neutral loss of the phosphate group (a loss of 98 Da for H₃PO₄).[15] If this is problematic, using Electron-Transfer Dissociation (ETD) can provide better fragmentation of the peptide backbone while preserving the phosphate linkage, making site localization more reliable.[15]

Part 3: Key Experimental Protocols & Workflows

Workflow for D-Phosphopeptide Synthesis

The diagram below illustrates the key stages of the building block approach for Fmoc-based solid-phase synthesis of D-phosphopeptides.

G cluster_0 On-Resin Synthesis Cycle Resin Start: Rink Amide Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (e.g., 2% DBU/Piperidine) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Fmoc-D-AA (HATU/DIEA) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Repeat->Deprotect Cleave Cleavage & Global Deprotection (TFA + Scavengers) FinalDeprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify Analyze Analysis (LC-MS, MS/MS) Purify->Analyze

Caption: Fmoc-SPPS workflow for D-phosphopeptide synthesis.

Protocol 1: Optimized Coupling of a D-Phosphoamino Acid

This protocol details the manual coupling of a hindered D-phosphoamino acid building block.

  • Resin Preparation: Following Fmoc deprotection of the N-terminal amino group on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-D-phosphoamino acid (3 equivalents relative to resin capacity) and HATU (2.9 equivalents) in DMF.[10]

  • Activation: Add DIEA (8 equivalents) to the activation mixture. The solution may change color.[7]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for a minimum of 2 hours at room temperature. For difficult sequences, this can be extended to 4 hours or overnight.

  • Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (beads remain yellow) indicates a complete coupling. If the test is positive (beads turn blue), repeat the coupling step.

  • Wash: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents before proceeding to the next deprotection step.

Mechanism Spotlight: β-Elimination

Understanding this side reaction is critical for success with pSer and pThr.

Caption: The β-elimination mechanism in phosphoserine.

References

  • Offer, J., & Boddy, C. N. C. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Chemical Biology. Retrieved from [Link]

  • Attard, T. J., O'Brien-Simpson, N., & Reynolds, E. C. (2007). Synthesis of Phosphopeptides in the Fmoc Mode. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. Retrieved from [Link]

  • Grunhaus, D., Friedler, A., & Hurevich, M. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • Egyed, A., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Ablan, S. D., & Sowder, R. C. (2008). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. Methods in Molecular Biology. Retrieved from [Link]

  • Grunhaus, D., Friedler, A., & Hurevich, M. (2022). Accelerated Multiphosphorylated Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Dunn, J. D., Reid, G. E., & Bruening, M. L. (2010). Techniques for phosphopeptide enrichment prior to analysis by mass spectrometry. Mass Spectrometry Reviews. Retrieved from [Link]

  • Mariya, M. D. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

  • Sudhapalli, P. K., et al. (2012). Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Schmelzle, K., & White, F. M. (2006). Characterizing phosphoproteins and phosphoproteomes using mass spectrometry. Briefings in Functional Genomics & Proteomics. Retrieved from [Link]

  • Qvit, N., et al. (2017). The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Macek, B., Mann, M., & Olsen, J. V. (2009). Analytical strategies for phosphoproteomics. PROTEOMICS. Retrieved from [Link]

  • Smith, J. C., & Robinson, R. A. (2012). Characterization of Phosphorylated Proteins Using Mass Spectrometry. International Journal of Mass Spectrometry. Retrieved from [Link]

  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Wikipedia. (n.d.). Targeted protein degradation. Retrieved from [Link]

  • ResearchGate. (2012). Troubleshoot methods for phosphopeptide enrichment? Retrieved from [Link]

  • Nash, P. D. (2002). Synthesis of phosphopeptides. Comparison of two possible strategies to... ResearchGate. Retrieved from [Link]

  • Johnson, T. B., & Totten, R. K. (2001). The synthesis of phosphopeptides. Journal of Peptide Science. Retrieved from [Link]

  • Lu, R., et al. (2013). Specificity Profiling of Protein Phosphatases toward Phosphoseryl and Phosphothreonyl Peptides. Biochemistry. Retrieved from [Link]

  • Hoopmann, M. R., et al. (2010). Enhancing the Identification of Phosphopeptides from Putative Basophilic Kinase Substrates Using Ti (IV) Based IMAC Enrichment. Journal of Proteome Research. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Takara Bio. (2005). Phosphopeptide Enrichment Spin Columns User Manual. Retrieved from [Link]

Sources

Technical Support Center: Phosphopeptide Purification Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for phosphopeptide enrichment. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating phosphopeptides, particularly those difficult-to-capture sequences that are critical for understanding cellular signaling. Here, we address common challenges in a direct question-and-answer format, providing not just solutions, but the underlying principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the most common high-level questions and challenges encountered during phosphopeptide enrichment workflows.

Q1: My overall phosphopeptide yield is critically low. What are the most common culprits?

A1: Low yield is a multifaceted problem that often begins before the enrichment step itself. Here are the primary areas to investigate:

  • Incomplete Phosphatase Inhibition: This is a frequent and critical oversight. Phosphorylation is highly dynamic, and endogenous phosphatases can rapidly dephosphorylate your target proteins upon cell lysis.[1] Tyrosine phosphorylations are especially vulnerable.[1]

    • Expert Insight: Ensure your lysis buffer is ice-cold and contains a robust, broad-spectrum cocktail of phosphatase inhibitors (e.g., sodium fluoride, β-glycerophosphate, sodium orthovanadate) and protease inhibitors. Prepare this buffer fresh immediately before use.[2]

  • Suboptimal Protein Digestion: Trypsin, the standard protease, can be inhibited by high concentrations of denaturants like urea (>2M).[3] Furthermore, phosphorylation near a cleavage site can hinder trypsin's efficiency, reducing the number of available peptides for enrichment.[1][4]

    • Expert Insight: Always dilute your sample to <2M urea before adding trypsin. Consider using a complementary protease like Lys-C or Glu-C if you suspect missed cleavages are an issue.

  • Peptide Adsorption to Surfaces: Phosphopeptides are notoriously "sticky" and can irreversibly adsorb to the metal surfaces of standard LC systems, vials, and pipette tips, leading to significant sample loss.[4][5][6]

    • Expert Insight: Whenever possible, use low-binding polymer-coated tubes and tips.[2] For LC-MS analysis, employing systems with bio-inert surfaces can dramatically improve recovery, in some cases by up to 10-fold.[6]

Q2: I'm seeing high contamination from non-phosphorylated peptides. How can I increase the specificity of my enrichment?

A2: This is a classic challenge, primarily caused by the co-enrichment of acidic (negatively charged) non-phosphorylated peptides that mimic the charge of the phosphate group.[7][8]

  • The Root Cause: Both Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) rely on the affinity of a negatively charged phosphate group for a positively charged metal ion or metal oxide.[7][8] Peptides rich in aspartic acid (D) and glutamic acid (E) also carry negative charges and can non-specifically bind.[7][8]

  • The Solution: Buffer Optimization is Key.

    • Maintain Low pH: Ensure your loading and wash buffers have a pH between 2.0 and 3.0.[2][3] At this low pH, the carboxyl groups of acidic residues (pKa ~3.7-4.3) are protonated and neutralized, while the phosphate group (pKa ~2.1) remains negatively charged and available for binding.[9]

    • Use Competitive Displacers: Incorporating certain small-molecule organic acids into your loading buffer can act as "non-phosphopeptide excluders."[10][11] These molecules competitively bind to the sites where acidic peptides would otherwise adhere, significantly boosting specificity.

      • For TiO2 , common additives include 2,5-dihydroxybenzoic acid (DHB), phthalic acid, glutamic acid, or lactic acid.[1][10][12][13]

      • For IMAC , lowering the pH is the primary strategy, though careful buffer composition is still critical.[7]

Q3: Should I use IMAC or TiO2 for my experiment? What are the key differences?

A3: The choice between IMAC and TiO2 is not always straightforward, as they exhibit different selectivities.[14][15] For comprehensive phosphoproteome coverage, using both in parallel or sequentially is often the best strategy.[1][14]

FeatureImmobilized Metal Affinity Chromatography (IMAC)Titanium Dioxide (TiO2) Chromatography
Binding Mechanism Chelation of phosphate groups by immobilized metal ions (e.g., Fe³⁺, Ga³⁺).[7][16]Lewis acid-base interaction between phosphate and Ti⁴⁺ on the oxide surface.[16]
Primary Selectivity Multi-phosphorylated peptides .[14][15][16] Also shows preference for longer, basic, and hydrophilic phosphopeptides.[14][15]Mono-phosphorylated peptides .[16] Generally considered to have higher specificity than IMAC.[10][17]
Common Issues Non-specific binding of highly acidic (D/E rich) peptides.[7][8][17]Non-specific binding to acidic peptides, though often less pronounced than IMAC.[16]
Best For Studies focused on kinase signaling cascades where multiple phosphorylation events are common.Global phosphoproteome screening where mono-phosphorylated peptides are abundant.
  • Expert Insight: The two methods are highly complementary. Studies have shown that the overlap in identified phosphopeptides between multi-step IMAC and multi-step TiO2 can be as low as ~35%.[14][18] If your sample is precious and you must choose one, consider the expected nature of the phosphorylation events you are targeting.

Part 2: Troubleshooting Guide for Difficult Sequences

This section provides in-depth solutions for specific, challenging experimental scenarios.

Scenario 1: Problem - Poor recovery of multi-phosphorylated peptides with TiO2.
  • Causality: Multi-phosphorylated peptides bind to TiO2 with extremely high affinity. The multiple phosphate groups act like a claw, chelating the titanium surface. Standard elution buffers (e.g., ammonium hydroxide) are often too weak to break this strong interaction, leaving your most valuable peptides stuck to the resin.[19]

  • Solution Strategy: Strengthen Your Elution.

    • pH Gradient Elution: Instead of a single basic elution step, use a sequential pH gradient. A first elution with a milder base (e.g., 100 mM triethylammonium bicarbonate, pH 8.5) will release the mono-phosphorylated peptides. A subsequent, stronger elution (e.g., 3-5% ammonium hydroxide, pH >11) can then effectively displace the tightly-bound multi-phosphorylated peptides.[19] This provides the added benefit of sample fractionation.

    • Phosphate Competitors in Elution: Use a buffer containing a high concentration of a phosphate analog, such as ammonium phosphate, to competitively elute the bound phosphopeptides.[1]

Scenario 2: Problem - Bias against basic phosphopeptides.
  • Causality: Standard enrichment workflows are optimized for acidic binding conditions. However, tryptic peptides that contain multiple basic residues (lysine, arginine) in addition to a phosphate group may have a net positive charge even at low pH. This can cause them to be repelled by the positively charged IMAC resin or have reduced interaction with TiO2, leading to their underrepresentation in the final dataset.[20]

  • Solution Strategy: Employ Orthogonal Fractionation.

    • Strong Cation Exchange (SCX) Prefractionation: Before enrichment, fractionate your peptide mixture using SCX chromatography. "Basic" phosphopeptides will co-elute with the bulk of regular tryptic peptides (which typically have a +2 charge).[20]

    • Ultra-Acidic SCX: A novel approach involves taking the SCX fractions containing the basic peptides and re-running them on a second SCX column at an ultra-low pH of 1. At this pH, the phosphate group becomes neutralized. This increases the net positive charge of the phosphopeptide relative to the non-phosphorylated peptides in that fraction, allowing for their separation and enrichment.[20]

Scenario 3: Problem - Sample loss and poor peak shape during LC-MS analysis.
  • Causality: Even after successful enrichment, phosphopeptides can be lost during the final analysis step. The negatively charged phosphate moiety has a high affinity for metal ions, causing peptides to adsorb to stainless steel surfaces in HPLC/UPLC systems, including tubing, frits, and column bodies.[6] This leads to reduced signal, poor peak shape (tailing), and carryover between runs.[6]

  • Solution Strategy: Mitigate Metal Interactions.

    • Use Bio-Inert or HPS Systems: Employ LC systems and columns that feature MaxPeak High Performance Surfaces (HPS) or are constructed from PEEK. These technologies create a barrier layer that prevents the analyte from interacting with the metal surfaces, dramatically improving recovery and peak shape.[6]

    • Buffer Additives: Adding a metal chelator like EDTA to the LC mobile phase can help passivate the system by sequestering free metal ions.[5]

    • Column Maintenance: Regularly flush the column and system with a solution like 0.1% phosphoric acid to remove adsorbed phosphopeptides and contaminants.[1]

Part 3: Visualization & Protocols

Decision-Making Workflow for Enrichment Strategy

This diagram provides a logical path to selecting the appropriate enrichment strategy based on your experimental goals and sample characteristics.

G cluster_input Step 1: Define Goal & Sample cluster_strategy Step 2: Select Primary Strategy cluster_execution Step 3: Choose Enrichment Method(s) cluster_output Step 4: Analysis start What is the primary goal? max_coverage Maximize Overall Phosphoproteome Coverage start->max_coverage Broad Discovery specific_class Target Specific Peptide Class start->specific_class Hypothesis-Driven parallel Parallel IMAC + TiO2 max_coverage->parallel If ample sample sequential Sequential IMAC -> TiO2 (or vice-versa) max_coverage->sequential If limited sample imac_node IMAC Enrichment (for multi-phosphorylated) specific_class->imac_node Targeting multi-pSer/pThr tio2_node TiO2 Enrichment (for mono-phosphorylated) specific_class->tio2_node Global pSer/pThr screen scx_node SCX Prefractionation (for basic phosphopeptides) specific_class->scx_node Targeting basic peptides ms_analysis LC-MS/MS Analysis parallel->ms_analysis sequential->ms_analysis imac_node->ms_analysis tio2_node->ms_analysis scx_node->ms_analysis

Caption: Decision tree for selecting a phosphopeptide enrichment strategy.

Protocol: High-Selectivity TiO2 Enrichment

This protocol is designed to maximize the specific recovery of phosphopeptides while minimizing contamination from non-phosphorylated acidic peptides.

Materials:

  • Lyophilized tryptic peptide digest

  • Titansphere Phos-TiO tips or equivalent TiO2 spin columns

  • Loading/Wash Buffer: 80% Acetonitrile (ACN), 1% Trifluoroacetic Acid (TFA), 25 mg/mL Phthalic Acid.[13]

  • Final Wash Buffer: 80% ACN, 1% TFA

  • Elution Buffer: 5% Ammonium Hydroxide (NH4OH), 20% ACN

Procedure:

  • Resuspend Peptides: Resuspend the dried peptide sample in 200 µL of Loading/Wash Buffer. Ensure complete solubilization.

  • Condition TiO2 Resin: a. Place a TiO2 tip/column in a collection tube. b. Add 50 µL of Elution Buffer to the resin and centrifuge for 2 min at 1,000 x g to pre-elute. Discard the flow-through. c. Add 50 µL of Loading/Wash Buffer and centrifuge for 2 min at 1,000 x g to equilibrate the resin. Repeat this step once.

  • Load Sample: a. Load the resuspended peptide sample (from Step 1) onto the conditioned TiO2 resin. b. Pass the sample through the resin by centrifuging for 5 min at 500 x g. c. Crucially, reload the flow-through onto the resin two more times to ensure maximal binding.

  • Wash Resin: a. Wash the resin by adding 100 µL of Loading/Wash Buffer and centrifuging for 2 min at 1,000 x g. Repeat this step for a total of four washes to thoroughly remove non-specifically bound peptides.[13] b. Perform a final wash with 100 µL of the Final Wash Buffer (without phthalic acid) to remove any residual displacer.

  • Elute Phosphopeptides: a. Transfer the TiO2 tip/column to a fresh, low-binding collection tube. b. Add 50 µL of Elution Buffer to the resin. Incubate for 5 minutes at room temperature. c. Centrifuge for 5 min at 1,000 x g to collect the eluted phosphopeptides. d. Repeat the elution step once more, collecting in the same tube.

  • Finalize Sample: Immediately acidify the combined eluate with 10% Formic Acid to neutralize the high pH. Dry the sample completely via vacuum centrifugation and store at -80°C until LC-MS/MS analysis.

References

  • Kweon, H. K., & Hakimi, M. (2013). Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment. Journal of Proteome Research. [Link]

  • Ballif, B. A., & Gygi, S. P. (2009). Challenges in plasma membrane phosphoproteomics. Subcellular Biochemistry. [Link]

  • MtoZ Biolabs. Phosphopeptide Enrichment Followed by Mass Spectrometry (TiO₂/IMAC) Service. [Link]

  • Solari, F. A., Dell'Aica, M., Sickmann, A., & Zahedi, R. P. (2015). Why phosphoproteomics is still a challenge. Molecular BioSystems. [Link]

  • Solari, F. A., Dell'Aica, M., Sickmann, A., & Zahedi, R. P. (2015). Why phosphoproteomics is still a challenge. Molecular BioSystems. [Link]

  • Solari, F. A., Dell'Aica, M., Sickmann, A., & Zahedi, R. P. (2015). Why phosphoproteomics is still a challenge. Molecular BioSystems. [Link]

  • Kweon, H. K., & Hakimi, M. (2013). Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment. Journal of Proteome Research. [Link]

  • Weizmann Institute of Science. Protocol for Phosphopeptides Enrichment. [Link]

  • Waters Corporation. (2021). Increasing Recovery of Phosphorylated Peptides Using ACQUITY Premier Technology Featuring MaxPeak High Performance Surfaces. [Link]

  • Xu, C. F., & Tsonwin, H. (2012). Phosphopeptide Enrichment Using Offline Titanium Dioxide Columns for Phosphoproteomics. Methods in Molecular Biology. [Link]

  • Larsen, M. R., & Jensen, S. S. (2015). Phosphopeptide Enrichment by Immobilized Metal Affinity Chromatography. Methods in Molecular Biology. [Link]

  • Stokes, M. P., et al. (2012). Multiplexed Phosphoproteomic Profiling Using Titanium Dioxide and Immunoaffinity Enrichments Reveals Complementary Phosphorylation Events. Journal of Proteome Research. [Link]

  • Cantin, G. T., & Yates, J. R. (2007). Improved Enrichment Strategies for Phosphorylated Peptides on Titanium Dioxide Using Methyl Esterification and pH Gradient Elution. Journal of Proteome Research. [Link]

  • Larsen, M. R., & Jensen, S. S. (2015). Phosphopeptide Enrichment by Immobilized Metal Affinity Chromatography. Springer Nature Experiments. [Link]

  • Stastna, M., & Van Eyk, J. E. (2012). Enrichment techniques employed in phosphoproteomics. Proteomics. [Link]

  • Simpson, R. J. (2008). Enriching the Phosphoproteome. LCGC International. [Link]

  • Chen, Y. T., et al. (2021). Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics. Molecules. [Link]

  • Gygi, S. P., & Paulo, J. A. (2023). Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues. protocols.io. [Link]

  • Agilent Automation Solutions. Preparing the samples. [Link]

  • Mohammed, S., & Heck, A. J. (2012). Ultra Acidic Strong Cation Exchange Enabling the Efficient Enrichment of Basic Phosphopeptides. Analytical Chemistry. [Link]

  • Humphrey, S. J., et al. (2021). An Optimized SP3 Sample Processing Workflow for In-Depth and Reproducible Phosphoproteomics. Journal of Proteome Research. [Link]

  • Rogers, M. A., & Slepenkov, S. V. (2018). Phosphopeptide enrichment. Bio-protocol. [Link]

  • ResearchGate. Troubleshoot methods for phosphopeptide enrichment?. [Link]

  • Takara Bio. (2005). Phosphopeptide Enrichment Spin Columns User Manual. [Link]

  • Coon, J. J., & Bailey, D. J. (2020). Optimized Workflow for Multiplexed Phosphorylation Analysis of TMT-Labeled Peptides Using High-Field Asymmetric Waveform Ion Mobility Spectrometry. Journal of Proteome Research. [Link]

  • Sellergren, B., & Önnestam, J. (2021). Selective Enrichment of Histidine Phosphorylated Peptides Using Molecularly Imprinted Polymers. Analytical Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to Fmoc-D-Thr(PO(OBzl)OH)-OH and Fmoc-L-Thr(PO(OBzl)OH)-OH in Phosphopeptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Phosphopeptide Research

In the intricate world of cellular signaling, protein phosphorylation stands as a cornerstone of regulation. The reversible addition of a phosphate group to serine, tyrosine, and threonine residues acts as a molecular switch, dictating protein activity, localization, and interaction networks.[1] To dissect these pathways, researchers rely on synthetic phosphopeptides, which serve as invaluable tools for studying kinase and phosphatase activity, mapping signaling cascades, and developing therapeutic inhibitors.[2]

The chemical synthesis of these vital reagents is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4] A key "building block" approach involves incorporating pre-phosphorylated amino acids directly into the peptide chain.[5][6] Among these, Fmoc-protected phosphothreonine derivatives are essential. This guide provides an in-depth technical comparison of two enantiomeric building blocks: Fmoc-D-Thr(PO(OBzl)OH)-OH and its naturally occurring counterpart, Fmoc-L-Thr(PO(OBzl)OH)-OH .

While these molecules are mirror images, their incorporation into a peptide chain yields products with profoundly different structural and biological properties. Understanding their comparative performance in SPPS is critical for researchers in drug discovery and chemical biology aiming to enhance peptide stability, modulate biological activity, or create novel molecular probes.[7][8]

Chemical & Physical Properties: A Tale of Two Enantiomers

From a purely chemical standpoint, this compound and Fmoc-L-Thr(PO(OBzl)OH)-OH are enantiomers, meaning they possess identical physical properties such as molecular weight, solubility, and melting point. Their chemical reactivity is also fundamentally the same. The primary distinction lies in the three-dimensional arrangement of the substituents around the alpha- and beta-carbons of the threonine residue.

PropertyThis compoundFmoc-L-Thr(PO(OBzl)OH)-OH
CAS Number 937171-63-6[9][10]175291-56-2[11][12]
Molecular Formula C₂₆H₂₆NO₈P[9]C₂₆H₂₆NO₈P[11]
Molecular Weight 511.46 g/mol [9]511.46 g/mol [12]
Stereochemistry (2R, 3S)(2S, 3R)
Appearance White to off-white powder[9]White to off-white powder[12]
Phosphate Protection Monobenzyl (OBzl)Monobenzyl (OBzl)
Nα-Protection FmocFmoc

The monobenzyl protection on the phosphate group is a critical feature for both derivatives. It sterically hinders the phosphate hydroxyl, yet it is crucial for minimizing the risk of β-elimination—a notorious side reaction where the phosphate group is eliminated during the basic conditions of Fmoc-deprotection with piperidine.[1][3]

Performance in Solid-Phase Peptide Synthesis (SPPS)

The true differentiation between these building blocks emerges not from their intrinsic reactivity, but from the properties of the resulting peptides. The incorporation of a D-amino acid into a sequence of L-amino acids creates a diastereomer , a molecule with different physical and chemical properties from its all-L counterpart.[7][13]

Coupling Efficiency & Kinetics

Threonine is a β-branched amino acid, which imparts significant steric hindrance, potentially leading to slower and more challenging coupling reactions compared to unbranched amino acids.[8] This challenge is inherent to the threonine structure and is expected to be identical for both the D- and L-enantiomers.

Experimental Observation: In a comparative synthesis of a model peptide (e.g., Ac-Ala-Ala-[Xxx]-Ala-Ala-NH₂, where Xxx is either L-pThr or D-pThr), the coupling time required to achieve >99% completion is anticipated to be similar for both enantiomers under identical conditions. Difficult couplings, such as to another sterically hindered residue like Valine, may require extended reaction times or double coupling for both derivatives.[14]

Uronium/aminium-based coupling reagents like HBTU, HATU, or HCTU, in conjunction with a tertiary base such as N,N-diisopropylethylamine (DIPEA), are highly recommended for incorporating these sterically demanding, phosphorylated residues.[1][15] The use of a significant excess of DIPEA (e.g., 3-5 equivalents relative to the amino acid) is often beneficial, as it ensures the phosphate's acidic proton is deprotonated, improving solubility and reactivity.[14]

Racemization & Chiral Integrity

Racemization, the conversion of one enantiomer to another, is a potential side reaction during the amino acid activation step in SPPS.[4][16] The risk is most pronounced for amino acids like histidine and cysteine but can occur with others under harsh conditions.[16]

Causality: The mechanism of racemization involves the abstraction of the α-proton from the activated amino acid ester, forming a planar enolate intermediate.[16] The intrinsic susceptibility of this compound to racemization during activation is chemically identical to that of its L-counterpart. Standard coupling protocols using uronium reagents are designed to suppress this side reaction.[4] A study using capillary electrophoresis determined that racemization during coupling is typically low, often 0.4% or less per cycle.[17][18] The primary concern is not the racemization of the incoming building block itself, but ensuring the enantiomeric purity of the starting material, which should be >99% as confirmed by the supplier's certificate of analysis.

Workflow for Comparative Peptide Synthesis

The following diagram illustrates a typical workflow for synthesizing two analogous peptides, one containing L-pThr and the other D-pThr, allowing for a direct comparison of their properties.

G cluster_0 Peptide Synthesis (SPPS) cluster_2 Analysis & Comparison Resin Swell Rink Amide Resin Fmoc_Deprot_1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprot_1 Coupling_L Couple Fmoc-L-Thr(PO(OBzl)OH)-OH (HATU/DIPEA) Fmoc_Deprot_1->Coupling_L Peptide A (L-pThr) Coupling_D Couple this compound (HATU/DIPEA) Fmoc_Deprot_1->Coupling_D Peptide B (D-pThr) Elongation_L Continue Elongation (L-amino acids) Coupling_L->Elongation_L Elongation_D Continue Elongation (L-amino acids) Coupling_D->Elongation_D Cleavage_L Cleave Peptide A (TFA Cocktail) Elongation_L->Cleavage_L Cleavage_D Cleave Peptide B (TFA Cocktail) Elongation_D->Cleavage_D Purification_L RP-HPLC Purification (Peptide A) Cleavage_L->Purification_L Purification_D RP-HPLC Purification (Peptide B) Cleavage_D->Purification_D Analysis Characterization (LC-MS, MS/MS) Purification_L->Analysis Purification_D->Analysis Bio_Assay Biological Activity Assay Analysis->Bio_Assay Compare Results G cluster_L Peptide with L-pThr cluster_D Peptide with D-pThr cluster_Target Biological Target L_Peptide Natural Conformation (e.g., α-helix) Target Receptor / Enzyme L_Peptide->Target High Affinity Binding Protease Protease L_Peptide->Protease Degradation D_Peptide Altered Conformation (Disrupted Helix) D_Peptide->Target Low/No Affinity D_Peptide->Protease Resistant

Sources

A Senior Application Scientist's Guide to Phosphopeptide Synthesis: The Building Block Approach vs. Global Phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular signaling, protein phosphorylation stands as a cornerstone of regulation, governing everything from gene expression to metabolism.[1][2] The synthesis of phosphopeptides is therefore critical for developing tools to dissect these pathways, creating kinase substrates, and designing novel therapeutics.[1][3] Researchers approaching this challenge are met with a primary strategic decision: incorporate a pre-phosphorylated amino acid during synthesis (the "building block" approach) or add the phosphate group after the peptide has been assembled (the "global phosphorylation" approach).[3][4]

This guide provides an in-depth comparison of these two methodologies, focusing on the use of the building block Fmoc-D-Thr(PO(OBzl)OH)-OH versus the post-synthetic global strategy. We will explore the underlying chemistry, weigh the strategic advantages and disadvantages, and provide actionable protocols to empower researchers in making the optimal choice for their experimental needs.

Strategy 1: The Building Block Approach with this compound

This strategy is predicated on the direct incorporation of a protected, pre-phosphorylated amino acid into the growing peptide chain during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5] It is a direct and unambiguous method that ensures the final product is phosphorylated at the precise, intended location.

The Chemistry of the Building Block

The efficacy of this compound lies in its orthogonal protection scheme:

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the N-terminus. Its lability to mild bases like piperidine allows for iterative deprotection and chain elongation under conditions that do not affect other protecting groups.[6][7]

  • Benzyl (Bzl) Group: This protects one of the phosphate hydroxyls. It is stable during the basic Fmoc deprotection steps but is efficiently removed during the final, strongly acidic cleavage from the resin (typically with Trifluoroacetic Acid, TFA).[5][6]

  • Free Phosphate Hydroxyl: The remaining acidic proton on the phosphate group is a key feature. While it can form salts with bases used during synthesis, which may consume a fraction of coupling reagents, it is thought to inhibit the detrimental β-elimination side reaction, particularly for phosphoserine and phosphothreonine residues.[7][8][9]

Advantages of the Building Block Method
  • Unambiguous Site-Specificity: Phosphorylation is guaranteed at the correct residue, eliminating any ambiguity, which is paramount for studying specific kinase recognition sites or protein-protein interactions.[1][3]

  • Higher Purity and Yield: This method generally produces a cleaner crude product with fewer side products compared to global phosphorylation.[10] This simplifies purification and often leads to a higher overall yield of the desired peptide.

  • Reliability for Multi-Phosphorylated Peptides: While challenging, incorporating multiple phosphorylated residues is more straightforward and reliable using building blocks than with a global approach that would require complex, multi-step post-synthetic modifications.

Challenges and Mitigation Strategies
  • Reduced Coupling Efficiency: The bulky, sterically hindered nature of phospho-amino acid derivatives can make the coupling reaction sluggish and incomplete.[10][11][12]

    • Mitigation: To overcome this, the use of powerful uronium/aminium-based coupling reagents like HATU , HBTU , or PyBOP is strongly recommended.[5][13] Extending coupling times or employing microwave-assisted synthesis can dramatically improve efficiency, even for difficult couplings.[10][11][14]

  • Potential for Side Reactions: While minimized, β-elimination can still occur during the basic Fmoc-deprotection step, especially when using high temperatures.[4][12]

    • Mitigation: Performing the deprotection step immediately following the phospho-amino acid coupling at room temperature is advised.[10] For particularly sensitive sequences, using a milder base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration can suppress β-elimination while still effectively removing the Fmoc group.[4]

  • Cost: Phosphorylated amino acid building blocks are significantly more expensive than their non-phosphorylated counterparts, which can be a consideration for large-scale synthesis.

Strategy 2: The Global Phosphorylation Approach

This method involves the chemical introduction of a phosphate group onto a peptide after it has been assembled on the solid support.[1] The peptide is synthesized using standard, unprotected Ser, Thr, or Tyr residues. The phosphorylation is then carried out as a post-synthetic modification.

The Chemistry of Post-Synthetic Modification

The process typically involves a two-step chemical reaction on the resin-bound peptide:

  • Phosphitylation: The free hydroxyl group of the target residue reacts with a phosphitylating agent, such as a phosphoramidite derivative.

  • Oxidation: The resulting phosphite triester is then oxidized (e.g., with tert-butyl hydroperoxide) to the more stable phosphate triester.

The protecting groups on the phosphate are then removed during the final acid cleavage.

Advantages of the Global Method
  • Economic Initial Synthesis: The peptide chain is assembled using cheaper, standard amino acid monomers.

  • Access to Non-Phosphorylated Control: A portion of the resin-bound peptide can be cleaved before the phosphorylation step, yielding both the phosphorylated and non-phosphorylated versions of the peptide from a single synthesis run.[15]

  • Avoids Difficult Couplings: The initial synthesis avoids the steric hindrance challenges associated with coupling bulky phospho-amino acids.[1]

Challenges and Mitigation Strategies
  • Lack of Specificity: If the peptide contains multiple hydroxyl-bearing residues (Ser, Thr, Tyr), it is extremely difficult to phosphorylate only the intended site. This lack of chemoselectivity often results in a complex mixture of products phosphorylated at incorrect positions or multiple times.

    • Mitigation: This requires a complex strategy of protecting all other hydroxyl groups in the sequence with protecting groups that are orthogonal to both Fmoc-SPPS and the final cleavage, significantly complicating the synthesis.

  • Incomplete Reactions and Side Products: The on-resin phosphorylation and oxidation steps may not proceed to completion, leading to a mixture of desired product and unphosphorylated starting material.[15] Furthermore, the reagents used can cause side reactions with other sensitive residues in the peptide.[16][17]

  • Purification Complexity: The resulting crude product is often a heterogeneous mixture that is exceptionally difficult to purify, leading to low recovery of the target phosphopeptide.[10]

Comparative Analysis: Building Block vs. Global Approach

FeatureThis compound (Building Block)Global Phosphorylation
Site-Specificity Excellent: Unambiguous and precise placement of the phosphate group.Poor: Low chemoselectivity with multiple potential sites. Requires complex orthogonal protection.
Crude Purity High: Cleaner reaction profile with fewer side products.[10]Low: Often results in a complex mixture of products requiring extensive purification.
Overall Yield Good to High: Simplified purification leads to higher recovery.Low to Moderate: Difficult purification significantly reduces final isolated yield.
Ease of Synthesis Moderate: Requires optimized coupling conditions for the bulky amino acid.[8][12]Complex: Involves additional post-synthetic reaction steps on the resin.[15]
Cost of Reagents High: Phosphorylated building blocks are expensive.Low: Initial peptide synthesis uses standard, inexpensive amino acids.
Multi-Site Peptides Feasible and Reliable: The preferred method for incorporating multiple phosphates.Extremely Difficult: Requires multiple, selective deprotection and phosphorylation cycles.
Key Side Reactions β-elimination during Fmoc deprotection, especially at high temperatures.[4]Incomplete phosphorylation, off-target phosphorylation, damage to sensitive residues.[15]

Experimental Workflows & Protocols

Workflow Visualizations

Building_Block_Workflow cluster_SPPS Iterative SPPS Cycle Deprotection1 Fmoc Deprotection (Piperidine) Coupling1 Couple Next Fmoc-AA-OH Deprotection1->Coupling1 Phospho_Coupling Couple This compound (HATU/DIPEA) Coupling1->Phospho_Coupling 2. At Thr Position Resin Start: Resin Resin->Deprotection1 1. cluster_SPPS cluster_SPPS Phospho_Coupling->cluster_SPPS 3. Continue Chain Cleavage Final Cleavage & Deprotection (TFA) Purification HPLC Purification Cleavage->Purification 5. Product Final Phosphopeptide Purification->Product 6. cluster_SPPS->Cleavage 4. Global_Phosphorylation_Workflow cluster_SPPS Full SPPS Cycle Synth Synthesize Full Peptide Backbone (Ac-Ala-D-Thr-Ala-Resin) Resin Start: Resin cluster_SPPS cluster_SPPS Resin->cluster_SPPS 1. Phosphitylation On-Resin Phosphitylation (Phosphoramidite) Oxidation Oxidation (e.g., tBuOOH) Phosphitylation->Oxidation 3. Cleavage Final Cleavage & Deprotection (TFA) Oxidation->Cleavage 4. Purification HPLC Purification Cleavage->Purification 5. Product Final Phosphopeptide Purification->Product 6. cluster_SPPS->Phosphitylation 2.

Sources

A Senior Application Scientist's Guide to Confirming Phosphopeptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the intricate world of phosphopeptide analysis. The reversible phosphorylation of proteins is a cornerstone of cellular signaling, governing everything from cell division to apoptosis.[1] Consequently, the accurate identification and sequencing of phosphopeptides are paramount to understanding these fundamental biological processes and developing targeted therapeutics.

However, this task is fraught with challenges. Phosphorylation is often transient and occurs at low stoichiometry, meaning phosphopeptides are frequently low in abundance compared to their non-phosphorylated counterparts.[2][3] Furthermore, the phosphate group itself introduces analytical hurdles, including suppressed ionization and a propensity for facile, gas-phase neutral loss during mass spectrometry analysis, which can obscure vital sequence information.[2][3][4]

This guide provides an in-depth comparison of the primary analytical methods used to overcome these challenges, focusing on the underlying principles, experimental best practices, and data interpretation strategies that ensure confident phosphopeptide sequence confirmation and precise phosphosite localization.

The Mass Spectrometry Toolkit: A Comparative Analysis of Fragmentation Techniques

Modern phosphoproteomics relies heavily on tandem mass spectrometry (LC-MS/MS). The choice of fragmentation technique is perhaps the most critical parameter in an LC-MS/MS experiment, as it directly dictates the quality and type of data obtained. Here, we compare the workhorses of the field: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron-Transfer Dissociation (ETD), and the hybrid EThcD.

Collision-Induced Dissociation (CID): The Established Workhorse

CID is the most widely used fragmentation method.[5] It involves the acceleration of precursor ions, causing them to collide with neutral gas molecules. This collision imparts vibrational energy, leading to fragmentation along the peptide backbone, primarily at the amide bonds, to produce b- and y-type ions .[5][6]

  • Mechanism of Action: The relatively low-energy collisions in CID favor fragmentation of the most labile bonds. In phosphopeptides, the phosphoester bond on serine (pS) and threonine (pThr) residues is particularly unstable. This often results in a characteristic neutral loss of phosphoric acid (H3PO4; 98 Da).[4] While this neutral loss can be a useful diagnostic marker, it often dominates the spectrum, suppressing the backbone fragmentation needed for sequence determination and site localization.[3][4]

  • Advantages:

    • Widely available on most mass spectrometers.

    • Extensive historical data and well-established fragmentation patterns.

    • The neutral loss can be used to trigger subsequent, more informative MS3 scans.[7]

  • Disadvantages:

    • Prone to the dominant neutral loss of the phosphate group, which can lead to poor sequence coverage.[3][4]

    • Inefficient for sequencing peptides with labile post-translational modifications.[5]

Higher-Energy Collisional Dissociation (HCD): The Refined Workhorse

HCD, predominantly used in Orbitrap mass spectrometers, is a beam-type CID method. Ions are fragmented in a dedicated collision cell before being transferred to the C-trap for analysis in the Orbitrap.

  • Mechanism of Action: HCD utilizes higher collision energy than conventional ion trap CID. This results in more extensive fragmentation of the peptide backbone, generating a rich series of b- and y-ions. While neutral loss still occurs, the higher energy promotes more of the desired backbone cleavages compared to CID.[8] A key advantage of HCD is the absence of a low-mass cutoff, allowing for the detection of immonium ions and other low m/z reporter ions that can be crucial for PTM analysis.[8]

  • Advantages:

    • Produces high-resolution, information-rich spectra with excellent sequence coverage.[8]

    • No low-mass cutoff, enabling the detection of important reporter ions.[8]

    • Generally provides higher identification rates than CID.[8]

  • Disadvantages:

    • Neutral loss of the phosphate group can still be a significant issue, albeit often less pronounced than in CID.[9]

    • Excessive collision energy can lead to the cleavage of the phosphate group, impairing site localization.[9]

Electron-Transfer Dissociation (ETD): The Gentle Giant

ETD is a non-ergodic fragmentation method, meaning it does not rely on vibrational excitation. Instead, it involves an ion-ion reaction where radical anions transfer an electron to the multiply protonated peptide precursors.

  • Mechanism of Action: This electron transfer induces cleavage of the N-Cα bond along the peptide backbone, producing c- and z-type fragment ions .[5] Crucially, this process is much "gentler" than CID or HCD and tends to preserve labile post-translational modifications like phosphorylation.[5] This makes ETD exceptionally well-suited for phosphopeptide analysis, as the phosphate group remains attached to its amino acid residue on the fragment ions, greatly simplifying phosphosite localization.

  • Advantages:

    • Preserves labile PTMs, minimizing neutral loss and facilitating unambiguous site localization.[5]

    • Particularly effective for highly charged and longer peptides.

  • Disadvantages:

    • Generally less efficient for doubly charged precursor ions, which are common in typical bottom-up proteomics experiments.

    • Slower scan rates can lead to a lower number of total peptide identifications in a given timeframe compared to CID or HCD.[5]

Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): The Best of Both Worlds

EThcD is a powerful hybrid fragmentation technique that combines ETD and HCD in a single scan.[6] The precursor ions are first subjected to an electron-transfer reaction, and all the resulting ions, including any unreacted precursors, are then subjected to HCD.

  • Mechanism of Action: This dual fragmentation approach generates a composite spectrum containing b-, y-, c-, and z-type ions.[1][10] This provides extraordinarily rich data, often yielding near-complete sequence coverage.[1][10] The presence of c- and z-ions confidently localizes the phosphosite, while the b- and y-ions provide robust sequence confirmation.

  • Advantages:

    • Combines the benefits of ETD (preservation of PTMs) and HCD (rich backbone fragmentation).

    • Significantly increases peptide sequence coverage and confidence in phosphosite localization.[1][10]

    • Studies have shown that EThcD provides superior phosphosite localization scores compared to ETD or HCD alone.[1][10]

  • Disadvantages:

    • Requires specialized instrumentation.

    • The resulting complex spectra can be more challenging for some database search algorithms to interpret.[1][10]

Data-Driven Decision Making: A Practical Guide to Method Selection

The choice of fragmentation method depends on the specific goals of the experiment and the available instrumentation.

G cluster_0 cluster_1 cluster_2 start Start: Phosphopeptide Analysis Goal discovery High-Throughput Discovery Proteomics start->discovery Goal targeted Targeted Validation & Precise Site Localization start->targeted Goal complex Analysis of Large or Multiply Phosphorylated Peptides start->complex Goal hcd HCD discovery->hcd Primary Choice cid CID (with MS3) discovery->cid Alternative ethcd EThcD targeted->ethcd Optimal Choice etd ETD targeted->etd Strong Alternative complex->ethcd Optimal if available complex->etd Primary Choice hcd_adv Advantage: Fast, high resolution, good for quantification. hcd->hcd_adv ethcd_adv Advantage: Maximum sequence coverage, highest confidence in localization. ethcd->ethcd_adv etd_adv Advantage: Excellent PTM preservation, good for highly charged ions. etd->etd_adv cid_adv Advantage: Widely available, good for known targets. cid->cid_adv caption Workflow for Selecting a Fragmentation Method

A decision tree for selecting the appropriate fragmentation method.

Complementary and Historical Methods

While mass spectrometry is the dominant technology, it's useful to be aware of other techniques.

  • Edman Degradation: This classical method involves the sequential cleavage and identification of amino acids from the N-terminus of a peptide.[11] While highly accurate for short, pure peptides, it is time-consuming, has a limited sequencing length (typically <30-50 residues), and does not work if the N-terminus is blocked.[11][12][13] It is not suitable for high-throughput phosphoproteomics.

  • Solid-Phase Sequencing: This refers more to the synthesis of phosphopeptides on a solid support, which is crucial for creating standards for MS method validation and for use in biochemical assays.[14][15][16][17][18]

Comparative Summary of Fragmentation Techniques

FeatureCID (Collision-Induced Dissociation)HCD (Higher-Energy Collisional Dissociation)ETD (Electron-Transfer Dissociation)EThcD (ETD + HCD)
Primary Ions b, yb, yc, zb, y, c, z
Mechanism Vibrational Excitation (Collisional)Vibrational Excitation (Collisional)Electron Transfer (Non-ergodic)Dual: Electron Transfer + Collisional
PTM Preservation Poor (prone to neutral loss)ModerateExcellentExcellent
Sequence Coverage ModerateGood to ExcellentGood (precursor charge dependent)Excellent to Complete
Site Localization Can be ambiguous due to neutral lossGood, but can be compromisedExcellentUnambiguous
Speed FastFastSlowerSlower
Best For General discovery, triggering MS3High-throughput discovery, quantificationPrecise localization, large/high-charge peptidesUnambiguous localization, PTM characterization

Experimental Protocol: A Self-Validating Workflow for Confident Phosphosite Localization

A robust phosphoproteomics workflow is essential for generating high-quality, reproducible data.[19][20]

1. Sample Preparation: The Foundation

  • Lysis: Rapidly harvest cells or tissues and lyse in a buffer containing a cocktail of protease and, most importantly, phosphatase inhibitors to preserve the in vivo phosphorylation state.[19][21]

  • Protein Quantification: Use a compatible protein assay (e.g., BCA) to determine the protein concentration for subsequent steps.[21]

  • Reduction and Alkylation: Reduce disulfide bonds with DTT (5-10 mM, 30 min at 56°C) and alkylate the resulting free thiols with iodoacetamide (20-50 mM, 30 min at room temperature in the dark) to prevent them from reforming.[19][21]

  • Proteolytic Digestion: Dilute the sample to reduce the concentration of denaturants (e.g., urea <2M).[21] Digest proteins into peptides using a sequence-grade protease, typically trypsin, at a 1:25 to 1:50 enzyme-to-protein ratio overnight at 37°C.[19][21] Terminate the digestion by adding formic acid to a pH < 3.0.[19]

2. Phosphopeptide Enrichment: Isolating the Signal from the Noise

  • Rationale: Given the low stoichiometry of phosphorylation, enrichment is a critical and mandatory step.[2][22][23]

  • Methods:

    • Immobilized Metal Affinity Chromatography (IMAC): Uses beads chelated with metal ions (e.g., Fe³⁺, Ga³⁺) that have a high affinity for the negatively charged phosphate groups.[19][22][23][24]

    • Titanium Dioxide (TiO₂) Chromatography: A highly effective metal oxide affinity chromatography (MOAC) method that binds phosphopeptides under acidic conditions.[19]

  • Best Practice: Combining different enrichment strategies can increase the comprehensiveness of the analysis.[7][23]

3. LC-MS/MS Analysis: Data Acquisition

  • Liquid Chromatography (LC): Separate the enriched phosphopeptides using reverse-phase nano-flow LC over a gradient of increasing organic solvent. This reduces sample complexity and improves ionization efficiency.[20][25]

  • Mass Spectrometry (MS):

    • MS1 Scan: Acquire a high-resolution full scan to determine the mass-to-charge ratio (m/z) of the intact peptide precursors.

    • MS/MS Scan (Data-Dependent Acquisition): Select the most abundant precursor ions from the MS1 scan and subject them to fragmentation using your chosen method (HCD, ETD, EThcD). Acquire the fragment ion spectra.[26]

4. Data Analysis: Interpreting the Evidence

  • Database Searching: Use a search algorithm (e.g., Sequest, Mascot) to match the experimental MS/MS spectra against a theoretical database of protein sequences. The search must be configured to consider phosphorylation of serine, threonine, and tyrosine as a variable modification (+79.9663 Da).

  • Phosphosite Localization Scoring: The most critical step after peptide identification is to determine the precise location of the phosphate group. Ambiguous localization is a common pitfall.[27] Use a dedicated scoring algorithm to assess the confidence of site assignment.[27]

    • Ascore / PTM-Score: These algorithms calculate the probability that a phosphorylation site is correctly localized based on the presence of site-determining fragment ions in the MS/MS spectrum.[28][29] A high score indicates high confidence in the assignment.

    • phosphoRS: Another powerful algorithm that calculates site probabilities and is compatible with multiple fragmentation types.[30][31]

  • Validation: All identifications should be filtered to a strict false discovery rate (FDR), typically 1%, to ensure data quality.[27] Manual inspection of spectra for key phosphopeptides is highly recommended.

G cluster_0 Sample Preparation cluster_1 Enrichment & Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis a Cell/Tissue Lysis (with Phosphatase Inhibitors) b Reduction & Alkylation a->b c Tryptic Digestion b->c d Phosphopeptide Enrichment (IMAC or TiO2) c->d e nanoLC Separation d->e f MS1 Full Scan (Precursor m/z) e->f g MS/MS Fragmentation (HCD, ETD, EThcD) f->g Data-Dependent h Database Search (Peptide ID) g->h i Site Localization Scoring (Ascore, phosphoRS) h->i j Data Validation (FDR) i->j caption Standard Phosphoproteomics Workflow

A generalized workflow for phosphopeptide identification and sequencing.

Conclusion and Future Perspectives

The confirmation of phosphopeptide sequences has been revolutionized by advances in mass spectrometry. While CID remains a useful tool, methods like HCD, ETD, and particularly the hybrid EThcD now offer unprecedented depth and confidence in phosphoproteomic analyses. HCD provides a robust and high-throughput solution for discovery-scale studies, while ETD and EThcD deliver the highest certainty for precise phosphosite localization, which is often the ultimate goal.

The key to success lies not in a single technique, but in a holistic and self-validating approach. This involves meticulous sample preparation, appropriate enrichment, the selection of the optimal fragmentation strategy for the biological question at hand, and rigorous, probability-based scoring for site localization. As technology continues to evolve, we can expect even more sensitive and comprehensive methods that will further illuminate the complex signaling networks that govern life.

References

  • Riley, N. M., & Coon, J. J. (2016). Phosphoproteomics in the age of rapid and deep proteome profiling. Analytical Chemistry, 88(1), 74–94. Retrieved from [Link]

  • Engholm-Keller, K., & Larsen, M. R. (2013). Challenges and pitfalls in quantitative phosphoproteomics. Expert Review of Proteomics, 10(4), 331–344. Retrieved from [Link]

  • Wikipedia. (2023). Edman degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Outline of a standard bottom‐up LC‐MS/MS phosphoproteomics workflow. Retrieved from [Link]

  • ResearchGate. (n.d.). General workflow for MS-based phosphoproteomics. Retrieved from [Link]

  • Harrington, S. E., et al. (2009). Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis. Briefings in Functional Genomics & Proteomics, 8(1), 47–57. Retrieved from [Link]

  • Rapid Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Advantages and Disadvantages of Edman Degradation in Protein Sequencing. Retrieved from [Link]

  • Liu, Y., et al. (2022). Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples. Current Protocols, 2(4), e409. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphopeptide analysis by a back-to-back, alternating CID-and HCD-type fragmentation for same-precursor ions. Retrieved from [Link]

  • Quora. (2014). What are the technical limitations standing in the way of cheap protein sequencing as a replacement for protein mass spectrometry?. Retrieved from [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]

  • Spectroscopy Online. (2010). Phosphorylation Site Localization Using Probability-Based Scoring. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Principle, Advantages and Disadvantages of Edman Sequencing. Retrieved from [Link]

  • Hoopmann, M. R., et al. (2012). Importance of Manual Validation for the Identification of Phosphopeptides Using a Linear Ion Trap Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 23(1), 129–139. Retrieved from [Link]

  • Frese, C. K., et al. (2013). Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD). Journal of Proteome Research, 12(3), 1520–1525. Retrieved from [Link]

  • ACS Publications. (2013). Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD). Retrieved from [Link]

  • Humphrey, S. J., et al. (2015). A quick guide for cell biologists: mapping and analysis of phosphorylation sites. Molecular Biology of the Cell, 26(21), 3687–3690. Retrieved from [Link]

  • Chalkley, R. J., & Clauser, K. R. (2012). Computational phosphoproteomics: From identification to localization. Proteomics, 12(22), 3329–3341. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphosite localization. The workflow here shows the localization.... Retrieved from [Link]

  • Otvos Jr, L., et al. (1989). Solid-phase synthesis of phosphopeptides. International Journal of Peptide and Protein Research, 34(2), 129–133. Retrieved from [Link]

  • Savitski, M. M., et al. (2011). Modification Site Localization Scoring: Strategies and Performance. Journal of Proteome Research, 10(9), 4054–4063. Retrieved from [Link]

  • Kuberan, B., et al. (2002). Solid-phase synthesis of phosphopeptides. Current Protocols in Protein Science, Chapter 18, Unit 18.10. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sequencing of Phosphopeptides using a Sequential Charge Inversion Ion/Ion Reaction and Electron Capture Dissociation Workflow. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. Retrieved from [Link]

  • Proteome Software. (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for phosphopeptide enrichment prior to analysis by mass spectrometry. Retrieved from [Link]

  • ProQuest. (n.d.). Detection and sequencing of phosphopeptides. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of O-Phosphopeptides on Solid Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ScienceDirect. (1990). Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. Retrieved from [Link]

Sources

A Researcher's Comparative Guide to the NMR Analysis of Peptides Containing D-Phosphothreonine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced world of peptide analysis is one of precision and detail. The incorporation of non-canonical amino acids, such as D-phosphothreonine, into peptides opens up new avenues for therapeutic design and biological inquiry. These D-amino acid-containing peptides often exhibit enhanced stability against enzymatic degradation, a highly desirable trait for drug candidates[1]. However, their structural characterization, particularly by Nuclear Magnetic Resonance (NMR) spectroscopy, presents unique challenges and considerations compared to their L-amino acid counterparts. This guide provides an in-depth, objective comparison of NMR analytical strategies for peptides containing D-phosphothreonine versus L-phosphothreonine, supported by experimental insights and protocols.

The Significance of D-Phosphothreonine in Peptide Research

The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly impact a peptide's three-dimensional structure and, consequently, its biological activity. In the context of phosphorylated peptides, which are central to countless signaling pathways, understanding the structural implications of introducing a D-phosphoamino acid is critical. NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of these molecules at an atomic level[2][3][4].

The primary motivation for incorporating D-amino acids is to enhance peptide biostability[1]. L-peptides are often rapidly degraded by proteases in biological systems, limiting their therapeutic potential. D-peptides, due to their unnatural stereochemistry, are largely resistant to proteolysis, leading to longer in vivo half-lives[1]. This guide will navigate the specifics of analyzing these more robust molecules using NMR.

Comparative NMR Analysis: D- vs. L-Phosphothreonine Peptides

The fundamental principles of NMR spectroscopy apply equally to peptides containing D- or L-amino acids. However, the stereochemical difference introduces key distinctions in the resulting NMR spectra.

The local electronic environment of a nucleus dictates its chemical shift. The change in stereochemistry from L- to D-phosphothreonine can induce subtle but measurable changes in the chemical shifts of nearby protons, carbons, and the phosphorus atom itself.

  • ¹H Chemical Shifts: Protons on and adjacent to the chiral center (α-CH, β-CH) of the D-phosphothreonine residue will exhibit different chemical shifts compared to the L-isomer. These differences arise from altered through-space interactions with neighboring residues, which are a direct consequence of the different side-chain orientation. Studies on model peptides have shown that phosphorylation itself leads to significant shifts in proton resonances[5]. For instance, in a threonine-containing peptide, phosphorylation can shift the amide resonance by approximately 0.25 ppm and the α-proton resonance by -0.43 ppm[5]. While specific values for D-phosphothreonine are sequence-dependent, similar magnitudes of change can be expected.

  • ³¹P Chemical Shifts: The ³¹P chemical shift is a sensitive probe of the phosphate group's local environment, including its protonation state and interactions with other parts of the peptide[5][6]. The chemical shift of the phosphoryl group in a phosphothreonine peptide is pH-dependent, with reported values around -0.1 ppm at pH 4.0 and 4.8 ppm at pH 8.0 for the L-isomer[5]. The stereochemistry of the D-amino acid can influence the pKa of the phosphate group and its hydrogen bonding network, leading to distinct ³¹P chemical shifts compared to the L-isomer under identical conditions.

Table 1: Representative Chemical Shift Ranges for Phosphothreonine Residues

NucleusL-Phosphothreonine (ppm)Expected D-Phosphothreonine (ppm)Key Influencing Factors
¹Hα~4.1 - 4.5Similar range, but distinct from L-isomerLocal conformation, neighboring residues
¹Hβ~4.0 - 4.4Similar range, but distinct from L-isomerLocal conformation, neighboring residues
¹³Cα~58 - 62Similar range, but distinct from L-isomerLocal conformation, neighboring residues
¹³Cβ~67 - 71Similar range, but distinct from L-isomerLocal conformation, neighboring residues
³¹P-1 to 5 (pH dependent)Similar range, but distinct from L-isomerpH, ionic strength, metal ion chelation

Note: The exact chemical shifts are highly dependent on the peptide sequence, solvent conditions, and temperature.

NOE data provides through-space distance information between protons and is fundamental for 3D structure determination[7][8]. The replacement of an L-amino acid with a D-amino acid will invariably alter the local and potentially the global conformation of the peptide. This conformational change will manifest as a different set of NOE cross-peaks in a 2D NOESY or ROESY spectrum.

For example, a key sequential assignment NOE between the amide proton of residue i and the α-proton of residue i-1 (Hα(i-1)-HN(i)) may have a different intensity or be absent altogether in the D-isomer containing peptide if the backbone torsion angles (phi, psi) are altered.

Experimental Workflow for NMR Analysis

The successful NMR analysis of a D-phosphothreonine-containing peptide follows a systematic workflow.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification (D-pThr building block) Sample_Prep Sample Preparation (Buffer, pH, concentration) Peptide_Synthesis->Sample_Prep OneD_NMR 1D ¹H & ³¹P NMR (Initial assessment) Sample_Prep->OneD_NMR TwoD_Homonuclear 2D Homonuclear NMR (TOCSY, NOESY/ROESY) OneD_NMR->TwoD_Homonuclear TwoD_Heteronuclear 2D Heteronuclear NMR (¹H-¹³C HSQC, ¹H-³¹P HSQC) OneD_NMR->TwoD_Heteronuclear Resonance_Assignment Resonance Assignment TwoD_Homonuclear->Resonance_Assignment TwoD_Heteronuclear->Resonance_Assignment Constraint_Generation NOE & J-coupling Constraint Generation Resonance_Assignment->Constraint_Generation Structure_Calculation Structure Calculation & Refinement Constraint_Generation->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

Caption: Workflow for NMR analysis of D-phosphothreonine peptides.

The Total Correlation Spectroscopy (TOCSY) experiment is crucial for identifying the spin systems of individual amino acid residues[2][8].

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) containing 10% D₂O to a final concentration of 0.5-1.0 mM[3][8]. The D₂O is necessary for the spectrometer's lock system.

  • Spectrometer Setup: Tune and match the probe for the ¹H frequency. Shim the magnetic field to achieve optimal homogeneity, indicated by a narrow and symmetrical water signal.

  • Pulse Program Selection: Select a standard 2D TOCSY pulse sequence with water suppression (e.g., tocsygesgppi on Bruker spectrometers).

  • Acquisition Parameters:

    • Spectral Width: Set the spectral width to cover all proton resonances (typically 12-16 ppm).

    • Mixing Time: Use a mixing time of 60-80 ms to allow for magnetization transfer throughout the entire amino acid spin system.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) per increment to achieve an adequate signal-to-noise ratio.

    • Number of Increments: Collect at least 256-512 increments in the indirect dimension (t₁) for good resolution.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Reference the spectrum to an internal standard (e.g., DSS or TSP).

  • Analysis: Identify the characteristic patterns of cross-peaks for each amino acid spin system. For D-phosphothreonine, you will look for correlations between the amide proton, α-proton, β-proton, and the γ-methyl protons.

Advanced NMR Techniques for D-Phosphothreonine Peptides

To unambiguously identify signals from the phosphothreonine residue and its neighbors, ³¹P-correlated experiments are invaluable.

  • ¹H-³¹P HSQC: This experiment correlates the phosphorus nucleus with its coupled protons, primarily the β-proton of the phosphothreonine. This provides a direct method to identify the ³¹P resonance and the β-proton of the D-phosphothreonine.

  • ¹³C-³¹P Spin-Echo Difference Spectroscopy: This technique can be used to selectively detect the ¹H-¹³C signals from phosphoserine and phosphothreonine residues by exploiting the two- and three-bond ¹³C-³¹P scalar couplings[9][10].

NMR_Correlations cluster_pThr D-Phosphothreonine Residue HN HN Ha HN->Ha J HN->Ha NOE Hb Ha->Hb J Ha->Hb NOE Hg Ha->Hg NOE Hb->Hg J P ³¹P Hb->P ³JPH

Caption: Through-bond (J-coupling) and through-space (NOE) NMR correlations.

When synthesizing peptides with both D- and L-amino acids, the final product is a diastereomer. NMR is an excellent tool for assessing diastereomeric purity. The two diastereomers are distinct chemical entities and will have different sets of chemical shifts for at least some of their nuclei[11][12]. High-resolution 1D ¹H or ³¹P NMR spectra can often resolve signals from the two diastereomers, allowing for their quantification.

Conclusion and Future Outlook

The NMR analysis of peptides containing D-phosphothreonine requires a careful and systematic approach. While the fundamental techniques are the same as for L-peptides, the interpretation of the data must account for the stereochemical differences that lead to unique spectral signatures. A combination of 1D, 2D homonuclear, and 2D heteronuclear NMR experiments is essential for complete resonance assignment and structure determination. As the interest in D-amino acid-containing peptides for therapeutic applications continues to grow, the development of refined NMR methodologies will be crucial for advancing our understanding of their structure-function relationships.

References

  • Jørgensen, A. M., et al. (1988). ¹H and ³¹P NMR spectroscopy of phosphorylated model peptides. International Journal of Peptide and Protein Research, 31(5), 459-468. [Link]

  • O'Connor, T., et al. (2004). Phosphorylated amino acids: model compounds for solid-state ³¹P NMR spectroscopic studies of proteins. Journal of Magnetic Resonance, 168(1), 133-139. [Link]

  • Kumar, A. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 22-32. [Link]

  • Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

  • McIntosh, L. P., & Brutscher, B. (2009). Detection and assignment of phosphoserine and phosphothreonine residues by ¹³C-¹³P spin-echo difference NMR spectroscopy. Journal of Biomolecular NMR, 43(1), 1-8. [Link]

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Kohlhoff, K. J., et al. (2014). pH-dependent random coil ¹H, ¹³C, and ¹⁵N chemical shifts of the ionizable amino acids. Journal of Biomolecular NMR, 58(2), 87-97. [Link]

  • Williamson, M. P. (1993). Peptide structure determination by NMR. Methods in Molecular Biology, 17, 69-85. [Link]

  • Fardus-Reid, F., et al. (2020). ³¹P NMR Spectroscopy Demonstrates Large Amounts of Phosphohistidine in Mammalian Cells. bioRxiv. [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Wikipedia. [Link]

  • Lee, D., et al. (2009). Detection and assignment of phosphoserine and phosphothreonine residues by ¹³C-¹³P spin-echo difference NMR spectroscopy. Journal of Biomolecular NMR, 43(1), 1-8. [Link]

  • University of Ottawa. (n.d.). ³¹Phosphorus NMR. University of Ottawa. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using ³¹P Benchtop NMR. Oxford Instruments. [Link]

  • Sudbeck, E. A., et al. (1998). O-Phospho-DL-threonine and O-Phospho-L-threonine Compared with their Serine Analogs. Acta Crystallographica Section B Structural Science, 54(5), 643-650. [Link]

  • Li, Y., et al. (2023). ¹⁹F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4166-4172. [Link]

  • van der Ven, F. J., et al. (2007). A 2D NMR method to study peptide phosphorylation. Analytical and Bioanalytical Chemistry, 389(7-8), 2161-2165. [Link]

  • Arendt, A., et al. (1989). Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine. International Journal of Peptide and Protein Research, 33(6), 468-476. [Link]

  • AAPPTec. (n.d.). Phospho Amino Acids. AAPPTec. [Link]

  • Liu, M., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 8(3), 702-711. [Link]

  • Roveda, A., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(2), 1149-1156. [Link]

  • Prestegard, J. H., & Kishore, A. I. (2011). NMR Resonance Assignments of Sparsely Labeled Proteins: Amide Proton Exchange Correlations in Native and Denatured States. Journal of Biomolecular NMR, 49(3-4), 163-171. [Link]

  • Yang, Z., et al. (2011). Dephosphorylation of D-Peptide Derivatives to Form Biofunctional, Supramolecular Nanofibers/Hydrogels and Their Potential Application for Intracellular Drug Delivery. Advanced Materials, 23(36), 4165-4169. [Link]

  • Fiedler, S., & Richert, C. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry, 27(65), 16147-16151. [Link]

  • St. John, T. (2021). NMR Spectroscopy: Diastereotopism. YouTube. [Link]

  • Roveda, A., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(2), 1149-1156. [Link]

  • The Organic Chemistry Tutor. (2018). NMR Analysis of Amino Acids. YouTube. [Link]

  • Peters, T., & Bundle, D. R. (1989). Synthesis and conformational and NMR studies of alpha-D-mannopyranosyl and alpha-D-mannopyranosyl-(1----2)-alpha-D-mannopyranosyl linked to L-serine and L-threonine. Carbohydrate Research, 190(2), 185-199. [Link]

  • Velyvis, A., et al. (2012). An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome. PLoS ONE, 7(9), e43725. [Link]

Sources

A Researcher's Guide to Phosphothreonine Incorporation: A Comparative Analysis of Coupling Activators

Author: BenchChem Technical Support Team. Date: January 2026

The site-specific incorporation of phosphothreonine (pThr) into synthetic peptides is a critical technique for researchers studying phosphorylation-dependent signaling pathways and developing novel therapeutics.[1] The success of solid-phase peptide synthesis (SPPS) for these modified peptides hinges on the crucial step of amide bond formation, a reaction facilitated by coupling activators. However, the bulky and charged nature of the phosphate group on phosphothreonine presents unique challenges, including steric hindrance and potential side reactions, making the choice of coupling activator paramount.[2]

This guide provides a comprehensive comparison of commonly used coupling activators for phosphothreonine incorporation. We will delve into their mechanisms of action, compare their performance based on experimental evidence, and provide detailed protocols to empower researchers to make informed decisions for their specific synthetic needs.

The Challenge of Phosphothreonine Incorporation

The primary method for introducing phosphothreonine into a peptide sequence during SPPS is the "building block" approach.[1][2] This involves using a pre-phosphorylated and protected phosphothreonine amino acid derivative, most commonly Fmoc-Thr(PO(OBzl)OH)-OH. The monobenzyl protection of the phosphate group is a key feature, as it mitigates the risk of β-elimination, a detrimental side reaction that can occur during the piperidine-mediated Fmoc deprotection step.[1][2]

Despite this protective strategy, the inherent steric bulk of the protected phosphate group can significantly impede the efficiency of the coupling reaction.[2] This necessitates the use of highly efficient coupling activators to drive the reaction to completion and ensure high-purity phosphopeptides.

A Comparative Look at Coupling Activators

The selection of a coupling activator can dramatically impact the yield and purity of the final phosphopeptide. The most common classes of activators are uronium/aminium salts and carbodiimides.

Uronium/Aminium Salts: The High-Efficiency Workhorses

Uronium and aminium-based reagents are renowned for their high reactivity and rapid coupling times.[3][4] They activate the carboxylic acid of the incoming amino acid by forming a highly reactive active ester, which then readily reacts with the free amine of the peptide chain.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate))

HATU is widely regarded as one of the most efficient coupling reagents, particularly for challenging couplings involving sterically hindered amino acids like phosphothreonine.[5][6][7] Its superiority stems from the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-active ester compared to its HOBt-based counterpart, HBTU.[5][8] The electron-withdrawing nature of the nitrogen atom at the 7-position of the triazole ring enhances the leaving group potential of the OAt moiety, leading to faster and more complete reactions.[5][8]

Key Advantages of HATU:

  • High Coupling Efficiency: Consistently demonstrates superior performance, leading to higher purity and yields.[5]

  • Faster Reaction Times: The enhanced reactivity of the OAt-ester translates to quicker coupling reactions.[5]

  • Reduced Risk of Racemization: The rapid reaction kinetics minimize the window for epimerization, preserving the stereochemical integrity of the amino acid.[5]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate))

HBTU is another popular and effective uronium-based coupling reagent.[3][5] While generally efficient, it forms a less reactive OBt-active ester compared to HATU.[5] This can result in slower reaction times and a slightly lower coupling efficiency, especially in difficult synthetic contexts.[5]

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate))

COMU is a newer generation uronium reagent that offers coupling efficiencies comparable to HATU.[4] A significant advantage of COMU is its incorporation of Oxyma Pure as the activating agent, which is a non-explosive alternative to HOBt and HOAt.[4] This enhances the safety profile of the reagent and improves its solubility.[4]

Carbodiimides: The Cost-Effective and Versatile Option

Carbodiimides, such as DIC (N,N'-diisopropylcarbodiimide), represent a more traditional and cost-effective class of coupling activators.[3] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.

DIC (N,N'-Diisopropylcarbodiimide) with an Additive

DIC is rarely used alone due to the high risk of racemization through the O-acylisourea intermediate.[3] However, when used in conjunction with an additive like Oxyma Pure or HOBt, its performance is significantly enhanced. The additive intercepts the reactive intermediate to form a more stable active ester, which then proceeds to react with the amine, effectively suppressing racemization.[3] The combination of DIC/Oxyma is a popular choice, offering a good balance of efficiency and cost-effectiveness.[9]

Key Advantages of DIC/Oxyma:

  • Cost-Effective: Generally more economical than uronium-based reagents.[3]

  • Soluble Byproduct: The urea byproduct formed from DIC is soluble in common washing solvents, simplifying the purification process in solid-phase synthesis.[3]

  • Low Racemization: The addition of Oxyma Pure effectively minimizes the risk of epimerization.[3]

Quantitative Performance Comparison

Activator SystemRelative Coupling EfficiencyReaction SpeedRisk of RacemizationKey Considerations
HATU Very High[5][8]Fast[5]Low[5]Higher cost, potential for guanidinylation if used in excess.[6][7]
HBTU High[3][5]Moderate[5]Low to Moderate[5]Generally effective, but may be less efficient for difficult couplings compared to HATU.[5]
COMU Very High[4]Fast[4]Low[4]Safer alternative to HOBt/HOAt-based reagents.[4]
DIC/Oxyma High[9][10]ModerateLow[3]Cost-effective, requires an additive for optimal performance.[3]

Experimental Protocols

General Workflow for Phosphothreonine Incorporation

The following diagram illustrates a typical workflow for the solid-phase synthesis of a phosphothreonine-containing peptide using the building block approach.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling: Fmoc-Thr(PO(OBzl)OH)-OH + Activator + Base Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat_Coupling Repeat Coupling (if necessary) Kaiser_Test->Repeat_Coupling Positive Chain_Elongation Continue Peptide Chain Elongation Kaiser_Test->Chain_Elongation Negative Repeat_Coupling->Wash2 Final_Cleavage Final Cleavage & Deprotection (TFA) Chain_Elongation->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for phosphothreonine incorporation in SPPS.

Detailed Coupling Protocol using HATU

This protocol outlines the steps for coupling Fmoc-Thr(PO(OBzl)OH)-OH using HATU as the activator.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.[2]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain and repeat the treatment for another 5 minutes.[2]

  • Washing: Thoroughly wash the resin with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times).[2]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[2] The excess of DIPEA is crucial to neutralize the acidic proton on the phosphate group and facilitate efficient coupling.

    • Add the activated amino acid solution to the resin-containing vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[2] The extended coupling time is often necessary to overcome the steric hindrance of the phosphothreonine residue.[2]

  • Washing: Wash the resin with DMF (5 times).[2]

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines.[2] A negative result (colorless or yellow beads) indicates a complete reaction.

  • Repeat Coupling (if necessary): If the Kaiser test is positive (blue beads), repeat the coupling step.[2]

Activation Mechanisms

The following diagrams illustrate the activation of the carboxylic acid by HATU and DIC/Oxyma.

Activator_Mechanisms cluster_HATU HATU Activation cluster_DIC_Oxyma DIC/Oxyma Activation Fmoc_AA_H Fmoc-AA-OH OAt_Ester Fmoc-AA-OAt (Highly Reactive Ester) Fmoc_AA_H->OAt_Ester + HATU HATU HATU Peptide_Bond_H Fmoc-AA-NH-Peptide OAt_Ester->Peptide_Bond_H + H2N-Peptide Peptide_Amine_H H2N-Peptide Fmoc_AA_D Fmoc-AA-OH O_Acylisourea O-Acylisourea Intermediate (Reactive, Prone to Racemization) Fmoc_AA_D->O_Acylisourea + DIC DIC DIC Oxyma_Ester Fmoc-AA-Oxyma (Stable Active Ester) O_Acylisourea->Oxyma_Ester + Oxyma Oxyma Oxyma Peptide_Bond_D Fmoc-AA-NH-Peptide Oxyma_Ester->Peptide_Bond_D + H2N-Peptide Peptide_Amine_D H2N-Peptide

Caption: Activation mechanisms of HATU and DIC/Oxyma.

Conclusion and Recommendations

The successful incorporation of phosphothreonine into synthetic peptides is a technically demanding yet achievable goal with the careful selection of coupling activators and optimized protocols.

  • For routine synthesis and when cost is a primary concern , the DIC/Oxyma system provides a robust and reliable option with a low risk of racemization.[3]

  • For challenging sequences, sterically hindered couplings, and when the highest possible purity and yield are paramount , HATU stands out as the superior choice due to its rapid reaction kinetics and high efficiency.[5][8]

  • COMU offers a compelling alternative to HATU, providing similar performance with an improved safety profile.[4]

Ultimately, the optimal choice of coupling activator will depend on the specific peptide sequence, the scale of the synthesis, and the available resources. By understanding the principles outlined in this guide and leveraging the provided protocols, researchers can confidently navigate the complexities of phosphopeptide synthesis and advance their scientific endeavors.

References

  • A Technical Guide to Incorporating Phosphothreonine in Solid-Phase Peptide Synthesis - Benchchem.
  • Application Notes and Protocols for Peptide Synthesis with O-Phospho-DL-threonine - Benchchem.
  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency - Benchchem.
  • A Comparative Guide to HBTU and DIC Coupling Reagents in Peptide Synthesis - Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Coupling Reagents - Aapptec Peptides.
  • Coupling Reagents - ResearchG
  • Solid Phase Peptide Synthesis Help : r/labr
  • Peptide/Amide bond Synthesis – OxymaPure®.
  • A Comparative Guide to the Coupling Efficiency of HBTU and H
  • Building Blocks for Introducing Post-translational Modified Amino Acids - Sigma-Aldrich.

Sources

A Comparative Guide to the Biological Activity of D- and L-Phosphopeptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chirality in a Phosphorylated World

In the intricate landscape of cellular signaling, protein phosphorylation stands as a cornerstone of regulation. The addition and removal of phosphate groups on serine, threonine, and tyrosine residues act as molecular switches, governing everything from cell growth and proliferation to apoptosis.[1] Phosphopeptides, short synthetic sequences mirroring these phosphorylated sites, have become indispensable tools for dissecting these pathways, studying enzyme-substrate interactions, and developing targeted therapeutics.[2]

However, the building blocks of these peptides—amino acids—possess a fundamental property: chirality. Nearly all naturally occurring peptides and proteins are composed exclusively of L-amino acids. This guide provides a comprehensive comparison of these conventional L-phosphopeptides with their synthetic, mirror-image counterparts, D-phosphopeptides. We will explore the profound impact of this stereochemical difference on their biological activity, offering experimental insights and protocols to guide researchers in selecting the optimal tool for their specific application.

The Core Distinction: Proteolytic Stability

The primary vulnerability of L-peptides as research tools and therapeutic agents is their rapid degradation by proteases, enzymes that are stereospecific for L-amino acid configurations.[3] This inherent instability severely limits their in vivo half-life and bioavailability.

D-peptides, constructed from D-amino acids, are a mirror image of the natural world.[4] This makes them largely invisible to the degradative machinery of cells. Endogenous proteases do not recognize D-amino acid sequences, granting D-peptides exceptional resistance to proteolysis.[3][5][6] This dramatic increase in stability is the most significant advantage of using D-phosphopeptides, particularly for in vivo studies or long-term cell culture experiments.[5][6]

Diagram 1: Protease Resistance

cluster_L L-Phosphopeptide cluster_D D-Phosphopeptide L_peptide L-Peptide Protease Protease L_peptide->Protease Recognized & Cleaved L_fragments Degraded Fragments D_peptide D-Peptide D_peptide->Protease Not Recognized D_intact Intact D-Peptide Protease->L_fragments Protease->D_intact

Caption: L-peptides are recognized and cleaved by proteases, while D-peptides are resistant.

Comparative Analysis of Key Biological Parameters

ParameterL-PhosphopeptideD-PhosphopeptideRationale & Implications
Proteolytic Stability Low (minutes to hours in serum)Very High (hours to days in serum)[5][7]D-peptides evade natural proteases, leading to significantly longer biological half-lives, which is crucial for in vivo applications.[6]
Binding to L-Targets High (Natural Ligand)Potentially High (Requires specific design)D-peptides can bind to natural L-protein targets (like SH2 domains) if designed as the mirror image of the natural L-peptide ligand, a principle exploited in mirror-image phage display.[4][5]
Cellular Uptake Variable (often receptor-mediated)Generally Low D-peptides often lack interaction with endogenous transporters, making cellular entry a challenge.[5] This can be overcome by conjugation to cell-penetrating peptides (CPPs) or other uptake-enhancing moieties.[5][8]
Immunogenicity Potentially HighPotentially LowAs they are unnatural, D-peptides may be less likely to be recognized by the host immune system, though this is not guaranteed.[9]
Synthesis Well-establishedWell-establishedSynthesis follows standard solid-phase peptide synthesis (SPPS) protocols, using D-amino acid building blocks instead of L-amino acids.[10]

Binding Affinity and Specificity: The Mirror-Image Concept

A critical question for phosphopeptides is their ability to bind target protein domains, such as the Src Homology 2 (SH2) domain, which specifically recognizes phosphotyrosine (pY) motifs.[11][12] Since these protein domains are composed of L-amino acids, how can a D-peptide bind effectively?

The principle of reciprocity, or mirror-image symmetry, provides the answer. While a D-peptide is not a direct structural mimic of its L-counterpart, it can be designed to bind to an L-protein target with high affinity and specificity.[4] This is achieved by synthesizing a D-peptide with the reverse sequence of the optimal L-peptide ligand (a retro-inverso peptide) or by using mirror-image phage display.[5][6] In this powerful technique, a target L-protein is chemically synthesized in its D-enantiomer form. This D-protein is then used to screen a phage library displaying L-peptides. The selected high-affinity L-peptide is then chemically synthesized in its D-form, which will now bind to the natural L-protein target with high affinity.[4]

Diagram 2: Mirror-Image Binding Principle

L_Target L-Target Protein (e.g., SH2 Domain) L_Peptide L-Phosphopeptide (Natural Ligand) L_Peptide->L_Target Specific Binding D_Peptide D-Phosphopeptide (Mirror Image of L-Ligand) D_Peptide->L_Target Specific Binding A 1. Incubate Peptide (D- or L-form) with Human Serum at 37°C B 2. Collect Aliquots at Time Points (0, 1, 4, 8, 24h) A->B C 3. Quench with TCA & Centrifuge B->C D 4. Analyze Supernatant by RP-HPLC C->D E 5. Plot % Intact Peptide vs. Time D->E

Sources

A Senior Application Scientist's Guide to the Cost-Effectiveness of Phosphothreonine Building Blocks in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of cell signaling, proteomics, and drug discovery, the synthesis of phosphopeptides is a critical yet often challenging endeavor. The site-specific incorporation of phosphothreonine (pThr), a key post-translational modification, is essential for elucidating the complex tapestry of cellular regulation. The choice of the appropriate phosphothreonine building block for Fmoc-based solid-phase peptide synthesis (SPPS) is a pivotal decision that profoundly impacts not only the success of the synthesis but also its overall cost-effectiveness. This guide provides an in-depth, objective comparison of the available strategies for incorporating phosphothreonine, supported by experimental data and field-proven insights to empower you in making the most informed choice for your research.

The Central Role of Phosphothreonine in Biological Systems

Threonine phosphorylation is a dynamic and reversible post-translational modification that, along with serine and tyrosine phosphorylation, governs a vast array of cellular processes.[1][2] This simple addition of a phosphate group can dramatically alter a protein's conformation, activity, and interaction with other biomolecules, thereby controlling signaling pathways that regulate cell growth, differentiation, and apoptosis.[1] Consequently, the ability to synthesize peptides with precisely placed phosphothreonine residues is indispensable for developing tools to study kinase and phosphatase activity, creating novel therapeutic agents, and raising highly specific antibodies.

Strategies for Phosphothreonine Incorporation: A Comparative Overview

The two primary methodologies for introducing phosphothreonine into a synthetic peptide are the "building block" approach and the "global phosphorylation" (or post-synthesis phosphorylation) approach.[3] The building block strategy, which involves the direct incorporation of a pre-phosphorylated amino acid derivative during SPPS, is the more prevalent and generally more reliable method.[3] This approach can be further categorized by the type of protecting group used for the phosphate moiety.

The Building Block Approach: A Tale of Two Philosophies

The choice of a phosphothreonine building block fundamentally revolves around the strategy for protecting the phosphate group during synthesis. This decision has significant downstream consequences for coupling efficiency, potential side reactions, and the final deprotection steps.

The most commonly employed protected phosphothreonine building block is Fmoc-Thr(PO(OBzl)OH)-OH .[4][5] The monobenzyl protection of the phosphate group strikes a balance between stability and ease of removal.

Advantages:

  • Higher Coupling Efficiency: Compared to unprotected counterparts, protected building blocks generally exhibit better coupling efficiency with standard coupling reagents.[2]

  • Reduced Risk of Side Reactions: The benzyl protecting group mitigates the risk of certain side reactions, such as pyrophosphate formation between adjacent phosphoresidues.

Disadvantages:

  • Additional Deprotection Step: The benzyl group must be removed during the final cleavage from the resin, typically with a strong acid like trifluoroacetic acid (TFA).[1]

  • Potential for β-Elimination: While the monobenzyl protection reduces the risk compared to fully protected phosphate triesters, β-elimination can still occur under the basic conditions of Fmoc deprotection, leading to the formation of dehydroamino-2-butyric acid.[6]

  • Formation of Piperidinium Salts: The remaining acidic proton on the phosphate can form salts with piperidine during Fmoc deprotection, which can slightly diminish the coupling efficiency of the subsequent amino acid.[5]

Experimental Workflow for Protected Phosphothreonine Building Block

G cluster_SPPS_Cycle SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Thr(PO(OBzl)OH)-OH + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 final_cleavage Final Cleavage & Deprotection (e.g., 95% TFA, Scavengers) wash2->final_cleavage start Resin-Bound Peptide start->deprotection purification Purification (RP-HPLC) final_cleavage->purification

Caption: Workflow for incorporating a protected pThr building block.

For researchers on a tighter budget, Fmoc-Thr(PO(OH)₂)-OH presents a more economical option. However, this cost-saving comes with significant synthetic challenges.

Advantages:

  • Cost-Effective: The primary advantage is the lower purchase price of the building block itself.

  • No Phosphate Deprotection Step: As the phosphate group is already unprotected, a separate deprotection step is not required.[2]

Disadvantages:

  • Sluggish Coupling: The unprotected phosphate group is bulky and charged, leading to significantly slower and less efficient coupling reactions.[2] This often necessitates the use of stronger, more expensive coupling reagents and longer reaction times.

  • Increased Risk of Side Reactions: The presence of the unprotected phosphate can lead to a higher incidence of side reactions, including aggregation and incomplete couplings.

To overcome the limitations of benzyl protection, other protecting groups have been explored, though they are less commonly used and often more expensive.

  • Dimethylphospho (PO(OMe)₂): While offering full protection of the phosphate, these derivatives are highly susceptible to β-elimination under standard Fmoc deprotection conditions.

  • tert-Butyl (tBu): The use of tert-butyl protecting groups on the phosphate offers the advantage of being cleaved under the same acidic conditions as other side-chain protecting groups in standard Fmoc SPPS. However, their synthesis is more complex, leading to higher costs.

  • Dimethylamino (PO(NMe₂)₂): This protecting group offers improved solubility and can be removed under acidic conditions. It also avoids some of the side reactions associated with partially protected phosphates.

Comparative Analysis of Phosphothreonine Building Blocks
FeatureFmoc-Thr(PO(OBzl)OH)-OHFmoc-Thr(PO(OH)₂)-OHOther Protected pThr (e.g., PO(tBu)₂)
Relative Cost ModerateLowHigh
Coupling Efficiency Generally GoodSluggishGood to Excellent
Deprotection Acidolysis (TFA)Not RequiredAcidolysis (TFA)
Key Advantage Reliable, widely usedCost-effectivePotentially fewer side reactions
Key Disadvantage Potential for β-eliminationPoor coupling efficiencyHigh cost, limited availability
The Global Phosphorylation Approach: An Alternative Strategy

In this methodology, a standard Fmoc-Thr-OH with an unprotected or temporarily protected hydroxyl group is incorporated into the peptide chain.[3] After the peptide has been fully assembled on the solid support, the threonine residue is phosphorylated in a separate step before cleavage and deprotection.[7]

Advantages:

  • Cost-Effective for Multiple Phosphorylations: If a peptide contains multiple threonine residues that need to be phosphorylated, this method can be more economical than using multiple expensive building blocks.

  • Avoids Building Block-Related Side Reactions: Issues such as β-elimination during the coupling of the phosphothreonine building block are circumvented.

Disadvantages:

  • Additional On-Resin Reactions: This approach requires extra on-resin synthesis steps, which can be technically challenging and may lead to lower overall yields.

  • Potential for Non-Specific Phosphorylation: If other amino acids with reactive side chains are present and unprotected, there is a risk of non-specific phosphorylation.

  • Harsh Reagents: The phosphorylation and subsequent oxidation steps may require harsh reagents that can be detrimental to the peptide.

Experimental Workflow for Global Phosphorylation

G cluster_SPPS Standard SPPS incorporation Incorporate Fmoc-Thr-OH phosphorylation On-Resin Phosphorylation (e.g., Phosphoramidite Chemistry) incorporation->phosphorylation start Resin-Bound Peptide Synthesis start->incorporation oxidation Oxidation phosphorylation->oxidation final_cleavage Final Cleavage & Deprotection (e.g., 95% TFA, Scavengers) oxidation->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification

Caption: Workflow for the global phosphorylation approach.

Experimental Protocols

Protocol 1: Coupling of Fmoc-Thr(PO(OBzl)OH)-OH

This protocol is a standard procedure for the incorporation of the most common protected phosphothreonine building block.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Thr(PO(OBzl)OH)-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling: In a separate vial, dissolve Fmoc-Thr(PO(OBzl)OH)-OH, HATU, and DIPEA in DMF. Add this solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: On-Resin Phosphorylation of a Threonine Residue

This protocol provides a general outline for the global phosphorylation approach.

Materials:

  • Fully assembled peptide-resin with an unprotected threonine residue.

  • Dibenzyl N,N-diisopropylphosphoramidite

  • 1H-Tetrazole in acetonitrile

  • Oxidizing solution (e.g., tert-butyl hydroperoxide in DCM)

  • Anhydrous DCM

Procedure:

  • Resin Preparation: Swell the fully assembled peptide-resin in anhydrous DCM.

  • Phosphitylation: In a separate flask, mix Dibenzyl N,N-diisopropylphosphoramidite and 1H-Tetrazole in anhydrous DCM. Add this solution to the resin and react for 1-2 hours under an inert atmosphere.

  • Washing: Wash the resin with anhydrous DCM.

  • Oxidation: Add the oxidizing solution to the resin and react for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM.

  • Final Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol using a TFA-based cocktail.

Cost-Effectiveness Analysis: Beyond the Price Tag

A true assessment of cost-effectiveness extends beyond the initial purchase price of the building block. It must encompass the entire synthetic workflow, including the cost of reagents, solvents, researcher time, and the potential for failed syntheses.

  • Fmoc-Thr(PO(OBzl)OH)-OH: While the initial cost is higher than its unprotected counterpart, its reliability and higher coupling efficiency often translate to a lower overall cost per milligram of purified peptide, especially for complex or long sequences. The reduced need for repeated couplings and troubleshooting saves valuable time and resources.

  • Fmoc-Thr(PO(OH)₂)-OH: The low initial cost is appealing, but the potential for low yields and difficult purifications can quickly erode these savings. This option may be suitable for very short, simple peptides where the synthetic challenges are minimized.

  • Global Phosphorylation: This strategy can be highly cost-effective for peptides with multiple phosphorylation sites, as it avoids the cumulative cost of multiple protected building blocks. However, the development and optimization of the on-resin phosphorylation protocol can be time-consuming and may require specialized expertise.

Conclusion and Recommendations

The synthesis of phosphothreonine-containing peptides is a nuanced process where the choice of building block has far-reaching implications. For the majority of applications, the Fmoc-Thr(PO(OBzl)OH)-OH building block represents the most robust and ultimately cost-effective solution due to its reliable performance and well-established protocols. While unprotected building blocks offer a lower upfront cost, they should be approached with caution due to their synthetic challenges. The global phosphorylation strategy emerges as a compelling alternative for the synthesis of peptides with multiple phosphorylation sites, provided the necessary expertise for protocol optimization is available.

Ultimately, the most cost-effective approach is the one that consistently delivers the desired phosphopeptide in the required purity and yield with the most efficient use of resources. By carefully considering the factors outlined in this guide, researchers can make an informed decision that aligns with their specific research goals and budgetary constraints.

References

Please note that while the following references are provided for verification, direct access may require a subscription to the respective journals or databases.

  • Adooq Bioscience. Fmoc-ThrPO(OBzl)OH-OH. Available at: [Link]

  • AAPPTec. Technical Support Information Bulletin 1202 - Phosphoamino Acids.
  • Cenmed Enterprises. Fmoc Thr(Po(Obzl)Oh) Oh 50 G. Available at: [Link]

  • Research Scientific. FMOC-THR(PO3BZLH)-OH, >=97.0%. Available at: [Link]

  • Z. P. Tian, et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Chemical Biology.
  • A. B. E. A. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. Isidro-Llobet, M. Álvarez, and F. Albericio. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Luxembourg Bio Technologies.
  • Z. Zhao, et al. (2018). Preparation of orthogonally protected (2S, 3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab) as a phosphatase–stable phosphothreonine mimetic and its use in the synthesis of Polo–box domain–binding peptides. Bioorganic & Medicinal Chemistry.
  • M. Hurevich, et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development.
  • Z. P. Tian, et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Chemical Biology.
  • M. Hurevich, et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development.
  • A targeted approach for the synthesis of multi-phosphorylated peptides. The Royal Society of Chemistry.
  • ResearchGate. Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B).
  • Mesa Labs. SPPS Tips For Success Handout.
  • GenoChem World. FAA8695.0005 Fmoc-L-Thr[Psi(Me,Me)Pro]-OH – 5g.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Introduction to Peptide Synthesis. Current Protocols in Protein Science.

Sources

Stability Showdown: Benzyl vs. Other Phosphate Protecting Groups in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Phosphate Protection Strategy

For researchers, scientists, and professionals in drug development and oligonucleotide synthesis, the judicious selection of protecting groups is a cornerstone of successful multi-step synthetic campaigns. The phosphate moiety, with its intrinsic reactivity, necessitates robust protection to ensure regioselectivity and prevent unwanted side reactions. Among the arsenal of available phosphate protecting groups, the benzyl group holds a prominent position due to its unique deprotection profile. This guide provides an in-depth, objective comparison of the benzyl group's stability against other commonly employed phosphate protecting groups, supported by mechanistic insights and practical experimental protocols.

The Critical Role of Phosphate Protection

Phosphates and their derivatives are fundamental to the structure and function of biomolecules, including nucleic acids and phosphorylated proteins. In chemical synthesis, the dianionic and highly nucleophilic nature of unprotected phosphates presents a significant challenge. Protecting groups temporarily mask the phosphate's reactivity, rendering it compatible with a wide range of synthetic transformations. An ideal protecting group should be easy to introduce, stable under various reaction conditions, and removable selectively in high yield without affecting other sensitive functionalities in the molecule.[1]

An Overview of Key Phosphate Protecting Groups

While a plethora of phosphate protecting groups have been developed, a few have emerged as workhorses in modern organic synthesis. This guide will focus on the comparative stability of:

  • Benzyl (Bn): A widely used protecting group, particularly for phosphate esters.[2][3]

  • 2-Cyanoethyl: The industry standard in solid-phase oligonucleotide synthesis due to its facile removal under mild basic conditions.[2][4]

  • Methyl (Me): A simple alkyl protecting group, often employed in early-stage synthesis but requiring harsh deprotection conditions.[2]

  • tert-Butyl (t-Bu): Removable under acidic conditions, offering orthogonality to base-labile and hydrogenolysis-sensitive groups.

  • Silyl Ethers (e.g., TBDMS): Commonly used for hydroxyl protection, they also find application in phosphate chemistry, with their stability being tunable based on the steric bulk of the silyl group.

Head-to-Head Stability Comparison

The choice of a phosphate protecting group hinges on its stability profile across the diverse chemical environments encountered during a synthetic route. The following sections dissect the stability of the benzyl group in comparison to its counterparts under various conditions.

Acidic Stability

In acidic media, the stability of phosphate protecting groups is largely dictated by the susceptibility of the ester linkage to hydrolysis. The benzyl group exhibits moderate stability to acidic conditions.[5] While it can be cleaved by strong acids, it is generally stable to the milder acidic conditions often used for the removal of other protecting groups like tert-butyl or trityl ethers.[2]

Protecting GroupRelative Stability to AcidCommon Cleavage Conditions
Benzyl (Bn) ModerateStrong acids (e.g., HBr/AcOH)
2-Cyanoethyl HighGenerally stable
Methyl (Me) HighGenerally stable
tert-Butyl (t-Bu) LowMild acids (e.g., TFA)
Silyl Ethers Low to ModerateMild acids (e.g., AcOH)

This table provides a qualitative comparison of the stability of common phosphate protecting groups under acidic conditions.

Basic Stability

The stability of phosphate protecting groups under basic conditions is a critical consideration, especially in the context of oligonucleotide synthesis where basic deprotection of nucleobase protecting groups is a standard procedure.[4] The benzyl group is highly stable to a wide range of basic conditions, making it an excellent choice when orthogonality to base-labile groups is required. In stark contrast, the 2-cyanoethyl group is specifically designed to be labile to mild bases.[2][4]

Protecting GroupRelative Stability to BaseCommon Cleavage Conditions
Benzyl (Bn) HighGenerally stable
2-Cyanoethyl LowMild base (e.g., NH4OH, DBU)[6][7]
Methyl (Me) ModerateStrong nucleophiles (e.g., thiophenol)[2]
tert-Butyl (t-Bu) HighGenerally stable
Silyl Ethers LowFluoride ions (e.g., TBAF)

This table offers a qualitative comparison of the stability of common phosphate protecting groups under basic conditions.

Orthogonal Deprotection: The Benzyl Advantage

A key feature that distinguishes the benzyl group is its unique mode of cleavage via hydrogenolysis .[2][3] This reaction, typically catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas or a hydrogen donor, is remarkably mild and highly selective. This orthogonality allows for the deprotection of the phosphate group without affecting a wide array of other functional groups that are sensitive to acidic or basic conditions.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Protected Phosphate" [pos="0,1.5!"]; "Acid Labile (e.g., t-Bu)" [pos="-2,0!"]; "Base Labile (e.g., Cyanoethyl)" [pos="0,0!"]; "Hydrogenolysis (Benzyl)" [pos="2,0!"];

G

Mechanistic Insights into Deprotection

Understanding the mechanisms of deprotection is crucial for predicting stability and avoiding unwanted side reactions.

Benzyl Group Deprotection: Hydrogenolysis

The hydrogenolysis of a benzyl phosphate ester proceeds via the oxidative addition of the benzyl C-O bond to the palladium catalyst surface, followed by hydrogenolysis to release the deprotected phosphate and toluene. This mechanism is highly specific and generally proceeds under neutral conditions.

G

2-Cyanoethyl Group Deprotection: β-Elimination

The deprotection of the 2-cyanoethyl group occurs through a base-catalyzed β-elimination reaction. A base abstracts the proton on the carbon adjacent to the cyano group, leading to the elimination of the phosphate and the formation of acrylonitrile as a byproduct.[7] It is important to note that acrylonitrile is a Michael acceptor and can potentially react with the deprotected oligonucleotide, necessitating the use of scavengers in some cases.[7]

G

Experimental Protocols

To provide a practical context for the stability comparison, the following are representative protocols for the deprotection of benzyl and 2-cyanoethyl phosphate protecting groups.

Protocol 1: Deprotection of a Benzyl Phosphate Ester via Hydrogenolysis

Materials:

  • Dibenzyl phosphate derivative

  • Palladium on carbon (10 wt. % Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the dibenzyl phosphate derivative in a suitable solvent (e.g., MeOH, EtOH) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol % of the substrate).

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under an H₂ atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected phosphate product.

Protocol 2: Deprotection of a 2-Cyanoethyl Phosphate Group in Oligonucleotide Synthesis

Materials:

  • Oligonucleotide bound to solid support

  • Concentrated ammonium hydroxide (NH₄OH)

Procedure:

  • After completion of the solid-phase oligonucleotide synthesis, transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial to completely submerge the support.

  • Seal the vial tightly and heat at 55 °C for the time specified by the nucleobase protecting groups used (typically 4-17 hours). This step simultaneously cleaves the oligonucleotide from the support and removes the cyanoethyl and nucleobase protecting groups.[4]

  • After cooling to room temperature, carefully open the vial in a fume hood.

  • Transfer the ammoniacal solution containing the deprotected oligonucleotide to a new tube.

  • Rinse the solid support with water and combine the rinses with the ammoniacal solution.

  • Lyophilize or evaporate the solution to obtain the crude deprotected oligonucleotide.

Selecting the Optimal Protecting Group: A Practical Guide

The choice between benzyl and other phosphate protecting groups is ultimately dictated by the overall synthetic strategy.

Choose Benzyl when:

  • Orthogonality is paramount: Your synthesis involves base-sensitive or acid-sensitive functional groups.

  • Mild deprotection is required: The final product is delicate and cannot withstand harsh acidic or basic conditions.

  • Solution-phase synthesis is employed: Hydrogenolysis is a well-established and reliable method in solution-phase chemistry.

Consider Other Protecting Groups when:

  • Automated solid-phase synthesis is used: The 2-cyanoethyl group is the undisputed standard for its rapid and efficient cleavage under conditions compatible with automated synthesizers.[4]

  • Acid-lability is desired: A tert-butyl group can be selectively removed in the presence of benzyl and other acid-stable groups.

  • Metal-free deprotection is necessary: If the presence of residual palladium is a concern for the final application (e.g., in pharmaceuticals), non-metallic deprotection strategies are preferable.

Conclusion

The benzyl group offers a unique and valuable stability profile, particularly its high resistance to basic conditions and its selective removal by mild hydrogenolysis. This makes it an indispensable tool in the synthesis of complex molecules where orthogonality is a key consideration. While the 2-cyanoethyl group remains the protecting group of choice for routine oligonucleotide synthesis due to its compatibility with automated processes, a thorough understanding of the comparative stabilities of all available protecting groups empowers the synthetic chemist to devise more elegant and efficient routes to their target molecules. By carefully considering the reaction conditions that will be encountered throughout a synthetic sequence, researchers can confidently select the phosphate protecting group that will best ensure the successful outcome of their endeavors.

References

  • National Center for Biotechnology Information. (n.d.). Oligonucleotide synthesis under mild deprotection conditions. In PubMed Central.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Deprotection of phosphate moieties. In Synthesis & Materials.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • LGC Biosearch Technologies. (2021, December 6). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.
  • Stack, D. E. (2012). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Beilstein Journal of Organic Chemistry, 8, 212-220.
  • ResearchGate. (n.d.). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane.
  • ResearchGate. (n.d.). Deprotection of Benzyl and t-Butyl Phosphate, Phosphite, and Sulfite Esters by Silica Chloride.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • ResearchGate. (n.d.). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF.
  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
  • Scribd. (n.d.). Deprotection Guide 20200110.
  • National Center for Biotechnology Information. (2011, March 8). A Fluorous Phosphate Protecting Group with Applications to Carbohydrate Synthesis. In PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. In PubMed Central.

Sources

A Senior Application Scientist's Guide to the Synthesis of D-Amino Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of D-amino acids into peptide sequences offers a powerful tool to enhance therapeutic potential. This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing these valuable molecules, grounded in experimental data and field-proven insights. We will explore the nuances of Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis, offering detailed protocols and a critical evaluation of their respective strengths and limitations.

The inclusion of D-amino acids, the non-natural mirror images of their L-counterparts, can dramatically improve the proteolytic stability of peptides, a critical factor in their development as drugs.[1][2] By resisting degradation by endogenous proteases, D-amino acid-containing peptides can exhibit prolonged half-lives and enhanced bioavailability.[2] This guide will equip you with the knowledge to select and implement the optimal synthesis strategy for your specific research and development needs.

Comparative Analysis of Synthesis Methodologies

The choice of a synthesis method is a critical decision that influences the purity, yield, scalability, and cost-effectiveness of producing D-amino acid-containing peptides. Below is a quantitative comparison of the key performance indicators for SPPS and LPPS.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Typical Purity ≥95%[3]90–98%, variable depending on sequence and purification[3]High, due to enzyme specificity
Typical Yield High for short to medium peptides (<50 amino acids)[3]Can be higher for very short or very long/complex peptides[3]Variable, dependent on enzyme efficiency and substrate
Synthesis Time Faster due to automation and simplified purification[3]Slower due to multi-step purification and manual interventions[3]Generally fast reaction times, but enzyme preparation can be lengthy
Solvent Consumption High, due to extensive washing steps[3]Generally lower, but requires solvents for purification[3]Low, reactions are often performed in aqueous buffers
Scalability Well-suited for milligram-to-gram scale synthesis[4]More amenable to large-scale industrial production[5]Can be challenging to scale up due to enzyme cost and availability
Incorporation of D-Amino Acids Straightforward with commercially available protected D-amino acids[6]Feasible, but may require optimization of coupling conditions[7]Limited by the substrate specificity of the enzyme[8]
Key Advantages Speed, automation, high purity for standard peptides[4]Flexibility, better for very long or complex peptides, cost-effective for short peptides[4]High specificity, mild reaction conditions, environmentally friendly[8]
Key Disadvantages Challenges with long or hydrophobic sequences, high solvent usage[9]Labor-intensive, potential for lower yields with longer peptides[9]Limited enzyme availability and substrate scope, potential for low yields[8]

Methodologies and Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

SPPS is the most widely used method for synthesizing peptides due to its efficiency and amenability to automation.[6] The growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. The use of 9-fluorenylmethoxycarbonyl (Fmoc) for temporary Nα-protection is the most common strategy.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-D-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ac-L-Ala-D-Phe-L-Lys-NH2) on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-L-Lys(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-L-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure as coupling reagents

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF) for deprotection

  • DMF, Dichloromethane (DCM) for washing

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Acetic anhydride and Diisopropylethylamine (DIPEA) for N-terminal acetylation

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[10]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.[10]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[10]

  • First Amino Acid Coupling (Fmoc-L-Lys(Boc)-OH):

    • In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Confirm complete coupling using a ninhydrin test.[11]

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).[10]

  • Second Amino Acid Coupling (Fmoc-D-Phe-OH):

    • Repeat the Fmoc deprotection and washing steps as described above.

    • Couple Fmoc-D-Phe-OH using the same procedure as for the first amino acid. The incorporation of sterically hindered D-amino acids may require more potent coupling reagents like HATU or longer coupling times.[11]

  • Third Amino Acid Coupling (Fmoc-L-Ala-OH):

    • Repeat the Fmoc deprotection and washing steps.

    • Couple Fmoc-L-Ala-OH as described previously.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection and washing, treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.

  • Final Washing: Wash the resin with DMF (3 times) and DCM (3 times), then dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[10]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.[13][14]

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the synthesis of peptides entirely in solution, with purification of the intermediate peptide after each coupling step.[3] While more labor-intensive than SPPS, LPPS can be advantageous for the synthesis of very short peptides or for large-scale production where the cost of the solid support becomes a significant factor.[15]

LPPS_Workflow Protect1 N-Protect Amino Acid 1 Activate Activate Carboxyl Group Protect1->Activate Couple Couple with Amino Acid 2 Activate->Couple Purify1 Purify Dipeptide Couple->Purify1 Deprotect Deprotect N-terminus Purify1->Deprotect Repeat Repeat Cycle Deprotect->Repeat Final_Deprotect Final Deprotection Deprotect->Final_Deprotect Purify2 Final Purification Final_Deprotect->Purify2 Characterize Characterization Purify2->Characterize

This protocol describes the synthesis of Boc-L-Ala-D-Phe-OMe.

Materials:

  • Boc-L-Ala-OH

  • H-D-Phe-OMe·HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents

  • Triethylamine (TEA)

  • Dichloromethane (DCM), Ethyl acetate (EtOAc), n-Hexane

  • Saturated sodium bicarbonate solution, 10% citric acid solution, Brine

Procedure:

  • Neutralization of D-Phenylalanine methyl ester: Dissolve H-D-Phe-OMe·HCl in DCM and add TEA to neutralize the hydrochloride salt.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-L-Ala-OH and HOBt in DCM.

    • Cool the solution to 0 °C and add a solution of DCC in DCM.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the neutralized D-Phe-OMe solution to the reaction mixture and stir at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate successively with 10% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or recrystallization from EtOAc/n-Hexane.

  • Characterization: Confirm the structure of the dipeptide by NMR and mass spectrometry.

Enzymatic Synthesis

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods.[8] Peptide ligases can catalyze the formation of peptide bonds under mild, aqueous conditions with high stereoselectivity, minimizing the risk of racemization.[16] However, the substrate scope of many enzymes is limited, which can be a drawback for the synthesis of peptides containing multiple non-canonical or D-amino acids.[8]

Enzymatic_Synthesis Substrates Peptide/Amino Acid Substrates Reaction Enzymatic Ligation (Aqueous Buffer) Substrates->Reaction Enzyme Peptide Ligase Enzyme->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization Purification->Characterization

A detailed, universally applicable protocol is challenging due to the specificity of each enzyme. However, the general steps are as follows:

  • Enzyme and Substrate Preparation: Obtain or express and purify the desired peptide ligase. Synthesize or procure the N-terminal peptide fragment with a C-terminal ester and the C-terminal fragment with a free N-terminus.

  • Enzymatic Ligation: Incubate the peptide fragments with the enzyme in a suitable buffer at the optimal temperature and pH for the enzyme's activity.

  • Reaction Monitoring: Monitor the progress of the reaction by RP-HPLC.

  • Purification: Once the reaction is complete, purify the target peptide from the enzyme and unreacted substrates using chromatography.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Challenges in Synthesizing D-Amino Acid-Containing Peptides

The incorporation of D-amino acids can present unique challenges during synthesis, primarily due to steric hindrance.[11] This can lead to incomplete coupling reactions and lower yields. To overcome these challenges, the following strategies can be employed:

  • Use of Potent Coupling Reagents: Reagents such as HATU, HCTU, and COMU are more effective than standard carbodiimides for coupling sterically hindered amino acids.

  • Extended Coupling Times: Increasing the reaction time can help to drive the coupling reaction to completion.[11]

  • Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can accelerate coupling reactions and improve yields, particularly for difficult sequences.[17]

  • Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt secondary structure formation and improve coupling efficiency in aggregating sequences.[1]

Conclusion

The synthesis of D-amino acid-containing peptides is a critical enabling technology in modern drug discovery and development. While SPPS remains the workhorse for its speed and automation, LPPS and enzymatic methods offer valuable alternatives for specific applications. A thorough understanding of the principles, protocols, and challenges associated with each method is essential for the successful synthesis of these therapeutically promising molecules. By carefully considering the factors outlined in this guide, researchers can select the most appropriate strategy to achieve their synthetic goals with high purity and yield.

References

  • BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Peptides Containing D-leucine.
  • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry.
  • BenchChem. (2025). A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies.
  • Xu, J. (n.d.). New Development of Coupling Reagents for Hindered Peptide. Chinese Journal of Organic Chemistry.
  • ResolveMass Laboratories Inc. (2025). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?.
  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Wang, Y., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules.
  • Wang, Y., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide.
  • BenchChem. (2025). A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
  • Coin, I., et al. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
  • Rubakhin, S. S., & Sweedler, J. V. (2024). Nontargeted Identification of D-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Methods in Molecular Biology.
  • Rubakhin, S. S., & Sweedler, J. V. (2024). Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS.
  • BenchChem. (2025). comparative analysis of different peptide synthesis methods.
  • Han, S. Y., & Kim, Y. A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Current Organic Synthesis.
  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Biosynth. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Chen, Y., et al. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics.
  • Conlon, J. M. (n.d.). Purification of naturally occurring peptides by reversed-phase HPLC.
  • BenchChem. (2025). The Cornerstone of Durability: An In-depth Technical Guide to the Stability of D-amino Acid Peptides.
  • Bachem. (2025). What Is Liquid Phase Peptide Synthesis?.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Fields, G. B., et al. (2025). Procedures to Improve Difficult Couplings.
  • Wang, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology.
  • Reyes-García, M., et al. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules.
  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Dong, W., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica.
  • Noda, S., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Google Patents. (n.d.). US8883444B2 - Peptide synthesis using enzymatic activation and coupling.
  • Conlon, J. M. (2025). Purification of naturally occurring peptides by reversed-phase HPLC.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • T-R. Li, et al. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • T. Bruckdorfer, et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
  • Adesis, Inc. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications.
  • Liu, X., et al. (n.d.). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. Molecules.
  • Gonzales, C. (2021). What should I do for my liquid phase peptide synthesis?.
  • BioDuro. (2025). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?.
  • Poloni, C., et al. (n.d.). Advances in Enzymatic Synthesis of D-Amino Acids.
  • Amore, A. (2025).
  • BOC Sciences. (n.d.). Liquid Phase Peptides Synthesis.
  • B. J. Davis, et al. (n.d.). Protein Ligases: Nature's Gift for Protein/Peptide Synthesis.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Biomatik. (2023). Synthesis Of Peptides from Scratch: A Step-by-Step Guide.

Sources

A Senior Application Scientist's Guide to Phosphorylation Site Validation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

The Validation Imperative: Why Discovery Is Only the Beginning

In the landscape of cell signaling research, the identification of protein phosphorylation is a pivotal event. Large-scale, "discovery" phosphoproteomics, powered by high-resolution mass spectrometry (MS), has revolutionized our ability to generate extensive lists of potential phosphorylation sites, often identifying tens of thousands of sites in a single experiment[1][2]. However, this wealth of data presents a critical challenge: the confident assignment of a specific phosphate group to a precise amino acid residue (serine, threonine, or tyrosine).

Discovery approaches, such as Data-Dependent Acquisition (DDA), are powerful for generating hypotheses but are often hampered by:

  • Stochastic Selection: DDA typically selects the most abundant peptide ions for fragmentation, meaning low-abundance phosphopeptides may be sporadically detected or missed entirely across multiple runs[3][4].

  • Site Localization Ambiguity: The fragmentation process, particularly Collision-Induced Dissociation (CID), can induce the neutral loss of the phosphate group, which complicates the definitive localization of the modification, especially when multiple potential phosphorylation sites exist on a single peptide[5][6][7].

  • Low Stoichiometry: Many critical phosphorylation events occur at a very low percentage of the total protein pool, making them difficult to detect and reliably quantify in a discovery setting[6][7].

Therefore, any biologically significant claim requires a second, more rigorous step: validation . Targeted mass spectrometry is the gold standard for this purpose, shifting the paradigm from "what can we see?" to "let's precisely measure what we need to see."[4][8][9]. This guide compares the leading targeted MS methodologies, providing the technical rationale and experimental frameworks necessary to achieve unambiguous and quantifiable validation of phosphorylation sites.

Strategic Framework: Designing Your Validation Experiment

The path from a putative phosphosite to a validated biological effector involves a structured workflow. The initial discovery phase identifies candidates, which are then subjected to a targeted validation and quantification workflow. This ensures that analytical resources are focused on sites with the highest potential for biological relevance.

G cluster_0 Discovery Phase cluster_1 Targeted Validation Phase A Biological Sample (Cells, Tissue) B Protein Extraction & Digestion A->B C Phosphopeptide Enrichment (e.g., TiO2/IMAC) B->C D LC-MS/MS Analysis (DDA / DIA) C->D I LC-MS/MS Analysis (Targeted Acquisition) C->I Enriched Sample E Database Search & Candidate List Generation D->E F Prioritize Candidates (Bioinformatics, Literature) E->F Putative Phosphosites H Develop Targeted MS Assay (SRM / PRM) F->H G Synthesize Heavy-Labeled Phosphopeptide Standards G->H H->I J Data Analysis: Peak Integration & Quantification I->J K Validated & Quantified Phosphorylation Site J->K

Figure 1: High-level workflow from discovery phosphoproteomics to targeted validation.

A Head-to-Head Comparison: SRM vs. PRM for Phosphosite Validation

The core of modern targeted proteomics lies in two powerful techniques: Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM). Both offer dramatic improvements in sensitivity, specificity, and reproducibility over discovery methods[10][11]. While SRM is a venerable and robust technique, PRM has emerged as a highly attractive alternative on modern high-resolution instruments[11][12][13][14].

Selected Reaction Monitoring (SRM) , also known as Multiple Reaction Monitoring (MRM), is typically performed on a triple quadrupole (QqQ) mass spectrometer. It operates like a highly specific filter, isolating a peptide precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then isolating specific fragment ions in the third quadrupole (Q3)[15]. This two-stage mass filtering provides exceptional sensitivity and reduces chemical noise[9].

Parallel Reaction Monitoring (PRM) is performed on high-resolution instruments, like quadrupole-Orbitrap mass spectrometers[11][12][13]. Similar to SRM, it uses a quadrupole to isolate the target precursor ion. However, instead of detecting specific fragments in a second mass filter, it fragments the precursor and detects all resulting fragment ions in a high-resolution mass analyzer (e.g., an Orbitrap)[2][11].

G cluster_0 Parallel Reaction Monitoring (PRM) Principle cluster_1 Resulting Spectrum A Peptide Mixture Enters MS B Q1: Precursor Isolation (e.g., m/z 620.7) A->B C HCD Cell: Fragmentation B->C D Orbitrap: High-Resolution Detection of ALL Fragments C->D E D->E Full MS/MS Spectrum Acquired

Figure 2: Conceptual diagram of a Parallel Reaction Monitoring (PRM) experiment.
Performance Benchmarking

The choice between SRM and PRM depends on the experimental goals and available instrumentation. PRM leverages the high resolution of modern mass analyzers to simplify method development and enhance confidence in results[9][11].

FeatureSelected Reaction Monitoring (SRM/MRM)Parallel Reaction Monitoring (PRM)Rationale & Field Insights
Instrumentation Triple Quadrupole (QqQ)Quadrupole-Orbitrap, Q-TOFSRM is a classic, robust method available on widely accessible QqQ platforms. PRM requires more advanced, high-resolution instruments.
Assay Development Labor-intensive; requires selection and optimization of 3-6 fragment ions ("transitions") per peptide[16][17].Simpler; only the precursor m/z needs to be defined. All fragments are collected, and the best ones for quantification are chosen post-acquisition[11][12].PRM significantly reduces upfront method development time. The ability to retrospectively analyze data for different fragments is a major advantage.
Specificity High, but susceptible to interference if fragment ions are not unique at nominal mass resolution[15].Very high; high-resolution fragment ion detection (<10 ppm mass accuracy) virtually eliminates isobaric interferences[11].For complex biological matrices, the high resolving power of PRM provides superior confidence and reduces the likelihood of false positives.
Sensitivity Traditionally considered the most sensitive due to long dwell times on specific ions. Attomole to low femtomole limits of detection (LOD) are common[15].Comparable to SRM, with modern instruments achieving attomole-level LOD. Full-spectrum acquisition can slightly reduce dwell time per peak compared to SRM[11].While SRM has a historical edge, the sensitivity of modern PRM is highly competitive, making it suitable for even very low-abundance phosphopeptides[3].
Confirmation Inferred from the co-elution and relative intensity ratios of multiple transitions.Definitive; the acquired high-resolution MS/MS spectrum can be matched to a library, confirming peptide identity beyond doubt[12][13].PRM provides a full, high-quality fragment ion spectrum that serves as a definitive fingerprint of the phosphopeptide, greatly enhancing trustworthiness.

Experimental Protocols: A Validated Workflow

Achieving reliable validation requires meticulous execution of each experimental step. Here, we outline the core protocols.

Protocol 1: Phosphopeptide Enrichment

Due to the low stoichiometry of phosphorylation, enrichment is a mandatory step for both discovery and targeted analyses[18][19]. The two most common methods are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) chromatography[20][21]. While both are effective, they have distinct selectivities.

  • IMAC tends to show a preference for multiply-phosphorylated and more acidic peptides[20][22][23].

  • TiO₂ often provides high specificity for monophosphorylated peptides, though this can be buffer-dependent[22][24].

For comprehensive analysis, using both methods can be beneficial as they enrich for complementary subsets of the phosphoproteome[21][23].

Step-by-Step TiO₂ Enrichment Protocol:

  • Sample Preparation: Start with 1-2 mg of digested protein lysate in a solution containing at least 80% acetonitrile (ACN) to promote hydrophilic interactions.

  • Bead Equilibration: Resuspend TiO₂ beads in a loading buffer (e.g., 80% ACN, 5% trifluoroacetic acid (TFA), with a non-phosphopeptide excluder like 20 mg/mL DHB)[24].

  • Binding: Incubate the peptide sample with the equilibrated TiO₂ beads for 30-60 minutes with gentle rotation.

  • Washing: Sequentially wash the beads to remove non-specifically bound peptides. A typical series includes:

    • Wash 1: 30% ACN, 1% TFA[24]

    • Wash 2: 50% ACN, 1% TFA[24]

    • Wash 3: 80% ACN, 1% TFA[24]

  • Elution: Elute the bound phosphopeptides using a high pH buffer, such as 1% ammonia solution or 5% ammonium hydroxide.

  • Clean-up: Acidify the eluted sample with formic acid and desalt using a C18 StageTip before LC-MS/MS analysis.

Protocol 2: Targeted PRM Assay

This protocol assumes a list of candidate phosphopeptides has been generated and that corresponding heavy stable-isotope labeled (SIL) synthetic phosphopeptides are available to serve as internal standards.

  • In Silico Method Building:

    • Import the sequences of your target phosphopeptides into a targeted MS software platform (e.g., Skyline)[11][12].

    • Define the precursor charge states and isotope settings.

    • The software will generate a theoretical list of precursor m/z values.

  • Sample Preparation:

    • Spike a known, fixed amount of the SIL synthetic phosphopeptide mixture into your enriched biological samples. This internal standard is crucial for accurate quantification and for confirming retention time and fragmentation patterns.

  • LC-MS/MS Instrument Setup (Q-Orbitrap):

    • Create an inclusion list containing the exact precursor m/z values for both the "light" (endogenous) and "heavy" (synthetic) phosphopeptides.

    • Set the instrument to perform a PRM scan. Key parameters include:

      • Resolution: 60,000 - 120,000 for the MS/MS scan to ensure high mass accuracy.

      • AGC Target: Set to an appropriate value (e.g., 1e5 - 2e5) to ensure good ion statistics without overfilling the trap.

      • Maximum Injection Time: Adjust to ensure sufficient cycle time if monitoring many targets, typically 50-100 ms.

      • Isolation Window: A narrow window (e.g., 1.2 - 1.6 m/z) is used to maximize specificity.

  • Data Analysis (in Skyline):

    • Import the raw MS files. The software will automatically extract chromatograms for the precursor and its fragment ions.

    • Validation Criteria:

      • Co-elution: The chromatographic peaks for the endogenous (light) peptide and the SIL (heavy) standard must perfectly co-elute.

      • Fragment Ion Matching: The high-resolution MS/MS spectrum from the endogenous peptide should match the spectrum from the synthetic standard.

      • Peak Integration: Manually inspect and integrate the chromatographic peak areas for the most intense, interference-free fragment ions for both light and heavy peptides.

    • Quantification: The ratio of the integrated peak areas (Light/Heavy) provides a precise relative quantification of the target phosphopeptide across different samples. For absolute quantification, a calibration curve with the synthetic peptide is required[25].

Data Interpretation: The Hallmarks of a Confident Validation

Unambiguous validation rests on confirming the identity and precise location of the phosphate moiety.

  • Site-Determining Ions: Confident localization requires the presence of fragment ions (b- and y-ions) that "flank" the proposed phosphorylation site. The 80 Da mass shift caused by the phosphate group must be observed on these specific fragments[19][26]. High-resolution HCD fragmentation is particularly effective at generating these informative ions[5][6][27].

  • Localization Scoring: Algorithms like Ascore or phosphoRS provide a statistical measure of confidence in site assignment by comparing the match of experimental spectra to theoretical spectra for all possible isomeric forms of the phosphopeptide[28][29]. A high score is a prerequisite for confident validation.

  • The Power of Synthetic Peptides: The ultimate confirmation comes from comparing the fragmentation pattern and chromatographic retention time of the endogenous peptide to its synthetic, isotopically labeled counterpart[27][29][30]. An identical profile is the highest standard of proof in the field.

By combining targeted, high-resolution mass spectrometry with rigorous data analysis and the use of synthetic standards, researchers can move beyond discovery lists to generate validated, quantifiable data on phosphorylation events, paving the way for a deeper understanding of cellular signaling in health and disease[31][32].

References

  • Targeted Quantification of Phosphopeptides by Parallel Reaction Monitoring (PRM). Methods in Molecular Biology.
  • Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment. Journal of the American Society for Mass Spectrometry.
  • Targeted Quantification of Phosphopeptides by Parallel Reaction Monitoring (PRM). Methods in Molecular Biology.
  • Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment.
  • Comparing Multistep Immobilized Metal Affinity Chromatography and Multistep TiO2 Methods for Phosphopeptide Enrichment. Analytical Chemistry.
  • Quantitative phosphoproteomics by mass spectrometry: Past, present, and future. Proteomics.
  • Stable Isotope Metabolic Labeling-based Quantitative Phosphoproteomic Analysis of Arabidopsis Mutants. Molecular & Cellular Proteomics.
  • Quantitative Phosphoproteomics Studies Using Stable Isotope Dimethyl Labeling Coupled with IMAC-HILIC-nanoLC−MS/MS for Estrogen-Induced Transcriptional Regul
  • Selected Reaction Monitoring of Kinase Activity-Targeted Phosphopeptides.
  • Quantitative phosphoproteomics studies using stable isotope dimethyl labeling coupled with IMAC-HILIC-nanoLC-MS/MS for estrogen-induced transcriptional regul
  • Constrained Selected Reaction Monitoring: Quantification of selected post-translational modific
  • Parallel Reaction Monitoring on a Q Exactive Mass Spectrometer Increases Reproducibility of Phosphopeptide Detection in Bacterial Phosphoproteomics Measurements. Journal of Proteome Research.
  • Multiplexed Phosphoproteomic Profiling Using Titanium Dioxide and Immunoaffinity Enrichments Reveals Complementary Phosphoryl
  • Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics. Molecules.
  • Targeted Phosphoproteome Analysis Using Selected/Multiple Reaction Monitoring (SRM/MRM). Methods in Molecular Biology.
  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Upd
  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Upd
  • Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Molecular Biology of the Cell.
  • A Novel Phosphosite Localization Approach using Tandem Phosphoprotein Mass Spectra.
  • The current state of the art of quantitative phosphoproteomics and its applications to diabetes research. Expert Review of Proteomics.
  • Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification. Journal of Visualized Experiments.
  • FLR Viewer for Phosphorylation Site Localiz
  • Phosphorylation Site Localization Using Probability-Based Scoring. Spectroscopy Online.
  • Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics. Expert Review of Proteomics.
  • PRM - Targeted Proteomics by Parallel-Reaction Monitoring. University of Washington Proteomics Resource.
  • Targeted vs Discovery Proteomics. Technology Networks.
  • Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Expert Review of Proteomics.
  • Determining in vivo Phosphorylation Sites using Mass Spectrometry. Methods in Molecular Biology.
  • Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways.
  • Identify Phosphoryl
  • Characterization of Phosphorylated Proteins Using Mass Spectrometry.
  • A large synthetic peptide and phosphopeptide reference library for mass spectrometry-based proteomics.
  • LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphoryl
  • A large synthetic peptide and phosphopeptide reference library for mass spectrometry-based proteomics. Technical University of Munich.
  • Parallel reaction monitoring using quadrupole-Orbitrap mass spectrometer: Principle and applic
  • A large synthetic peptide and phosphopeptide reference library for mass spectrometry-based proteomics.
  • Phosphoproteomics for the Discovery of Kinases as Cancer Biomarkers and Drug Targets. Expert Review of Proteomics.
  • Phosphoproteomics in Disease Research and Drug Target Discovery.

Sources

The Chirality Advantage: A Comparative Guide to the Enzymatic Stability of Peptides with D-Phosphothreonine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the therapeutic promise of phosphopeptides is often tempered by their inherent instability in biological systems. Rapid degradation by endogenous enzymes curtails their bioavailability and in vivo half-life, limiting their efficacy. A leading strategy to overcome this hurdle is the incorporation of D-amino acids, the non-canonical stereoisomers of the naturally occurring L-amino acids. This in-depth technical guide provides a comparative analysis of the enzymatic stability of peptides containing D-phosphothreonine (D-pThr) versus their native L-phosphothreonine (L-pThr) counterparts, supported by established scientific principles and detailed experimental methodologies to empower your research.

The Stability Dichotomy: Protease Resistance vs. Phosphatase Susceptibility

The enzymatic stability of a phosphopeptide is primarily governed by two classes of enzymes: proteases, which cleave peptide bonds, and phosphatases, which hydrolyze the phosphate group from the phosphoamino acid. The introduction of a D-phosphothreonine residue into a peptide sequence presents a fascinating dichotomy in its protective effects against these two enzymatic challenges.

Superior Resistance to Proteolytic Degradation

The fundamental advantage of incorporating D-amino acids lies in their ability to confer remarkable resistance to proteolysis.[1] Naturally occurring proteases have evolved active sites with a specific stereochemical configuration to recognize and cleave peptide bonds involving L-amino acids. The substitution with a D-amino acid disrupts this stereospecific recognition. The altered spatial arrangement of the amino acid side chain at the point of substitution acts as a steric impediment, preventing the peptide from fitting correctly into the enzyme's active site. This renders the adjacent peptide bonds significantly more resistant to cleavage, thereby extending the peptide's circulating half-life.[1]

While direct quantitative data for a specific D-phosphothreonine peptide's half-life in serum is highly sequence-dependent and must be determined empirically, the principle of enhanced proteolytic stability for D-amino acid-containing peptides is a well-established strategy in peptide drug design.[2]

Visualizing the Protective Mechanism

Proteolytic Degradation of L- vs. D-Phosphopeptide cluster_0 L-Phosphothreonine Peptide cluster_1 D-Phosphothreonine Peptide L-Peptide N-terminus ...-Ala-pThr-Gly-... C-terminus Protease_L Protease L-Peptide->Protease_L Recognized Cleavage_L Cleavage Protease_L->Cleavage_L Fragments_L Degraded Fragments Cleavage_L->Fragments_L D-Peptide N-terminus ...-Ala-D-pThr-Gly-... C-terminus Protease_D Protease D-Peptide->Protease_D Not Recognized No_Cleavage_D Steric Hindrance (No Cleavage) Protease_D->No_Cleavage_D Intact_D Intact Peptide No_Cleavage_D->Intact_D

Caption: D-amino acid incorporation prevents protease recognition.

Comparable Susceptibility to Phosphatase-Mediated Dephosphorylation

In stark contrast to their resistance to proteases, peptides containing D-phosphoamino acids may not exhibit significantly enhanced stability against phosphatases. Studies have shown that the chirality of a phosphopeptide precursor has little effect on the rate of enzymatic dephosphorylation by alkaline phosphatase.[3] This suggests that the active site of some common phosphatases can accommodate both L- and D-phosphoamino acids, leading to the removal of the phosphate group at a comparable rate.

This finding is critical for drug development, as it implies that while a D-phosphothreonine peptide may persist longer in its intact peptide form, the duration of its phosphorylated, active state might be similar to its L-counterpart if phosphatase activity is the primary mode of inactivation.

Quantitative Comparison of Enzymatic Stability

The following table summarizes the expected comparative performance of D-phosphothreonine peptides against their L-isomers when exposed to proteases and phosphatases. It is important to note that these are generalized principles, and the actual quantitative differences must be determined experimentally for each specific peptide sequence.

ParameterL-Phosphothreonine PeptideD-Phosphothreonine PeptideRationale
Proteolytic Stability (t½ in serum) ShorterSignificantly LongerProteases are stereospecific for L-amino acids, and the D-configuration provides steric hindrance, preventing enzymatic cleavage.[1]
Phosphatase Stability (rate of dephosphorylation) ComparableComparableThe active sites of common phosphatases like alkaline phosphatase can accommodate both L- and D-phosphoamino acids, leading to similar rates of phosphate group removal.[3]

Experimental Protocols for Assessing Enzymatic Stability

To empirically determine and compare the stability of your specific D- and L-phosphothreonine peptides, the following detailed methodologies are recommended.

Protocol 1: Protease Stability Assay in Human Serum

This protocol outlines a method to determine the half-life of a phosphopeptide in a physiologically relevant matrix.

1. Peptide Preparation:

  • Synthesize and purify both the L-phosphothreonine and D-phosphothreonine versions of the peptide of interest to >95% purity.

  • Accurately determine the concentration of stock solutions (e.g., in DMSO or water).

2. Serum Incubation:

  • Thaw human serum (pooled from multiple donors to average out individual variations) and pre-warm to 37°C.

  • Spike the peptide into the serum to a final concentration of 10 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.

3. Reaction Quenching and Protein Precipitation:

  • Immediately mix the aliquot with an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile with an internal standard) to stop enzymatic activity and precipitate serum proteins.

  • Vortex and incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

4. Sample Analysis by LC-MS/MS:

  • Carefully collect the supernatant containing the peptide.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact peptide remaining at each time point.[1][4]

  • The use of a stable isotope-labeled version of the peptide as an internal standard is highly recommended for accurate quantification.

5. Data Analysis:

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.

Protocol 2: Phosphatase Stability Assay

This protocol is designed to compare the rate of dephosphorylation of L- and D-phosphothreonine peptides by a common phosphatase.

1. Reagents and Peptide Preparation:

  • Prepare purified L- and D-phosphothreonine peptides as described in Protocol 1.

  • Obtain a purified phosphatase, such as calf intestinal alkaline phosphatase (ALP).

  • Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0).

2. Dephosphorylation Reaction:

  • In a microplate or microcentrifuge tubes, prepare reaction mixtures containing the assay buffer and the phosphopeptide at a known concentration (e.g., 50 µM).

  • Pre-warm the reaction mixtures to 37°C.

  • Initiate the reaction by adding a specific amount of alkaline phosphatase.

  • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), stop the reaction by adding a phosphatase inhibitor (e.g., sodium orthovanadate) or by acid quenching.

3. Detection of Dephosphorylation:

  • The extent of dephosphorylation can be measured in two primary ways:

    • Direct quantification by LC-MS/MS: Analyze the samples to measure the relative amounts of the phosphorylated and dephosphorylated forms of the peptide.

    • Phosphate Release Assay: Use a colorimetric assay (e.g., Malachite Green) to quantify the amount of free phosphate released into the reaction mixture.

4. Kinetic Analysis:

  • Plot the amount of dephosphorylated peptide or released phosphate as a function of time to determine the initial reaction velocity.

  • By varying the substrate concentration, Michaelis-Menten kinetics (Km and Vmax) can be determined to quantitatively compare the efficiency of the phosphatase on the L- and D-isomers.[5][6]

Visual Workflow for Stability Assays

Workflow for Peptide Stability Assessment cluster_0 Peptide Synthesis & Purification cluster_1 Enzymatic Assay cluster_2 Analysis & Data Interpretation Synthesis Synthesize L-pThr and D-pThr Peptides Purification Purify to >95% (HPLC) Synthesis->Purification Quantification Accurate Concentration Determination Purification->Quantification Incubation Incubate with Enzyme (Protease/Phosphatase) at 37°C Quantification->Incubation Time_Points Collect Aliquots at Defined Time Points Incubation->Time_Points Quenching Quench Reaction (e.g., Acid, Inhibitor) Time_Points->Quenching LCMS Quantify Intact Peptide (LC-MS/MS) Quenching->LCMS Data_Plotting Plot % Intact Peptide vs. Time LCMS->Data_Plotting Half_Life Calculate Half-Life (t½) and Kinetic Parameters Data_Plotting->Half_Life

Caption: A generalized workflow for assessing peptide stability.

Conclusion

The strategic incorporation of D-phosphothreonine offers a powerful and reliable method to significantly enhance the proteolytic stability of therapeutic peptides. This modification can lead to a longer in vivo half-life and improved bioavailability. However, researchers must recognize that this chirality switch does not confer the same level of protection against phosphatase-mediated dephosphorylation. A comprehensive understanding of both degradation pathways is crucial for the rational design of next-generation phosphopeptide therapeutics. The experimental protocols provided in this guide offer a robust framework for systematically evaluating the stability of your novel peptide candidates, enabling data-driven decisions in your drug development pipeline.

References

  • Yang, J., et al. (2013). Dephosphorylation of D-Peptide Derivatives to Form Biofunctional, Supramolecular Nanofibers/Hydrogels and Their Potential Applications for Intracellular Imaging and Intratumoral Chemotherapy. Journal of the American Chemical Society, 135(28), 10494–10501. Available at: [Link]

  • Stinson, R. A. (1993). Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis. Clinical Chemistry, 39(11 Pt 1), 2177–2182. Available at: [Link]

  • Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. Available at: [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. Available at: [Link]

  • Xu, C., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 47(8), 1533–1540. Available at: [Link]

  • Altaee, N. M. A., & Altaee, N. M. A. (2023). Influence of substrate concentration on kinetic parameters of alkaline phosphatase enzyme. Tikrit Journal for Agricultural Sciences, 23(1), 112-119. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-D-Thr(PO(Obzl)OH)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in peptide synthesis and drug development, the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. Fmoc-D-Thr(PO(OBzl)OH)-OH, a key building block for creating phosphopeptides, requires meticulous handling not only during synthesis but also through to its final disposal. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in scientific principles and field-proven best practices.

Part 1: Hazard Profile and Risk Assessment

Understanding the hazard profile of a chemical is the foundation of its safe management. While some safety data sheets (SDS) for this compound may classify it as non-hazardous, other sources indicate specific risks.[1][2] A conservative approach, dictated by the precautionary principle, is always the most responsible. Therefore, this compound should be handled as a potentially hazardous substance.

One supplier SDS specifies the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The risk profile is a composite of its three main chemical moieties: the Fluorenylmethyloxycarbonyl (Fmoc) group, the benzyl (Bzl) protecting group, and the phosphorylated threonine core.

  • Fmoc Group: This protecting group is stable under acidic conditions but is removed using a base, typically a piperidine solution.[3] The resulting waste stream contains the dibenzofulvene byproduct, which is scavenged by the base to form a stable adduct.[3] This entire mixture must be treated as hazardous organic waste.

  • Benzyl (Bzl) Group: Benzyl-containing compounds should be treated as hazardous chemical waste.[4][5] They should not be incinerated in a way that could release harmful aromatic compounds, and they are generally not suitable for drain disposal.

  • Phosphorylated Threonine: While phosphorylation is a ubiquitous biological process, the disposal of phosphate-containing chemical waste into aquatic systems can contribute to eutrophication.[6][7]

Summary of Hazards and Required Personal Protective Equipment (PPE)
Hazard Classification (Assumed)Associated RisksRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Standard laboratory PPE. Do not eat, drink, or smoke in the work area.[8]
Skin Irritation (Category 2) Causes skin irritation.Chemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes.[4][9]
Eye Irritation (Category 2A) Causes serious eye irritation.Safety glasses with side shields or chemical goggles.[4][9]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust.Handle in a well-ventilated area or a chemical fume hood.[1][4]

Part 2: Step-by-Step Disposal Protocol

This protocol applies to the pure, unused reagent as well as contaminated labware and solutions generated during its use. Crucially, always consult your institution's Environmental Health and Safety (EHS) department before disposal , as they will provide guidance specific to your local, state, and federal regulations.[4][9]

Step 1: Waste Segregation

Isolate all waste containing this compound from other waste streams.[4][5] Do not mix it with incompatible chemicals. This is particularly important for preventing unintended reactions in the waste container.

Step 2: Preparing Waste for Collection

Solid Waste (Unused Reagent, Contaminated Labware):

  • Collection: Carefully place all solid waste, including contaminated gloves, weigh boats, pipette tips, and paper towels, into a designated, robust, and sealable container.[9] A high-density polyethylene (HDPE) container is a suitable choice.

  • Container Management: To minimize dust inhalation, avoid creating dust when transferring the solid material.[1] If cleaning up a small spill, gently sweep the material and place it in the waste container.

  • Rinsing: The original manufacturer's container, once empty, must be triple-rinsed with a suitable organic solvent (e.g., methanol, ethanol, or DMF). This rinsate is hazardous and must be collected as liquid waste. [9]

Liquid Waste (Solutions, Rinsate, Synthesis Effluent):

  • Collection: Collect all solutions containing this compound, rinsate from triple-rinsed containers, and effluent from synthesis columns (which will also contain solvents like DMF and deprotection reagents like piperidine) in a designated, leak-proof, and chemically compatible hazardous waste container.[5][10]

  • Container Type: Use a container designed for organic solvent waste, equipped with a secure screw-top cap. Ensure there is adequate headspace (approx. 10%) to allow for vapor expansion.

Step 3: Labeling and Storage
  • Labeling: Clearly and securely label the waste container with the words "Hazardous Waste ".[4][5][10]

  • Contents: List the full chemical name, "This compound ," and include all other components in the container (e.g., DMF, Piperidine, Methanol) with their approximate percentages.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[4][9] It must be in secondary containment to prevent spills.

Step 4: Arranging for Final Disposal

Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5][9] Provide them with a copy of the Safety Data Sheet and the detailed contents of your waste container. Disposal will be carried out by a licensed professional waste disposal service.

Part 3: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Reagent, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate, Effluent) waste_type->liquid_waste Liquid collect_solid Collect in Designated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Waste Container liquid_waste->collect_liquid label_container Label as 'Hazardous Waste' List All Chemical Contents collect_solid->label_container collect_liquid->label_container store_waste Store in Secondary Containment in Designated Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup by Licensed Disposal Service store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

  • CEM Corporation. Fmoc-Thr(PO(OBzl)OH)-OH. [Link]

  • CEM Corporation. (2020). SAFETY DATA SHEET Fmoc-Thr(PO(OBzl)OH)-OH. [Link]

  • AnaSpec, Inc. (2021). Safety Data Sheet (SDS) - Fmoc-Thr[PO(OBzl)-OH]-OH. [Link]

  • CEM Corporation. SDS Sheets. [Link]

  • Laboratorium Discounter. (2023). Benzyl alcohol 99,95+% FCC, USP, Ph. Eur, BP, Ultra Pure Safety Data Sheet. [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • Wikipedia. Protein phosphorylation. [Link]

  • Redox. (2022). Safety Data Sheet Benzyl Alcohol. [Link]

Sources

A Senior Application Scientist's Guide to Handling Fmoc-D-Thr(PO(OBzl)OH)-OH: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Fmoc-D-Thr(PO(OBzl)OH)-OH is a critical building block for researchers engaged in the synthesis of phosphopeptides, which are vital for studying cellular signaling pathways. While this reagent is indispensable, its handling demands a rigorous, safety-first approach. Safety Data Sheets (SDS) for this compound present conflicting information, with some classifying it as non-hazardous while others issue warnings for skin, eye, and respiratory irritation, as well as potential harm if swallowed.[1][2] In the face of such ambiguity, this guide adopts the principle of precaution. We will operate under the more stringent safety warnings, ensuring the highest level of protection for laboratory personnel and preserving the integrity of your research. This document provides an integrated plan covering hazard assessment, personal protective equipment (PPE), operational procedures, and disposal, designed for the discerning standards of drug development professionals and research scientists.

Section 1: Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundation of laboratory safety.[3] For this compound, the primary risks involve exposure to the lyophilized powder and its solutions. The fine, lightweight nature of the powder increases the risk of aerosolization and subsequent inhalation, while direct contact with skin or eyes can lead to irritation.[3]

The conflicting safety data necessitates a conservative approach. Below is a summary of the observed GHS hazard classifications, underscoring the importance of treating this compound with caution.

Table 1: Summary of GHS Hazard Classifications for Fmoc-Protected Threonine Derivatives

Hazard Statement GHS Code Description Reported by Supplier
Harmful if swallowed H302 May cause harm if ingested. Fluorochem/Sigma-Aldrich
Causes skin irritation H315 Direct contact may lead to skin redness and irritation. Fluorochem/Sigma-Aldrich
Causes serious eye irritation H319 Can cause significant irritation or damage upon eye contact. Fluorochem/Sigma-Aldrich
May cause respiratory irritation H335 Inhalation of dust may irritate the respiratory tract. Fluorochem/Sigma-Aldrich

| Not Classified | N/A | Not classified as a hazardous substance or mixture. | CEM Corporation / Anaspec[1][2] |

Given this discrepancy, all handling procedures outlined below are based on the assumption that the hazards (H302, H315, H319, H335) are present. This proactive stance mitigates potential risks associated with what may be an uncharacterized hazard profile for this specific derivative.[3]

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial for minimizing exposure routes.[4] The selection of appropriate PPE is not merely a checklist item; it is a critical control measure directly linked to the physical state of the chemical and the procedure being performed.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Item Specification and Use Rationale
Eye and Face Protection Safety Goggles Must be chemical-resistant and marked with ANSI Z87.1 compliance ("Z87"). Required at all times to protect against splashes and fine dust.[4]
Face Shield Recommended in addition to goggles during initial reconstitution or any task with a high splash potential.[3] Provides a secondary barrier for the entire face.
Hand Protection Chemical-Resistant Gloves Nitrile gloves are the standard for incidental contact.[5] Always inspect for tears before use. For handling concentrated solutions or prolonged tasks, consider double-gloving.[3]
Body Protection Laboratory Coat A full-coverage lab coat is the minimum requirement to protect skin and clothing from potential contamination.[5]

| Respiratory Protection | Respirator / Fume Hood | Mandatory when handling the lyophilized powder.[3] All weighing and reconstitution must occur within a certified chemical fume hood to control aerosols and prevent inhalation of fine particles.[5][6] |

Section 3: Operational Workflow for Safe Handling

The following workflow provides a systematic, step-by-step process designed to ensure safety and experimental integrity from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_post Post-Handling Phase Receiving 1. Receiving & Inspection Storage 2. Secure Storage Receiving->Storage Inspect container Area_Prep 3. Area Preparation Storage->Area_Prep Equilibrate to RT Weighing 4. Weighing Powder Area_Prep->Weighing Don full PPE Reconstitution 5. Reconstitution Weighing->Reconstitution Use anti-static weigh boat Solution_Use 6. Handling Solution Reconstitution->Solution_Use Cap and vortex gently Decontamination 7. Decontamination Solution_Use->Decontamination After experiment Waste_Disposal 8. Waste Disposal Decontamination->Waste_Disposal Segregate waste streams

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

1. Preparation and Area Sanitization

  • Don PPE: Before beginning, put on all required PPE as specified in Table 2 (lab coat, gloves, and safety goggles).[3]

  • Sanitize Work Area: Prepare and sanitize your designated workspace. All manipulations involving the solid form of this compound must be conducted within a certified chemical fume hood.[6]

  • Equilibrate to Room Temperature: Remove the sealed vial of this compound from cold storage and allow it to warm completely to room temperature before opening. This prevents condensation from introducing moisture, which can degrade the compound.[]

2. Handling the Lyophilized Powder (Inside a Fume Hood)

  • Confirm Fume Hood Function: Ensure the fume hood is operating correctly and the sash is at the appropriate height.

  • Minimize Static: Use anti-static weighing techniques and tools to prevent the fine powder from dispersing.[5]

  • Weighing: Carefully weigh the required amount of powder. Avoid creating dust clouds by handling the material gently.[1]

  • Immediate Sealing: Tightly reseal the main container immediately after use and return it to proper storage conditions.

3. Reconstitution and Handling Solutions

  • Solvent Addition: Add the appropriate sterile solvent (e.g., DMF, NMP) slowly to the vial containing the weighed powder.

  • Dissolution: Cap the vial securely and vortex gently until the solid is fully dissolved.

  • Labeling: Clearly label the vessel containing the solution with the compound name, concentration, solvent, and date.

  • Light Sensitivity: The Fmoc protecting group can be light-sensitive, especially in solution.[] It is good practice to protect solutions from prolonged exposure to direct light, for instance, by using amber vials or wrapping the container in aluminum foil.

Section 4: Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing and PPE. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: If the powder is inhaled, move the person into fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill Response:

    • Clear the area and restrict access.[5]

    • Wearing full PPE, including respiratory protection, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep or scoop up the material and place it into a labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate cleaning agent.

Section 5: Waste Disposal Plan

Proper waste segregation and disposal are essential for laboratory safety and environmental compliance. Never dispose of this chemical down the drain.[5]

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weigh boats, contaminated absorbent pads) must be collected in a clearly labeled hazardous chemical waste container.[3][5]

  • Liquid Waste: Unused or waste solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.[3] Be mindful of chemical compatibility; do not mix with incompatible waste streams like strong acids or bases.[8]

  • Sharps Waste: Needles and syringes must be disposed of in a designated, puncture-resistant sharps container.[3]

  • Compliance: All waste disposal must adhere to your institution's and local environmental regulations.[9][10]

References

  • Benchchem. (n.d.). Personal protective equipment for handling Peptide R.
  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • Creative Peptides. (2024, March 26). Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer.
  • CEM Corporation. (n.d.). Fmoc-Thr(PO(OBzl)OH)-OH.
  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners - Peptide Primers.
  • CEM Corporation. (2020, November). Safety Data Sheet Fmoc-Thr(PO(OBzl)OH)-OH.
  • Creative Proteomics. (n.d.). Sample Preparation for Phosphoproteomics: Best Practices and Tips.
  • Benchchem. (n.d.). Personal protective equipment for handling Phepropeptin A.
  • Cornell University. (n.d.). Protocol for Phosphopeptides Enrichment.
  • Cornell University. (n.d.). Phosphopeptides purification.
  • Cornell University. (n.d.). Phosphopeptide enrichment by IMAC.
  • Anaspec. (2021, February 17). Safety Data Sheet (SDS) - Fmoc - Thr[PO(OBzl) - OH] - OH.
  • Hrubá, M., et al. (2011). Enrichment techniques employed in phosphoproteomics. PMC - NIH.
  • CEM Corporation. (n.d.). SDS Sheets.
  • Aapptec. (2021, September 16). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound | 937171-63-6.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Aapptec. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2024, April 1). Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound | 937171-63-6.
  • MedChemExpress. (n.d.). Fmoc-Thr[PO(OBzl)OH]-OH | Amino Acid Derivative.
  • Sigma-Aldrich. (n.d.). This compound Novabiochem 937171-63-6.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • QIAGEN. (n.d.). How do I safely inactivate biohazardous flow-through material?.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • Oregon State University Seafood Lab. (n.d.). Method Chemicals Disposal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-D-Thr(Po(Obzl)Oh)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Thr(Po(Obzl)Oh)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.